Fura-4F pentapotassium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H19FK5N3O14 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C28H24FN3O14.5K/c29-15-1-2-18(16(7-15)31(10-23(33)34)11-24(35)36)43-3-4-44-20-5-14-6-21(27-30-9-22(46-27)28(41)42)45-19(14)8-17(20)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
ZAMYRPLJRBPZDO-UHFFFAOYSA-I |
Origin of Product |
United States |
Foundational & Exploratory
Fura-4F Pentapotassium: A Technical Guide for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Fura-4F pentapotassium is a fluorescent indicator dye meticulously designed for the quantitative measurement of intracellular calcium concentrations. As a derivative of the widely recognized Fura-2, Fura-4F offers a lower binding affinity for calcium ions, making it an invaluable tool for investigating cellular signaling pathways characterized by substantial or rapid changes in calcium levels. This guide provides an in-depth overview of Fura-4F's properties, detailed experimental protocols, and its application in cellular research.
Core Principles and Advantages
Fura-4F is a ratiometric indicator, a key feature that allows for precise and reliable measurements.[1] Unlike single-wavelength dyes, ratiometric indicators exhibit a shift in their optimal excitation or emission wavelength upon binding to their target ion.[2][3][4] In the case of Fura-4F, the excitation spectrum shifts, while the emission wavelength remains relatively constant. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), researchers can accurately determine the intracellular calcium concentration while minimizing issues such as uneven dye loading, photobleaching, and changes in cell volume.[1]
The primary advantage of Fura-4F over its predecessor, Fura-2, lies in its lower affinity for Ca2+, reflected in its higher dissociation constant (Kd).[5][6] This characteristic makes Fura-4F particularly well-suited for studying cellular events that trigger large increases in intracellular calcium, as it is less likely to become saturated.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-4F, providing a quick reference for experimental design.
Table 1: Spectral Properties of Fura-4F
| Property | Wavelength (nm) | Condition |
| Excitation Maximum (Ca2+-bound) | ~336-340 | --- |
| Excitation Maximum (Ca2+-free) | ~363-380 | --- |
| Emission Maximum | ~511 | --- |
Data sourced from multiple references.[1][5]
Table 2: Calcium Binding and Affinity
| Parameter | Value | Conditions |
| Dissociation Constant (Kd) | ~770 nM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 |
This value can be influenced by experimental conditions such as temperature, pH, and ionic strength.[1][5]
Experimental Protocols
Preparation of Fura-4F AM Stock Solution
The cell-permeant form, Fura-4F acetoxymethyl (AM) ester, is typically used for loading the dye into live cells.[8][9][10]
-
Reagents and Materials:
-
Fura-4F AM
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Allow the vial of Fura-4F AM to equilibrate to room temperature before opening.
-
Reconstitute the Fura-4F AM in high-quality, anhydrous DMSO to create a stock solution, typically in the range of 1 to 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Cell Loading with Fura-4F AM
This protocol is a general guideline and may require optimization based on the specific cell type.
-
Reagents and Materials:
-
Fura-4F AM stock solution
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for the cells)
-
-
Procedure:
-
Prepare a loading buffer by diluting the Fura-4F AM stock solution into the physiological buffer to a final concentration typically between 1-5 µM.
-
If using, pre-mix the Fura-4F AM with an equal volume of 20% Pluronic F-127 before diluting into the loading buffer to prevent precipitation.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-4F AM loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C. The optimal loading time will vary between cell types.
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete de-esterification of the Fura-4F AM by intracellular esterases. This process traps the active, cell-impermeant this compound salt inside the cells.[11][12][13][14][15]
-
Ratiometric Calcium Measurement
-
Instrumentation:
-
An epifluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths.
-
A filter set appropriate for Fura-4F (emission collection around 510 nm).
-
A sensitive camera (e.g., sCMOS or EMCCD) for capturing the fluorescence images.
-
Image acquisition and analysis software capable of performing ratiometric calculations.
-
-
Procedure:
-
Place the loaded cells on the microscope stage.
-
Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm, collecting the emission at ~510 nm for each excitation wavelength.
-
The ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380) is calculated for each time point.
-
An increase in the F340/F380 ratio corresponds to an increase in the intracellular calcium concentration.
-
In Situ Calibration of the Calcium Signal
To convert the fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. The Grynkiewicz equation is commonly used for this purpose:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree380 / Fbound380)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺.
-
R is the experimentally measured F340/F380 ratio.
-
Rmin is the F340/F380 ratio in the absence of calcium (determined by treating cells with a calcium chelator like EGTA).
-
Rmax is the F340/F380 ratio at saturating calcium concentrations (determined by treating cells with a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium).
-
Ffree380 / Fbound380 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturated conditions, respectively.
Mandatory Visualizations
Signaling Pathway: Gq-PLC-IP3 Pathway Leading to Calcium Release
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. scimedia.com [scimedia.com]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 9. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Fura-4F AM | Fluorescent Dye | | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
- 13. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 14. Invitrogen Fura-4F, Pentapotassium Salt, cell impermeant 500μ g | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.de]
- 15. medchemexpress.com [medchemexpress.com]
Fura-4F Pentapotassium Salt: A Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties and applications of Fura-4F pentapotassium salt, a ratiometric fluorescent indicator for intracellular calcium. Designed for researchers and professionals in life sciences, this document details the dye's characteristics, experimental protocols for its use, and its application in studying calcium signaling pathways.
Core Spectral and Chemical Properties
Fura-4F is a derivative of the widely used calcium indicator Fura-2, engineered to have a moderate affinity for Ca²⁺. This characteristic makes it particularly suitable for measuring intracellular calcium concentrations in the higher physiological range, bridging the gap between high-affinity indicators like Fura-2 and low-affinity indicators. The pentapotassium salt form of Fura-4F is a cell-impermeant molecule, requiring direct introduction into the cytoplasm.
Quantitative Spectral and Chemical Data
The following tables summarize the key quantitative properties of this compound salt.
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM |
| Excitation Wavelength (λex) | Ca²⁺-free: ~363-380 nmCa²⁺-bound: ~335-340 nm |
| Emission Wavelength (λem) | ~510-512 nm (for both Ca²⁺-free and Ca²⁺-bound forms) |
| Quantum Yield | Specific data for the pentapotassium salt is not readily available in the literature. It is expected to be similar to that of Fura-2. |
| Molar Extinction Coefficient (ε) | Specific data for the pentapotassium salt is not readily available in the literature. It is expected to be similar to that of Fura-2. |
| Molecular Formula | C₂₈H₁₉F K₅N₃O₁₄ |
| Molecular Weight | 835.95 g/mol |
| Solubility | Soluble in water and aqueous buffers. |
Experimental Protocols
As a cell-impermeant salt, Fura-4F must be introduced into cells using invasive techniques. The following sections provide detailed protocols for loading this compound salt into mammalian cells and for the subsequent in situ calibration of the fluorescent signal.
Loading this compound Salt into Cells
Two primary methods for loading this compound salt are microinjection and patch-clamp loading. The choice of method depends on the cell type, experimental setup, and the specific scientific question being addressed.
Microinjection allows for the direct delivery of the dye into individual cells.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (Femtotips or similar)
-
Microinjector system (e.g., Eppendorf FemtoJet)
-
Micromanipulator
-
Inverted microscope
Procedure:
-
Prepare Fura-4F Solution: Dissolve this compound salt in the injection buffer to a final concentration of 1-10 mM. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved particles.
-
Backfill Micropipette: Carefully backfill a micropipette with the Fura-4F solution, avoiding the introduction of air bubbles.
-
Mount Micropipette: Mount the filled micropipette onto the microinjector.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip to allow for visualization on an inverted microscope.
-
Microinjection:
-
Under microscopic guidance, bring the micropipette close to the target cell.
-
Gently penetrate the cell membrane with the micropipette tip.
-
Apply a brief, controlled pressure pulse from the microinjector to deliver a small volume of the Fura-4F solution into the cytoplasm.
-
Carefully withdraw the micropipette.
-
-
Incubation: Allow the injected cells to recover for at least 30 minutes before imaging to allow for dye equilibration within the cytoplasm.
This method is suitable for electrophysiological studies where simultaneous recording of electrical activity and calcium imaging is required.
Materials:
-
This compound salt
-
Intracellular (pipette) solution (a typical composition is provided below)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Inverted microscope
Procedure:
-
Prepare Intracellular Solution: Prepare the desired intracellular solution for your patch-clamp recordings. A typical solution might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Add Fura-4F: Dissolve this compound salt directly into the filtered intracellular solution to a final concentration of 100-200 µM.
-
Pull Patch Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill Pipette: Fill the patch pipette with the Fura-4F-containing intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a target cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Dye Diffusion: Allow the Fura-4F to diffuse from the pipette into the cell. This typically takes 5-15 minutes, depending on the cell size and pipette resistance. The progress of dye loading can be monitored by periodically checking the fluorescence.
In Situ Calibration of Fura-4F Fluorescence
To convert the measured fluorescence ratio into absolute intracellular calcium concentrations, an in situ calibration is necessary. This procedure determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios in the cellular environment.
Materials:
-
Cells loaded with Fura-4F
-
Calcium-free calibration buffer (e.g., physiological saline with 10 mM EGTA and no added Ca²⁺)
-
High-calcium calibration buffer (e.g., physiological saline with 10 mM CaCl₂)
-
Calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-Bromo A23187)
-
Fluorescence imaging system capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio from the Fura-4F loaded cells in a standard physiological buffer.
-
Determination of Rmax (Maximum Ratio):
-
Perfuse the cells with the high-calcium calibration buffer containing the calcium ionophore.
-
Allow sufficient time for the intracellular and extracellular Ca²⁺ concentrations to equilibrate, indicated by a stable and maximal 340/380 nm fluorescence ratio.
-
Record this stable ratio as Rmax.
-
-
Determination of Rmin (Minimum Ratio):
-
Thoroughly wash the cells with the calcium-free calibration buffer.
-
Perfuse the cells with the calcium-free calibration buffer containing the calcium ionophore to chelate any intracellular Ca²⁺.
-
Wait for the 340/380 nm fluorescence ratio to stabilize at a minimum level.
-
Record this stable ratio as Rmin.
-
-
Background Subtraction: Measure the background fluorescence from a region of the coverslip without cells and subtract this from all measurements.
-
Calculation of [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R is the experimentally measured 340/380 nm fluorescence ratio.
-
Rmin is the minimum fluorescence ratio in the absence of Ca²⁺.
-
Rmax is the maximum fluorescence ratio at Ca²⁺ saturation.
-
Sf2/Sb2 is the ratio of the fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively. This value can be determined during the calibration procedure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a common signaling pathway where Fura-4F is applicable and a typical experimental workflow for its use.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: GPCR-mediated intracellular calcium release pathway.
Experimental Workflow for Fura-4F Imaging
Caption: Experimental workflow for intracellular calcium imaging with Fura-4F.
Applications in Research and Drug Development
Fura-4F's moderate affinity for calcium makes it a valuable tool for specific applications where other indicators may be suboptimal.
-
Measuring High-Amplitude Calcium Transients: In excitable cells such as neurons and cardiomyocytes, calcium transients can reach micromolar concentrations. High-affinity indicators like Fura-2 would become saturated under these conditions, failing to accurately report the peak and decay kinetics of the calcium signal. Fura-4F, with its higher Kd, can more faithfully track these large and rapid changes in intracellular calcium.
-
Investigating Calcium Dynamics in Organelles: The endoplasmic reticulum (ER) and mitochondria are intracellular calcium stores with resting calcium concentrations in the high micromolar to millimolar range. Low-affinity indicators are required to measure calcium within these compartments. While Fura-4F may not be the ideal choice for measuring resting ER calcium, it can be useful for studying the dynamics of calcium release from these stores, particularly when large changes are expected.
-
Drug Discovery and High-Throughput Screening: In the context of drug development, particularly for compounds targeting GPCRs and ion channels, Fura-4F can provide a more accurate measure of the efficacy and potency of agonists that elicit strong calcium responses. Its ratiometric nature also makes it suitable for quantitative high-throughput screening assays.
Conclusion
This compound salt is a versatile and valuable tool for the quantitative measurement of intracellular calcium. Its moderate affinity for calcium fills an important niche, enabling the study of high-amplitude calcium signals that would saturate high-affinity indicators. While its use requires invasive loading techniques, the ratiometric nature of Fura-4F provides robust and reliable data. The detailed protocols and information provided in this guide are intended to assist researchers and drug development professionals in effectively utilizing Fura-4F for their specific research needs.
Fura-4F Pentapotassium Salt: An In-depth Technical Guide to its Calcium Dissociation Constant and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium indicator Fura-4F pentapotassium salt, with a specific focus on its dissociation constant (Kd) for calcium. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tool in the study of intracellular calcium signaling. This document details the physicochemical properties of Fura-4F, provides in-depth experimental protocols for the determination of its Kd, and illustrates its application in a common signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound salt for calcium binding.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~770 nM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 | [1][2] |
| Excitation Wavelength (Ca2+-bound) | ~336 nm | In vitro | [3] |
| Excitation Wavelength (Ca2+-free) | ~366 nm | In vitro | [3] |
| Emission Wavelength | ~511 nm | In vitro | [3] |
| Form | Pentapotassium salt | - | [4][5][6] |
| Cell Permeability | Cell-impermeant | - | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for the in vitro determination of the calcium dissociation constant (Kd) of this compound salt and a representative protocol for its application in measuring intracellular calcium dynamics following introduction into cells via electroporation.
In Vitro Determination of Fura-4F Kd for Calcium
This protocol describes the determination of the dissociation constant of Fura-4F in a controlled in vitro environment using a fluorometer and a series of calcium buffers.
Materials:
-
This compound salt
-
Calcium Calibration Buffer Kit (containing CaEGTA and K2EGTA stock solutions)
-
1 M KCl stock solution
-
1 M MOPS buffer, pH 7.2
-
High-purity water
-
Fluorometer capable of dual excitation and emission scanning
-
Quartz cuvettes
Procedure:
-
Preparation of Fura-4F Stock Solution: Prepare a 1 mM stock solution of this compound salt in high-purity water. Store in small aliquots at -20°C, protected from light.
-
Preparation of Calcium Calibration Buffers: Prepare a series of 11 calcium calibration buffers with free calcium concentrations ranging from 0 to 39 µM. This is achieved by mixing the 10 mM CaEGTA and 10 mM K2EGTA stock solutions in precise ratios. The final buffer composition for each standard should be 100 mM KCl and 10 mM MOPS, pH 7.2.
-
Preparation of Fura-4F Measurement Solutions: For each calcium standard, prepare a measurement solution by diluting the Fura-4F stock solution to a final concentration of 1-10 µM. Ensure thorough mixing.
-
Fluorometer Setup and Measurement:
-
Set the fluorometer to measure fluorescence emission at 510 nm.
-
For each measurement solution, perform an excitation scan from 300 nm to 420 nm.
-
Record the fluorescence intensity at 340 nm (F340) and 380 nm (F380) for each calcium concentration.
-
-
Data Analysis and Kd Calculation:
-
Calculate the fluorescence ratio (R) for each calcium concentration: R = F340 / F380.
-
Determine the minimum ratio (Rmin) from the zero calcium standard and the maximum ratio (Rmax) from the saturating calcium standard.
-
Determine the fluorescence intensity of the Ca2+-free indicator at 380 nm (Ffree380) and the Ca2+-bound indicator at 380 nm (Fbound380).
-
Calculate the free calcium concentration ([Ca2+]) using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree380 / Fbound380)
-
Plot the fluorescence ratio (R) as a function of the known free [Ca2+].
-
Fit the data to a sigmoidal binding curve. The Kd is the calcium concentration at which the fluorescence ratio is halfway between Rmin and Rmax.
-
Measurement of Intracellular Calcium using Electroporation of this compound Salt
This protocol outlines a general procedure for introducing the cell-impermeant Fura-4F into a suspension of cultured cells via electroporation to measure changes in intracellular calcium.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
This compound salt
-
Electroporation buffer (low ionic strength, e.g., 1 mM HEPES with 10% glycerol)
-
Electroporator and sterile electroporation cuvettes
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
-
Agonist to induce calcium release (e.g., a GPCR agonist)
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with ice-cold electroporation buffer by centrifugation.
-
Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add this compound salt to the cell suspension to a final concentration of 50-100 µM.
-
Transfer the cell/Fura-4F mixture to a pre-chilled electroporation cuvette.
-
Apply an optimized electrical pulse to the cells. The optimal voltage and pulse duration are cell-type dependent and should be determined empirically.
-
Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
-
Post-Electroporation Cell Handling:
-
Gently transfer the electroporated cells to a culture dish containing pre-warmed physiological saline solution and allow them to adhere.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C to allow for recovery and de-esterification of any residual AM-ester forms if applicable (though this compound salt is already in its active form).
-
-
Ratiometric Calcium Imaging:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Introduce the agonist to the cells to stimulate a calcium response.
-
Continue to acquire ratiometric images to monitor the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensities (F340/F380) for individual cells or regions of interest.
-
Convert the ratio values to intracellular calcium concentrations using the Grynkiewicz equation, after determining Rmin and Rmax for the specific experimental setup.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway where Fura-4F is applicable and the general experimental workflow for its use.
GPCR-Mediated Calcium Release via the IP3 Pathway
Fura-4F, with its moderate affinity for calcium, is well-suited for measuring the transient increases in intracellular calcium that result from the activation of Gq-coupled G protein-coupled receptors (GPCRs).
Caption: GPCR signaling cascade leading to intracellular calcium release measured by Fura-4F.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram outlines the key steps involved in a typical experiment to measure intracellular calcium using this compound salt.
Caption: Workflow for measuring intracellular calcium with this compound salt.
References
- 1. mdpi.com [mdpi.com]
- 2. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Fura-4F Pentapotassium: A Technical Guide to Measuring High Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fura-4F pentapotassium salt, a ratiometric fluorescent indicator designed for the precise measurement of high intracellular calcium concentrations ([Ca²⁺]i). Fura-4F is an invaluable tool for investigating cellular signaling pathways where significant and rapid increases in [Ca²⁺]i are pivotal, such as in neuronal excitotoxicity, cardiac muscle contraction, and stimulus-secretion coupling. Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2, makes it the indicator of choice for quantifying calcium levels in the micromolar range, avoiding the saturation issues that can occur with high-affinity dyes.
Core Properties and Advantages of Fura-4F
Fura-4F is a derivative of the widely used calcium indicator Fura-2, engineered with an electron-withdrawing fluorine atom that lowers its affinity for Ca²⁺. This key modification extends the dynamic range of calcium measurement, making it particularly suitable for studying cellular events associated with large calcium transients.
Key Advantages:
-
Ideal for High Calcium Concentrations: With a dissociation constant (Kd) for Ca²⁺ of approximately 770 nM, Fura-4F can accurately measure calcium concentrations that would saturate higher-affinity indicators like Fura-2 (Kd ≈ 145 nM).[1]
-
Ratiometric Measurement: Fura-4F is a dual-excitation ratiometric dye. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 366 nm (Ca²⁺-free) to 336 nm (Ca²⁺-bound), while the emission peak remains around 511 nm.[2] The ratio of fluorescence intensities at these two excitation wavelengths provides a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, path length, and photobleaching, leading to more reliable and reproducible data.
-
Cell-Impermeant Salt Form: The pentapotassium salt of Fura-4F is a water-soluble, cell-impermeant form of the dye. This allows for direct introduction into the cytoplasm via techniques such as microinjection or through a patch pipette, providing precise control over the intracellular dye concentration.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound salt and provide a comparison with other common calcium indicators.
Table 1: Spectroscopic and Chemical Properties of this compound
| Property | Value | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~770 nM | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [2] |
| Excitation Wavelength (Ca²⁺-free) | ~366 nm | [2] |
| Emission Wavelength | ~511 nm | [2] |
| Form | Pentapotassium Salt | |
| Cell Permeability | Impermeant | [3][4] |
| Solubility | Water, DMSO | [5] |
Table 2: Comparison of Common Fluorescent Calcium Indicators
| Indicator | Kd for Ca²⁺ | Type | Excitation (nm) | Emission (nm) | Key Feature |
| Fura-2 | ~145 nM | Ratiometric (Excitation) | 335/363 | ~510 | High affinity, good for resting [Ca²⁺]i |
| Fura-4F | ~770 nM | Ratiometric (Excitation) | ~336/366 | ~511 | Lower affinity, for high [Ca²⁺]i transients |
| Indo-1 | ~230 nM | Ratiometric (Emission) | ~350 | ~405/485 | Single excitation, good for flow cytometry |
| Fluo-4 | ~335 nM | Non-Ratiometric | ~494 | ~516 | Bright, single wavelength, visible light excitation |
Experimental Protocols
Detailed methodologies for the use of this compound are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol 1: Loading this compound via Patch Pipette
This method is ideal for simultaneous electrophysiological recording and calcium imaging.
Materials:
-
This compound salt
-
Intracellular (pipette) solution (see composition below)
-
Patch-clamp rig with fluorescence microscopy capabilities
Intracellular Solution Composition (Example for Neurons):
| Component | Concentration |
| K-Gluconate or K-MeSO₄ | 120-140 mM |
| KCl | 4-10 mM |
| HEPES | 10 mM |
| Mg-ATP | 2-4 mM |
| Na₂-GTP | 0.3-0.5 mM |
| EGTA | 0.1-0.5 mM |
| This compound | 50-200 µM |
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Prepare the Intracellular Solution: Dissolve all components, except for Mg-ATP and Na₂-GTP, in nuclease-free water. Adjust the pH and osmolarity. Add Mg-ATP and Na₂-GTP immediately before use. The solution should be filtered (0.22 µm) and kept on ice.
-
Add Fura-4F: Dissolve this compound salt directly into the final intracellular solution to the desired concentration (e.g., 100 µM).
-
Fill the Patch Pipette: Back-fill a borosilicate glass micropipette with the Fura-4F-containing intracellular solution.
-
Establish Whole-Cell Configuration: Approach a target cell and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Dye Diffusion: Allow the Fura-4F to diffuse from the pipette into the cell cytoplasm. This typically takes 5-15 minutes. Monitor the fluorescence to determine when the dye has adequately loaded the cell.
-
Image Acquisition: Excite the cell alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.
Protocol 2: In Situ Calibration of the Fura-4F Signal and [Ca²⁺]i Calculation
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary to determine the parameters for the Grynkiewicz equation.
Materials:
-
Fura-4F loaded cells
-
Calcium-free calibration buffer (e.g., HBSS with 10 mM EGTA, no added Ca²⁺)
-
High calcium calibration buffer (e.g., HBSS with 10 mM CaCl₂)
-
Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187, 5-10 µM)
-
Manganese chloride (MnCl₂) solution (for background fluorescence)
Procedure:
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio (R) from the Fura-4F loaded cells in a standard physiological buffer.
-
Determine Rmax (Maximum Ratio):
-
Perfuse the cells with the high calcium calibration buffer.
-
Add the calcium ionophore to equilibrate the intracellular and extracellular Ca²⁺ concentrations.
-
Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.[6]
-
-
Determine Rmin (Minimum Ratio):
-
Wash the cells thoroughly with the calcium-free calibration buffer.
-
Add the calcium ionophore to the calcium-free buffer to chelate any intracellular Ca²⁺.
-
Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.[6]
-
-
Determine Sf2/Sb2:
-
Sf2 is the fluorescence intensity at 380 nm in the absence of Ca²⁺ (during the Rmin measurement).
-
Sb2 is the fluorescence intensity at 380 nm in saturating Ca²⁺ (during the Rmax measurement).
-
-
Background Subtraction: After obtaining Rmin, quench the Fura-4F signal by adding MnCl₂ (e.g., 2 mM) in the presence of the ionophore. The remaining fluorescence at both 340 nm and 380 nm is the background fluorescence, which should be subtracted from all measurements.[6]
[Ca²⁺]i Calculation using the Grynkiewicz Equation:
The intracellular calcium concentration can be calculated using the following equation:[7][8][9]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R is the experimentally measured 340/380 nm fluorescence ratio after background subtraction.
-
Rmin is the 340/380 nm ratio in the absence of Ca²⁺.
-
Rmax is the 340/380 nm ratio at Ca²⁺ saturation.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: Neuronal Excitotoxicity
Glutamate-mediated excitotoxicity is a key pathological process in stroke and neurodegenerative diseases, characterized by excessive influx of Ca²⁺ through NMDA receptors, leading to neuronal death. Fura-4F is well-suited to measure these large, pathological Ca²⁺ increases.
Signaling Pathway: Cardiac Excitation-Contraction Coupling
In cardiac myocytes, an action potential triggers a small influx of Ca²⁺ through L-type calcium channels, which in turn induces a much larger release of Ca²⁺ from the sarcoplasmic reticulum (calcium-induced calcium release), leading to muscle contraction. The high amplitude and rapid nature of these calcium transients make Fura-4F an appropriate tool for their study.
Experimental Workflow
The following diagram illustrates the general workflow for measuring intracellular calcium using this compound.
Applications in Drug Discovery
The ability of Fura-4F to quantify high intracellular calcium levels makes it a powerful tool in drug discovery and development.
-
Screening for Modulators of Ion Channels and Receptors: Fura-4F can be used in cell-based assays to screen for compounds that modulate the activity of voltage-gated calcium channels, ligand-gated ion channels (e.g., NMDA receptors), and G-protein coupled receptors that lead to large calcium releases from intracellular stores.
-
Assessing Neuroprotective Compounds: In models of excitotoxicity, Fura-4F can be used to evaluate the efficacy of neuroprotective drug candidates by quantifying their ability to reduce pathological calcium overload in neurons.
-
Investigating Cardiotoxicity and Inotropic Effects: Fura-4F allows for the detailed characterization of how drug compounds affect calcium transients in cardiomyocytes, providing insights into potential cardiotoxic or inotropic effects.
Conclusion
This compound is a specialized fluorescent indicator that fills a critical need for the accurate measurement of high intracellular calcium concentrations. Its ratiometric properties and lower calcium affinity make it superior to Fura-2 for studying cellular processes characterized by large and rapid calcium signals. By following the detailed protocols and understanding the principles of calibration outlined in this guide, researchers can leverage the power of Fura-4F to gain deeper insights into the complex roles of calcium in health and disease, and to advance the development of novel therapeutics.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ratiometric Advantage: A Technical Guide to Enhanced Calcium Indicator Performance
For Immediate Release
This technical guide provides an in-depth exploration of the core advantages of utilizing ratiometric calcium indicators for researchers, scientists, and drug development professionals. By offering a stable and internally referenced measurement, these powerful tools overcome many of the limitations inherent in single-wavelength indicators, leading to more accurate and reproducible data in the study of intracellular calcium dynamics.
Executive Summary
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, from signal transduction and muscle contraction to gene expression and apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore paramount in many fields of biological research and drug discovery. Ratiometric calcium indicators, such as Fura-2 and Indo-1, offer a superior method for quantifying these changes. Unlike single-wavelength indicators that rely on changes in fluorescence intensity at a single wavelength, ratiometric indicators exhibit a spectral shift upon binding to Ca²⁺. This allows for the determination of Ca²⁺ concentration by calculating the ratio of fluorescence intensities at two different wavelengths, effectively minimizing errors arising from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading.[1][2][3][4] This guide will delve into the key advantages of this approach, provide a quantitative comparison of commonly used indicators, and present detailed experimental protocols and workflow visualizations.
The Core Advantages of Ratiometric Calcium Indicators
The primary benefit of using ratiometric indicators lies in their ability to provide a built-in method of self-correction.[4][5] This leads to several key advantages over their single-wavelength counterparts:
-
Independence from Dye Concentration: The calculated ratio is independent of the intracellular dye concentration, which can vary significantly from cell to cell and over the course of an experiment due to uneven loading or dye leakage.[1][2]
-
Correction for Cell Path Length and Thickness: Variations in cell size and morphology, which affect the optical path length, are normalized by the ratiometric measurement.[1][2]
-
Reduced Sensitivity to Photobleaching: While all fluorescent dyes are susceptible to photobleaching, the ratiometric approach mitigates its impact on the final measurement, as both wavelengths are affected proportionally.[1][2]
-
Minimization of Illumination Intensity Fluctuations: The ratio measurement is less sensitive to minor fluctuations in the intensity of the excitation light source.[1]
-
Accurate Quantification: The ratiometric signal allows for a more precise and quantitative determination of intracellular calcium concentrations, often expressed in absolute terms (e.g., nanomoles) after proper calibration.[5][6]
Quantitative Comparison of Calcium Indicators
The selection of an appropriate calcium indicator depends on several factors, including the expected calcium concentration range, the instrumentation available, and the specific experimental goals. The following tables provide a summary of the key quantitative parameters for common ratiometric and non-ratiometric calcium indicators.
| Ratiometric Calcium Indicators | Dissociation Constant (Kd) | Excitation Wavelengths (nm) | Emission Wavelengths (nm) | Dynamic Range |
| Fura-2 | ~145 nM[7] | 340 (Ca²⁺-bound) / 380 (Ca²⁺-free)[5] | ~510[5] | High |
| Indo-1 | ~230 nM | ~350[4] | 405 (Ca²⁺-bound) / 485 (Ca²⁺-free)[4] | High |
| Fura-8™ | ~260 nM to ~6 µM[8] | ~365 (Ca²⁺-bound) / 410 (Ca²⁺-free)[8] | ~525[8] | Higher signal-to-background than Fura-2 |
| Mag-Fura-2 | 25 µM (for Ca²⁺)[8] | 329 (Ca²⁺-bound) / 369 (Ca²⁺-free)[8] | ~508-511[8] | Low affinity, for high Ca²⁺ concentrations |
| Non-Ratiometric Calcium Indicators | Dissociation Constant (Kd) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Change upon Ca²⁺ Binding |
| Fluo-4 | ~345 nM[2] | ~494 | ~516 | >100-fold increase[8] |
| Fluo-8 | ~389 nM[2] | ~490 | ~514 | High |
| Cal-520 | ~320 nM[2] | ~492 | ~514 | High |
| Rhod-2 | ~570 nM[8] | ~552 | ~576 | Significant increase |
| X-Rhod-1 | ~700 nM[8] | ~580 | ~600 | Significant increase |
Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Mediated Calcium Signaling
A common application for calcium indicators is the study of signaling pathways initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a typical GPCR-mediated calcium signaling cascade.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to select a calcium indicator? | AAT Bioquest [aatbio.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Fura-4F Pentapotassium Salt: A Technical Guide to Aqueous Solubility, Stability, and Application in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F, a fluorescent indicator dye, is a valuable tool for the quantitative measurement of intracellular calcium concentrations. As a ratiometric indicator, it allows for more accurate and reproducible measurements by minimizing the effects of photobleaching, uneven dye loading, and variations in cell thickness. The pentapotassium salt of Fura-4F is a cell-impermeant form, making it suitable for direct introduction into cells via techniques such as microinjection or electroporation, or for use in cell-free systems. Its lower affinity for calcium compared to its predecessor, Fura-2, makes it particularly well-suited for studying cellular environments with high calcium concentrations, such as the endoplasmic reticulum (ER), and for monitoring dynamic calcium fluxes like store-operated calcium entry (SOCE).
This technical guide provides an in-depth overview of the aqueous solubility and stability of Fura-4F pentapotassium salt, along with detailed experimental protocols and applications in key calcium signaling pathways.
Physicochemical Properties
This compound salt is a derivative of Fura-2, with a fluorine substitution that results in a lower binding affinity for calcium ions. This property is crucial for accurately measuring high calcium concentrations that would saturate higher-affinity indicators.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₁₉FK₅N₃O₁₄ | [1] |
| Molecular Weight | 835.95 g/mol | [1] |
| Appearance | Solid | [1] |
| Cell Permeability | Cell-impermeant | [1][2] |
Solubility in Aqueous Solutions
The pentapotassium salt of Fura-4F is generally soluble in aqueous solutions. However, solubility can be influenced by the specific buffer composition and pH. For a structurally similar compound, Fura-FF pentapotassium salt, a solubility of up to 5 mg/mL in water has been reported, which may require sonication to achieve.[3]
| Solvent | Solubility | Notes |
| Water | Soluble; may require sonication. A concentration of 5 mg/mL has been reported for the similar Fura-FF pentapotassium salt. | [3] |
| DMSO | May dissolve in most cases. | [1] |
| Physiological Buffers (e.g., PBS, HBSS, HEPES) | Expected to be soluble, particularly at pH > 6. However, empirical testing is recommended for specific buffer systems and desired concentrations. | [4] |
Note: For in vivo applications where high concentrations in aqueous media may be challenging, various formulations involving co-solvents and suspending agents have been suggested.[1]
Stability in Aqueous Solutions
Proper storage and handling of this compound salt solutions are critical to maintain their integrity and performance.
Storage Recommendations
| Condition | Duration | Notes |
| Powder | 3 years at -20°C; 2 years at 4°C | [1] |
| In Solvent | 6 months at -80°C; 1 month at -20°C | [1] |
Aqueous stock solutions should be stored frozen and protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Factors Affecting Stability
-
pH: While specific data for Fura-4F is limited, solutions of similar salt-form calcium indicators are generally more stable at a pH greater than 6.
-
Temperature: As indicated by the storage recommendations, lower temperatures significantly extend the shelf life of Fura-4F solutions. For experimental use, it is advisable to allow solutions to come to room temperature before use and to perform experiments at controlled temperatures to minimize variability.
-
Light Exposure: Fura-4F is a fluorescent molecule and is susceptible to photodegradation. It is crucial to protect both stock solutions and experimental samples from light as much as possible to prevent photobleaching and the formation of non-calcium-sensitive fluorescent species.[5][6]
Experimental Protocols
Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound salt powder.
-
Dissolution: Add the appropriate volume of high-purity water or an aqueous buffer (e.g., with pH > 6) to the powder.
-
Mixing: Vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C or -80°C.
Cell Loading Techniques
As a cell-impermeant salt, this compound must be loaded into cells using physical or electrical methods.
This technique allows for the direct introduction of the dye into individual cells.
-
Prepare Pipettes: Pull microinjection needles from borosilicate glass capillaries to a fine tip.
-
Backfill Pipette: Fill the microinjection needle from the back with a solution of this compound salt (typically in the µM to low mM range in a suitable intracellular buffer).
-
Cell Injection: Under microscopic guidance, carefully insert the needle into the target cell and apply a small amount of pressure to inject the dye.
-
Incubation: Allow the cell to recover and the dye to distribute throughout the cytoplasm before imaging.
This method is suitable for loading a population of adherent cells.[7][8][9]
-
Cell Culture: Grow cells to a confluent monolayer on a culture dish.
-
Prepare Dye Solution: Prepare a solution of this compound salt in a calcium-free buffer.
-
Scraping: Gently scrape the cell monolayer with a sterile rubber policeman or a similar tool in the presence of the dye solution. This action transiently disrupts the cell membrane, allowing the dye to enter.
-
Incubation: Allow the cells to reseal and recover for a short period.
-
Washing: Gently wash the cells with fresh buffer to remove extracellular dye before imaging.
Electroporation can be used to load this compound salt into a suspension of cells or adherent cells in intact tissues.[10]
-
Cell Suspension: Prepare a suspension of cells in an electroporation buffer containing the desired concentration of this compound salt.
-
Electroporation: Apply an optimized electrical pulse to the cell suspension using an electroporator. The electrical field creates transient pores in the cell membrane, allowing the dye to enter.
-
Recovery: Allow the cells to recover in a suitable culture medium.
-
Washing: Wash the cells to remove extracellular dye before proceeding with the experiment.
Calcium Concentration Measurement
The intracellular calcium concentration can be calculated from the ratio of Fura-4F fluorescence intensities at two different excitation wavelengths using the Grynkiewicz equation:[11][12][13]
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺. The Kd of Fura-4F is approximately 770 nM, but it is highly recommended to perform an in situ calibration for the specific experimental conditions (cell type, temperature, ionic strength).[14][15][16]
-
R is the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm / 380 nm).
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at saturating calcium concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 380 nm) for the calcium-free and calcium-bound forms of the dye, respectively.
Applications in Signaling Pathways
The lower calcium affinity of Fura-4F makes it an ideal probe for studying signaling events that involve large and rapid changes in calcium concentration, particularly in compartments with high basal calcium levels.
Store-Operated Calcium Entry (SOCE)
SOCE is a critical calcium influx pathway activated by the depletion of calcium stores in the endoplasmic reticulum. Fura-4F can be used to monitor the sustained increase in cytosolic calcium following store depletion and subsequent re-addition of extracellular calcium.[17][18]
Endoplasmic Reticulum (ER) Calcium Dynamics
Directly measuring calcium concentrations within the ER is challenging due to the high calcium environment. Low-affinity indicators like Fura-4F are essential for these measurements. Specialized techniques, such as targeted-esterase induced dye loading (TED), can be employed to specifically load the AM-ester form of low-affinity dyes into the ER.[19][20][21] For the pentapotassium salt, direct loading into the ER is not feasible, but it can be used to measure the large efflux of calcium from the ER into the cytosol upon stimulation.
Conclusion
This compound salt is a powerful tool for researchers studying calcium signaling, particularly in contexts of high calcium concentrations. Its cell-impermeant nature necessitates specific loading techniques, but its ratiometric properties and lower calcium affinity provide significant advantages for accurate quantification of dynamic calcium changes. A thorough understanding of its solubility and stability characteristics, coupled with carefully designed experimental protocols, will enable researchers to fully leverage the capabilities of this important fluorescent indicator in advancing our understanding of the complex roles of calcium in cellular physiology and disease.
References
- 1. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fura-FF pentapotassium salt | Calcium Fluorescent Dyes | TargetMol [targetmol.com]
- 4. biotium.com [biotium.com]
- 5. Effects of photolabile calcium chelators on fluorescent calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 18. Live Mitochondrial or Cytosolic Calcium Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct Imaging of ER Calcium with Targeted-Esterase Induced Dye Loading (TED) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchmap.jp [researchmap.jp]
- 21. Video: Monitoring Endoplasmic Reticulum Calcium Homeostasis Using a Gaussia Luciferase SERCaMP [jove.com]
An In-depth Technical Guide to Fura-4F Pentapotassium Salt: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F pentapotassium salt is a fluorescent, ratiometric calcium indicator used for the precise measurement of intracellular calcium concentrations. As a member of the fura family of dyes, it offers the significant advantage of dual-excitation ratiometry, which minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound salt, with a focus on providing researchers with the detailed information necessary for its successful implementation in laboratory settings.
Chemical Structure and Properties
Fura-4F is a derivative of the widely used calcium indicator Fura-2. The "4F" designation refers to the presence of a fluorine substituent on the BAPTA-like chelating portion of the molecule. This modification results in a lower binding affinity for calcium compared to Fura-2, making Fura-4F particularly well-suited for measuring higher calcium concentrations that would saturate higher-affinity indicators. The pentapotassium salt form ensures its solubility in aqueous solutions.
Chemical and Physical Properties of this compound Salt
| Property | Value | Reference |
| Chemical Formula | C₂₈H₁₉FK₅N₃O₁₄ | [1][2] |
| Molecular Weight | 835.95 g/mol | [1][2] |
| CAS Number | 299172-08-0 | [2] |
| Appearance | Solid | [3] |
| Solubility | Water |
Fluorescent Properties of Fura-4F
Fura-4F is a ratiometric indicator, meaning that its fluorescence excitation spectrum shifts upon binding to calcium. The emission wavelength, however, remains relatively constant. This spectral shift allows for the determination of calcium concentration by taking the ratio of the fluorescence intensities at two different excitation wavelengths.
| Property | Ca²⁺-free | Ca²⁺-bound | Reference |
| Excitation Maximum (λex) | ~366 nm | ~336 nm | [4] |
| Emission Maximum (λem) | ~511 nm | ~511 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [5] |
Mechanism of Calcium Sensing
The ability of Fura-4F to detect calcium ions stems from the conformational change that occurs in the molecule upon calcium binding. The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety of Fura-4F acts as a specific binding site for Ca²⁺. In the absence of calcium, the molecule exists in a conformation that results in a specific fluorescence excitation spectrum. When a calcium ion binds to the chelator, it induces a change in the electron distribution and the overall geometry of the molecule. This conformational change alters the energy levels of the fluorophore, leading to a shift in the optimal excitation wavelength from approximately 366 nm to 336 nm.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Neuronal Calcium Transients: An In-Depth Technical Guide to Fura-4F Pentapotassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a fundamental mechanism governing a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. The ability to accurately measure and interpret transient fluctuations in intracellular calcium concentration ([Ca²⁺]i) is therefore paramount to advancing our understanding of both normal brain function and the pathophysiology of neurological disorders. Fura-4F, a ratiometric fluorescent Ca²⁺ indicator, has emerged as a valuable tool for these investigations, offering a lower affinity for Ca²⁺ compared to its predecessor, Fura-2, making it particularly well-suited for detecting the large and rapid Ca²⁺ transients that are characteristic of neuronal activity.
This technical guide provides a comprehensive overview of Fura-4F pentapotassium salt for the detection of calcium transients in neurons. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively utilize this powerful indicator in their experimental workflows.
This compound: Core Properties and Advantages
Fura-4F is a derivative of the widely used Ca²⁺ indicator Fura-2. The key distinction lies in the addition of a fluorine atom to the BAPTA chelating moiety, which reduces its affinity for Ca²⁺.[1] This lower affinity is advantageous for studying neuronal Ca²⁺ signals, which can reach micromolar concentrations during action potentials and other excitatory events. High-affinity indicators like Fura-2 can become saturated under such conditions, leading to an underestimation of the true Ca²⁺ peak.
The pentapotassium salt form of Fura-4F is a cell-impermeant molecule, meaning it cannot passively cross the cell membrane.[2][3][4][5][6] This property necessitates direct intracellular loading techniques such as microinjection or electroporation. While this presents a procedural challenge compared to the membrane-permeant acetoxymethyl (AM) ester forms of other indicators, it offers the significant advantage of precise delivery to the target neuron(s) and avoids the potential for incomplete de-esterification and compartmentalization of the dye within organelles, which can be issues with AM esters.[7]
Quantitative Data Summary
For researchers to effectively plan and execute experiments, a clear understanding of the quantitative properties of Fura-4F is essential. The following tables summarize the key spectral and chemical characteristics of this compound, with a comparison to the more traditional Fura-2 pentapotassium salt for context.
| Property | This compound | Fura-2 Pentapotassium | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | ~145 nM | [1][8] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | ~335 nm | [8][9] |
| Excitation Wavelength (Ca²⁺-free) | ~366 nm | ~363 nm | [8][9] |
| Emission Wavelength | ~511 nm | ~505-512 nm | [8][9] |
| Quantum Yield | Not readily available | ~0.23 (Ca²⁺-free) to ~0.49 (Ca²⁺-bound) | [7] |
| Molar Extinction Coefficient (ε) | Not readily available | ~27,000 M⁻¹cm⁻¹ (at 363 nm, Ca²⁺-free) to ~35,000 M⁻¹cm⁻¹ (at 335 nm, Ca²⁺-bound) | [8] |
Neuronal Calcium Signaling Pathways
Understanding the upstream mechanisms that trigger Ca²⁺ transients is crucial for interpreting experimental data. In neurons, a variety of signaling pathways converge to elevate intracellular Ca²⁺ levels. These can be broadly categorized into influx from the extracellular space and release from internal stores.
Caption: Key pathways leading to neuronal calcium transients.
Experimental Workflow for Calcium Imaging
A typical calcium imaging experiment in neurons using this compound involves several key stages, from cell preparation and dye loading to data acquisition and analysis.
Caption: General experimental workflow for neuronal calcium imaging.
Detailed Experimental Protocols
Due to its cell-impermeant nature, loading this compound into neurons requires invasive techniques. The choice between microinjection and electroporation will depend on the experimental goals, the type of neuronal preparation, and the available equipment.
Protocol 1: Microinjection of this compound into Cultured Neurons
This method is ideal for loading a single neuron or a small, defined group of neurons, allowing for precise control over which cells are studied.
Materials:
-
Cultured neurons on glass coverslips
-
This compound salt
-
Internal solution (e.g., 120 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)
-
Micropipette puller
-
Micromanipulator
-
Injection system (e.g., picoliter injector)
-
Fluorescence microscope with appropriate filter sets for Fura-4F
Procedure:
-
Prepare Fura-4F Solution: Dissolve this compound in the internal solution to a final concentration of 50-200 µM. This concentration may need to be optimized for your specific cell type and experimental conditions.
-
Pull Micropipettes: Pull glass micropipettes to have a fine tip (typically < 1 µm in diameter).
-
Backfill Micropipette: Backfill the micropipette with the Fura-4F solution.
-
Mount and Position: Mount the coverslip with cultured neurons onto the microscope stage. Under visual guidance, carefully approach a target neuron with the micropipette using the micromanipulator.
-
Microinjection: Gently penetrate the cell membrane with the micropipette tip. Apply a small, brief pressure pulse using the injection system to deliver the Fura-4F solution into the cytoplasm.
-
Allow for Diffusion: Withdraw the micropipette and allow at least 15-30 minutes for the dye to diffuse throughout the neuron.
-
Proceed to Imaging: The neuron is now ready for calcium imaging experiments.
Protocol 2: Electroporation for Loading this compound into Neuronal Populations
Electroporation is suitable for loading a larger population of neurons in a specific area of a culture or brain slice.[10][11]
Materials:
-
Neuronal culture or acute brain slice
-
This compound salt
-
Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 1 MgCl₂, 25 glucose, and 2 CaCl₂.[11]
-
Electroporation electrode (e.g., a glass pipette with a 1-5 µm tip)
-
Stimulus isolator and pulse generator
-
Fluorescence microscope
Procedure:
-
Prepare Fura-4F Solution: Dissolve this compound in the extracellular solution to a final concentration of approximately 1 mM.
-
Prepare Electrode: Fill a glass electrode with the Fura-4F solution.
-
Position Electrode: Place the electrode in the neuronal preparation, close to the cells of interest.
-
Electroporation: Apply a series of voltage pulses. The optimal parameters (voltage, pulse duration, frequency, and number of pulses) will need to be determined empirically for your specific setup and cell type. A starting point could be 100 current pulses at 2 Hz, each 25 ms (B15284909) in duration at 1-2 µA for preserving cell health.[11] For loading a larger area, a higher intensity protocol might be necessary (e.g., 1200 pulses at 30-40 µA).[11]
-
Incubation and Wash: After electroporation, incubate the preparation for 15-30 minutes to allow for dye uptake and diffusion into the cells. Subsequently, wash the preparation thoroughly with fresh extracellular solution to remove the dye from the extracellular space.
-
Proceed to Imaging: The loaded neurons are now ready for imaging.
Calcium Imaging and Data Analysis
Imaging Setup:
A fluorescence microscope equipped with a light source capable of rapidly switching between ~340 nm and ~380 nm excitation wavelengths is required for ratiometric imaging of Fura-4F.[3] A sensitive camera (e.g., sCMOS or EMCCD) is necessary to capture the emitted fluorescence at ~510 nm.
Data Acquisition:
-
Acquire a baseline fluorescence image at the Ca²⁺-insensitive excitation wavelength (~366 nm for Fura-4F).
-
Initiate neuronal stimulation.
-
Begin acquiring a time-lapse series of images, alternating between the Ca²⁺-bound (~336 nm) and Ca²⁺-free (~366 nm) excitation wavelengths. The frame rate should be sufficient to resolve the kinetics of the expected calcium transients. For fast neuronal events, frame rates of 10-100 Hz may be necessary.[12]
Data Analysis:
-
Background Subtraction: Subtract the background fluorescence from each image.
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at the Ca²⁺-bound excitation wavelength to the intensity at the Ca²⁺-free excitation wavelength (Ratio = F₃₃₆ / F₃₆₆).
-
Conversion to [Ca²⁺]i (Optional): The fluorescence ratio can be converted to absolute intracellular calcium concentration using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_max / F_bound_max)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺.
-
R is the measured fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
F_free_max / F_bound_max is the ratio of fluorescence intensities at the Ca²⁺-free excitation wavelength for Ca²⁺-free and Ca²⁺-bound dye, respectively.
Determining Rmin, Rmax, and the fluorescence intensity ratio requires in situ calibration experiments using ionophores (e.g., ionomycin) in Ca²⁺-free and Ca²⁺-saturating solutions.
-
Conclusion
This compound is a powerful tool for the quantitative analysis of neuronal calcium transients, particularly for events that involve large and rapid changes in intracellular calcium concentration. Its cell-impermeant nature, while requiring more technically demanding loading procedures like microinjection or electroporation, provides precise targeting and avoids artifacts associated with AM ester dyes. By understanding the fundamental properties of Fura-4F, the underlying principles of neuronal calcium signaling, and by implementing robust experimental protocols, researchers can leverage this indicator to gain deeper insights into the intricate role of calcium in neuronal function and disease. This guide provides a solid foundation for the successful application of this compound in neuroscience and drug discovery research.
References
- 1. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 2. Calcium Imaging in mDA neurons [protocols.io]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. biotium.com [biotium.com]
- 5. amsbio.com [amsbio.com]
- 6. Optimization of single-cell electroporation protocol for forced gene expression in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method of In Vitro Electroporation Allows Visualization, Recording, and Calcium Imaging of Local Neuronal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating Sarcoplasmic Reticulum Calcium Release with Fura-4F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Fura-4F, a ratiometric calcium indicator, for the investigation of sarcoplasmic reticulum (SR) calcium release. Fura-4F is a valuable tool for researchers studying intracellular calcium dynamics due to its relatively low affinity for Ca2+, making it suitable for measuring the high calcium concentrations characteristic of the SR. This document outlines the properties of Fura-4F, detailed experimental protocols for its use, and methods for data analysis.
Properties of Fura-4F
Fura-4F is a fluorescent dye that exhibits a shift in its excitation spectrum upon binding to calcium. This property allows for ratiometric measurement of calcium concentrations, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2][3][4][5]
Table 1: Key Properties of Fura-4F
| Property | Value | Reference |
| Kd for Ca2+ (in vitro) | ~0.77 µM | [1] |
| Excitation Wavelength (Ca2+-bound) | ~336 nm | [1] |
| Excitation Wavelength (Ca2+-free) | ~366 nm | [1] |
| Emission Wavelength | ~511 nm | [1] |
| Formulation for Cell Loading | Acetoxymethyl (AM) ester | [6] |
Note: The in situ Kd of calcium indicators can vary depending on the cellular environment, including factors like temperature, pH, and protein binding. It is recommended to perform an in situ calibration for the specific cell type and subcellular compartment being studied.[1]
Experimental Protocols
Preparation of Fura-4F AM Stock Solution
-
Dissolve Fura-4F AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 1-5 mM.
-
To aid in the dispersion of the nonpolar AM ester in aqueous loading media, Pluronic® F-127 can be used. A common method is to mix the Fura-4F AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the loading buffer.[7]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading with Fura-4F AM
This protocol is a general guideline and may require optimization for specific cell types.
-
Culture cells to the desired confluency on coverslips or in imaging plates suitable for fluorescence microscopy.
-
Prepare a loading buffer. A common choice is Hank's Balanced Salt Solution (HBSS) or another physiological saline buffer.[8]
-
Dilute the Fura-4F AM stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
(Optional) To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid (B1678239) can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.[9]
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-4F AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. Incubation at lower temperatures may reduce dye compartmentalization into organelles.[7][10]
-
After incubation, wash the cells two to three times with fresh, warm loading buffer to remove extracellular dye.[8][10]
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the Fura-4F AM by intracellular esterases.[11]
Ratiometric Calcium Imaging
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at approximately 340 nm and 380 nm.
-
Collect the fluorescence emission at approximately 510 nm for each excitation wavelength.
-
Record a baseline fluorescence ratio before stimulating the cells to induce SR calcium release.
-
Apply an agonist to trigger SR calcium release. Common agonists include:
-
Caffeine: To activate ryanodine (B192298) receptors (RyRs).[12]
-
Inositol (B14025) 1,4,5-trisphosphate (IP3): To activate IP3 receptors (IP3Rs).[13]
-
Other agonists that act through G-protein coupled receptors to produce IP3.
-
-
Record the change in the 340/380 nm fluorescence ratio over time.
In Situ Calibration of Fura-4F
To convert the measured fluorescence ratios into intracellular calcium concentrations, an in situ calibration is necessary.[14]
-
After recording the experimental data, expose the cells to a calcium-free buffer containing a calcium chelator such as EGTA (e.g., 5 mM) and an ionophore (e.g., 1 µM ionomycin) to determine the minimum fluorescence ratio (Rmin).[15]
-
Next, perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl2) containing the ionophore to determine the maximum fluorescence ratio (Rmax).[15]
-
The intracellular calcium concentration ([Ca2+]) can then be calculated using the Grynkiewicz equation:[14]
[Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd: The dissociation constant of Fura-4F for Ca2+.
-
R: The measured 340/380 nm fluorescence ratio.
-
Rmin: The ratio in the absence of calcium.
-
Rmax: The ratio at saturating calcium levels.
-
Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from investigating SR calcium release with Fura-4F.
Table 2: Example Kinetic Parameters of SR Calcium Transients Measured with Fura-4F in Cardiomyocytes
| Parameter | Rat Ventricular Cardiomyocyte | Mouse Ventricular Cardiomyocyte | Reference |
| Time to 90% Peak (TTP90) | ~40 ms | ~20 ms | [16] |
| Time to 90% Baseline (TTB90) | ~250 ms | ~100 ms | [16] |
These values are illustrative and can vary based on experimental conditions.
Table 3: Common Pharmacological Tools for Studying SR Calcium Release
| Target | Agonist | Inhibitor/Antagonist | Reference |
| Ryanodine Receptor (RyR) | Caffeine, Ryanodine (low conc.) | Ryanodine (high conc.), FLA 365 | [12] |
| IP3 Receptor (IP3R) | Inositol 1,4,5-trisphosphate (IP3) | 2-APB, Xestospongin C | [17][18] |
| SERCA Pump | Thapsigargin, Cyclopiazonic acid (CPA) | [18] |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The release of calcium from the sarcoplasmic reticulum is primarily mediated by two types of intracellular calcium channels: ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[17][19]
Caption: SR Calcium Release Signaling Pathways.
Experimental Workflow
The following diagram illustrates the general workflow for investigating SR calcium release using Fura-4F.
Caption: Fura-4F Experimental Workflow.
Logical Relationship of Ratiometric Measurement
The ratiometric measurement with Fura-4F relies on the opposing fluorescence changes at two excitation wavelengths upon calcium binding.
Caption: Fura-4F Ratiometric Principle.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ryanodine receptors by 4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365) in canine pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased calcium release from sarcoplasmic reticulum stimulated by inositol trisphosphate in spontaneously hypertensive rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionoptix.com [ionoptix.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. researchgate.net [researchgate.net]
- 17. Roles of IP3R and RyR Ca2+ channels in endoplasmic reticulum stress and beta-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ca2+ Stores Regulate Ryanodine Receptor Ca2+ Release Channels via Luminal and Cytosolic Ca2+ Sites - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fura-4F in Elucidating Excitation-Contraction Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitation-contraction (EC) coupling is the fundamental physiological process that links an electrical stimulus (excitation) at the muscle cell membrane to the mechanical shortening of the cell (contraction).[1][2] This intricate signaling cascade is critically dependent on rapid and significant fluctuations in intracellular calcium concentration ([Ca²⁺]i). The ability to accurately measure these calcium transients is paramount to understanding both normal muscle function and the pathophysiology of various muscular and cardiovascular diseases. Fluorescent calcium indicators are indispensable tools in this endeavor, and among them, Fura-4F has emerged as a valuable probe for studying the large and fast calcium signals characteristic of EC coupling. This technical guide provides an in-depth overview of the application of Fura-4F in EC coupling research, detailing its properties, experimental protocols, and data interpretation.
Fura-4F: A Profile of a Key Calcium Indicator
Fura-4F is a ratiometric, fluorescent calcium indicator that is an analog of the widely used Fura-2.[3][4] Its key advantage lies in its lower affinity for Ca²⁺, making it particularly well-suited for measuring the high calcium concentrations that occur during muscle contraction without becoming saturated.[5] This characteristic allows for a more accurate representation of the full amplitude and kinetics of calcium transients in striated muscles.
Quantitative Data Summary
For researchers to make an informed decision on the most appropriate calcium indicator for their specific experimental needs, a direct comparison of their key properties is essential. The following tables summarize the quantitative data for Fura-4F alongside other commonly used calcium indicators.
Table 1: Spectral Properties of Common Calcium Indicators
| Indicator | Excitation (Ca²⁺-free) (nm) | Excitation (Ca²⁺-bound) (nm) | Emission (nm) |
| Fura-4F | ~366 | ~336 | ~511 |
| Fura-2 | ~380 | ~340 | ~510 |
| Indo-1 | ~350 | ~350 | ~485 (free), ~405 (bound) |
| Fluo-4 | ~494 | ~494 | ~516 |
Data compiled from various sources.[3][4][6]
Table 2: Calcium Binding Properties of Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) - in vitro | Dissociation Constant (Kd) - in situ |
| Fura-4F | ~770 nM[3][5] | Varies by cell type and conditions |
| Fura-2 | ~145 nM[4] | ~350 nM (Rabbit gastric gland)[7] |
| Indo-1 | ~230 nM[7] | ~844 nM (Rabbit cardiac myocyte)[7] |
| Fluo-4 | ~335-345 nM[4][8] | Varies by cell type and conditions |
Note: In situ Kd values can vary significantly depending on the cellular environment, including temperature, pH, and protein binding.[3][7]
Signaling Pathway in Excitation-Contraction Coupling
The following diagram illustrates the key steps in the EC coupling cascade in a cardiomyocyte, highlighting the central role of calcium as a second messenger. Fura-4F is employed to measure the transient increase in cytosolic Ca²⁺, a critical event in this pathway.
Experimental Protocols
Detailed Methodology for Fura-4F AM Loading in Cardiomyocytes
This protocol provides a step-by-step guide for loading adult cardiomyocytes with Fura-4F acetoxymethyl (AM) ester for the measurement of intracellular calcium transients.
Materials:
-
Isolated adult cardiomyocytes
-
Fura-4F AM (acetoxymethyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (buffered to pH 7.4)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Fluorescence microscopy setup with appropriate filters for ratiometric imaging of Fura-4F
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-4F AM in anhydrous DMSO.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
-
Loading Solution Preparation:
-
For a final loading concentration of 2-5 µM Fura-4F AM, mix equal volumes of the 1 mM Fura-4F AM stock and the 20% Pluronic F-127 solution.
-
Vortex the mixture briefly.
-
Dilute this mixture into pre-warmed (37°C) HBSS or Tyrode's solution to achieve the final desired Fura-4F AM concentration. For example, to make 1 mL of 5 µM loading solution, add 5 µL of the Fura-4F AM/Pluronic mixture to 1 mL of buffer.
-
-
Cell Loading:
-
Resuspend the isolated cardiomyocytes in the prepared loading solution.
-
Incubate the cells for 20-30 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type and should be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, pellet the cells by gentle centrifugation (e.g., 500 x g for 1-2 minutes).
-
Carefully remove the supernatant containing the loading solution.
-
Resuspend the cell pellet in fresh, pre-warmed HBSS or Tyrode's solution without the dye.
-
Repeat the washing step twice to ensure complete removal of extracellular Fura-4F AM.
-
Allow the cells to de-esterify for at least 30 minutes at room temperature in the dark. This step is crucial for the intracellular esterases to cleave the AM group, trapping the active Fura-4F inside the cell.
-
-
Calcium Measurement:
-
Transfer the loaded and de-esterified cells to a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Excite the cells alternately at approximately 340 nm and 380 nm and record the emission at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Experimental Workflow for EC Coupling Studies
The following diagram outlines a typical experimental workflow for investigating the effects of a pharmacological agent on EC coupling using Fura-4F.
Conclusion
Fura-4F is a powerful tool for the quantitative analysis of intracellular calcium dynamics, particularly in the context of excitation-contraction coupling where large and rapid changes in [Ca²⁺]i are the norm. Its lower affinity for calcium compared to Fura-2 allows for a more faithful measurement of the peak systolic calcium levels without indicator saturation. By following robust experimental protocols and carefully analyzing the ratiometric data, researchers can gain valuable insights into the intricate mechanisms governing muscle contraction in both health and disease. This technical guide provides a solid foundation for the successful application of Fura-4F in EC coupling studies, paving the way for new discoveries and the development of novel therapeutic strategies for a range of debilitating conditions.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Jack Q's Blog [jack-q.github.io]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graph Attributes | Graphviz [graphviz.org]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Ratiometric Calcium Imaging with Fura Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and methodologies associated with ratiometric calcium imaging using Fura dyes, particularly Fura-2 (B149405). Calcium (Ca²⁺) is a ubiquitous and versatile second messenger crucial for regulating a vast array of cellular processes, including gene expression, muscle contraction, and neurotransmitter release.[1] The ability to accurately measure intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore essential for research in fields ranging from neuroscience to drug discovery.[1] Fura-2, a fluorescent indicator developed by Roger Tsien and colleagues, remains a cornerstone of intracellular calcium measurement due to its ratiometric properties, which allow for robust and quantitative analysis.[2][3]
Core Principles of Ratiometric Imaging with Fura-2
Fura-2 is an aminopolycarboxylic acid-based fluorescent dye designed to bind to free intracellular calcium.[2] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeant, allowing it to be easily loaded into live cells.[1][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant Fura-2 molecule in the cytoplasm.[1][4]
The key to Fura-2's utility lies in its unique spectral properties upon binding Ca²⁺. While its emission maximum remains constant at approximately 510 nm, its excitation maximum shifts.[2][5]
-
Ca²⁺-free Fura-2: Exhibits a peak excitation at ~380 nm (practically, ~363 nm).[5][6]
-
Ca²⁺-bound Fura-2: Undergoes a blue shift in its excitation maximum to ~340 nm (practically, ~335 nm).[5][6]
This shift is the basis of ratiometric imaging. By alternately exciting the Fura-2-loaded cells with light at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F₃₄₀/F₃₈₀) can be calculated.[2][7] This ratio is directly proportional to the intracellular Ca²⁺ concentration.[4]
The Ratiometric Advantage
The primary advantage of this ratiometric approach is its inherent self-calibration. By using a ratio, measurements become largely independent of several confounding variables that plague single-wavelength indicators:
-
Variable Dye Concentration: Differences in dye loading between cells or dye leakage over time are canceled out.[3]
-
Cell Thickness/Path Length: Variations in cell size or morphology do not affect the ratio.[2]
-
Photobleaching: While photobleaching affects the absolute fluorescence intensity, it affects the emission from both excitation wavelengths proportionally, thus having a minimal effect on the ratio.[3]
This results in more accurate, robust, and reproducible quantification of [Ca²⁺]i compared to non-ratiometric dyes.[1][3]
Quantitative Data and The Grynkiewicz Equation
The relationship between the fluorescence ratio and the absolute calcium concentration is described by the Grynkiewicz equation:[8][9]
[Ca²⁺]i = K_d * β * [(R - R_min) / (R_max - R)]
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
K_d is the dissociation constant of Fura-2 for Ca²⁺, representing the concentration of Ca²⁺ at which half the dye is bound.
-
R is the experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
R_min is the ratio in the absence of Ca²⁺ (zero calcium).[4]
-
R_max is the ratio at saturating Ca²⁺ concentrations.[4]
-
β (often written as Sf2/Sb2) is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[8]
To accurately use this equation, the parameters (R_min, R_max, β, and K_d) must be determined empirically through a calibration procedure.
Quantitative Properties of Fura-2
The following table summarizes the key quantitative properties of the Fura-2 dye. It is important to note that the in situ K_d can vary significantly from the in vitro value due to factors like intracellular viscosity, pH, and protein binding.[10]
| Property | Value | Notes |
| Excitation Maximum (Ex_max) | ~363 nm (Ca²⁺-free) | Shifts upon Ca²⁺ binding.[6] |
| ~335 nm (Ca²⁺-bound) | [6] | |
| Emission Maximum (Em_max) | ~510 nm | Relatively unchanged with Ca²⁺ binding.[2] |
| Dissociation Constant (K_d) | 145 nM (in vitro) | The original reported value is 224 nM.[8][11] |
| 371 nM (in situ, cardiomyocytes) | In situ K_d values are cell-type specific and should be determined experimentally.[12] | |
| Common Excitation Wavelengths | 340 nm and 380 nm | Standard wavelengths used for ratiometric measurement.[2] |
Experimental Workflow and Protocols
A typical ratiometric calcium imaging experiment follows a defined workflow, from preparing the cells to analyzing the final data.
Protocol 1: Fura-2 AM Cell Loading
This protocol provides a general guideline for loading adherent cells with Fura-2 AM. Optimal concentrations and incubation times should be determined empirically for each cell type.[13]
-
Reagent Preparation:
-
Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[13][14] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[14]
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the lipophilic Fura-2 AM in aqueous media.[13]
-
(Optional) Prepare a stock solution of probenecid (B1678239) (e.g., 250 mM in 1 M NaOH, then diluted in buffer). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the active dye from the cells.[13][15]
-
-
Loading Solution Preparation:
-
Warm a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired loading temperature (typically 20-37°C).[13]
-
Dilute the Fura-2 AM stock solution into the medium to a final concentration of 1-5 µM.[13]
-
If using, add Pluronic™ F-127 to a final concentration of ~0.02% and probenecid to a final concentration of 1-2.5 mM.[13] A common method is to mix the Fura-2 AM aliquot with an equal volume of 20% Pluronic™ F-127 before diluting into the final medium.[13]
-
-
Cell Incubation:
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells gently with indicator-free medium (containing probenecid, if used).[13]
-
Add fresh indicator-free medium and incubate for a further 30 minutes to allow for the complete de-esterification of the intracellular Fura-2 AM by cellular esterases.[13] The cells are now ready for imaging.
-
Protocol 2: In Situ Calibration
To convert fluorescence ratios to absolute [Ca²⁺]i, an in situ calibration is performed to determine R_min and R_max using a calcium ionophore, which makes the cell membrane permeable to Ca²⁺.[4][8]
-
Required Materials:
-
Fura-2 loaded cells from Protocol 1.
-
High Ca²⁺ Buffer: Buffered medium containing a saturating concentration of calcium (e.g., 10 mM CaCl₂).[4]
-
Zero Ca²⁺ Buffer: Buffered medium with no added calcium, containing a calcium chelator (e.g., 5-10 mM EGTA).[4]
-
Ionophore Stock: A stock solution of a Ca²⁺ ionophore like 4-Bromo A23187 or ionomycin (B1663694) (e.g., 10 mM in DMSO).[4]
-
-
Determination of R_max (Maximum Ratio):
-
Begin imaging the Fura-2 loaded cells in the high Ca²⁺ buffer.
-
Add the ionophore to the cells (e.g., final concentration of 5-10 µM).[4] This will equilibrate the intracellular and extracellular Ca²⁺ concentrations.
-
Record the stable, maximal 340/380 nm fluorescence ratio once the signal has plateaued. This value is R_max.[4]
-
-
Determination of R_min (Minimum Ratio):
-
Thoroughly wash the cells with the zero Ca²⁺ buffer to remove the ionophore and high calcium solution.[4]
-
Perfuse the cells with the zero Ca²⁺ buffer, again containing the ionophore. The EGTA will chelate all available Ca²⁺, forcing the intracellular concentration to near zero.
-
Record the stable, minimal 340/380 nm fluorescence ratio. This value is R_min.[4]
-
-
Background Correction:
-
Background fluorescence from the cells and the system should be measured from a region without cells or by quenching the Fura-2 signal (e.g., with Manganese, Mn²⁺) and subtracted from all measurements before calculating ratios.[8]
-
Example Application: GPCR Signaling Pathway
Fura-2 imaging is widely used to study Ca²⁺ signaling in response to G-protein coupled receptor (GPCR) activation. A common pathway involves the activation of Phospholipase C (PLC).
// Nodes Ligand [label="Ligand\n(e.g., Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR (Gq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; IP3R [label="IP₃ Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_out [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Fura2 [label="Fura-2 Reports\nIncreased Ratio", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#34A853"];
// Edges Ligand -> GPCR [label="Binds"]; GPCR -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="Binds"]; IP3R -> Ca_out [label="Opens"]; ER -> IP3R [style=dotted, arrowhead=none]; Ca_out -> Fura2 [label=" Detected by"]; } dot Caption: GPCR-mediated IP₃ signaling pathway leading to Ca²⁺ release.
-
An agonist binds to a Gq-coupled GPCR on the plasma membrane.[16]
-
The activated GPCR stimulates Phospholipase C (PLC).[16][17]
-
PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[5][17]
-
IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular Ca²⁺ store.[5][16]
-
This binding opens the IP₃ receptor channels, causing a rapid release of stored Ca²⁺ from the ER into the cytosol.[18][19]
-
The subsequent sharp increase in cytosolic [Ca²⁺] is detected by Fura-2 as an increase in the F₃₄₀/F₃₈₀ fluorescence ratio, providing a quantitative measure of the signaling event.
Summary of Advantages and Disadvantages
While a powerful technique, ratiometric imaging with Fura-2 has limitations that researchers must consider.
| Advantages | Disadvantages |
| Quantitative Measurement: Ratiometric nature allows for accurate [Ca²⁺]i quantification.[2] | UV Excitation: Requires a UV light source, which can be phototoxic to cells and cause autofluorescence.[20] |
| Correction for Artifacts: Minimizes errors from uneven dye loading, leakage, photobleaching, and cell thickness.[3] | Lower Signal-to-Noise: Can have lower signal compared to the brightest single-wavelength dyes. |
| High Ca²⁺ Sensitivity: High affinity for Ca²⁺ makes it well-suited for measuring low, resting calcium levels.[1][7] | Potential for Ca²⁺ Buffering: High intracellular dye concentrations can buffer Ca²⁺, altering normal signaling dynamics. |
| Well-Established: Extensive literature and established protocols are available for a wide range of cell types.[3] | Compartmentalization: Dye can be sequestered into organelles like mitochondria, complicating cytosolic measurements.[21] |
| No Transfection Needed: As a chemical dye, it is ideal for primary cells or systems where genetic modification is difficult. | Susceptible to Heavy Metals: Fluorescence can be quenched by heavy metals like Mn²⁺ or Zn²⁺.[21] |
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 - Wikipedia [en.wikipedia.org]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. ionoptix.com [ionoptix.com]
- 9. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: IP3/DAG Signaling Pathway [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Microcosm of Cellular Signaling: A Technical Guide to Low-Affinity Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular communication, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. While high-affinity calcium indicators have been instrumental in deciphering the nuances of cytosolic calcium signaling, a distinct class of probes – low-affinity calcium indicators – has emerged as an indispensable tool for exploring cellular compartments and events characterized by high calcium concentrations. This technical guide provides an in-depth exploration of the applications of low-affinity calcium indicators, offering detailed experimental protocols and a comprehensive overview of their quantitative properties to empower researchers in their quest to unravel the complexities of calcium signaling.
The Rationale for Low-Affinity Indicators: Beyond the Cytosolic Realm
Resting cytosolic Ca²⁺ concentrations are tightly regulated and maintained at a low level, typically around 100 nM.[1] However, specific subcellular organelles, such as the endoplasmic reticulum (ER) and mitochondria, function as significant Ca²⁺ stores, exhibiting concentrations in the micromolar (µM) to even millimolar (mM) range.[2][3] Furthermore, cellular activities like neuronal firing and muscle contraction can trigger transient, localized Ca²⁺ "microdomains" with concentrations far exceeding those in the bulk cytosol.[4]
High-affinity indicators, with their dissociation constants (Kd) in the nanomolar range, become rapidly saturated in these high-calcium environments, rendering them incapable of accurately reporting the magnitude and kinetics of Ca²⁺ fluctuations. Low-affinity indicators, characterized by Kd values in the µM to mM range, are perfectly suited for these applications, offering a broader dynamic range to quantitatively measure high Ca²⁺ levels.[2][5]
Quantitative Properties of Low-Affinity Calcium Indicators
The selection of an appropriate low-affinity indicator is contingent on its specific properties and the experimental context. The following tables summarize the key quantitative characteristics of several commonly used low-affinity calcium indicators.
Table 1: Single-Wavelength Low-Affinity Calcium Indicators
| Indicator | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Notes |
| Fluo-4FF | 9.7[6] | 491 | 516 | Lower affinity version of Fluo-4.[6] |
| Fluo-5N | 90[6] | 491 | 516 | Very low affinity, suitable for mM Ca²⁺ levels.[6] |
| Oregon Green 488 BAPTA-5N | 20[2][7] | 494 | 521 | |
| Oregon Green 488 BAPTA-6F | 3[7] | 494 | 524 | |
| Rhod-5N | ~19 (in situ) | 552 | 580 | Often used for mitochondrial Ca²⁺ measurements.[8] |
| X-Rhod-5F | 1.6 | 581 | 603 | Red-shifted spectra reduce autofluorescence. |
| Mag-Fluo-4 | 22[2] | 490 | 517 | Also sensitive to Magnesium (Mg²⁺).[2][9] |
Table 2: Ratiometric Low-Affinity Calcium Indicators
| Indicator | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Notes |
| Fura-2FF | ~6-35[8] | 335/360 | 505 | Ratiometric excitation allows for more quantitative measurements.[2][8] |
| Mag-Fura-2 (Furaptra) | ~20-25[2][8] | 329/369 | 511 | Ratiometric excitation, also sensitive to Mg²⁺.[2][8] |
| BTC | ~12[8] | ~400 (Visible) | ~520 | Visible light excitation, but can be sensitive to other ions like Zn²⁺.[8] |
Core Applications and Experimental Protocols
The unique properties of low-affinity calcium indicators have unlocked new avenues of research, particularly in the study of organellar calcium dynamics and high-throughput screening.
Measuring Calcium Dynamics in the Endoplasmic Reticulum
The ER is a primary intracellular Ca²⁺ store, and its ability to release and re-uptake Ca²⁺ is fundamental to numerous signaling pathways.[1][10] Low-affinity indicators are essential for quantifying the high luminal Ca²⁺ concentration within the ER.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ homeostasis in the endoplasmic reticulum measured with a new low-Ca2+-affinity targeted aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asante Calcium Green and Asante Calcium Red—Novel Calcium Indicators for Two-Photon Fluorescence Lifetime Imaging | PLOS One [journals.plos.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fura-4F: A Technical Guide for Investigating Novel Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fura-4F, a fluorescent calcium indicator, for its application in novel biological systems. This document outlines its core properties, detailed experimental protocols for its use, and visual representations of its application in relevant signaling pathways.
Core Properties of Fura-4F
Fura-4F is a ratiometric calcium indicator that is structurally related to Fura-2. Its lower affinity for Ca²⁺ makes it particularly well-suited for measuring higher intracellular calcium concentrations, a common characteristic of many dynamic biological processes.[1][2] A summary of its key quantitative properties is presented below for easy comparison.
| Property | Value | Reference |
| Excitation Wavelengths (Ca²⁺-free / Ca²⁺-bound) | ~366 nm / ~336 nm | [1] |
| Emission Wavelength | ~511 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [2] |
| Quantum Yield (Φ) | Not explicitly reported, but Fura-type indicators generally have a high quantum yield. | [1] |
| Molar Extinction Coefficient (ε) | Not explicitly reported. | |
| Formulation | Available as a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant pentapotassium salt. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Fura-4F in novel biological systems. The following sections provide comprehensive protocols for cell loading and in situ calibration.
Fura-4F AM Ester Cell Loading Protocol
This protocol describes the loading of cells with the membrane-permeant Fura-4F AM ester, which is subsequently cleaved by intracellular esterases to trap the active indicator in the cytosol.
Materials:
-
Fura-4F AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a custom recording buffer)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
Procedure:
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.
-
Prepare Loading Solution:
-
Warm the Fura-4F AM stock solution to room temperature.
-
For each experiment, prepare a fresh loading solution. A common starting concentration is 1-5 µM Fura-4F AM in a physiological buffer.
-
To aid in the dispersion of the AM ester in the aqueous buffer, first mix the Fura-4F AM stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting it into the final loading buffer.
-
If dye extrusion is a concern in your cell type, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Replace the buffer with the Fura-4F AM loading solution.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type to ensure adequate loading while minimizing compartmentalization of the dye.
-
-
Wash and De-esterification:
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular Fura-4F AM.
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging: The cells are now loaded with Fura-4F and ready for calcium imaging.
In Situ Calibration of Fura-4F
To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, an in situ calibration is necessary. This protocol uses a calcium ionophore to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
Fura-4F loaded cells
-
Calcium-free calibration buffer (e.g., physiological buffer with 10 mM EGTA)
-
High calcium calibration buffer (e.g., physiological buffer with 10 mM CaCl₂)
-
Calcium ionophore (e.g., 4-Bromo A23187 or Ionomycin) at a stock concentration of 10 mM in DMSO.
-
Manganese chloride (MnCl₂) solution (for background fluorescence determination)
Procedure:
-
Determine Maximum Fluorescence Ratio (Rmax):
-
Perfuse the Fura-4F loaded cells with the high calcium calibration buffer.
-
Add the calcium ionophore (e.g., 5-10 µM 4-Bromo A23187) to the buffer to saturate the intracellular Fura-4F with Ca²⁺.[3]
-
Record the fluorescence intensity at both excitation wavelengths (336 nm and 366 nm) and calculate the ratio (Rmax = Intensity₃₃₆ / Intensity₃₆₆).
-
-
Determine Minimum Fluorescence Ratio (Rmin):
-
Wash the cells thoroughly with the calcium-free calibration buffer.
-
Add the calcium ionophore to the calcium-free buffer to chelate all intracellular Ca²⁺.
-
Record the fluorescence intensity at both excitation wavelengths and calculate the ratio (Rmin = Intensity₃₃₆ / Intensity₃₆₆).
-
-
Determine Background Fluorescence:
-
After determining Rmin, add MnCl₂ (e.g., 2 mM) to the calcium-free buffer containing the ionophore. Manganese quenches the fluorescence of Fura-4F, and the remaining signal represents the background fluorescence.
-
Subtract the background fluorescence from all previous measurements.
-
-
Calculate Intracellular Calcium Concentration:
-
The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Kd: The dissociation constant of Fura-4F for Ca²⁺ (~770 nM).[2]
-
R: The experimentally measured fluorescence ratio in your cells.
-
Rmin and Rmax: The minimum and maximum fluorescence ratios determined in the calibration procedure.
-
Sf2 / Sb2: The ratio of the fluorescence intensity of the Ca²⁺-free to the Ca²⁺-bound indicator at the second excitation wavelength (366 nm). This value is also determined during the calibration.
-
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where Fura-4F can be a valuable investigative tool.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fura-4F AM | Fluorescent Dye | | Invivochem [invivochem.com]
- 4. Fura-4F pentapotassium | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for Fura-4F Pentapotassium Microinjection in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F is a ratiometric calcium indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a member of the Fura family of dyes, it exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. This ratiometric property allows for accurate and reliable measurements of [Ca²⁺]i, minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness. The pentapotassium salt form of Fura-4F is a cell-impermeant molecule, making it ideal for delivery into cells via microinjection. This method allows for precise control over the amount of dye introduced into a single cell, making it a powerful tool for studying calcium signaling dynamics in individual cells within a population.
Fura-4F has a lower affinity for Ca²⁺ compared to its predecessor Fura-2, with a dissociation constant (Kd) of approximately 770 nM.[1] This characteristic makes Fura-4F particularly well-suited for measuring higher intracellular calcium concentrations that might saturate the response of higher-affinity indicators.
This document provides a detailed protocol for the microinjection of Fura-4F pentapotassium salt into cultured adherent cells for the purpose of intracellular calcium imaging.
Data Presentation
Fura-4F Spectral Properties
| Property | Wavelength (nm) | Description |
| Excitation Maximum (Ca²⁺-bound) | ~336 | Excitation wavelength for Fura-4F complexed with calcium.[2] |
| Excitation Maximum (Ca²⁺-free) | ~366 | Excitation wavelength for Fura-4F in the absence of calcium.[2] |
| Emission Maximum | ~511 | The fluorescence emission wavelength is largely independent of calcium concentration.[2] |
Key Parameters for Fura-4F Microinjection
| Parameter | Recommended Value | Notes |
| This compound Concentration in Micropipette | 1-10 mM | The optimal concentration may need to be determined empirically for different cell types and experimental goals. |
| Final Intracellular Fura-4F Concentration | 50-200 µM | This is an estimated final concentration and depends on the injection volume and cell size. The goal is to achieve a sufficient signal-to-noise ratio without significant buffering of intracellular calcium. |
| Injection Pressure (pi) | 80-120 hPa | This is a starting range and should be optimized to ensure gentle injection without damaging the cell.[3] |
| Injection Time (ti) | 0.2-0.4 seconds | Adjust along with injection pressure to control the volume of injected solution.[3] |
| Injection Volume | < 10% of cell volume | A critical parameter to avoid cell lysis and maintain cell health.[3] |
Experimental Protocols
I. Preparation of Microinjection Buffer
A simple and effective microinjection buffer can be prepared as follows. It is crucial to use high-purity, nuclease-free water and to filter-sterilize the final solution.
Components:
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 10 mM | pH buffering to maintain physiological intracellular pH. |
| KCl | 100 mM | To maintain appropriate ionic strength similar to the intracellular environment. |
Protocol:
-
Dissolve the appropriate amounts of Tris base and KCl in nuclease-free water.
-
Adjust the pH to 7.4 with 1M HCl.
-
Bring the solution to the final volume with nuclease-free water.
-
Filter the buffer through a 0.22 µm syringe filter into a sterile, nuclease-free container.
-
Store at 4°C.
II. Preparation of this compound Solution for Microinjection
-
Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1-10 mM stock solution of this compound salt by dissolving it in the prepared microinjection buffer.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any particulate matter that could clog the micropipette.
-
Carefully aspirate the supernatant for loading into the micropipettes.
III. Micropipette Preparation
-
Pull glass capillaries to create micropipettes with a fine tip (typically 0.1-0.5 µm in diameter) using a micropipette puller. The optimal tip size and shape will depend on the cell type being injected.
-
Back-fill the micropipette with 1-2 µL of the prepared Fura-4F solution using a microloader pipette tip. Ensure there are no air bubbles in the tip of the micropipette.
IV. Microinjection of Adherent Cells
This protocol assumes the use of a standard inverted microscope equipped with micromanipulators and a microinjection system (e.g., Eppendorf FemtoJet).
-
Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips at a density that allows for easy access to individual cells for microinjection. Culture the cells in their appropriate growth medium until they reach the desired confluency.
-
Setup:
-
Mount the glass-bottom dish or coverslip onto the microscope stage.
-
Replace the culture medium with a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) that is free of phenol (B47542) red.
-
Mount the back-filled micropipette into the micromanipulator holder.
-
-
Microinjection:
-
Using the microscope, locate the target cells.
-
Carefully lower the micropipette towards the cells.
-
Position the tip of the micropipette just above the cytoplasm of the target cell. Avoid injecting into the nucleus unless it is the intended target.
-
Gently lower the micropipette to penetrate the cell membrane. A slight dimpling of the cell surface may be observed just before penetration.
-
Apply a brief injection pulse using the predetermined pressure and time settings. A slight swelling of the cell may be observed, but this should be minimal.
-
Carefully retract the micropipette from the cell.
-
Move to the next target cell and repeat the process.
-
-
Post-Injection Incubation: After microinjection, allow the cells to recover for at least 30 minutes in the incubator before proceeding with calcium imaging experiments. This allows for the de-esterification of any residual AM-ester forms and for the cell to return to a resting state.
V. Calcium Imaging
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of excitation at approximately 340 nm and 380 nm, and a filter set for detecting emission at ~510 nm. A fast-switching excitation light source and a sensitive camera are required for ratiometric imaging.
-
Image Acquisition:
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and capturing the corresponding emission at 510 nm.
-
Stimulate the cells with your agonist or compound of interest.
-
Continue to acquire images at both excitation wavelengths throughout the experiment to monitor the changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence intensity at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
For quantitative measurements, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, which requires calibration of the dye in your specific experimental setup.
-
Mandatory Visualizations
Caption: Experimental workflow for Fura-4F microinjection and calcium imaging.
Caption: Principle of Fura-4F ratiometric calcium sensing.
References
Application Notes and Protocols: Loading Fura-4F Pentapotassium Salt via Patch Pipette for Intracellular Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, including signal transduction, gene expression, and neurotransmission. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to many areas of biological research. Fura-4F, a ratiometric fluorescent Ca²⁺ indicator, is a valuable tool for these measurements. As the pentapotassium salt, Fura-4F is cell-impermeant and must be introduced directly into the cell's interior.[1][2][3] The whole-cell patch-clamp technique provides a powerful method for loading Fura-4F into a single cell, allowing for simultaneous electrophysiological recording and fluorescent imaging of [Ca²⁺]i dynamics.[4]
This document provides a detailed protocol for loading Fura-4F pentapotassium salt into cells using a patch pipette. It includes information on the properties of Fura-4F, a step-by-step experimental protocol, and a guide to troubleshooting common issues.
Properties of Fura-4F
Fura-4F is an analog of the widely used Ca²⁺ indicator Fura-2. A key feature of Fura-4F is its lower affinity for Ca²⁺, making it particularly well-suited for measuring high Ca²⁺ concentrations that would saturate Fura-2.[5] Like Fura-2, Fura-4F is a ratiometric indicator, meaning that the ratio of its fluorescence emission at two different excitation wavelengths is used to determine the [Ca²⁺]i. This ratiometric property minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume.
Table 1: Comparison of Fura-4F with other common calcium indicators
| Property | Fura-4F | Fura-2 | Fluo-4 |
| Indicator Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Single Wavelength |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM[5][6] | ~145 nM | ~335 nM |
| Excitation Maxima (Ca²⁺-free / Ca²⁺-bound) | ~366 nm / ~336 nm[6] | ~363 nm / ~335 nm | ~494 nm |
| Emission Maximum | ~511 nm[6] | ~512 nm | ~516 nm |
| Form for Patch Pipette Loading | Pentapotassium Salt | Pentapotassium Salt | Pentapotassium Salt |
| Cell Permeability of Salt Form | Impermeant[1][2][3] | Impermeant | Impermeant |
Experimental Protocol
This protocol outlines the steps for preparing the Fura-4F-containing internal solution and loading it into a target cell using the whole-cell patch-clamp configuration.
Materials and Reagents
-
This compound salt
-
High-purity water (e.g., Milli-Q)
-
Components for preparing the internal (pipette) solution (e.g., KCl, NaCl, HEPES, EGTA, MgCl₂, ATP, GTP)
-
pH meter and osmometer
-
Microcentrifuge
-
Syringe filters (0.2 µm)
-
Patch-clamp rig with fluorescence microscopy capabilities (including appropriate filter sets for Fura-4F)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Micromanipulator
Preparation of Fura-4F Containing Internal Solution
A critical step for successful loading is the preparation of the internal solution. The addition of Fura-4F can alter the pH and osmolarity of the solution, which can negatively impact cell health and seal stability.
Table 2: Recommended concentrations and parameters for the internal solution
| Parameter | Recommended Value/Range | Notes |
| Fura-4F Concentration | 20 - 200 µM | Start with a lower concentration (e.g., 50 µM) and optimize based on signal-to-noise ratio and potential buffering effects. |
| EGTA Concentration | 0.1 - 0.5 mM | A low concentration of a Ca²⁺ chelator is often included to buffer baseline Ca²⁺ levels. |
| pH | 7.2 - 7.4 | Adjust with KOH or CsOH after adding all components. |
| Osmolarity | 280 - 310 mOsm | Adjust with sucrose (B13894) or mannitol (B672) if necessary. |
Protocol:
-
Prepare the base internal solution: Prepare your standard internal solution without Fura-4F, ensuring all components are fully dissolved.
-
Prepare a Fura-4F stock solution (optional but recommended): Dissolve the this compound salt in high-purity water to create a concentrated stock solution (e.g., 1-10 mM). This allows for more accurate pipetting of small volumes. Store aliquots of the stock solution at -20°C, protected from light.
-
Add Fura-4F to the internal solution: Thaw a Fura-4F stock solution aliquot and add the appropriate volume to your base internal solution to achieve the desired final concentration.
-
Check and adjust pH and osmolarity: After adding Fura-4F, carefully measure the pH and osmolarity of the final solution. Adjust as necessary to match your standard internal solution. This step is crucial for maintaining cell viability and achieving stable recordings.
-
Filter the solution: Filter the final Fura-4F-containing internal solution through a 0.2 µm syringe filter to remove any precipitates or microparticles that could clog the patch pipette.
-
Aliquot and store: Store the filtered solution in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Loading Fura-4F via Patch Pipette
-
Pull and fire-polish patch pipettes: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ. Fire-polishing the tip can help in obtaining a more stable giga-seal.
-
Backfill the pipette: Backfill the patch pipette with the filtered Fura-4F-containing internal solution, ensuring there are no air bubbles in the tip.
-
Establish a whole-cell patch-clamp recording:
-
Approach the target cell with the filled pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Allow for dye diffusion: After establishing the whole-cell configuration, allow sufficient time for the Fura-4F to diffuse from the pipette into the cell and equilibrate. This typically takes 5-15 minutes. The required time will depend on the cell type and the access resistance.
-
Perform fluorescence imaging: Once the dye has equilibrated, you can begin acquiring fluorescence images at the two excitation wavelengths (e.g., 340 nm and 380 nm) while recording the emission at ~510 nm.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Calcium Signaling Pathway Example
Troubleshooting
Successful loading of Fura-4F via a patch pipette can be challenging. The following table provides guidance on common problems and their potential solutions.
Table 3: Troubleshooting common problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty forming a stable giga-seal | - Incorrect pH or osmolarity of the internal solution.- Debris in the internal solution clogging the pipette tip.- Unhealthy cells. | - Remeasure and adjust the pH and osmolarity of the Fura-4F-containing internal solution.[7]- Ensure the internal solution is filtered through a 0.2 µm filter.[8]- Use healthy, well-maintained cell cultures. |
| Loss of seal after going whole-cell | - Altered properties of the internal solution due to Fura-4F.- High concentration of Fura-4F may have cytotoxic effects. | - Double-check the final pH and osmolarity of your internal solution.[7]- Try reducing the concentration of Fura-4F in the pipette.[7] |
| Low fluorescence signal | - Insufficient diffusion time.- Low concentration of Fura-4F.- Photobleaching. | - Increase the equilibration time after establishing the whole-cell configuration.- Increase the concentration of Fura-4F in the internal solution.- Minimize exposure of the dye to excitation light. |
| High background fluorescence | - Autofluorescence from the cell or surrounding medium.- Impure Fura-4F. | - Measure and subtract the background fluorescence from a region without cells.- Use high-quality, purified this compound salt. |
| Slow or incomplete dye loading | - High access resistance.- Small cell size. | - Monitor and try to minimize access resistance during the experiment.- Be aware that smaller cells may require longer loading times. |
By following this detailed protocol and considering the potential challenges, researchers can successfully load this compound salt via a patch pipette to perform high-quality intracellular calcium measurements.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dye loading with patch pipettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for Fura-4F in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fura-4F for Cardiac Myocyte Calcium Imaging
Fura-4F is a ratiometric, ultraviolet (UV) light-excitable fluorescent indicator for intracellular calcium ([Ca²⁺]i) measurements. As a lower-affinity analog of the widely used Fura-2, Fura-4F is particularly well-suited for studying the large and rapid Ca²⁺ transients characteristic of cardiac myocytes. Its lower affinity for Ca²⁺ minimizes the buffering of intracellular calcium, which can alter the kinetics of Ca²⁺ signals, a common issue with high-affinity indicators. This property makes Fura-4F an excellent tool for investigating phenomena such as calcium sparks, sarcoplasmic reticulum (SR) Ca²⁺ content, and Ca²⁺ dynamics under conditions of calcium overload, which might saturate higher-affinity dyes.[1]
Key Properties and Advantages of Fura-4F in Cardiac Research
-
Lower Calcium Affinity: With a dissociation constant (Kd) in the high nanomolar to low micromolar range, Fura-4F can more accurately report the peak systolic [Ca²⁺]i in cardiomyocytes without becoming saturated. This allows for a more faithful representation of the full dynamic range of the cardiac calcium transient.
-
Faster Response Kinetics: Studies have shown that Fura-4F exhibits a more rapid response to changes in Ca²⁺ concentration compared to Fura-2, enabling a more accurate measurement of the fast kinetics of calcium release and reuptake in heart cells.[2]
-
Ratiometric Measurement: Like Fura-2, Fura-4F is a ratiometric indicator. By taking the ratio of fluorescence emission at two different excitation wavelengths (typically around 340 nm and 380 nm), measurements become less sensitive to variations in dye concentration, cell thickness, and photobleaching, leading to more robust and quantitative data.
-
Suitability for High Calcium Environments: The lower affinity of Fura-4F makes it ideal for studying conditions where intracellular calcium is expected to be high, such as during β-adrenergic stimulation, in certain cardiac pathologies, or when assessing SR Ca²⁺ leak.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Fura-4F and related calcium indicators in cardiac myocytes.
Table 1: Spectral and Chemical Properties of Fura-4F
| Property | Value | Reference |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | Generic Fura dye properties |
| Emission Wavelength | ~510 nm | Generic Fura dye properties |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | Manufacturer's data |
| Molecular Weight (AM ester) | 1005.81 g/mol | Manufacturer's data |
| Solvent for Stock Solution | Anhydrous DMSO | General laboratory practice |
Table 2: Recommended Loading Parameters for Fura-4F AM in Cardiac Myocytes
| Parameter | Recommended Range | Notes |
| Fura-4F AM Concentration | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type and experimental setup. Start with a lower concentration to minimize potential cytotoxicity and calcium buffering. |
| Loading Temperature | Room Temperature (20-25°C) | Loading at room temperature is often preferred to minimize compartmentalization of the dye into organelles. |
| Incubation Time | 20 - 40 minutes | Should be optimized. Longer incubation times may lead to dye compartmentalization. |
| De-esterification Time | 20 - 30 minutes | Crucial step to allow intracellular esterases to cleave the AM group, trapping the active form of the dye in the cytosol. |
| Pluronic F-127 Concentration | 0.02 - 0.05% (w/v) | A non-ionic surfactant used to aid in the dispersion of the AM ester in aqueous loading buffer. |
Experimental Protocols
Protocol 1: Preparation of Fura-4F AM Stock Solution
Materials:
-
Fura-4F, acetoxymethyl (AM) ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of Fura-4F AM and anhydrous DMSO to warm to room temperature before opening to prevent condensation of water, which can hydrolyze the AM ester.
-
Prepare a 1 mM stock solution of Fura-4F AM by dissolving the lyophilized powder in an appropriate volume of anhydrous DMSO. For example, dissolve 50 µg of Fura-4F AM (MW ~1005.81) in approximately 49.7 µL of DMSO.
-
Vortex thoroughly until the Fura-4F AM is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Loading of Fura-4F AM into Isolated Adult Cardiac Myocytes
Materials:
-
Isolated adult cardiac myocytes in a suitable buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution - HBSS)
-
1 mM Fura-4F AM stock solution in DMSO
-
20% (w/v) Pluronic F-127 in DMSO
-
Loading buffer (e.g., HBSS containing 1.8 mM CaCl₂)
-
De-esterification buffer (same as loading buffer)
Procedure:
-
Preparation of Loading Solution:
-
For a final Fura-4F AM concentration of 2 µM in 1 mL of loading buffer, mix 2 µL of the 1 mM Fura-4F AM stock solution with 1 µL of 20% Pluronic F-127 in a microcentrifuge tube.
-
Vortex the mixture briefly.
-
Add this mixture to 1 mL of pre-warmed (room temperature) loading buffer and vortex again to ensure a homogenous suspension. The final concentration of Pluronic F-127 will be approximately 0.02%.
-
-
Cell Loading:
-
Pellet the isolated cardiac myocytes by gentle centrifugation (e.g., 500 x g for 1-2 minutes) or allow them to settle by gravity.
-
Carefully remove the supernatant and resuspend the cell pellet in the freshly prepared Fura-4F AM loading solution.
-
Incubate the cells in the dark at room temperature for 20-40 minutes. Gently agitate the cells periodically to ensure uniform loading.
-
-
Washing and De-esterification:
-
After incubation, pellet the cells by gentle centrifugation and remove the loading solution.
-
Wash the cells by resuspending them in fresh, pre-warmed loading buffer (without Fura-4F AM). Repeat the wash step twice to ensure complete removal of extracellular dye.
-
Resuspend the final cell pellet in de-esterification buffer and incubate in the dark at room temperature for 20-30 minutes to allow for complete de-esterification of the Fura-4F AM.
-
-
Ready for Imaging:
-
The Fura-4F-loaded cardiac myocytes are now ready for fluorescence imaging. Plate the cells on laminin-coated coverslips for microscopic analysis.
-
Visualizations
Caption: Experimental workflow for loading Fura-4F AM into cardiac myocytes.
Caption: Simplified cardiac myocyte calcium signaling pathway.
References
Application Note: Preparation of Fura-4F Pentapotassium Salt Stock Solution
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Fura-4F, pentapotassium salt. Fura-4F is a cell-impermeant ratiometric fluorescent indicator used for the measurement of intracellular calcium ions. Proper preparation of the stock solution is critical for accurate and reproducible experimental results in calcium signaling research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Fura-4F, pentapotassium salt, is a hydrophilic derivative of the Fura-2 calcium indicator, designed for detecting higher concentrations of calcium ions (Ca²⁺). As a salt, it is membrane-impermeant and is typically introduced into cells via microinjection or patch pipette. Unlike its acetoxymethyl (AM) ester counterpart, the pentapotassium salt does not require enzymatic cleavage to become active. Accurate preparation of a concentrated stock solution is the first essential step for its use in quantitative fluorescence microscopy and other calcium measurement assays. This protocol outlines the necessary steps and best practices for preparing a stable, ready-to-use Fura-4F stock solution.
Product Information and Storage
Proper handling and storage of Fura-4F pentapotassium salt are crucial for maintaining its integrity and performance. The quantitative data below summarizes the key properties and storage recommendations.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₁₈F₂N₃O₁₄ · 5K | [1] |
| Formula Weight | 853.9 g/mol | [1] |
| Form | Solid | [1] |
| Solubility | Soluble in water and aqueous buffers (pH > 6) | [1][2] |
| Storage (Solid Powder) | -20°C, protect from light and moisture. Stable for ≥ 4 years. | [1][3] |
| Storage (Stock Solution) | ≤ -20°C in single-use aliquots, protect from light. Stable for ≥ 6 months. | [3][4] |
| Excitation (Ca²⁺-bound) | ~339 nm | [1] |
| Excitation (Ca²⁺-free) | ~365 nm | [1] |
| Emission | ~507-514 nm | [1] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing the this compound salt stock solution from the powdered reagent to the final stored aliquots.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol
This protocol provides a step-by-step method for preparing a 1 mM this compound salt stock solution.
4.1. Required Materials
-
Reagents:
-
Fura-4F, pentapotassium salt
-
High-purity, sterile deionized water or a suitable aqueous buffer (e.g., 10 mM K-HEPES, pH 7.2)
-
-
Equipment:
-
Microcentrifuge tubes (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer and/or bath sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and gloves
-
4.2. Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety goggles, when handling chemical reagents.
-
The toxicological properties of Fura-4F have not been thoroughly investigated. Handle with care and avoid contact with skin and eyes.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
4.3. Stock Solution Preparation (1 mM)
-
Equilibration: Before opening, allow the vial of Fura-4F powder to warm to room temperature for approximately 15-20 minutes. This prevents condensation of moisture, which can degrade the compound.
-
Weighing: Tare a sterile, light-protected microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of Fura-4F powder. For example, to prepare 1 mL of a 1 mM solution, weigh out 0.854 mg of Fura-4F (Formula Weight = 853.9 g/mol ).
-
Solubilization: Add the calculated volume of high-purity water or aqueous buffer to the tube containing the Fura-4F powder. For the example above, add 1 mL of solvent.
-
Dissolution: Close the tube tightly and vortex thoroughly. If the powder does not dissolve completely with vortexing, briefly sonicate the solution in a bath sonicator until it becomes clear. Visually inspect the solution against a light source to ensure no particulates remain.
-
Final Check: The final solution should be clear and free of precipitates.
4.4. Aliquoting and Storage
-
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protected microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the indicator.[3]
-
Storage: Store the aliquots in a freezer at or below -20°C.[1][3][4] Ensure they are protected from light by using amber tubes or by wrapping the storage box in aluminum foil.[4][5][6]
-
Stability: When stored correctly, the stock solution is stable for at least six months.[4]
Disclaimer: This protocol is a general guideline. Researchers should consult product-specific datasheets and may need to optimize concentrations and buffer conditions for their specific cell type and experimental setup.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biotium Fluo-4, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fura-2, Pentapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. Fluo-4, Pentapotassium Salt, cell impermeant 500 μg | Contact Us | Invitrogen™ [thermofisher.com]
Calcium Imaging in T-Lymphocytes Using Fura-4F Pentapotassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a critical component of T-lymphocyte activation, playing a pivotal role in a cascade of events including gene expression, cytokine production, and proliferation.[1][2] Upon T-cell receptor (TCR) engagement with an antigen, a rapid and sustained increase in intracellular Ca²⁺ concentration occurs.[2][3] This process is initiated by the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), which in turn triggers store-operated calcium entry (SOCE) across the plasma membrane.[1][3][4][5] The ability to accurately measure these dynamic changes in intracellular Ca²⁺ is essential for understanding T-cell function and for the development of novel immunomodulatory therapies.
Fura-4F is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium. Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2 (B149405), makes it particularly well-suited for measuring the higher calcium concentrations that can occur in activated T-cells.[6] The pentapotassium salt form of Fura-4F is a membrane-impermeant version of the dye, which necessitates loading into cells via physical methods such as electroporation or microinjection.[1][4][7] This characteristic can be advantageous as it can lead to a more uniform cytosolic distribution of the dye, avoiding potential sequestration into organelles that can occur with AM ester forms.[8]
Ratiometric imaging with Fura-4F involves exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence. This technique minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible measurements of intracellular Ca²⁺ concentration.[9][10]
These application notes provide a detailed protocol for the use of Fura-4F pentapotassium salt for calcium imaging in T-lymphocytes, covering cell preparation, dye loading by electroporation, TCR stimulation, and ratiometric fluorescence microscopy.
Key Signaling Pathways & Experimental Workflow
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Salt Properties | ||
| Molecular Weight | 835.95 g/mol | [1] |
| Form | Solid | [1] |
| Cell Permeability | Impermeant | [1][4][7] |
| Spectral Properties | ||
| Excitation (Ca²⁺-bound) | ~336 nm | [9] |
| Excitation (Ca²⁺-free) | ~366 nm | [9] |
| Emission | ~511 nm | [9] |
| Binding Properties | ||
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [6] |
| Experimental Parameters | ||
| Fura-4F Loading Concentration (Electroporation) | 50-100 µM (in electroporation buffer) | Recommended |
| T-cell Density for Electroporation | 1 x 10⁶ cells/100 µL | [3] |
| Electroporation Settings (2 mm cuvette) | 220 V, 5 x 4 ms (B15284909) pulses | [3] |
| Anti-CD3/CD28 Coating Concentration | 2.5 - 10 µg/mL each | [11][12] |
| Ionomycin (Positive Control) Concentration | 1-5 µM |
Experimental Protocols
Materials and Reagents
-
Cells: Primary human or murine T-lymphocytes, or a T-cell line (e.g., Jurkat).
-
Calcium Indicator: this compound Salt.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Buffers:
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Electroporation Buffer (e.g., Opti-MEM or specialized electroporation solutions).
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
-
Stimulation Reagents:
-
Anti-CD3 antibody (purified, functional grade).
-
Anti-CD28 antibody (purified, functional grade).
-
-
Positive Control: Ionomycin.
-
Consumables:
-
Electroporation cuvettes (2 mm gap).
-
Glass-bottom imaging dishes or coverslips.
-
Poly-L-lysine or other cell adhesion-promoting reagents.
-
Protocol 1: T-Lymphocyte Isolation and Culture
-
Isolate primary T-lymphocytes from peripheral blood or lymphoid tissues using standard density gradient centrifugation followed by a T-cell enrichment kit (negative selection is often preferred to avoid pre-activation).[13]
-
Culture the isolated T-cells in complete RPMI 1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
For T-cell lines, maintain the cells in logarithmic growth phase according to the supplier's recommendations.
Protocol 2: Loading T-Lymphocytes with this compound Salt via Electroporation
-
Prepare a 1-10 mM stock solution of this compound salt in sterile, nuclease-free water.
-
Harvest T-cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with ice-cold, Ca²⁺/Mg²⁺-free PBS.
-
Resuspend the cell pellet in a specialized electroporation buffer at a concentration of 1 x 10⁶ cells per 100 µL.[3]
-
Add the Fura-4F stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Transfer the cell/dye mixture to a pre-chilled 2 mm gap electroporation cuvette.
-
Electroporate the cells using pre-optimized settings. A starting point for T-cells could be a square wave pulse of 220 V for 5 pulses of 4 ms each.[3]
-
Immediately after electroporation, add 900 µL of pre-warmed complete culture medium to the cuvette and gently transfer the cells to a sterile tube.
-
Allow the cells to recover for 30-60 minutes at 37°C.
-
Centrifuge the cells to remove the extracellular dye and resuspend them in imaging buffer for immediate use.
Protocol 3: T-Cell Stimulation and Ratiometric Calcium Imaging
-
Coat glass-bottom imaging dishes or coverslips with anti-CD3 and anti-CD28 antibodies (e.g., 2.5-10 µg/mL of each in PBS) overnight at 4°C.[11] Alternatively, use poly-L-lysine to promote cell adhesion for experiments involving stimulation with soluble antibodies.
-
Wash the coated surfaces three times with PBS to remove unbound antibodies.
-
Seed the Fura-4F-loaded T-cells onto the prepared dishes and allow them to settle for 15-30 minutes at room temperature.
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of approximately 340 nm and 380 nm (or 336 nm and 366 nm if available) and an emission filter around 510 nm.[9][14][15]
-
Acquire a baseline fluorescence signal by alternately exciting at both wavelengths for 1-2 minutes.
-
For stimulation, either add soluble anti-CD3/CD28 antibodies to the imaging buffer or utilize the pre-coated surface to initiate TCR signaling.
-
Continue to record the fluorescence emission at both excitation wavelengths for 5-15 minutes to capture the full calcium response.
-
At the end of the experiment, add a saturating concentration of Ionomycin (1-5 µM) to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by a calcium-free buffer containing a chelator like EGTA to determine the minimum ratio (Rₘᵢₙ) for calibration purposes.
Data Analysis
-
For each time point, calculate the ratio of the fluorescence intensity emitted upon excitation at the Ca²⁺-bound wavelength (e.g., 340 nm) to the intensity at the Ca²⁺-free wavelength (e.g., 380 nm).
-
Plot the fluorescence ratio over time to visualize the calcium transient.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Fₘᵢₙ³⁸⁰ / Fₘₐₓ³⁸⁰), where Kd is the dissociation constant of Fura-4F for Ca²⁺.
Conclusion
This application note provides a comprehensive framework for utilizing this compound salt to measure intracellular calcium dynamics in T-lymphocytes. The use of electroporation for loading this membrane-impermeant dye and the application of ratiometric imaging offer a robust method for obtaining high-quality, quantitative data on T-cell signaling. These protocols can be adapted for various research and drug discovery applications aimed at understanding and modulating T-cell function.
References
- 1. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 2. btxonline.com [btxonline.com]
- 3. protean.bio [protean.bio]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen Fura-4F, Pentapotassium Salt, cell impermeant 500μ g | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.de]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. amsbio.com [amsbio.com]
- 8. Apparent cytosolic calcium gradients in T-lymphocytes due to fura-2 accumulation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Fura-4F Pentapotassium in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F pentapotassium salt is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). As a salt, it is cell-impermeant, making it suitable for applications where precise control over the indicator concentration is required and loading can be achieved through direct intracellular administration methods like microinjection or patch-clamp pipettes. Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2, makes Fura-4F particularly well-suited for studying neuronal processes involving large and rapid changes in calcium concentration, such as synaptic transmission, action potential firing, and excitotoxicity. These application notes provide a comprehensive overview of this compound's properties, detailed experimental protocols, and its application in key neuroscience research areas.
Properties of this compound
Fura-4F offers distinct advantages for monitoring neuronal calcium dynamics due to its specific spectral and calcium-binding properties. A summary of these properties is presented below, with comparisons to the widely used Fura-2.
| Property | Fura-4F | Fura-2 | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~770 nM | ~145 nM | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~366 nm | ~380 nm | [2] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | ~340 nm | [2] |
| Emission Wavelength | ~511 nm | ~510 nm | [2][3] |
| Form | Pentapotassium Salt | Pentapotassium Salt | [3] |
| Cell Permeability | Impermeant | Impermeant | [3][4] |
Key Applications in Neuroscience
The properties of this compound make it a valuable tool for investigating a range of phenomena in neuroscience:
-
Synaptic Transmission: Monitoring presynaptic and postsynaptic calcium transients to study neurotransmitter release, receptor activation, and synaptic plasticity.
-
Action Potential Firing: Correlating neuronal firing with precise changes in intracellular calcium levels.
-
Neurotransmitter Receptor Signaling: Characterizing calcium mobilization following the activation of G-protein coupled receptors (GPCRs) and ion channels.[3]
-
Neuronal Development: Investigating the role of calcium signaling in processes such as neurite outgrowth and synapse formation.
-
Neurodegenerative Diseases: Studying dysregulated calcium homeostasis in models of diseases like Alzheimer's and Parkinson's.
-
Drug Discovery: High-throughput screening of compounds that modulate neuronal calcium signaling.[3]
Experimental Protocols
As this compound is cell-impermeant, it must be introduced into neurons directly. Below are detailed protocols for two common loading methods: microinjection and patch-clamp pipette loading.
Protocol 1: Microinjection Loading of this compound into Cultured Neurons
This method is suitable for loading a small number of individual neurons in culture with a precise amount of dye.
Materials:
-
This compound salt
-
Nuclease-free water or intracellular buffer (e.g., potassium gluconate-based)
-
Micropipette puller
-
Glass capillaries
-
Microinjector system
-
Inverted fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Fura-4F Solution: Dissolve this compound salt in nuclease-free water or intracellular buffer to a final concentration of 1-10 mM. Centrifuge the solution briefly to pellet any undissolved particles.
-
Pull Micropipettes: Pull glass capillaries to a fine tip (typically <1 µm diameter) using a micropipette puller.
-
Backfill Micropipette: Carefully backfill the micropipette with the Fura-4F solution using a microloader pipette tip.
-
Mount Micropipette: Mount the filled micropipette onto the microinjector holder.
-
Position Micropipette: Under microscope guidance, carefully bring the micropipette tip into contact with the cell body of the target neuron.
-
Microinjection: Apply a brief, controlled pressure pulse using the microinjector to deliver a small volume of the Fura-4F solution into the neuron. The injection volume should be minimal to avoid damaging the cell.
-
Allow for Diffusion: Allow 15-30 minutes for the dye to diffuse throughout the neuron.
-
Imaging: Proceed with calcium imaging experiments.
Protocol 2: Loading this compound via a Patch-Clamp Pipette
This method is ideal for simultaneously recording electrophysiological activity and calcium dynamics from a single neuron.
Materials:
-
This compound salt
-
Intracellular patch pipette solution (e.g., potassium gluconate-based)
-
Patch-clamp rig with fluorescence imaging capabilities
Procedure:
-
Prepare Internal Solution: Dissolve this compound salt directly into the standard intracellular patch pipette solution to a final concentration of 50-200 µM. Ensure the osmolarity and pH of the final solution are adjusted to physiological levels.[5]
-
Fill Patch Pipette: Fill a patch pipette with the Fura-4F-containing internal solution.
-
Establish Whole-Cell Configuration: Approach a target neuron and establish a gigaohm seal. Rupture the patch of membrane to achieve the whole-cell configuration.
-
Dye Diffusion: The Fura-4F will diffuse from the pipette into the neuron. Allow at least 15-20 minutes for the dye to equilibrate within the cell body and proximal dendrites.
-
Simultaneous Recording and Imaging: Commence simultaneous electrophysiological recording and calcium imaging.
Signaling Pathways and Experimental Workflows
Neuronal Calcium Signaling Pathway
Calcium is a ubiquitous second messenger in neurons, involved in a multitude of signaling cascades. Fura-4F can be used to monitor Ca²⁺ influx through various channels and its subsequent downstream effects.
Caption: Neuronal calcium signaling measured by Fura-4F.
Experimental Workflow for this compound Calcium Imaging
The following diagram outlines the typical workflow for a calcium imaging experiment in neuroscience research using this compound.
Caption: Workflow for Fura-4F calcium imaging.
Data Presentation and Analysis
The ratiometric nature of Fura-4F allows for the accurate determination of intracellular calcium concentrations, largely independent of dye concentration, path length, and photobleaching. The ratio of the fluorescence emission intensity when excited at 340 nm (Ca²⁺-bound) versus 380 nm (Ca²⁺-free) is calculated. This ratio can then be converted to absolute calcium concentrations using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺.
-
R is the measured 340/380 fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at saturating calcium levels.
-
Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in zero and saturating calcium, respectively.
These calibration parameters (Rmin, Rmax, and the fluorescence ratio at 380nm) should be determined empirically for the specific experimental setup.
Conclusion
This compound is a powerful tool for neuroscientists studying a wide array of calcium-dependent processes. Its lower calcium affinity compared to Fura-2 makes it particularly advantageous for investigating phenomena associated with large calcium transients. The provided protocols and workflows offer a foundation for researchers to effectively utilize this indicator in their studies of neuronal function and dysfunction. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.
References
Two-Photon Excitation Microscopy Protocol for Fura-4F: An Application Note for Researchers
Introduction
This application note provides a detailed protocol for utilizing Fura-4F, a ratiometric calcium indicator, with two-photon excitation microscopy (2PEM). This technique offers significant advantages for intracellular calcium imaging in thick biological samples, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning.[1][2][3][4] Fura-4F is particularly well-suited for measuring high transient calcium concentrations due to its lower binding affinity for Ca2+ compared to indicators like Fura-2. This document is intended for researchers, scientists, and drug development professionals engaged in cellular imaging and signal transduction studies.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-4F relevant to two-photon calcium imaging.
Table 1: Spectral and Chemical Properties of Fura-4F
| Property | Value | Reference |
| Excitation Wavelength Range (Two-Photon) | 750 - 850 nm | [5][6][7] |
| Optimal Two-Photon Excitation Wavelength | ~810 nm | [1][5][6][7] |
| One-Photon Excitation (Ca2+-bound) | ~340 nm | [8][9] |
| One-Photon Excitation (Ca2+-free) | ~380 nm | [8][9] |
| Emission Wavelength | ~510 nm | [9][10] |
| Effective Dissociation Constant (Keff) for Ca2+ | 1.16 ± 0.016 µM | [5][6][7] |
| Dynamic Range (Rf) | 12.2 ± 0.34 | [5][6][7] |
Table 2: Recommended Imaging Parameters
| Parameter | Recommended Value | Notes |
| Laser Power | ~2.3 mW (average) | Should be minimized to reduce phototoxicity and photobleaching.[5] |
| Pulse Width | ~395 fs | Dependent on the specific laser system.[5] |
| Repetition Rate | 80 MHz | Common for Ti:Sapphire lasers used in 2PEM.[4][5] |
| Scan Speed | 2 ms/scan (line-scan) | Adjustable based on the temporal resolution required.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Fura-4F in detecting intracellular calcium and the general workflow for a two-photon imaging experiment.
Caption: Fura-4F AM ester loading and intracellular calcium binding.
Caption: General experimental workflow for Fura-4F two-photon imaging.
Experimental Protocols
This section provides a detailed methodology for preparing solutions, loading cells, and performing two-photon imaging with Fura-4F.
Materials
-
Fura-4F, AM ester
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer)
-
Probenecid (B1678239) (optional, to prevent dye leakage)[11]
-
Cultured cells or tissue slices
Equipment
-
Two-photon laser scanning microscope with a tunable Ti:Sapphire laser
-
Incubator
-
Standard cell culture equipment
-
Imaging chamber
Solution Preparation
-
Fura-4F AM Stock Solution (1-5 mM):
-
Pluronic® F-127 Stock Solution (20% w/v):
-
Loading Buffer (Final Fura-4F concentration 1-5 µM):
-
Before use, prepare the loading buffer by diluting the Fura-4F AM stock solution into the physiological buffer of choice to a final concentration of 1-5 µM.
-
To facilitate dye loading, first mix equal volumes of the Fura-4F AM stock solution and the 20% Pluronic® F-127 stock solution before diluting into the buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[11]
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.[11]
-
Cell Loading Protocol
-
Cell Preparation:
-
Dye Loading:
-
Remove the culture medium or preparation buffer and wash the cells/tissue once with the physiological buffer.[14]
-
Add the prepared loading buffer to the cells or tissue.
-
Incubate for 15-60 minutes at 20-37°C, protected from light.[11][14] The optimal loading time and temperature should be determined empirically for each cell type and experimental condition.[8] Lowering the incubation temperature can help reduce dye compartmentalization into organelles.[12]
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer and wash the cells or tissue 2-3 times with fresh, warm physiological buffer to remove extracellular Fura-4F AM.[14]
-
Add fresh physiological buffer and incubate for an additional 15-30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[14][15] This step is crucial as the AM ester form of the dye does not bind calcium.[13]
-
Two-Photon Imaging Protocol
-
Microscope Setup:
-
Image Acquisition:
-
Locate the cells or region of interest.
-
Adjust the laser power to the minimum level necessary to obtain a sufficient signal-to-noise ratio, typically in the low milliwatt range.[5] This is critical to minimize photobleaching and phototoxicity, allowing for long-term imaging.[1][5][6][7]
-
Set the appropriate image acquisition parameters (e.g., scan speed, frame size, and averaging) based on the experimental requirements for temporal and spatial resolution.
-
Acquire a baseline fluorescence measurement before applying any stimulus.
-
Apply the experimental stimulus and record the subsequent changes in fluorescence intensity.
-
Data Analysis
Quantitative analysis of intracellular calcium concentrations with Fura-4F using two-photon microscopy can be challenging due to potential variations in laser power and wavelength-dependent light scattering in tissue.[18] However, changes in fluorescence intensity over time provide a reliable measure of relative changes in intracellular calcium. For more quantitative measurements, in situ calibration may be necessary.[18]
Conclusion
Two-photon excitation microscopy of Fura-4F provides a powerful method for imaging intracellular calcium dynamics with high spatial resolution and low phototoxicity.[1][5][6][7] By following the detailed protocols outlined in this application note, researchers can effectively utilize this technique to investigate a wide range of biological processes mediated by calcium signaling. Careful optimization of dye loading conditions and imaging parameters is essential for achieving high-quality, reproducible results.
References
- 1. physoc.org [physoc.org]
- 2. microscopist.co.uk [microscopist.co.uk]
- 3. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newport.com [newport.com]
- 5. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a range of fura dyes with two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. apexbt.com [apexbt.com]
- 16. web.math.princeton.edu [web.math.princeton.edu]
- 17. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 18. Quantitative two-photon imaging of fluorescent biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Calcium Sparks in Cardiomyocytes with Fura-4F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is fundamental to cardiac physiology, governing the process of excitation-contraction (EC) coupling. At the subcellular level, the elementary events of Ca²⁺ release from the sarcoplasmic reticulum (SR) are known as "calcium sparks." These localized, transient increases in intracellular Ca²⁺ are mediated by the opening of a cluster of ryanodine (B192298) receptors (RyRs) and are the building blocks of the global Ca²⁺ transient that triggers myocyte contraction. The precise measurement and characterization of Ca²⁺ sparks are therefore crucial for understanding cardiac function in both health and disease, and for evaluating the effects of novel pharmacotherapies.
Fura-4F is a ratiometric fluorescent Ca²⁺ indicator well-suited for studying Ca²⁺ sparks. Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2, makes it less prone to saturation in the high Ca²⁺ microdomains of a spark, allowing for more accurate quantification of these rapid, localized events. This document provides detailed application notes and protocols for the measurement of Ca²⁺ sparks in isolated adult ventricular cardiomyocytes using Fura-4F.
Properties of Fura-4F
Fura-4F is a UV-excitable, ratiometric dye that exhibits a shift in its excitation spectrum upon binding to Ca²⁺. This ratiometric property allows for more precise quantification of intracellular Ca²⁺ concentrations, as it minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume.
| Property | Value | Reference |
| Dissociation Constant (Kd) | ~770 nM | [cite: ] |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | |
| Emission Wavelength | ~510 nm |
Signaling Pathway of Calcium Spark Generation
Calcium sparks are a manifestation of the Calcium-Induced Calcium Release (CICR) mechanism, a fundamental process in EC coupling in cardiomyocytes. The signaling cascade is initiated by the arrival of an action potential, which depolarizes the cell membrane (sarcolemma) and the transverse tubules (T-tubules).
Caption: Signaling pathway of Calcium-Induced Calcium Release (CICR) leading to a calcium spark.
Experimental Workflow
The overall workflow for measuring Ca²⁺ sparks in cardiomyocytes involves several key stages, from cell isolation to data analysis.
Caption: Overall experimental workflow for measuring calcium sparks.
Detailed Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes a standard enzymatic digestion method using a Langendorff perfusion system to isolate high-quality, calcium-tolerant cardiomyocytes from a rodent heart (e.g., rat or mouse).
Materials:
-
Langendorff perfusion system
-
Perfusion Buffer (e.g., Tyrode's solution without Ca²⁺)
-
Digestion Buffer (Perfusion Buffer with Collagenase Type II and Protease Type XIV)
-
Stop Buffer (Perfusion Buffer with 1% Bovine Serum Albumin)
-
Calcium-containing solutions for gradual reintroduction
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca²⁺-free Perfusion Buffer for 5-10 minutes to clear the blood.
-
Switch to the Digestion Buffer and perfuse until the heart becomes soft and pale (typically 10-20 minutes).
-
Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in Stop Buffer.
-
Gently triturate the tissue with a wide-bore pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity, remove the supernatant, and resuspend in Stop Buffer.
-
Gradually reintroduce Ca²⁺ to the cell suspension in a stepwise manner to a final concentration of 1.0-1.8 mM to select for Ca²⁺-tolerant, viable cells.
-
Plate the isolated myocytes on laminin-coated glass coverslips for imaging.
Protocol 2: Fura-4F AM Loading
Materials:
-
Fura-4F AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
Procedure:
-
Prepare a 1 mM Fura-4F AM stock solution: Dissolve Fura-4F AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare the loading solution: On the day of the experiment, dilute the Fura-4F AM stock solution in HBSS or Tyrode's solution to a final concentration of 2-5 µM. To aid in dye solubilization, Pluronic F-127 (20% solution in DMSO) can be added to the final loading solution at a concentration of 0.02-0.05%.
-
Loading: Remove the culture medium from the plated cardiomyocytes and wash once with HBSS. Add the Fura-4F loading solution to the cells.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark. Note: Loading at room temperature is often preferred over 37°C to minimize dye compartmentalization into organelles.
-
Washing and De-esterification: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-4F AM by intracellular esterases. The cells are now ready for imaging.
Protocol 3: Confocal Imaging of Calcium Sparks
Equipment:
-
Inverted laser scanning confocal microscope equipped with a UV laser or a laser line suitable for exciting Fura-4F (e.g., 351 nm or 364 nm).
-
High numerical aperture oil-immersion objective (e.g., 60x or 63x, NA ≥ 1.3).
-
Fast line-scanning capabilities.
Procedure:
-
Mount the coverslip with Fura-4F-loaded cardiomyocytes onto the microscope stage in a perfusion chamber with Tyrode's solution containing 1.8 mM Ca²⁺.
-
Identify a quiescent, rod-shaped cardiomyocyte with clear striations.
-
Switch the microscope to line-scan mode. Position the scan line along the longitudinal axis of the myocyte, avoiding the nucleus.
-
Set the excitation to rapidly alternate between ~340 nm and ~380 nm. Collect the emitted fluorescence at ~510 nm.
-
Acquire line-scan images (x-t images) with a temporal resolution of 1-2 milliseconds per line for a duration of several seconds to capture spontaneous spark activity.
-
Record images from multiple cells to obtain a representative dataset.
Data Presentation and Analysis
Calcium sparks are characterized by their amplitude, spatial width, and temporal duration. These parameters are extracted from the background-subtracted line-scan images.
Key Parameters for Calcium Spark Analysis:
-
Amplitude (F/F₀): The peak fluorescence intensity of the spark (F) normalized to the baseline fluorescence (F₀) of the cell at rest.
-
Full Duration at Half Maximum (FDHM): The duration of the spark in milliseconds at 50% of its peak amplitude.
-
Full Width at Half Maximum (FWHM): The spatial width of the spark in micrometers at 50% of its peak amplitude.
-
Frequency: The number of sparks per unit length (or area) per unit time.
Representative Quantitative Data
The following table summarizes typical quantitative parameters for calcium sparks measured in adult ventricular cardiomyocytes. Note: These values are representative and can vary based on species, experimental conditions, and the specific fluorescent indicator used. The data presented here are based on values reported for similar calcium indicators like Fluo-4.
| Parameter | Typical Value | Unit |
| Amplitude (F/F₀) | 1.8 ± 0.3 | a.u. |
| FDHM | 20 - 30 | ms |
| FWHM | 1.8 - 2.2 | µm |
| Frequency (spontaneous) | 1 - 5 | sparks / 100 µm / s |
Conclusion
The use of Fura-4F in conjunction with laser scanning confocal microscopy provides a robust method for the detailed characterization of calcium sparks in cardiomyocytes. The protocols and application notes provided herein offer a comprehensive guide for researchers to implement this technique. Accurate measurement of calcium spark properties is invaluable for elucidating the mechanisms of cardiac EC coupling and for the preclinical assessment of drug candidates targeting cardiac ion channels and calcium handling proteins.
Application Notes and Protocols for Imaging Dendritic Calcium Waves Using Fura-4F Pentapotassium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fura-4F pentapotassium salt for imaging dendritic calcium waves in neurons. This document includes detailed protocols for dye loading, imaging, and data analysis, as well as an overview of the key signaling pathways involved.
Introduction to Fura-4F for Dendritic Calcium Imaging
Fura-4F is a fluorescent calcium indicator that, upon binding to Ca²⁺, exhibits a shift in its excitation spectrum. This ratiometric property allows for the accurate measurement of intracellular calcium concentrations, largely independent of dye concentration and cell thickness. The pentapotassium salt form of Fura-4F is cell-impermeant, necessitating direct loading into the target neuron, typically via patch pipette or electroporation. Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2, makes it particularly well-suited for studying the large and rapid calcium transients that characterize dendritic calcium waves. Two-photon excitation microscopy is the preferred imaging modality for this application due to its ability to penetrate deeper into scattering tissue with reduced phototoxicity and photobleaching, which is crucial for long-term imaging of delicate dendritic structures.[1]
Quantitative Data for this compound Salt
A summary of the key properties of this compound salt is provided below for easy reference and comparison.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | Thermo Fisher Scientific |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | Thermo Fisher Scientific |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | Thermo Fisher Scientific |
| Emission Wavelength | ~510 nm | Thermo Fisher Scientific |
| Quantum Yield | Data not readily available | N/A |
| Molar Extinction Coefficient (ε) | Data not readily available | N/A |
| Form | Pentapotassium salt | N/A |
| Cell Permeability | Impermeant | [2][3][4][5] |
Experimental Protocols
Protocol 1: Loading this compound Salt via Whole-Cell Patch-Clamp
This method allows for the precise loading of a single neuron and simultaneous electrophysiological recording.
Materials:
-
This compound salt
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
Alexa Fluor 594 hydrazide (or other calcium-insensitive red fluorophore)
-
Patch-clamp rig with micromanipulator
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare Internal Solution: Dissolve this compound salt in the internal solution to a final concentration of 100-200 µM. To visualize the dendritic morphology independently of calcium changes, also include a calcium-insensitive red fluorophore like Alexa Fluor 594 hydrazide at a concentration of 25-50 µM.[6]
-
Pull Patch Pipettes: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Under visual guidance (e.g., IR-DIC microscopy), approach a target neuron with the patch pipette and establish a giga-ohm seal. Subsequently, rupture the membrane to achieve the whole-cell configuration.
-
Dye Diffusion: Allow the Fura-4F and the morphological tracer to diffuse from the pipette into the neuron for at least 15-20 minutes before commencing imaging. This ensures adequate filling of the dendritic arbor.[6]
Protocol 2: Loading this compound Salt via Electroporation
This technique is suitable for labeling a population of neurons in a specific region of a brain slice or in vivo.
Materials:
-
This compound salt
-
Artificial cerebrospinal fluid (ACSF)
-
Electroporation system with fine-tipped electrodes
-
Micromanipulator
Procedure:
-
Prepare Electroporation Solution: Dissolve this compound salt in ACSF to a final concentration of 1-2 mM.
-
Position Electrode: Fill a glass micropipette (tip diameter ~1-2 µm) with the Fura-4F solution. Using a micromanipulator, position the tip of the electrode in the brain region of interest, close to the dendrites to be loaded.
-
Electroporation: Apply a series of voltage pulses to the electrode. Optimal parameters will need to be determined empirically but can be based on established protocols for similar dyes (e.g., a train of 10-20 pulses of -10 to -15 V, 0.5 ms (B15284909) duration, at 50-100 Hz).[7]
-
Diffusion and Recovery: Allow 15-30 minutes for the dye to diffuse into the cells and for the tissue to recover from the electroporation before starting the imaging experiment.
Imaging Dendritic Calcium Waves with Two-Photon Microscopy
Equipment:
-
Two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
-
Water-immersion objective with high numerical aperture (e.g., 25x or 40x).
-
Photomultiplier tubes (PMTs) for detecting emitted fluorescence.
Procedure:
-
Locate the Labeled Neuron: Use the red fluorescence from the co-loaded morphological indicator (e.g., Alexa Fluor 594) to locate the filled neuron and its dendritic branches.
-
Set Excitation Wavelength: Tune the two-photon laser to approximately 780-800 nm for simultaneous excitation of both Fura-4F and the red fluorophore.
-
Image Acquisition:
-
Acquire images in frame-scan mode to visualize the spatial distribution of calcium signals across the dendritic arbor.
-
For higher temporal resolution of calcium dynamics at specific locations, switch to line-scan mode, positioning the scan line across a dendritic shaft or spine.[8]
-
-
Stimulation: Induce dendritic calcium waves through synaptic stimulation (e.g., using a stimulating electrode placed in an afferent pathway) or by direct current injection through the patch pipette to elicit back-propagating action potentials.
-
Data Acquisition: Record the fluorescence signals from two separate PMTs, one for the Fura-4F emission (e.g., 490-550 nm filter) and one for the red morphological tracer (e.g., 570-620 nm filter).
Data Analysis
-
Ratio Calculation: Calculate the ratio (R) of the Fura-4F fluorescence intensity at the two excitation wavelengths (or a ratiometric equivalent for two-photon excitation if applicable). Alternatively, for single-wavelength two-photon excitation, the change in Fura-4F fluorescence (ΔG) can be normalized to the fluorescence of the calcium-insensitive red dye (R) to correct for motion artifacts and changes in focal volume (ΔG/R).[8]
-
Conversion to Calcium Concentration: If desired, the fluorescence ratio can be converted to an absolute calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax_free / Fmin_bound) where Kd is the dissociation constant of Fura-4F, R is the measured fluorescence ratio, Rmin and Rmax are the ratios in the absence and presence of saturating calcium, respectively, and Fmax_free / Fmin_bound is the ratio of fluorescence intensities of the Ca²⁺-free and Ca²⁺-bound forms at the denominator wavelength. These calibration parameters should be determined empirically.
Signaling Pathways and Visualizations
Dendritic calcium waves are complex phenomena resulting from the interplay of multiple signaling pathways. Below are diagrams illustrating the key molecular events.
Caption: Experimental workflow for dendritic calcium imaging.
Caption: NMDA receptor-mediated calcium influx.
References
- 1. Two-Photon Imaging of Dendritic Calcium Dynamics In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Freeze-Frame Imaging of Dendritic Calcium Signals With TubuTag [frontiersin.org]
- 8. Two-photon Calcium Imaging in Neuronal Dendrites in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Subcellular Calcium Dynamics in Organelles with Fura-4F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, from muscle contraction and neurotransmission to gene transcription and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for its signaling fidelity. Organelles, particularly the endoplasmic reticulum (ER) and mitochondria, play pivotal roles as Ca²⁺ stores and sinks, creating localized Ca²⁺ microdomains that regulate specific cellular functions. Fura-4F, a ratiometric fluorescent Ca²⁺ indicator, is a valuable tool for investigating these subcellular Ca²⁺ dynamics due to its lower affinity for Ca²⁺ compared to its parent compound, Fura-2, making it well-suited for measuring the higher Ca²⁺ concentrations typically found within these organelles.
These application notes provide a comprehensive guide to using Fura-4F for monitoring subcellular Ca²⁺ dynamics in the endoplasmic reticulum and mitochondria. Detailed protocols for dye loading, imaging, and calibration are presented, along with troubleshooting tips and an overview of the key signaling pathways involved.
Properties of Fura-4F
Fura-4F is an analog of Fura-2, engineered to have a lower binding affinity for Ca²⁺. This characteristic is particularly advantageous for measuring the high Ca²⁺ concentrations prevalent in organelles like the ER and mitochondria, which can range from micromolar to millimolar levels. As a ratiometric indicator, Fura-4F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, allowing for quantitative measurements of [Ca²⁺] that are less susceptible to artifacts such as variations in dye concentration, photobleaching, and cell volume changes.[1]
Table 1: Quantitative Properties of Fura-4F
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM (in vitro, 22°C) | [2][3] |
| Excitation Wavelengths | ~336 nm (Ca²⁺-bound) / ~366 nm (Ca²⁺-free) | [4] |
| Emission Wavelength | ~511 nm | [4] |
| Indicator Type | Ratiometric (Excitation) | [4] |
Experimental Protocols
Protocol 1: Loading Fura-4F AM into Cells for Cytosolic and Organellar Ca²⁺ Measurement
This protocol describes the general procedure for loading the acetoxymethyl (AM) ester form of Fura-4F into live cells. The AM ester modification renders the dye membrane-permeant, allowing it to enter the cell. Once inside, cellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fura-4F in the cytoplasm.[5]
Materials:
-
Fura-4F, AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fura-4F, AM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5]
Loading Protocol:
-
Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Prepare a fresh loading buffer by diluting the Fura-4F, AM stock solution into physiological buffer to a final concentration of 1-5 µM.
-
To aid in the dispersion of the Fura-4F, AM, first mix the DMSO stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[5]
-
(Optional) Add probenecid (final concentration 1-2.5 mM) to the loading buffer to inhibit organic anion transporters, which can extrude the dye from the cytoplasm.[6]
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-4F, AM loading solution to the cells and incubate for 30-60 minutes. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete de-esterification of the Fura-4F, AM by intracellular esterases.
-
The cells are now ready for imaging.
Protocol 2: Differentiating Organellar vs. Cytosolic Fura-4F Signals
A key challenge in measuring organellar Ca²⁺ is distinguishing the signal from the dye localized within the organelle from the signal originating from the cytosol. Here are two common approaches:
A. Selective Permeabilization:
This method involves permeabilizing the plasma membrane while leaving the organellar membranes intact. This allows the cytosolic Fura-4F to be washed away, isolating the organellar signal.
Materials:
-
Intracellular-like buffer (high K⁺, low Na⁺)
Protocol:
-
Load cells with Fura-4F, AM as described in Protocol 1, favoring organellar loading by incubating at 37°C.
-
After de-esterification, replace the extracellular buffer with an intracellular-like buffer.
-
Add a low concentration of digitonin (e.g., 10-50 µg/mL) or saponin to the buffer. The optimal concentration must be determined empirically to selectively permeabilize the plasma membrane without disrupting organellar membranes.
-
Monitor the fluorescence at the Ca²⁺-insensitive wavelength (~360 nm) or the isosbestic point. A rapid drop in fluorescence indicates the release of cytosolic dye.
-
Once the cytosolic dye has been washed out, the remaining fluorescence signal will primarily originate from the Fura-4F trapped within the organelles.
B. Quenching of Cytosolic Signal:
This approach uses a membrane-impermeant quenching agent to extinguish the fluorescence of any Fura-4F that leaks out of the cell or is in the cytosol (after selective permeabilization).
Materials:
-
Manganese Chloride (MnCl₂) or a specific antibody against the fluorophore.
Protocol:
-
After loading and de-esterification (and optional permeabilization), add MnCl₂ (e.g., 50-100 µM) to the extracellular medium. Mn²⁺ can enter the cytosol (especially after permeabilization) and quench the fluorescence of Fura-4F by binding to it with high affinity.[9]
-
Alternatively, if the plasma membrane is permeabilized, an antibody that recognizes the fluorophore can be added to the medium to quench the cytosolic signal.[10]
Protocol 3: In Situ Calibration of Fura-4F
To convert the measured fluorescence ratios into absolute Ca²⁺ concentrations, an in situ calibration is necessary. This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios, as well as the fluorescence intensity of the Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) forms of the dye at the denominator wavelength.[4]
Materials:
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
Ca²⁺-free buffer (containing a Ca²⁺ chelator like EGTA)
-
Ca²⁺-saturating buffer (containing a high concentration of Ca²⁺)
Calibration Protocol:
-
At the end of an experiment, expose the Fura-4F-loaded cells to a Ca²⁺-free buffer containing a high concentration of EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 µM Ionomycin). This will deplete intracellular Ca²⁺, and the resulting fluorescence ratio is Rmin . Record the fluorescence intensity at the denominator wavelength (e.g., 380 nm) to determine Sf2 .
-
Next, perfuse the cells with a Ca²⁺-saturating buffer (e.g., 5-10 mM CaCl₂) containing the same ionophore. This will saturate the intracellular Fura-4F with Ca²⁺, and the resulting fluorescence ratio is Rmax . Record the fluorescence intensity at the denominator wavelength to determine Sb2 .
-
Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~770 nM, but can be influenced by the intracellular environment).
-
R is the experimentally measured fluorescence ratio (F340/F380).
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at Ca²⁺ saturation.
-
Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for Ca²⁺-free and Ca²⁺-bound forms of the dye.[4]
-
Table 2: Troubleshooting Common Issues in Fura-4F Imaging
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading (concentration or time) - Incomplete de-esterification - Cell death | - Increase Fura-4F, AM concentration or incubation time. - Ensure a sufficient de-esterification period (at least 30 minutes). - Check cell viability. |
| High Background Fluorescence | - Incomplete removal of extracellular dye - Autofluorescence from cells or medium | - Ensure thorough washing after loading. - Use a phenol (B47542) red-free imaging medium. - Acquire a background image from an untransfected region and subtract it from the experimental images. |
| Dye Compartmentalization in Cytosol | - Loading temperature is too low. | - Increase the loading temperature to 37°C to promote sequestration into organelles. |
| Dye Leakage | - Active transport of the dye out of the cell. | - Use an organic anion transport inhibitor like probenecid during loading and imaging. |
| Phototoxicity/Photobleaching | - Excessive excitation light intensity or duration. | - Use the lowest possible excitation intensity and exposure time. - Use a neutral density filter to reduce illumination intensity. |
Signaling Pathways and Visualization
Endoplasmic Reticulum Ca²⁺ Dynamics
The ER is the primary intracellular Ca²⁺ store, with luminal concentrations in the high micromolar to millimolar range. Ca²⁺ is actively pumped into the ER lumen by the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps. Release of Ca²⁺ from the ER into the cytosol occurs through two main types of channels: the Inositol 1,4,5-trisphosphate Receptors (IP₃Rs) and the Ryanodine Receptors (RyRs).[11] IP₃Rs are activated by the second messenger IP₃, which is generated at the plasma membrane following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. RyRs are activated by Ca²⁺ itself (a process known as calcium-induced calcium release, CICR) and are particularly important in excitable cells like muscle and neurons.[12]
Caption: ER calcium release is primarily mediated by IP₃Rs and RyRs, while SERCA pumps sequester calcium back into the ER lumen.
Mitochondrial Ca²⁺ Dynamics and ER-Mitochondria Crosstalk
Mitochondria are not only the powerhouses of the cell but also act as crucial Ca²⁺ buffers. They can take up large amounts of Ca²⁺ from the cytosol, particularly in microdomains of high [Ca²⁺] that form near open ER Ca²⁺ release channels. This communication occurs at specialized contact sites between the ER and mitochondria, known as Mitochondria-Associated Membranes (MAMs).[13]
Ca²⁺ enters the mitochondrial matrix primarily through the Mitochondrial Calcium Uniporter (MCU), a channel in the inner mitochondrial membrane. The driving force for this uptake is the large negative mitochondrial membrane potential. Ca²⁺ is extruded from the matrix mainly by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and a H⁺/Ca²⁺ exchanger. The uptake of Ca²⁺ into mitochondria stimulates key enzymes in the Krebs cycle, thereby boosting ATP production to meet the energy demands of Ca²⁺ signaling.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Endoplasmic reticulum-mitochondria crosstalk: new mechanisms in the development of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The SR/ER-mitochondria calcium crosstalk is regulated by GSK3β during reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial calcium uptake in organ physiology: from molecular mechanism to animal models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Calibration of Fura-4F Pentapotassium Salt for Accurate Calcium Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F, a ratiometric fluorescent indicator, is a valuable tool for the quantitative measurement of intracellular and in vitro calcium concentrations. As a derivative of Fura-2, Fura-4F possesses a lower affinity for Ca2+, making it particularly well-suited for measuring higher calcium concentrations that would saturate higher-affinity indicators. The pentapotassium salt of Fura-4F is the cell-impermeant form, ideal for in vitro calibration and for introduction into cells via microinjection or other physical methods. Accurate determination of calcium concentrations using Fura-4F necessitates a precise in vitro calibration to determine its dissociation constant (Kd) and the fluorescence ratios at calcium-free (Rmin) and calcium-saturating (Rmax) conditions. This document provides detailed protocols and application notes for the in vitro calibration of Fura-4F pentapotassium salt.
Principle of Ratiometric Calcium Measurement with Fura-4F
Fura-4F is a dual-excitation ratiometric indicator. Upon binding to Ca2+, its fluorescence excitation maximum shifts from approximately 366 nm (Ca2+-free) to 336 nm (Ca2+-bound), while the emission maximum remains relatively constant at around 511 nm.[1] By measuring the ratio of fluorescence intensities at these two excitation wavelengths, the concentration of free Ca2+ can be determined, independent of dye concentration, path length, and photobleaching to a large extent. The relationship between the fluorescence ratio and the calcium concentration is described by the Grynkiewicz equation.[2]
Caption: Principle of ratiometric calcium measurement with Fura-4F.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound salt. It is important to note that the dissociation constant (Kd) can be influenced by experimental conditions such as pH, temperature, and ionic strength.[3] Therefore, in vitro calibration under conditions that mimic the experimental environment is crucial for accurate measurements.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~770 nM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 | [4] |
| 1.16 µM | Two-photon excitation at 810 nm | [5][6] | |
| Excitation Wavelength (λex) | ~366 nm (Ca2+-free) | In vitro buffer | [1] |
| ~336 nm (Ca2+-bound) | In vitro buffer | [1] | |
| Emission Wavelength (λem) | ~511 nm | In vitro buffer | [1] |
Experimental Protocols
Preparation of Calcium Calibration Buffers
Accurate calibration requires the preparation of a series of buffers with precisely known free calcium concentrations. This is typically achieved using a calcium chelator such as EGTA. The following protocol describes the preparation of calcium-EGTA buffers.
Materials:
-
10 mM K2EGTA stock solution (in 100 mM KCl, 30 mM MOPS, pH 7.2)
-
10 mM CaEGTA stock solution (in 100 mM KCl, 30 mM MOPS, pH 7.2)
-
High-purity water
Procedure:
-
Prepare a "zero Ca2+" buffer (Buffer A) containing 10 mM K2EGTA, 100 mM KCl, and 30 mM MOPS at pH 7.2.
-
Prepare a "saturating Ca2+" buffer (Buffer B) containing 10 mM CaEGTA, 100 mM KCl, and 30 mM MOPS at pH 7.2.
-
Create a series of calibration standards with varying free Ca2+ concentrations by mixing Buffer A and Buffer B in different ratios as indicated in the table below. The free Ca2+ concentration can be calculated using software that takes into account the binding constant of EGTA for Ca2+ at the specific pH, temperature, and ionic strength.
Example Dilution Series for Calcium Standards:
| Volume of Buffer A (µL) | Volume of Buffer B (µL) | Approximate Free [Ca2+] (nM) |
| 2000 | 0 | 0 |
| 1800 | 200 | 17 |
| 1600 | 400 | 38 |
| 1400 | 600 | 65 |
| 1200 | 800 | 100 |
| 1000 | 1000 | 150 |
| 800 | 1200 | 225 |
| 600 | 1400 | 350 |
| 400 | 1600 | 600 |
| 200 | 1800 | 1350 |
| 0 | 2000 | 39000 |
In Vitro Calibration of this compound Salt
This protocol outlines the steps to determine the key calibration parameters (Rmin, Rmax, and Sf2/Sb2) for Fura-4F using a spectrofluorometer.
Materials:
-
This compound salt
-
Calcium calibration buffers (from Protocol 1)
-
Spectrofluorometer capable of dual excitation measurements
-
Cuvettes
Procedure:
-
Prepare Fura-4F Stock Solution: Prepare a concentrated stock solution of this compound salt (e.g., 1 mM) in a Ca2+-free buffer.
-
Prepare Measurement Samples: For each calcium calibration buffer, prepare a sample by diluting the Fura-4F stock solution to a final concentration of approximately 1-10 µM.[3] Ensure the final volume is sufficient for the cuvette.
-
Spectrofluorometer Setup:
-
Set the emission wavelength to 510 nm.
-
Set the excitation wavelengths to 336 nm and 366 nm.
-
Set the slit widths to optimize the signal-to-noise ratio.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity of each sample at both excitation wavelengths (F336 and F366).
-
Start with the "zero Ca2+" sample and proceed to the "saturating Ca2+" sample.
-
Record the fluorescence intensities for each calcium concentration.
-
-
Data Analysis:
-
Calculate the Ratio (R): For each calcium concentration, calculate the ratio of the fluorescence intensities: R = F336 / F366.
-
Determine Rmin: The ratio obtained from the "zero Ca2+" sample is Rmin.
-
Determine Rmax: The ratio obtained from the "saturating Ca2+" sample is Rmax.
-
Determine Sf2/Sb2: This is the ratio of the fluorescence intensity at 366 nm for the "zero Ca2+" sample (Sf2) to the fluorescence intensity at 366 nm for the "saturating Ca2+" sample (Sb2).
-
Caption: Experimental workflow for in vitro calibration of Fura-4F.
Calculation of Calcium Concentration
Once the calibration parameters are determined, the free calcium concentration of an unknown sample can be calculated using the Grynkiewicz equation:
[Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca2+] is the free calcium concentration.
-
Kd is the dissociation constant of Fura-4F for Ca2+.
-
R is the measured fluorescence ratio (F336 / F366) of the experimental sample.
-
Rmin is the fluorescence ratio in the absence of Ca2+.
-
Rmax is the fluorescence ratio at saturating Ca2+ concentrations.
-
(Sf2 / Sb2) is the ratio of fluorescence intensities at 366 nm for Ca2+-free and Ca2+-bound forms of Fura-4F.
Caption: Logical relationship for calculating calcium concentration.
Conclusion
The accurate in vitro calibration of this compound salt is fundamental for obtaining reliable quantitative calcium measurements. By following the detailed protocols outlined in this document, researchers can determine the necessary calibration constants (Rmin, Rmax, and Sf2/Sb2) and use the Grynkiewicz equation to precisely calculate free calcium concentrations in their experimental samples. This enables the robust application of Fura-4F in various research and drug development settings where accurate calcium quantification is critical.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Fura-4F Ratiometric Data Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Topic: Software for Fura-4F Ratiometric Data Analysis and Quantification
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, including gene expression, muscle contraction, and neurotransmission.[1][2] Fura-4F, a derivative of the widely-used Fura-2 indicator, is a ratiometric fluorescent dye designed for the precise quantification of intracellular Ca²⁺ concentrations.[3] Its key advantage lies in the dual-excitation ratiometric measurement, which minimizes variability from factors like uneven dye loading, photobleaching, dye leakage, and cell thickness.[4][5] This property ensures more robust and reproducible results, making Fura-4F an excellent tool for research and drug development.[4]
Upon binding to Ca²⁺, the excitation maximum of Fura-4F shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission peak remains constant at around 510 nm.[3][6] By calculating the ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm, one can determine the precise intracellular Ca²⁺ concentration.[6][7]
This document provides an overview of available software for analyzing Fura-4F data, a detailed experimental protocol for its use, and a standard workflow for data quantification.
Software Solutions for Ratiometric Analysis
The analysis of ratiometric data requires software capable of acquiring images at two different excitation wavelengths, defining regions of interest (ROIs), calculating the 340/380 nm ratio, and applying calibration formulas. Both commercial and open-source solutions are available.
| Software Category | Examples | Key Features | Target User |
| Commercial Software | MetaFluor, FluoroTrack | Integrated hardware control, automated acquisition and analysis, dedicated support, validation tools.[8][9] | High-throughput screening, GLP/GMP environments, labs requiring integrated systems. |
| Open-Source Software | Fiji (ImageJ) with plugins (e.g., CalciumFluxAnalysis), Python with custom scripts, EZcalcium, CALIMA. | High flexibility, customizable analysis pipelines, large user community, no cost.[10][11][12][13] | Academic research, methods development, labs with programming expertise. |
Commercial solutions like MetaFluor from Molecular Devices are designed for dual-wavelength intracellular ion measurements, offering simultaneous display of raw data, ratio images, and graphs of ion concentrations.[8] They provide extensive device control and automation features.[8]
Open-source platforms like Fiji (ImageJ) are highly popular due to their extensibility.[2] With appropriate plugins or custom macros, users can perform background subtraction, ROI selection, ratio calculation, and data plotting.[2] For users comfortable with coding, Python-based tools offer the ultimate flexibility for creating bespoke analysis pipelines.[11]
Experimental Protocol: Fura-4F AM Staining and Imaging
This protocol provides a generalized method for loading cells with Fura-4F acetoxymethyl (AM) ester and acquiring ratiometric images. Optimization may be required for specific cell types.
3.1. Reagent Preparation
-
Fura-4F AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fura-4F AM in 44 µL of high-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[14]
-
-
Imaging Buffer (e.g., HBSS):
-
Prepare Hank's Balanced Salt Solution (HBSS) containing CaCl₂, MgCl₂, glucose, and HEPES at pH 7.4.[1] A typical composition is provided in the table below.
-
| Component | Final Concentration |
| NaCl | 137 mM |
| KCl | 5.4 mM |
| CaCl₂ | 1.3 mM |
| MgSO₄ | 0.8 mM |
| NaH₂PO₄ | 0.4 mM |
| NaHCO₃ | 4.2 mM |
| D-Glucose | 5.5 mM |
| HEPES | 20 mM |
3.2. Cell Loading Protocol
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Prepare a fresh loading solution by diluting the Fura-4F AM stock solution into the imaging buffer to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye dispersal.
-
Remove the cell culture medium and wash the cells once with the imaging buffer.
-
Add the Fura-4F AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[15] Incubation time and temperature should be optimized to ensure sufficient dye loading while minimizing compartmentalization.
-
After incubation, wash the cells two to three times with fresh imaging buffer to remove extracellular dye.[15]
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before imaging. This step is critical to trap the active, Ca²⁺-sensitive form of Fura-4F inside the cells.[1]
3.3. Image Acquisition
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation (e.g., a filter wheel or monochromator).[5]
-
Use a long-pass dichroic mirror (e.g., 400 nm) and an emission filter centered around 510 nm.[1][6]
-
Acquire pairs of images by alternating excitation between 340 nm and 380 nm. The acquisition frequency will depend on the kinetics of the Ca²⁺ signal being studied.
-
Establish a baseline fluorescence ratio for a short period before applying any stimulus.
-
After adding the stimulus (e.g., agonist, ionophore), continue acquiring image pairs to record the change in intracellular Ca²⁺.
Data Analysis and Quantification Workflow
The conversion of raw fluorescence intensity values into Ca²⁺ concentrations is a multi-step process.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. aurorascientific.com [aurorascientific.com]
- 10. CalciumFluxAnalysis | – Open Source Image Processing Software [icy.bioimageanalysis.org]
- 11. Tools for Quantitative Analysis of Calcium Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | EZcalcium: Open-Source Toolbox for Analysis of Calcium Imaging Data [frontiersin.org]
- 13. CALIMA: The semi-automated open-source calcium imaging analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 15. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Fura-4F Pentapotassium: A Superior Tool for Studying Fast Calcium Transients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a myriad of cellular processes, from neurotransmission and muscle contraction to gene expression and cell fate. The ability to accurately measure rapid changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount to understanding these dynamic events. Fura-4F, a ratiometric fluorescent Ca²⁺ indicator, has emerged as a powerful tool for such investigations. This document provides detailed application notes and protocols for the use of Fura-4F pentapotassium salt in studying fast Ca²⁺ transients.
Fura-4F is a derivative of the widely used Fura-2 indicator, engineered to exhibit a lower affinity for Ca²⁺. This characteristic, coupled with faster Ca²⁺ binding and dissociation kinetics, makes Fura-4F particularly well-suited for monitoring the rapid and large fluctuations in [Ca²⁺]i that are often associated with physiological phenomena like action potentials, calcium sparks, and synaptic transmission. The pentapotassium salt form of Fura-4F is a cell-impermeant molecule, necessitating its introduction into cells via techniques such as microinjection or patch-clamp pipettes. This delivery method offers precise control over the intracellular indicator concentration and is ideal for single-cell studies.
Key Features and Advantages of this compound
-
Lower Ca²⁺ Affinity: With a dissociation constant (Kd) in the high nanomolar to low micromolar range, Fura-4F is less prone to saturation in the presence of high Ca²⁺ concentrations that can occur during rapid transients. This allows for a more accurate representation of the full dynamic range of these events.
-
Faster Kinetics: Fura-4F exhibits a more rapid response to changes in Ca²⁺ concentration compared to Fura-2, enabling the faithful tracking of fast calcium spikes and oscillations.[1]
-
Ratiometric Measurement: Like Fura-2, Fura-4F is a dual-excitation ratiometric indicator. By measuring the ratio of fluorescence emission at two different excitation wavelengths (typically around 340 nm and 380 nm), measurements of [Ca²⁺]i become independent of variables such as dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible data.
-
Cell-Impermeant Salt Form: The pentapotassium salt ensures that the indicator remains within the cytosol of the loaded cell, preventing compartmentalization into organelles and leakage across the plasma membrane. This is crucial for long-term and quantitative imaging experiments.
Quantitative Data: A Comparative Overview of Calcium Indicators
The selection of an appropriate calcium indicator is critical for the successful measurement of intracellular calcium dynamics. The following table summarizes and compares the key properties of Fura-4F with other commonly used calcium indicators.
| Property | Fura-4F | Fura-2 | Fluo-4 |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM[2] | ~145 nM[3] | ~345 nM |
| Excitation Wavelengths (Ca²⁺-bound / Ca²⁺-free) | ~336 nm / ~366 nm[4] | ~340 nm / ~380 nm | ~494 nm |
| Emission Wavelength | ~511 nm[4] | ~510 nm | ~516 nm |
| Indicator Type | Ratiometric (Dual-excitation) | Ratiometric (Dual-excitation) | Single-wavelength |
| Kinetics | Faster on- and off-rates than Fura-2 | Slower kinetics | Relatively fast kinetics |
| Cell Permeability (Salt Form) | Impermeant | Impermeant | Impermeant |
| Primary Advantage for Fast Transients | Lower affinity and faster kinetics prevent saturation and allow for accurate tracking of rapid changes. | Ratiometric properties provide accurate quantification. | High fluorescence enhancement, suitable for single-wavelength excitation. |
| Primary Disadvantage for Fast Transients | Requires microinjection or patch-clamping for loading. | Can saturate during large, rapid Ca²⁺ increases, underestimating peak concentrations. | Non-ratiometric nature makes it susceptible to artifacts from dye loading and photobleaching. |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Excitation-Contraction Coupling and Calcium-Induced Calcium Release
A primary application for Fura-4F is the study of fast calcium transients in excitable cells, such as cardiac myocytes and neurons. A key mechanism in these cells is Excitation-Contraction (E-C) coupling, which involves Calcium-Induced Calcium Release (CICR). The following diagram illustrates this pathway, which often generates rapid and localized calcium signals known as "calcium sparks."
Experimental Workflow: Ratiometric Calcium Imaging with Fura-4F
The following diagram outlines the general workflow for studying fast calcium transients using this compound.
Experimental Protocols
Due to the cell-impermeant nature of this compound, intracellular loading is achieved through invasive techniques. The following protocols provide detailed methodologies for loading Fura-4F using whole-cell patch clamp and microinjection.
Protocol 1: Loading this compound via Whole-Cell Patch Clamp
This method is ideal for simultaneously recording electrophysiological activity and intracellular calcium concentration in single neurons or other excitable cells.
Materials:
-
This compound salt
-
Intracellular (pipette) solution (see below for a typical composition)
-
Patch-clamp rig with fluorescence microscopy capabilities
-
Borosilicate glass capillaries for pipette fabrication
-
Micropipette puller and fire-polisher
-
Micromanipulator
-
Data acquisition system for both electrophysiology and imaging
Procedure:
-
Prepare Intracellular Solution with Fura-4F:
-
A typical intracellular solution for patching neurons may contain (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2-7.3 with KOH, and the osmolarity is adjusted to be slightly lower than the extracellular solution.
-
Dissolve this compound salt directly into the filtered intracellular solution to a final concentration of 50-200 µM. The optimal concentration should be empirically determined to ensure adequate signal-to-noise ratio without excessive calcium buffering.
-
Aliquot the Fura-4F containing intracellular solution and store at -20°C, protected from light. Thaw and filter (0.2 µm syringe filter) a fresh aliquot before each experiment.
-
-
Prepare Patch Pipettes:
-
Pull borosilicate glass capillaries to a tip resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for forming a high-resistance seal.
-
Back-fill the pipette with the Fura-4F-containing intracellular solution.
-
-
Establish Whole-Cell Configuration:
-
Under visual guidance (e.g., DIC microscopy), approach a target cell with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once in proximity to the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal between the pipette tip and the cell membrane.
-
After a stable seal is formed, apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Dye Loading and Equilibration:
-
Allow Fura-4F to diffuse from the pipette into the cell for at least 10-15 minutes before starting calcium measurements. This allows for equilibration of the dye throughout the cytosol.
-
-
Ratiometric Calcium Imaging:
-
Configure the fluorescence microscope for ratiometric imaging, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.
-
Acquire images at a high frame rate (e.g., 100-500 Hz) to capture the fast calcium transients.
-
Simultaneously record electrophysiological data.
-
Protocol 2: Loading this compound via Microinjection
This method is suitable for loading Fura-4F into cells that are not amenable to patch-clamping or when electrophysiological recording is not required.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Microinjection system (e.g., FemtoJet, Eppendorf)
-
Micromanipulator
-
High-quality glass micropipettes for injection
-
Fluorescence microscope
Procedure:
-
Prepare Injection Solution:
-
Dissolve this compound salt in the injection buffer to a final concentration of 1-5 mM. The concentration may need to be optimized for the specific cell type and injection volume.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates.
-
-
Prepare Injection Pipettes:
-
Pull glass capillaries to a fine tip (typically < 0.5 µm diameter).
-
Back-load the pipette with the Fura-4F injection solution.
-
-
Perform Microinjection:
-
Mount the injection pipette on the micromanipulator.
-
Under high-magnification microscopy, carefully approach the target cell with the pipette.
-
Gently impale the cell membrane with the pipette tip.
-
Apply a brief, controlled pressure pulse to inject a small volume of the Fura-4F solution into the cytoplasm. The injection volume should be minimized to avoid cell damage.
-
Carefully withdraw the pipette.
-
-
Dye Equilibration and Imaging:
-
Allow the injected Fura-4F to diffuse throughout the cell for 10-20 minutes.
-
Proceed with ratiometric calcium imaging as described in Protocol 1, step 5.
-
Protocol 3: In Situ Calibration of Fura-4F
To convert the measured fluorescence ratio into absolute intracellular calcium concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment.
Materials:
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
Calcium-saturating buffer (e.g., HBSS with 10 mM CaCl₂)
-
Calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-bromo A23187)
Procedure:
-
Determine Rmin (Minimum Ratio):
-
At the end of the experiment, perfuse the cells with the calcium-free buffer containing the calcium ionophore.
-
Allow sufficient time for the intracellular and extracellular calcium concentrations to equilibrate, driving the intracellular free calcium to near zero.
-
Record the 340/380 nm fluorescence ratio; this is Rmin.
-
-
Determine Rmax (Maximum Ratio):
-
Perfuse the cells with the calcium-saturating buffer containing the calcium ionophore.
-
This will saturate the intracellular Fura-4F with calcium.
-
Record the 340/380 nm fluorescence ratio; this is Rmax.
-
-
Determine Sf2/Sb2:
-
Measure the fluorescence intensity at 380 nm excitation in the calcium-free (Sf2) and calcium-saturating (Sb2) conditions.
-
-
Calculate [Ca²⁺]i:
-
Use the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimentally measured ratio (R): [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
The Kd for Fura-4F is approximately 770 nM, but it is advisable to determine this value under your specific experimental conditions (temperature, pH, ionic strength).
-
Conclusion
This compound is an invaluable tool for researchers investigating the intricacies of fast calcium signaling. Its lower calcium affinity and faster kinetics provide a distinct advantage over higher-affinity indicators like Fura-2 when studying rapid and large calcium transients. Although its cell-impermeant nature requires more invasive loading techniques, the precise control over intracellular concentration and the ability to perform simultaneous electrophysiology make it an ideal choice for detailed single-cell analyses in neuroscience, cardiology, and other fields focused on dynamic cellular processes. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively harness the power of Fura-4F to uncover new insights into the complex world of calcium signaling.
References
Live-Cell Imaging Protocol for Fura-4F Pentapotassium Salt: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F is a ratiometric fluorescent indicator dye used for the measurement of intracellular calcium ([Ca²⁺]i). The pentapotassium salt form of Fura-4F is a cell-impermeant version of the dye, making it a valuable tool for studies where precise control over the intracellular dye concentration is required and for cell types that are not amenable to loading with acetoxymethyl (AM) ester forms of dyes. Due to its lower affinity for Ca²⁺ compared to its predecessor Fura-2, Fura-4F is particularly well-suited for measuring high transient Ca²⁺ concentrations. This application note provides detailed protocols for loading Fura-4F pentapotassium salt into live cells using microinjection and electroporation, as well as guidelines for image acquisition and data analysis.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-4F and typical intracellular calcium concentrations.
Table 1: Spectral and Chemical Properties of this compound Salt
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-free) | ~366 nm | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [1] |
| Emission Wavelength | ~511 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | |
| Molecular Weight | 927.09 g/mol | |
| Form | Pentapotassium Salt | |
| Cell Permeability | Impermeant | [2][3] |
Table 2: Typical Intracellular Calcium Concentrations in Mammalian Cells
| Cellular State | [Ca²⁺]i Range | Reference |
| Resting (unstimulated) | 10-100 nM | [4][5][6][7] |
| Stimulated | 100 nM - 1 µM (or higher) | [4][6] |
Signaling Pathways Investigated with Fura-4F
Fura-4F is an ideal tool for investigating signaling pathways that involve significant changes in intracellular calcium concentration. Two prominent examples are G-protein coupled receptor (GPCR) signaling and store-operated calcium entry (SOCE).
Experimental Protocols
As this compound salt is cell-impermeant, it must be introduced into the cytoplasm using invasive techniques. The two most common methods are microinjection and electroporation.
General Workflow
Protocol 1: Microinjection Loading of Adherent Cells
Materials:
-
This compound salt
-
Nuclease-free water or appropriate intracellular buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)
-
Microinjection system with micromanipulator and pressure injector
-
Glass micropipettes
-
Cell culture medium
-
Adherent cells cultured on glass-bottom dishes
Procedure:
-
Prepare Fura-4F Injection Solution:
-
Dissolve this compound salt in nuclease-free water or intracellular buffer to a stock concentration of 1-10 mM.
-
Centrifuge the solution at high speed for 10-15 minutes to pellet any undissolved particles.
-
Back-fill the glass micropipette with the supernatant of the Fura-4F solution. The final intracellular concentration should be in the range of 50-200 µM.
-
-
Microinjection:
-
Place the dish with adherent cells on the microscope stage.
-
Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of a target cell.
-
Apply a brief, controlled pressure pulse to inject the Fura-4F solution into the cytoplasm. A slight swelling of the cell is indicative of a successful injection.
-
Repeat for the desired number of cells.
-
-
Recovery:
-
After injection, incubate the cells in fresh, pre-warmed cell culture medium for at least 30 minutes at 37°C to allow the dye to distribute evenly throughout the cytoplasm and for the cells to recover from the injection process.
-
Protocol 2: Electroporation Loading of Suspension or Adherent Cells
Materials:
-
This compound salt
-
Electroporation buffer (e.g., HEPES-based buffer with adjusted osmolarity and conductivity).[8] A common composition is 10 mM HEPES, 285 mM sucrose (B13894) or trehalose, with MgCl₂ or KCl to adjust conductivity.[8]
-
Electroporator and electroporation cuvettes
-
Suspension cells or trypsinized adherent cells
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For suspension cells, centrifuge the cell culture and resuspend the cell pellet in ice-cold electroporation buffer at a density of 1x10⁶ to 1x10⁷ cells/mL.
-
For adherent cells, wash with PBS, trypsinize, and then resuspend the cells in ice-cold electroporation buffer at the same density.
-
-
Electroporation:
-
Add this compound salt to the cell suspension to a final concentration of 50-200 µM.
-
Transfer the cell suspension containing Fura-4F to a pre-chilled electroporation cuvette.
-
Apply the electric pulse. The optimal electroporation parameters (voltage, capacitance, pulse duration) are cell-type dependent and should be empirically determined to maximize loading efficiency while maintaining cell viability.[9][10][11][12]
-
-
Recovery:
-
Immediately after electroporation, gently transfer the cells from the cuvette to a culture dish containing pre-warmed cell culture medium.
-
Incubate the cells for at least 30-60 minutes at 37°C to allow for membrane resealing and recovery.
-
For adherent cells, allow them to re-adhere to the culture dish.
-
Image Acquisition and Data Analysis
-
Microscopy Setup:
-
Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter centered around 510 nm.
-
A sensitive camera (e.g., sCMOS or EMCCD) is required for detecting the fluorescence signals.
-
-
Image Acquisition:
-
Acquire images by alternating the excitation wavelength between 340 nm and 380 nm while keeping the emission wavelength constant at 510 nm.
-
Establish a baseline fluorescence ratio before stimulating the cells.
-
After adding the stimulus, acquire a time-lapse series of image pairs at 340 nm and 380 nm excitation.
-
-
Data Analysis and [Ca²⁺]i Calculation:
-
Correct for background fluorescence by subtracting the average fluorescence intensity of a cell-free region from each image.
-
Calculate the ratio (R) of the fluorescence intensities at 340 nm and 380 nm for each time point (R = F₃₄₀ / F₃₈₀).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation[8][13][14][15]: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Kd: The dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R: The measured 340/380 fluorescence ratio.
-
Rmin: The ratio in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA).
-
Rmax: The ratio at saturating Ca²⁺ concentrations (determined by treating cells with a Ca²⁺ ionophore like ionomycin (B1663694) in the presence of high extracellular Ca²⁺).
-
Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively. This is determined during the calibration procedure.
-
-
Troubleshooting
-
Low fluorescence signal: Increase the intracellular concentration of Fura-4F, use a more sensitive camera, or increase the excitation light intensity (be mindful of phototoxicity).
-
High background fluorescence: Ensure complete removal of extracellular dye after loading. Use a high-quality imaging medium with low autofluorescence.
-
Cell death: Optimize loading conditions. For microinjection, use smaller pressure pulses. For electroporation, adjust voltage, capacitance, and pulse duration to improve cell viability.[9]
-
Dye compartmentalization: This is less of an issue with the salt form compared to AM esters. However, if observed, ensure cells are healthy and imaging is performed shortly after loading.
Conclusion
This compound salt is a robust tool for the quantitative measurement of intracellular calcium dynamics. By employing the appropriate loading technique and following a rigorous imaging and analysis protocol, researchers can obtain high-quality data on Ca²⁺ signaling in a wide range of biological systems. The detailed protocols and data presented in this application note provide a comprehensive guide for the successful implementation of Fura-4F in live-cell imaging experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of electroporation buffer composition on cell viability and electro-transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad.com [bio-rad.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 15. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Fura-4F in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fura-4F in High-Throughput Screening
Fura-4F is a ratiometric fluorescent indicator for intracellular calcium ([Ca²⁺]i) that has gained traction in high-throughput screening (HTS) for drug discovery. Similar to its predecessor, Fura-2, Fura-4F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. However, Fura-4F possesses a lower affinity for Ca²⁺ (dissociation constant, Kd ≈ 0.77 µM), making it particularly well-suited for measuring higher Ca²⁺ concentrations that might saturate Fura-2.[1] This characteristic is advantageous when screening for compounds that elicit robust and sustained increases in intracellular calcium.
The acetoxymethyl (AM) ester form of Fura-4F allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell.[1] This property enables the loading of large cell populations in multi-well plates, a prerequisite for HTS. Its ratiometric nature, where the ratio of fluorescence emission at two different excitation wavelengths is used to determine [Ca²⁺]i, provides a robust readout that is less susceptible to variations in dye concentration, cell number, and instrument settings.
Key Advantages of Fura-4F in HTS:
-
Suitable for High Calcium Concentrations: Its lower Ca²⁺ affinity prevents signal saturation with potent agonists.
-
Ratiometric Measurement: Provides reliable and reproducible data by minimizing well-to-well variability.
-
High Signal-to-Noise Ratio: Offers a clear window to distinguish between active and inactive compounds.
-
Compatibility with HTS Instrumentation: Can be readily used with fluorescence plate readers equipped for dual-excitation measurements.
Signaling Pathways Amenable to Fura-4F HTS Assays
Fura-4F is a versatile tool for studying a variety of signaling pathways that modulate intracellular calcium levels. The two major classes of targets amenable to this assay are G-protein coupled receptors (GPCRs) and ion channels.
G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs, particularly those coupled to Gq alpha subunits, activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This initial release can be followed by store-operated calcium entry (SOCE) through channels in the plasma membrane.
Ion Channel Signaling
Ion channels, particularly ligand-gated and voltage-gated calcium channels, provide a direct route for Ca²⁺ influx from the extracellular space. High-throughput screens can be designed to identify compounds that either directly modulate the activity of these channels (agonists, antagonists, or allosteric modulators) or indirectly affect them through other signaling pathways.
Quantitative Data for Fura-4F HTS Assays
The optimal parameters for a Fura-4F HTS assay will vary depending on the cell type, plate format, and specific instrumentation. The following tables provide typical starting points for assay development and optimization.
Table 1: Recommended Starting Concentrations for Fura-4F AM
| Cell Line | Plate Format | Fura-4F AM Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) |
| HEK293 | 96-well | 2 - 5 | 30 - 60 | 37 |
| HEK293 | 384-well | 1 - 4 | 30 - 60 | 37 |
| CHO | 96-well | 2 - 5 | 45 - 75 | 37 |
| CHO | 384-well | 1 - 4 | 45 - 75 | 37 |
Table 2: Typical Assay Performance Metrics
| Parameter | 96-well Plate | 384-well Plate | Acceptance Criteria |
| Signal to Background (S/B) Ratio | > 10 | > 5 | > 2 |
| Signal to Noise (S/N) Ratio | > 20 | > 10 | > 10 |
| Z'-factor | > 0.6 | > 0.5 | > 0.5[2][3] |
| Coefficient of Variation (%CV) | < 15% | < 20% | < 20% |
Experimental Protocols
Protocol 1: Fura-4F AM Loading for Adherent Cells in 384-Well Plates
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Fura-4F AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
Adherent cells cultured in 384-well black-wall, clear-bottom plates
-
Compound plates containing test compounds
Procedure:
-
Cell Plating: Seed adherent cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fura-4F AM in anhydrous DMSO.
-
Prepare the loading buffer: Just before use, mix an equal volume of the 1 mM Fura-4F AM stock solution with the 20% Pluronic F-127 solution.
-
Dilute this mixture into pre-warmed HBSS with 20 mM HEPES to achieve the final desired Fura-4F AM concentration (typically 1-4 µM).
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add 20-25 µL of the Fura-4F AM loading solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C in a humidified 5% CO₂ incubator.
-
-
Washing:
-
Gently remove the loading solution from the wells.
-
Wash the cells twice with 40 µL of HBSS with 20 mM HEPES (and probenecid, if used).
-
After the final wash, add 20 µL of the wash buffer to each well.
-
-
Compound Addition and Signal Detection:
-
Allow the plate to equilibrate to the reading temperature of the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Place the cell plate and the compound plate into the instrument.
-
Program the instrument to add the desired volume of compound from the compound plate to the cell plate and immediately begin recording fluorescence.
-
Measure the fluorescence intensity at emission wavelength ~510 nm with excitation at ~340 nm and ~380 nm.
-
The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
Protocol 2: High-Throughput Screening Workflow and Hit Validation
This protocol outlines a typical workflow for a primary HTS campaign followed by hit confirmation and validation.
Troubleshooting
Table 3: Common Issues and Solutions in Fura-4F HTS Assays
| Issue | Possible Cause | Recommended Solution |
| Low Signal or Poor Dye Loading | - Suboptimal Fura-4F AM concentration.- Insufficient incubation time or temperature.- Presence of serum in loading buffer.- Dye precipitation. | - Optimize Fura-4F AM concentration (titrate from 1-10 µM).- Increase incubation time or ensure temperature is at 37°C.- Wash cells with serum-free buffer before loading.- Ensure proper mixing of Fura-4F AM and Pluronic F-127 before dilution. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death and dye leakage.- Autofluorescence of compounds or plates. | - Increase the number and volume of washes after loading.- Ensure cells are healthy and not overgrown.- Use black-walled microplates. Run a plate with compounds but no cells to check for autofluorescence. |
| High Well-to-Well Variability (%CV) | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors during compound addition.- "Edge effects" in microplates. | - Ensure a single-cell suspension and proper mixing before seeding.- Automate liquid handling steps where possible.- Avoid using the outer wells of the plate or fill them with buffer. |
| Signal Saturation | - Fura-4F affinity is too high for the observed Ca²⁺ concentration (less common with Fura-4F).- Agonist concentration is too high. | - Use a lower affinity indicator if necessary.- Perform a dose-response curve for the agonist to determine an EC₈₀ concentration for screening. |
| False Positives/Negatives | - Compound autofluorescence or quenching.- Compound cytotoxicity.- Non-specific effects on cell health. | - Screen compounds in the absence of cells to identify autofluorescence.- Perform a counterscreen using a different assay readout.- Assess cell viability in parallel with the primary screen. |
By following these guidelines and protocols, researchers can effectively implement Fura-4F in their high-throughput screening campaigns to identify and characterize novel modulators of calcium signaling pathways.
References
Troubleshooting & Optimization
How to improve signal-to-noise ratio with Fura-4F imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their Fura-4F imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F and why would I choose it over Fura-2?
Fura-4F is a ratiometric calcium indicator that, like Fura-2, allows for the quantification of intracellular calcium concentrations.[1][2] The key difference lies in its lower binding affinity for Ca2+ (Kd ≈ 770 nM compared to ≈140 nM for Fura-2).[1][2] This makes Fura-4F particularly suitable for measuring high calcium concentrations that would saturate Fura-2, allowing for the detection of large and rapid calcium transients without signal distortion.[1]
Q2: What are the optimal excitation and emission wavelengths for Fura-4F?
Fura-4F exhibits calcium-dependent shifts in its excitation spectrum, while its emission peak remains constant at approximately 505 nm.[3] For ratiometric measurements, you should alternate excitation between two wavelengths:
-
~340 nm: Where the fluorescence intensity increases with Ca2+ binding.
-
~380 nm: Where the fluorescence intensity decreases with Ca2+ binding (the isosbestic point, where fluorescence is independent of Ca2+, is around 360 nm).
Q3: What are the main sources of noise in Fura-4F imaging?
Several factors can contribute to a low signal-to-noise ratio in Fura-4F imaging:
-
High Background Fluorescence: This can originate from extracellular dye, incomplete hydrolysis of the AM ester, or autofluorescence from cells and media.[4][5][6]
-
Photobleaching: Light-induced degradation of the fluorophore, leading to a weaker signal over time.[7][8]
-
Phototoxicity: Light-induced damage to cells, which can alter their physiological responses and increase background fluorescence.[8][9]
-
Low Dye Concentration: Insufficient intracellular concentration of the active form of Fura-4F.[4]
-
Suboptimal Imaging Parameters: Incorrect gain, exposure time, or binning settings on the microscope.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during Fura-4F imaging experiments.
Problem 1: Low Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Dye Concentration | Empirically determine the optimal Fura-4F AM concentration, typically in the range of 1-10 µM.[3] Start with a concentration of 2-5 µM and adjust as needed. |
| Insufficient Incubation Time | Optimize the incubation time to allow for adequate dye uptake and de-esterification. Typical incubation times range from 30 to 60 minutes.[12][13] |
| Poor Cell Health | Ensure cells are healthy and viable before loading, as compromised cell membranes will not retain the dye effectively.[14] |
| Incomplete De-esterification | Allow sufficient time for intracellular esterases to cleave the AM group, trapping the dye inside the cell. A post-loading incubation period of 30-45 minutes in dye-free media can improve de-esterification.[4] |
| Photobleaching | Minimize light exposure by using the lowest possible excitation intensity and exposure time.[7] Use neutral density filters and only illuminate the sample during data acquisition.[7] |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Extracellular Dye | Thoroughly wash cells (at least 3 times) with indicator-free medium or buffer after the loading period to remove any extracellular Fura-4F AM.[4][14] |
| Incomplete AM Ester Hydrolysis | Incomplete hydrolysis can lead to fluorescent, calcium-insensitive derivatives. Ensure sufficient de-esterification time.[15] |
| Autofluorescence | Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.[6] If possible, use a microscope with filters optimized to reject autofluorescence. |
| Serum in Loading Medium | Serum contains esterases that can cleave the AM ester extracellularly, leading to increased background. Load cells in a serum-free medium or buffer.[14] |
Problem 3: Inconsistent or Noisy Calcium Signals
Possible Causes & Solutions
| Cause | Recommended Solution |
| Uneven Dye Loading | Ensure even distribution of the dye loading solution and consistent incubation times across all samples.[4] The use of a non-ionic detergent like Pluronic F-127 can aid in dye dispersion.[12][16] |
| Phototoxicity | Reduce excitation light intensity and exposure time to minimize cell damage.[8][9] Monitor cell morphology for any signs of phototoxicity, such as blebbing or rounding.[8] |
| Suboptimal Imaging Parameters | Adjust camera gain and exposure settings to maximize signal without saturating the detector.[11][17] Consider using binning to increase the signal-to-noise ratio, at the expense of spatial resolution. |
| Dye Leakage | The anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be added to the loading and imaging buffers to reduce leakage of the de-esterified dye from the cells.[12][16] |
| Dye Sequestration | Loading at 37°C can sometimes lead to the sequestration of the dye in organelles. Loading at room temperature may reduce this issue, although it may require a higher dye concentration or longer incubation time.[18] |
Experimental Protocols
Protocol 1: Fura-4F AM Loading in Adherent Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Prepare Loading Buffer:
-
Thaw a stock solution of Fura-4F AM (typically 1-5 mM in DMSO).
-
Prepare a working solution of Fura-4F AM in a physiological buffer (e.g., HBSS or a HEPES-buffered saline) to a final concentration of 1-10 µM.
-
To aid in dye solubilization, first mix the Fura-4F AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the buffer.[12]
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.[12]
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-4F AM loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal temperature and time should be determined empirically for your cell type.[12]
-
-
Washing and De-esterification:
-
Imaging: Proceed with imaging on a fluorescence microscope equipped for ratiometric measurements at 340/380 nm excitation and ~505 nm emission.
Visualizations
Caption: Fura-4F AM loading and imaging workflow.
Caption: Principle of ratiometric calcium imaging.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. biocompare.com [biocompare.com]
- 8. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 11. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting Fura-4F compartmentalization in adult cardiomyocytes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using Fura-4F for calcium imaging in adult cardiomyocytes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Fura-4F signal weak or absent?
A weak or absent fluorescent signal is a common issue that can arise from several factors throughout the experimental process.
-
Incomplete AM Ester Hydrolysis: The acetoxymethyl (AM) ester form of Fura-4F is not fluorescent and must be cleaved by intracellular esterases to its active, calcium-sensitive form. Incomplete hydrolysis can be a significant reason for a poor signal.
-
Troubleshooting:
-
Allow sufficient de-esterification time: After loading, incubate the cells in a dye-free buffer for at least 30 minutes at 37°C to ensure complete enzymatic cleavage of the AM group.[1][2][3]
-
Check cell health: Unhealthy or dying cells may have reduced esterase activity. Ensure cell viability before and during the experiment.
-
Use fresh dye: Fura-4F AM ester is susceptible to hydrolysis. Use fresh, high-quality dye and prepare stock solutions in anhydrous DMSO.[4]
-
-
-
Insufficient Dye Loading: The intracellular concentration of Fura-4F may be too low to produce a detectable signal.
-
Troubleshooting:
-
Optimize loading concentration: The optimal concentration can vary between cell types. Start with a concentration of 1-5 µM and optimize as needed.[5]
-
Adjust incubation time and temperature: Increase the incubation time (typically 30-60 minutes) or temperature (room temperature to 37°C) to enhance dye uptake.[1][5] However, be aware that higher temperatures can increase compartmentalization.[1][2]
-
-
-
Photobleaching: Excessive exposure to excitation light can lead to photobleaching of the dye.
-
Troubleshooting:
-
Minimize light exposure: Use the lowest possible excitation intensity and exposure time that provides an adequate signal.
-
Use neutral density filters: These can help to reduce the intensity of the excitation light.
-
-
2. Why do I see bright, punctate staining instead of a diffuse cytosolic signal?
This is a classic sign of dye compartmentalization, where Fura-4F accumulates in organelles such as mitochondria and the sarcoplasmic reticulum instead of remaining in the cytosol.[6] This can lead to inaccurate measurements of cytosolic calcium.
-
Loading Temperature: Higher loading temperatures can promote the sequestration of AM ester dyes into organelles.[1][2]
-
Troubleshooting:
-
Load at room temperature: Incubating adult cardiomyocytes with Fura-4F AM at room temperature can significantly reduce compartmentalization.[2]
-
-
-
Prolonged Incubation: Longer incubation times can also contribute to dye accumulation in organelles.
-
Troubleshooting:
-
Reduce incubation time: Optimize the loading time to the minimum required for a sufficient cytosolic signal.
-
-
-
High Dye Concentration: Using a high concentration of Fura-4F AM can also lead to increased compartmentalization.
-
Troubleshooting:
-
Lower the dye concentration: Use the lowest effective concentration of the dye.
-
-
3. How does Pluronic F-127 affect Fura-4F loading and how can I optimize its use?
Pluronic F-127 is a non-ionic surfactant used to aid in the dispersion of the hydrophobic Fura-4F AM in aqueous loading buffers.[7] While beneficial, its concentration and use can impact loading efficiency and cell health.
-
Concentration Effects: The concentration of Pluronic F-127 can influence dye loading. While it aids in solubilizing the AM ester, high concentrations can potentially affect membrane permeability and cell viability.[8] Some studies suggest that lower concentrations of Pluronic F-127 can improve loading efficiency.[7]
-
Troubleshooting:
-
Optimize Pluronic F-127 concentration: A final concentration of 0.02% is commonly recommended.[9] However, it is best to empirically determine the optimal concentration for your specific cell type and experimental conditions.
-
-
-
Potential for Altered Calcium Transients: Some evidence suggests that Pluronic F-127 can alter depolarization-evoked calcium transients in some cell types.[9]
-
Troubleshooting:
-
Perform control experiments: If feasible, compare results from cells loaded with and without Pluronic F-127 to assess its impact on your specific measurements.
-
-
4. My Fura-4F ratio changes are small, or the baseline is unstable. What could be the cause?
Small ratio changes or an unstable baseline can compromise the accuracy of your calcium measurements.
-
Inadequate Intracellular Dye Concentration: A low dye concentration can lead to a poor signal-to-noise ratio.
-
Troubleshooting:
-
Re-optimize loading conditions: Refer to the troubleshooting steps for a weak signal to ensure adequate dye loading.
-
-
-
Dye Leakage: Over time, the de-esterified Fura-4F can be extruded from the cells by organic anion transporters.[3]
-
Troubleshooting:
-
Use probenecid: This organic anion transport inhibitor can be added to the extracellular buffer to reduce dye leakage.
-
Perform experiments promptly: Conduct measurements as soon as possible after loading and de-esterification.
-
-
-
Photobleaching: As mentioned earlier, photobleaching can affect the stability of the fluorescence signal.
-
Troubleshooting:
-
Minimize light exposure: Use appropriate settings to reduce phototoxicity.
-
-
Quantitative Data Summary
Table 1: Comparison of Common Calcium Indicators for Adult Cardiomyocytes
| Feature | Fura-4F | Fura-2 | Fluo-4 |
| Indicator Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Single Wavelength |
| Kd for Ca²⁺ (in vitro) | ~770 nM[10] | ~145 nM[11] | ~335 nM[11] |
| Excitation Max (Ca²⁺-free / Ca²⁺-bound) | ~366 nm / ~336 nm | ~363 nm / ~335 nm | ~494 nm |
| Emission Max | ~511 nm | ~510 nm | ~516 nm |
| Pros for Cardiomyocytes | Lower affinity is suitable for tracking large and fast Ca²⁺ transients without saturation.[12] Ratiometric nature minimizes issues with uneven loading and photobleaching.[10] | Good for measuring resting Ca²⁺ levels and small changes.[11] Ratiometric properties provide robust measurements.[10] | Bright signal with high signal-to-noise ratio. Suitable for confocal microscopy. |
| Cons for Cardiomyocytes | May be less sensitive to small changes in resting Ca²⁺ levels compared to Fura-2. | High affinity can lead to saturation during large Ca²⁺ transients, potentially underestimating peak [Ca²⁺]i.[11] | Non-ratiometric, making it susceptible to artifacts from uneven loading, changes in cell volume, and photobleaching. May buffer intracellular Ca²⁺, affecting contractility.[13] |
Experimental Protocols
Protocol 1: Fura-4F AM Loading in Adult Cardiomyocytes
This protocol provides a general guideline for loading adult cardiomyocytes with Fura-4F AM. Optimization may be required for specific cell preparations and experimental setups.
Materials:
-
Fura-4F, AM ester (high-quality, anhydrous DMSO soluble)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (with appropriate Ca²⁺ and Mg²⁺ concentrations)
-
Isolated adult cardiomyocytes
Procedure:
-
Prepare Fura-4F AM Stock Solution:
-
Dissolve Fura-4F AM in anhydrous DMSO to a stock concentration of 1 mM.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 2 µM Fura-4F AM, mix 2 µL of the 1 mM Fura-4F AM stock solution with 1 µL of 20% Pluronic F-127.
-
Vortex briefly to mix.
-
Add this mixture to 1 mL of HBSS or Tyrode's solution and vortex again to ensure the dye is well-dispersed. The final Pluronic F-127 concentration will be approximately 0.02%.
-
-
Cell Loading:
-
Allow the isolated cardiomyocytes to adhere to laminin-coated coverslips.
-
Remove the culture medium and wash the cells once with the physiological buffer (e.g., HBSS).
-
Add the Fura-4F AM loading solution to the cells.
-
Incubate the cells for 30-45 minutes at room temperature (20-25°C) in the dark to minimize compartmentalization.[2]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, pre-warmed (37°C) physiological buffer to remove extracellular dye.
-
Add fresh physiological buffer and incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the Fura-4F AM.[1][2][3]
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Excite the cells alternately at approximately 340 nm and 380 nm and record the emission at ~510 nm.
-
Protocol 2: Assessing Fura-4F Compartmentalization
This protocol uses a mitochondrial uncoupler, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), to dissipate the mitochondrial membrane potential and release any sequestered Fura-4F, allowing for a qualitative assessment of mitochondrial compartmentalization.
Materials:
-
Fura-4F loaded adult cardiomyocytes (from Protocol 1)
-
Physiological buffer (e.g., HBSS)
-
FCCP stock solution (e.g., 10 mM in DMSO)
-
Digitonin stock solution (for permeabilization, if desired)
Procedure:
-
Baseline Recording:
-
Acquire a baseline recording of the Fura-4F fluorescence ratio (F340/F380) from a region of interest within the cytosol of a cardiomyocyte.
-
-
Application of Mitochondrial Uncoupler:
-
Add FCCP to the extracellular buffer to a final concentration of 1-5 µM.
-
Continuously record the Fura-4F ratio.
-
-
Data Analysis:
-
An increase in the Fura-4F ratio after the addition of FCCP suggests the release of Ca²⁺ from the mitochondria, indicating that a portion of the dye was compartmentalized within this organelle. The magnitude of the change can provide a qualitative measure of the extent of mitochondrial sequestration.
-
-
(Optional) Permeabilization for Cytosolic Dye Release:
-
To further confirm compartmentalization, after the FCCP measurement, the sarcolemma can be selectively permeabilized using a low concentration of digitonin. This will release the cytosolic pool of Fura-4F, and any remaining fluorescence will be from dye trapped within organelles.
-
Visualizations
Caption: Experimental workflow for Fura-4F calcium imaging.
Caption: Simplified calcium signaling in cardiomyocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. ionoptix.com [ionoptix.com]
- 3. ionoptix.com [ionoptix.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity with UV-Excitable Calcium Indicators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity when using UV-excitable calcium indicators like Fura-4F.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how does it affect my calcium imaging experiments?
A1: Phototoxicity is cell damage caused by light, a significant issue in live-cell imaging.[1] The UV light used to excite indicators like Fura-4F can generate reactive oxygen species (ROS), which are harmful to cellular components.[2][3] This can lead to artifacts such as unintended increases in intracellular calcium, altered cell morphology, and even cell death, compromising the validity of your experimental data.[1][4]
Q2: What are the common signs of phototoxicity in my cells during an experiment?
A2: Signs of phototoxicity can range from subtle to severe. Obvious signs include cell blebbing, rounding, detachment, or lysis. More subtle indicators can include a gradual, steady increase in the baseline calcium signal, spontaneous calcium oscillations unrelated to your stimulus, or a progressive inability of the cell to respond to stimuli.[1][4]
Q3: How is phototoxicity different from photobleaching?
A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, leading to a loss of signal. Phototoxicity is the damage caused to the cell by the light. While the two are related, as the processes that cause photobleaching can also generate ROS, they are distinct phenomena.[3][5] It's possible to have phototoxicity without significant photobleaching, and vice-versa.[3]
Q4: I'm observing a gradual increase in my baseline Fura-4F signal over time, even without a stimulus. Is this phototoxicity?
A4: A slowly rising baseline calcium signal is a classic indicator of phototoxicity. The UV excitation light can damage cell membranes and organelles like the mitochondria, leading to a breakdown of calcium homeostasis and a leakage of calcium into the cytosol.[1][4]
Q5: My cells look healthy at the beginning of the experiment, but they start to show signs of stress after a few minutes of imaging. What can I do?
A5: This is a common issue and points towards cumulative photodamage. To mitigate this, you should reduce the total light exposure to your cells. This can be achieved by decreasing the excitation light intensity, reducing the exposure time for each image, and increasing the interval between image acquisitions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Gradual, non-specific increase in baseline calcium signal | Phototoxicity leading to compromised cell health and calcium leakage. | - Reduce excitation light intensity using neutral density filters.[6]- Decrease exposure time to the minimum required for a good signal-to-noise ratio.- Increase the time interval between image acquisitions.- Consider using a more photostable or visible light-excitable dye if possible. |
| Cells are blebbing, rounding up, or detaching during the experiment | Severe phototoxicity. | - Significantly reduce all illumination parameters (intensity, duration, frequency).- Confirm that your dye loading concentration is not too high, as this can also contribute to cytotoxicity.- Ensure the imaging medium is fresh and provides adequate buffering and nutrients. |
| Spontaneous calcium oscillations unrelated to the experimental stimulus | UV-induced cellular stress is triggering calcium release. | - Lower the excitation light intensity and exposure time.[1] - Verify that the oscillations are not due to mechanical instability in your setup.- As a control, image cells without the indicator to see if the morphology changes with illumination alone. |
| Poor signal-to-noise ratio, tempting you to increase excitation light | Suboptimal dye loading or incorrect imaging settings. | - Optimize your Fura-4F AM loading protocol to ensure sufficient intracellular concentration. - Ensure your microscope's filter set is appropriate for Fura-4F (excitation at 340nm and 380nm, emission around 510nm). - Check the health of your light source (e.g., mercury or xenon arc lamp). |
| Rapid photobleaching of the Fura-4F signal | High excitation light intensity. | - Reduce the excitation intensity.[3] - Consider using an anti-fade reagent in your imaging medium if compatible with live-cell imaging.- Use imaging software to control the shutter, exposing the cells to UV light only during image acquisition.[6] |
Experimental Protocols
Protocol 1: Fura-4F AM Loading in Adherent Cells
This protocol provides a general guideline for loading adherent cells with Fura-4F AM. Optimization for specific cell types may be required.
Materials:
-
Fura-4F AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)[7]
-
Probenecid (B1678239) (optional)[7]
Procedure:
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. For a final concentration of 2-5 µM Fura-4F AM, dilute the stock solution into the physiological buffer. To aid in dye solubilization, you can pre-mix the Fura-4F AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[8] If dye leakage is an issue, consider adding probenecid to the loading buffer (final concentration 1-2.5 mM).[7]
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the cells are healthy and at an appropriate confluency.
-
Dye Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fura-4F AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9][10] The optimal loading time and temperature should be determined empirically for your cell type.[9]
-
Washing: After incubation, gently wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Add fresh physiological buffer and incubate the cells for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[9]
-
Imaging: The cells are now ready for calcium imaging.
Protocol 2: Minimizing Phototoxicity During Fura-4F Imaging
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a UV light source (mercury or xenon arc lamp) and appropriate filter sets for Fura-4F (excitation filters for ~340nm and ~380nm, and an emission filter for ~510nm).
-
Ensure the light path is properly aligned to maximize signal collection and minimize stray light.
-
-
Illumination Settings:
-
Start with the lowest possible excitation light intensity. Use neutral density filters to attenuate the light from the source.[6]
-
Set the exposure time for each wavelength to the minimum necessary to obtain a signal significantly above the background noise.
-
Use the longest possible interval between acquiring ratiometric image pairs that still allows for adequate temporal resolution of your calcium signal.
-
-
Image Acquisition:
-
Use an automated shutter to ensure that the cells are only exposed to UV light during the actual image capture.[6]
-
Focus on the cells using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize unnecessary UV exposure.
-
-
Environmental Control:
-
Maintain the cells at a physiological temperature (e.g., 37°C) and pH (e.g., using a CO2-controlled environmental chamber) throughout the experiment to ensure cell health.
-
-
Consider Alternatives:
-
For long-term imaging experiments, consider two-photon excitation of Fura-4F, which can significantly reduce phototoxicity.[11][12]
-
If UV-induced phototoxicity remains a persistent issue, explore the use of visible light-excitable calcium indicators such as Fluo-4 or Cal-520, although these are not ratiometric.[13][14]
-
Quantitative Data Summary
Table 1: Properties of Fura-4F and Related Indicators
| Indicator | Kd for Ca2+ (approx.) | Excitation Wavelengths (nm) | Emission Wavelength (nm) | Key Feature |
| Fura-4F | 770 nM[15] | 336 / 366[16] | 511[16] | Ratiometric, lower affinity than Fura-2 |
| Fura-2 | 145 nM | ~340 / ~380 | ~510 | Ratiometric, high affinity |
| Indo-1 | 230 nM | ~350 | ~405 / ~485 (dual emission) | Ratiometric, single excitation |
| Fluo-4 | 335 nM[7] | ~494 | ~506[7] | Single wavelength, large fluorescence increase |
| Cal-520 | 320 nM | ~492 | ~514 | Single wavelength, improved signal-to-noise |
Table 2: Recommended Starting Parameters for Minimizing Phototoxicity
| Parameter | Recommendation | Rationale |
| Fura-4F AM Loading Concentration | 1-5 µM | Higher concentrations can be cytotoxic and may buffer intracellular calcium. |
| Excitation Light Intensity | As low as possible | Directly reduces the rate of ROS production. |
| Exposure Time | < 100 ms (B15284909) per wavelength | Minimizes the duration of light exposure for each image. |
| Imaging Interval | > 5 seconds | Reduces the cumulative light dose over the course of the experiment. |
| Objective Numerical Aperture (NA) | High NA | A higher NA objective collects more light, allowing for lower excitation intensity. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Fura-4F dye leakage and the use of probenecid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Fura-4F calcium indicator, with a focus on preventing dye leakage using probenecid (B1678239).
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F dye leakage and why does it occur?
A1: Fura-4F dye leakage, also known as dye extrusion, is the gradual loss of the fluorescent indicator from the cytoplasm of loaded cells over time. This phenomenon leads to a decreasing fluorescent signal and a rising background, which can compromise the quality and duration of calcium imaging experiments.[1][2] Leakage occurs because once the acetoxymethyl (AM) ester of Fura-4F is cleaved by intracellular esterases to its active, calcium-sensitive form, it becomes a negatively charged organic anion.[3] Many cell types actively remove these anions from the cytoplasm using membrane proteins called organic anion transporters (OATs).[3][4]
Q2: What is probenecid and how does it prevent Fura-4F leakage?
A2: Probenecid is a pharmacological agent that acts as an inhibitor of organic anion transporters (OATs).[3][5][6] In the context of calcium imaging, probenecid blocks the OATs responsible for extruding the negatively charged Fura-4F dye from the cell.[4] By inhibiting these transporters, probenecid enhances the intracellular retention of the dye, resulting in a more stable fluorescent signal and reduced background for longer-lasting experiments.[3][4]
Q3: What is the recommended concentration of probenecid to use?
A3: The optimal concentration of probenecid can vary depending on the cell type and experimental conditions. However, a final concentration range of 1 mM to 2.5 mM is commonly used and recommended in many protocols.[4][7][8] It is always advisable to perform a titration experiment to determine the lowest effective concentration that minimizes dye leakage without causing cellular toxicity for your specific cell line.
Q4: Can probenecid affect my experimental results?
A4: Yes, it is important to be aware of the potential off-target effects of probenecid. While it is widely used to prevent dye leakage, probenecid can have other biological effects. For instance, it has been shown to inhibit pannexin 1 channels, which are involved in ATP release and cellular communication.[9] It can also have pleiotropic effects on cell growth and chemosensitivity in some cancer cell lines.[10][11] Researchers should perform appropriate control experiments to ensure that probenecid is not affecting the specific cellular pathways they are investigating.
Troubleshooting Guide
Issue 1: Rapid loss of Fura-4F signal intensity.
-
Possible Cause: Active transport of the Fura-4F dye out of the cell by organic anion transporters.[2][3]
-
Solution: Add an organic anion transport inhibitor like probenecid to your loading and imaging buffers.[8] A typical starting concentration is 1-2.5 mM.[7]
Issue 2: High or increasing background fluorescence.
-
Possible Cause 1: Leakage of Fura-4F from the cells into the extracellular medium, where it encounters high calcium concentrations, leading to a strong fluorescent signal.[2]
-
Solution 1: Use probenecid to improve dye retention within the cells.[3][4]
-
Possible Cause 2: Incomplete washing of the cells after loading, leaving extracellular Fura-4F AM.
-
Solution 2: Ensure thorough but gentle washing of the cells (at least three times) with indicator-free physiological buffer after the loading period to remove any extracellular dye.[12]
-
Possible Cause 3: The use of phenol (B47542) red in the imaging medium, which can contribute to background fluorescence.
-
Solution 3: Use a phenol red-free medium for all imaging experiments.[8]
Issue 3: Low initial Fura-4F fluorescence signal.
-
Possible Cause: Inefficient loading of the Fura-4F AM ester.
-
Solution: Optimize loading conditions by adjusting the dye concentration (typically 1-5 µM), incubation time (15-60 minutes), and temperature (room temperature to 37°C).[8][13] The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in the solubilization of the AM ester and improve loading efficiency.[14]
Issue 4: Cell health is compromised after loading with Fura-4F and probenecid.
-
Possible Cause 1: Cytotoxicity from probenecid, especially at higher concentrations.
-
Solution 1: Determine the optimal probenecid concentration by performing a dose-response experiment and assessing cell viability using a method like Trypan Blue exclusion. Use the lowest concentration that effectively prevents dye leakage.
-
Possible Cause 2: Stress on the cells from the loading and washing steps.
-
Solution 2: Handle cells gently during all steps. Ensure the loading and imaging buffers are at the correct pH and temperature. Minimize the exposure of cells to light to prevent phototoxicity.
Quantitative Data Summary
The following table summarizes typical concentrations used for probenecid and its effect on dye retention.
| Parameter | Recommended Range/Value | Cell Types | Reference |
| Probenecid Concentration | 1 - 2.5 mM | Various, including CHO cells | [4][7] |
| Effect on Dye Retention | Significantly improves intracellular retention | General observation for anion dyes | [3][4] |
| Pluronic F-127 Concentration | 0.02 - 0.04% | General for AM ester loading | [14] |
Experimental Protocols
Protocol: Loading Adherent Cells with Fura-4F AM using Probenecid
This protocol provides a general guideline. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each cell type.
1. Reagent Preparation:
- Fura-4F AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fura-4F AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- Probenecid Stock Solution (250 mM): To prepare a 250 mM stock, dissolve probenecid in 1 M NaOH and then dilute with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final concentration. Adjust the pH to 7.2-7.4. Note: Commercial water-soluble probenecid formulations are also available and may be more convenient.[15][16]
- Loading Buffer (with Probenecid): Prepare a fresh loading buffer using a physiological saline solution (e.g., HBSS) buffered to pH 7.2-7.4. Add probenecid from the stock solution to achieve a final concentration of 1-2.5 mM. For a final Fura-4F AM concentration of 5 µM, dilute the 1 mM stock solution 1:200 in the loading buffer. If needed, add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye solubilization.
2. Cell Loading Procedure:
- Culture adherent cells on glass coverslips or in clear-bottom microplates suitable for fluorescence imaging.
- Aspirate the culture medium from the cells.
- Wash the cells once with the physiological buffer (without Fura-4F AM or probenecid).
- Add the prepared Fura-4F AM loading buffer containing probenecid to the cells.
- Incubate for 30-60 minutes at 37°C (or room temperature, depending on the cell type), protected from light.
- After incubation, aspirate the loading buffer.
- Wash the cells gently two to three times with the imaging buffer (physiological buffer containing 1-2.5 mM probenecid but no Fura-4F AM) to remove any extracellular dye.
- Add fresh imaging buffer (containing probenecid) to the cells.
- Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-4F AM.
- The cells are now ready for calcium imaging experiments.
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 5. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 6. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic effects of probenecid on three-dimensional cultures of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hellobio.com [hellobio.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Correcting for autofluorescence in Fura-4F calcium measurements
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals correct for autofluorescence in Fura-4F calcium measurements, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem for Fura-4F measurements?
A1: Autofluorescence is the natural emission of light from biological structures within a sample that are not the result of specific fluorescent labeling.[1] Common sources include endogenous molecules like NADH, flavins, collagen, and lipofuscin, as well as exogenous sources introduced during sample preparation, such as aldehyde fixatives or components in cell culture media like phenol (B47542) red.[1][2][3][4] This inherent fluorescence is typically broad, emitting across a wide range of wavelengths, and is most prominent in the blue to green spectrum.[5][6]
For Fura-4F, a ratiometric indicator excited by UV light (typically at 340 nm and 380 nm), autofluorescence presents a significant challenge.[7][8] The autofluorescent signals can add to the true Fura-4F signal at one or both excitation wavelengths, leading to an inaccurate 340/380 ratio and, consequently, erroneous intracellular calcium calculations.[9] This issue is particularly pronounced in tissue slices, which have higher levels of autofluorescent compounds compared to cell monolayers.[9]
Q2: How can I determine if autofluorescence is impacting my experiment?
A2: The most straightforward method to assess the contribution of autofluorescence is to prepare and image an unlabeled control sample.[10] This control should undergo all the same processing steps as your experimental samples (e.g., fixation, media changes) but without the addition of Fura-4F AM.[10] Any fluorescence detected in this unlabeled sample under the same imaging conditions (excitation/emission wavelengths, exposure time) can be attributed to autofluorescence.[10] This provides a baseline measurement of the background signal that is intrinsic to your sample.
Q3: What are the primary sources of autofluorescence I should be aware of?
A3: Autofluorescence can originate from both the biological sample itself (endogenous) and from the reagents and materials used during the experiment (exogenous). Understanding these sources is the first step toward minimizing their impact.
| Source Type | Specific Examples | Typical Excitation / Emission Range | Mitigation Strategy |
| Endogenous | NADH / NADPH | Ex: 340-460 nm / Em: 440-470 nm[11] | Spectral unmixing, background subtraction.[9][12] |
| Flavins (FAD) | Ex: 380-490 nm / Em: 520-560 nm[4] | Use far-red dyes if possible, spectral unmixing.[13][14] | |
| Collagen & Elastin | Ex: 330-400 nm / Em: 470-520 nm[11] | Spectral unmixing, use of red/far-red fluorophores.[14][15] | |
| Lipofuscin ("aging pigment") | Ex: 345-490 nm / Em: 460-670 nm[4] | Quench with Sudan Black B, photobleaching.[16][17] | |
| Exogenous | Aldehyde Fixatives (e.g., Formalin) | Ex: 355-435 nm / Em: 420-470 nm[11] | Use non-aldehyde fixatives (e.g., cold methanol) or quench with sodium borohydride (B1222165).[10][13] |
| Phenol Red (in culture media) | Highly fluorescent when excited around 440 nm.[2] | Use phenol red-free media or a buffered saline solution for imaging.[2] | |
| Fetal Bovine Serum (FBS) | Absorbs in the violet-to-blue spectrum.[10] | Reduce FBS concentration or replace with Bovine Serum Albumin (BSA) during imaging.[6][10] | |
| Plasticware (flasks, plates) | Can fluoresce brightly over a broad spectrum.[3][4] | Use glass-bottom or non-fluorescent polymer plates for imaging studies.[3][4] |
Q4: How does autofluorescence specifically affect the Fura-4F ratio and calcium calculations?
A4: Autofluorescence acts as an additive background signal to the fluorescence measured at both the 340 nm and 380 nm excitation wavelengths.[9] The core calculation for ratiometric dyes like Fura-4F is:
R = (F340 - B340) / (F380 - B380)
Where F is the measured fluorescence and B is the background. If the autofluorescence component within the background is not properly subtracted, it can artificially inflate F340 and F380. Because the autofluorescence spectrum is broad and may not contribute equally at both wavelengths, it can skew the ratio R, leading to a significant over- or underestimation of the true intracellular calcium concentration.
Q5: What are the main strategies to correct for autofluorescence?
A5: There are three primary strategies for addressing autofluorescence, which can be used alone or in combination:
-
Optimize Sample Preparation: Proactively minimize the introduction of fluorescent artifacts. This includes using phenol red-free media, reducing serum concentrations during imaging, and choosing fixation methods that generate less fluorescence.[2][6][13]
-
Quench or Remove Autofluorescence: Employ chemical or physical methods to eliminate the background signal. This can involve chemical quenching agents like sodium borohydride for aldehyde-induced fluorescence or Sudan Black B for lipofuscin, as well as photobleaching the sample with high-intensity light before labeling.[10][16][17]
-
Computational Correction: Use software-based methods to separate the autofluorescence signal from the specific Fura-4F signal post-acquisition. The most common methods are background subtraction and spectral unmixing.[14][16][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Cell culture medium contains fluorescent components (Phenol Red, FBS).[2][6] 2. Aldehyde fixation has induced fluorescence.[3][10] 3. High intrinsic autofluorescence from the sample (e.g., tissue with lipofuscin).[4] | 1. For live-cell imaging, replace culture medium with a pre-warmed, phenol red-free buffered salt solution (e.g., HBSS) just before the experiment.[2] 2. If fixation is required, use cold methanol (B129727) or treat aldehyde-fixed samples with a quenching agent like 0.1% sodium borohydride.[10][13][16] 3. For tissues high in lipofuscin, treat with Sudan Black B after staining.[16][17] |
| Low Signal-to-Noise Ratio | The autofluorescence intensity is high relative to the specific Fura-4F signal, masking the calcium-dependent changes.[19] | 1. Implement a robust background subtraction protocol. Define a region of interest (ROI) in a cell-free area of the coverslip and subtract this average intensity from your cellular ROIs.[18][20] 2. For tissue slices, acquire an image of an unstained control slice and use it for point-to-point subtraction from the Fura-4F loaded slice.[9] 3. If your imaging system supports it, use spectral unmixing to computationally separate the Fura-4F signal from the autofluorescence signal.[14][21] |
| Inaccurate or Non-physiological Calcium Concentrations | Autofluorescence was not corrected for before calculating the 340/380 ratio, skewing the final result. | 1. Always measure autofluorescence from an unlabeled control sample using the exact same instrument settings (excitation, emission, exposure, gain).[10] 2. Subtract the measured autofluorescence values from your raw 340 nm and 380 nm data before calculating the ratio. 3. Ensure that any background subtraction is performed on both wavelength channels independently prior to ratioing. |
Experimental Protocols & Methodologies
Protocol 1: Measuring and Subtracting Background Autofluorescence
This protocol provides a basic method for correcting autofluorescence using an unlabeled control sample.
Methodology:
-
Sample Preparation: Prepare two identical sets of samples (e.g., cells cultured on coverslips).
-
Set A (Experimental): Load with Fura-4F AM according to your standard protocol.
-
Set B (Autofluorescence Control): Mock-load with vehicle (DMSO) in imaging buffer, omitting the Fura-4F AM.
-
-
Imaging:
-
Place the Set B (unlabeled) coverslip on the microscope. Using your standard imaging settings for Fura-4F, acquire images at both 340 nm and 380 nm excitation (emission ~510 nm).
-
In your imaging software, draw several ROIs over representative cells to measure the mean autofluorescence intensity at each wavelength (AF340 and AF380).
-
Replace with the Set A (Fura-4F loaded) coverslip.
-
Acquire images at 340 nm and 380 nm.
-
-
Data Analysis:
-
For each cell in Set A, measure the raw total fluorescence (Fraw340 and Fraw380).
-
Also, measure the background from a cell-free region on the same coverslip (BG340 and BG380).
-
Calculate the corrected fluorescence for each wavelength:
-
Fcorr340 = Fraw340 - BG340 - AF340
-
Fcorr380 = Fraw380 - BG380 - AF380
-
-
Calculate the corrected ratio: R = Fcorr340 / Fcorr380.
-
Use this corrected ratio in the Grynkiewicz equation to determine the intracellular calcium concentration.
-
Protocol 2: Quenching Aldehyde-Induced Autofluorescence
This protocol is for use on samples that have been fixed with paraformaldehyde (PFA) or glutaraldehyde.
Methodology:
-
Fixation: Fix your cells or tissue as required by your experimental protocol.
-
Washing: Wash the samples thoroughly three times with Phosphate-Buffered Saline (PBS) for 5 minutes each to remove the fixative.
-
Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS (e.g., 10 mg NaBH₄ in 10 mL PBS). Caution: Handle NaBH₄ in a well-ventilated area.
-
Incubation: Immerse the samples in the NaBH₄ solution and incubate for 20-30 minutes at room temperature.[10][16]
-
Final Washes: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all residual NaBH₄.
-
Staining: Proceed with your Fura-4F AM loading protocol.
Visualized Workflows and Concepts
Caption: Decision workflow for addressing autofluorescence in experiments.
Caption: Conceptual logic of the background subtraction process.
Caption: Conceptual workflow of the spectral unmixing technique.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autofluorescence as a confound in the determination of calcium levels in hippocampal slices using fura-2AM dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. oraclebio.com [oraclebio.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. Methods of background subtraction [help.imageanalyst.net]
- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 20. ionoptix.com [ionoptix.com]
- 21. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-4F Technical Support Center: Troubleshooting and FAQs
Welcome to the Fura-4F Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common calibration issues and provide practical guidance for using Fura-4F to measure intracellular calcium concentrations in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F and how does it differ from Fura-2?
Fura-4F is a ratiometric fluorescent calcium indicator that, like its predecessor Fura-2, is used for measuring intracellular calcium concentrations.[1][2] The key difference lies in its lower affinity for Ca²⁺, making it better suited for detecting higher calcium concentrations that would saturate Fura-2.[1] The spectral properties of Fura-4F are nearly identical to Fura-2, allowing the use of the same optical filter sets.[1]
Q2: Why is in situ calibration of Fura-4F necessary?
While the dissociation constant (Kd) of Fura-4F for Ca²⁺ is determined in vitro, its properties can be significantly altered by the intracellular environment (e.g., viscosity, protein binding, temperature, and pH).[2][3] Therefore, in situ calibration, performed within the experimental cells, is crucial for accurate quantification of intracellular Ca²⁺ concentrations.[3][4]
Q3: What is the Grynkiewicz equation and how is it used for Fura-4F?
The Grynkiewicz equation is a fundamental formula used to calculate the intracellular free calcium concentration ([Ca²⁺]i) from the fluorescence ratio of dual-excitation indicators like Fura-4F. The equation is as follows:
[Ca²⁺]i = Kd * (Sf2/Sb2) * [(R - Rmin) / (Rmax - R)]
Where:
-
[Ca²⁺]i : Intracellular free calcium concentration.
-
Kd : The dissociation constant of Fura-4F for Ca²⁺.
-
R : The measured fluorescence ratio (F340/F380) in the experimental cells.
-
Rmin : The fluorescence ratio in the absence of Ca²⁺.
-
Rmax : The fluorescence ratio at saturating Ca²⁺ concentrations.
-
Sf2/Sb2 : The ratio of fluorescence intensities at 380 nm under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.
Q4: Can I use a Fura-2 calibration kit for Fura-4F?
While Fura-2 calibration kits provide the necessary buffered calcium solutions, the specific calibration parameters (Rmin, Rmax, Sf2/Sb2, and Kd) must be determined for Fura-4F under your specific experimental conditions.[1] You cannot directly apply the Fura-2 parameters to Fura-4F measurements.
Data Presentation
Fura-4F Properties
| Property | Value | Reference |
| Ex (Ca²⁺-bound) | ~336 nm | [2] |
| Ex (Ca²⁺-free) | ~366 nm | [2] |
| Em | ~511 nm | [2] |
| In Vitro Kd | ~770 nM | [1][2] |
Representative In Situ Calibration Parameters (Example)
In situ calibration parameters are highly dependent on the cell type and experimental setup. The following table provides an example of what these values might look like for Fura-2 in cardiomyocytes, which can serve as a reference point for Fura-4F experiments. It is imperative to determine these values empirically for your specific cell type and system.
| Parameter | Cardiomyocytes (Fura-2) | Reference |
| Rmin | 0.28 ± 0.02 | |
| Rmax | 3.8 ± 0.3 | |
| Sf2/Sb2 | 2.7 ± 0.2 | |
| In Situ Kd | 371 ± 39 nM (at 37°C) | [5] |
Experimental Protocols
General Protocol for Fura-4F AM Loading
This protocol provides a general guideline for loading adherent or suspension cells with Fura-4F AM. Optimization of dye concentration, loading time, and temperature is essential for each cell type.
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Fura-4F AM stock solution in a physiological buffer (e.g., HBSS or DMEM) to a final working concentration of 1-5 µM. To aid in dye solubilization, Pluronic® F-127 (at a final concentration of ~0.02%) can be added to the loading buffer. To prevent dye extrusion, an organic anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) can also be included.
-
Cell Loading:
-
Adherent Cells: Replace the culture medium with the Fura-4F AM loading solution.
-
Suspension Cells: Pellet the cells and resuspend them in the loading solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Loading at room temperature may reduce dye compartmentalization into organelles.
-
Washing: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular Fura-4F AM.
-
De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
General Protocol for In Situ Calibration of Fura-4F
This protocol describes a general method for determining Rmin, Rmax, and Sf2/Sb2 within your cells.
-
Load cells with Fura-4F AM as described above.
-
Determine Rmax:
-
Perfuse the cells with a high Ca²⁺ buffer (e.g., physiological buffer containing 5-10 mM CaCl₂).
-
Add a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-Bromo A23187) to equilibrate intracellular and extracellular Ca²⁺.
-
Record the stable, maximal 340/380 nm fluorescence ratio. This value is Rmax. The fluorescence intensity at 380 nm under these conditions is Sb2.
-
-
Determine Rmin:
-
Wash the cells thoroughly with a Ca²⁺-free buffer (e.g., physiological buffer with 5-10 mM EGTA).
-
Add the same concentration of the calcium ionophore to the Ca²⁺-free buffer to chelate any remaining intracellular Ca²⁺.
-
Record the stable, minimal 340/380 nm fluorescence ratio. This value is Rmin. The fluorescence intensity at 380 nm under these conditions is Sf2.
-
-
Determine Autofluorescence:
-
After obtaining Rmin, quench the Fura-4F signal by adding a divalent cation like Manganese (Mn²⁺, e.g., 2 mM) in the presence of the ionophore.
-
The remaining fluorescence is the background autofluorescence, which should be subtracted from all measurements.
-
Visualizations
Caption: A simplified diagram of a common calcium signaling pathway.
Caption: Experimental workflow for Fura-4F calcium imaging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Incomplete hydrolysis of Fura-4F AM.- Suboptimal dye concentration.- Poor cell health.- Photobleaching. | - Increase the de-esterification time after loading.- Optimize Fura-4F AM concentration (try a range of 1-10 µM).- Ensure cells are healthy and viable before the experiment.- Reduce excitation light intensity and/or exposure time. Use a neutral density filter. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Autofluorescence from cells or medium.- Dye compartmentalization. | - Ensure thorough washing of cells after loading.- Use phenol (B47542) red-free medium for imaging. Measure and subtract autofluorescence from unloaded cells.- Load cells at a lower temperature (e.g., room temperature) to reduce sequestration into organelles. |
| No Response to Stimulus | - Fura-4F is not properly loaded or hydrolyzed.- The stimulus is not effective.- Calcium stores are depleted. | - Verify dye loading with a positive control (e.g., ionomycin).- Confirm the activity of your stimulus.- Ensure cells have adequate extracellular calcium if the response depends on calcium influx. |
| Inconsistent Results Between Cells | - Uneven dye loading.- Variation in cell health or response. | - Ensure a homogeneous cell suspension during loading. For adherent cells, ensure even plating density.- Analyze a larger population of cells and consider single-cell analysis to identify subpopulations with different responses. |
| Ratio Changes in the Wrong Direction | - Incorrect wavelength settings.- Significant pH changes during the experiment. | - Double-check the excitation and emission filter settings on your microscope.- Ensure your experimental buffer has adequate pH buffering capacity. Fura-4F fluorescence is pH-sensitive.[6] |
| Dye Leakage | - Activity of organic anion transporters. | - Include an organic anion transport inhibitor, such as probenecid (1-2.5 mM), in the loading and imaging buffers. |
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
Optimizing Fura-4F loading concentration to avoid calcium buffering
Optimizing Fura-4F Loading to Avoid Calcium Buffering
This guide provides researchers with practical solutions for optimizing Fura-4F AM loading protocols to achieve high-quality calcium measurements while minimizing the confounding effects of calcium buffering.
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F and why is it used for calcium imaging?
Fura-4F is a ratiometric fluorescent indicator used for quantifying intracellular calcium concentrations. Like its predecessor, Fura-2, it exhibits a shift in its fluorescence excitation spectrum upon binding Ca²⁺, allowing for the calculation of a ratio of fluorescence intensities (typically from 340 nm and 380 nm excitation) that corresponds to the intracellular Ca²⁺ concentration.[1] This ratiometric property provides a built-in calibration that corrects for variations in dye concentration, cell thickness, and photobleaching.[1] Fura-4F has a lower binding affinity for Ca²⁺ (dissociation constant, Kd ≈ 770 nM) compared to Fura-2 (Kd ≈ 145 nM), making it better suited for measuring higher calcium concentrations without saturating and for potentially reducing calcium buffering effects.[2][3]
Q2: What is calcium buffering and why is it a significant problem?
All fluorescent calcium indicators are, by their nature, calcium chelators.[4][5] When introduced into a cell at high concentrations, the indicator itself can bind a significant portion of the free calcium ions. This "buffering" can artificially dampen and slow down the physiological calcium signal you are trying to measure.[6]
Key consequences of excessive calcium buffering include:
-
Underestimation of Signal Amplitude: The peak intracellular Ca²⁺ concentration during a response is artificially lowered because the indicator sequesters a portion of the incoming ions.[4][6]
-
Slowing of Ca²⁺ Kinetics: The time it takes for the calcium signal to rise and, more noticeably, to decay back to baseline is prolonged.[6] This can obscure the true dynamics of cellular calcium regulation.
-
Distortion of Cellular Signaling: By altering the natural shape and timing of calcium transients, excessive buffering can interfere with downstream Ca²⁺-dependent signaling pathways.[6]
Q3: How can I determine if my Fura-4F concentration is causing calcium buffering?
Diagnosing a buffering problem involves observing the characteristics of your measured calcium transients:
-
Compare with Literature: Check published studies in similar cell types using the same stimulus. If your observed Ca²⁺ decay kinetics are significantly slower, you may have a buffering issue.
-
Perform a Concentration Titration: The most direct method is to load cells with a range of Fura-4F AM concentrations (e.g., 1 µM, 3 µM, 7 µM). If you observe that the decay time of the Ca²⁺ transient becomes progressively longer with increasing dye concentration, this is a strong indication of buffering. The goal is to find the lowest concentration that still provides an acceptable signal-to-noise ratio.[2]
-
Amplitude Dampening: As loading concentration increases, the peak amplitude of the Ca²⁺ signal may begin to decrease after an initial increase, indicating that buffering is becoming the dominant effect.[6]
Q4: What is the role of Pluronic F-127 and probenecid (B1678239) in the loading protocol?
-
Pluronic F-127: This is a non-ionic detergent used to aid in the dispersion of the water-insoluble Fura-4F AM ester in your aqueous loading buffer. It helps prevent dye aggregation and facilitates a more uniform loading across the cell population.[7]
-
Probenecid: Many cell types actively extrude the de-esterified (active) form of the dye from the cytoplasm using organic anion transporters. Probenecid is an inhibitor of these transporters and is often included in the loading and imaging buffer to prevent dye leakage, ensuring a more stable fluorescent signal over the course of the experiment.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak Signal / Poor Signal-to-Noise Ratio | Insufficient Dye Loading: The intracellular concentration of Fura-4F is too low. | 1. Incrementally increase the Fura-4F AM loading concentration (e.g., from 2 µM to 4 µM).2. Increase the loading time (e.g., from 30 min to 45-60 min).3. Ensure the post-loading de-esterification step (typically 30 min at 37°C) is sufficient for complete dye activation.[8] |
| Suspected Calcium Buffering (Slow signal decay, dampened amplitude) | Excessive Dye Loading: The intracellular Fura-4F concentration is too high, altering Ca²⁺ dynamics.[6] | 1. Decrease the Fura-4F AM loading concentration. This is the most critical step.[2]2. Reduce the loading time (e.g., from 60 min to 30 min).3. Perform a systematic titration to find the optimal balance between signal strength and minimal buffering (see protocol below). |
| High Background Fluorescence / Punctate Staining | Dye Compartmentalization: The dye is being sequestered into organelles like mitochondria or the endoplasmic reticulum instead of remaining in the cytosol.[9] | 1. Lower the loading temperature. Loading at room temperature (20-25°C) instead of 37°C can significantly reduce compartmentalization.[8][9]2. Ensure thorough washing (2-3 times) with fresh buffer after loading to remove extracellular dye.3. Confirm that the Fura-4F AM stock solution is fresh and has been stored properly (desiccated at -20°C). |
| Inconsistent or Uneven Cell Loading | Suboptimal Loading Conditions: Variations in cell health, density, or protocol execution. | 1. Ensure the cell monolayer is healthy and not overly confluent.[10]2. Use a serum-free medium for loading, as serum can contain esterases that cleave the AM ester prematurely.[10]3. Maintain consistent loading times and temperatures across experiments.[1] |
Data Presentation
Table 1: Recommended Starting Parameters for Fura-4F AM Loading
The optimal conditions are highly cell-type dependent and must be empirically determined. Use this table as a starting point for your optimization protocol.
| Cell Type | Fura-4F AM Conc. (µM) | Loading Time (min) | Loading Temp. | Notes |
| Adherent Cell Lines (e.g., HeLa, CHO, HEK293) | 2 - 5 µM | 30 - 60 min | 25-37°C | Start at the lower end of the concentration range. Lowering the temperature to 25°C often reduces compartmentalization.[9] |
| Primary Neurons | 1 - 4 µM | 25 - 45 min | 25-37°C | Neurons can be sensitive; use the mildest loading conditions possible that yield a usable signal. |
| Cardiomyocytes | 3 - 7 µM | 45 - 60 min | 37°C | These cells may require slightly higher concentrations due to high metabolic and esterase activity.[11] |
Experimental Protocols
Protocol: Titration Experiment to Optimize Fura-4F Concentration
Objective: To identify the lowest Fura-4F AM concentration that provides an adequate signal-to-noise ratio (SNR) without causing significant kinetic artifacts (buffering).
Materials:
-
Fura-4F AM (1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Physiological salt solution (e.g., HBSS) with and without calcium
-
Probenecid (optional, 100 mM stock in 1 M NaOH)
-
A known Ca²⁺-mobilizing agonist for your cell type (e.g., ATP, Carbachol)
-
Ionomycin and EGTA for calibration
-
Cultured cells on imaging-quality glass coverslips or plates
Procedure:
-
Prepare Loading Buffers: Prepare a set of loading buffers with varying Fura-4F AM concentrations (e.g., 1 µM, 3 µM, 5 µM, 8 µM). For each 1 mL of buffer:
-
Start with 1 mL of physiological buffer.
-
Add 1 µL of 20% Pluronic F-127.
-
Add the required volume of Fura-4F AM stock (e.g., 1 µL for 1 µM final conc.).
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM.
-
Vortex thoroughly for 30 seconds.
-
-
Cell Loading:
-
Wash cells once with warm buffer.
-
Replace with the appropriate loading buffer for each experimental condition.
-
Incubate for a consistent time and temperature (e.g., 45 minutes at 37°C), protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with warm buffer (containing probenecid if used previously).
-
Add fresh buffer and incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.
-
-
Data Acquisition:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation, ~510 nm emission).
-
Record a stable baseline fluorescence ratio for 1-2 minutes.
-
Add a consistent, maximal concentration of your agonist to elicit a Ca²⁺ response.
-
Continue recording until the signal returns to baseline.
-
-
Analysis:
-
For each Fura-4F concentration, calculate the Signal-to-Noise Ratio (SNR) : (Peak Amplitude) / (Standard Deviation of Baseline).
-
Measure the Decay Kinetics : Calculate the time constant (tau) or the time it takes for the signal to decay by 50% (T½) from its peak.
-
Plot the Results: Create two plots: (1) SNR vs. Fura-4F Concentration and (2) Decay Time vs. Fura-4F Concentration.
-
Identify the Optimum: The ideal concentration is the one at the "knee" of the SNR curve (where it begins to plateau) that does not cause a significant increase in the decay time.
-
Visualizations
Caption: The trade-off between signal quality and calcium buffering when increasing Fura-4F concentration.
Caption: A logical workflow for troubleshooting and optimizing Fura-4F loading conditions in your cells.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. An Inconvenient Truth: Calcium Sensors Are Calcium Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Addressing motion artifacts in Fura-4F imaging of contracting cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fura-4F for calcium imaging in contracting cells. Our goal is to help you overcome common challenges, with a specific focus on addressing motion artifacts to ensure the acquisition of high-quality, reliable data.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Significant Motion Artifacts in the Fura-4F Ratio Signal
-
Problem: The 340/380 nm ratio fluctuates wildly and appears synchronized with cell contraction, obscuring the true calcium transient.
-
Cause: The physical movement of the cell during contraction causes a shift in its position relative to the measurement region of interest (ROI). This can lead to parts of the cell moving in and out of the ROI, or changes in the focal plane, resulting in intensity fluctuations that are not related to changes in intracellular calcium concentration.
-
Solution:
-
Computational Motion Correction: This is the most effective approach. Utilize image registration algorithms to correct for cell movement on a frame-by-frame basis. Software like ImageJ (with plugins like TurboReg or NoRMCorre) or commercial analysis software can be used. These tools align each frame of your image sequence to a reference frame, effectively stabilizing the cell's position.
-
Tracking ROI: Instead of a static ROI, use a tracking ROI that follows the contracting cell. This can be done manually, frame-by-frame, or with automated tracking algorithms available in software like ImageJ or MATLAB.
-
Background Subtraction: Proper background subtraction is crucial. A fluctuating background can be misinterpreted as a signal. Define a background ROI in a cell-free region and subtract this value from your cellular ROI for each wavelength before calculating the ratio.[1][2][3][4]
-
Optimize Imaging Rate: A higher frame rate can sometimes improve the performance of motion correction algorithms by reducing the displacement of the cell between consecutive frames.
-
Issue 2: Low Signal-to-Noise Ratio (SNR) in the Fura-4F Signal
-
Problem: The calcium transients are difficult to distinguish from the baseline noise.
-
Cause: This can be due to several factors including suboptimal dye loading, photobleaching, or inappropriate imaging parameters.
-
Solution:
-
Optimize Fura-4F Loading: Ensure an adequate concentration of Fura-4F is loaded into the cells. Typical concentrations for primary cardiomyocytes range from 1-5 µM.[5][6] Insufficient loading will result in a weak signal. Conversely, overloading can buffer intracellular calcium and alter cellular function.
-
Reduce Photobleaching: Minimize the exposure of the cells to excitation light. Use the lowest possible excitation intensity that still provides a detectable signal. Reduce the duration of the experiment if possible.
-
Increase Exposure Time/Gain: If your camera settings allow, slightly increasing the exposure time or gain can boost the signal. However, be mindful that this can also increase noise and phototoxicity.
-
Binning: If your imaging software and camera support it, pixel binning (e.g., 2x2) can increase SNR at the expense of some spatial resolution.
-
Check Filter Sets: Ensure you are using the correct filter sets for Fura-4F (Excitation: 340 nm and 380 nm, Emission: ~510 nm).
-
Issue 3: Baseline Drift in the Fura-4F Ratio
-
Problem: The baseline of the 340/380 nm ratio is not stable and drifts up or down over the course of the experiment.
-
Cause: This can be caused by photobleaching, dye leakage from the cells, or compartmentalization of the dye within organelles.
-
Solution:
-
Minimize Photobleaching: As mentioned above, reduce excitation light intensity and exposure time.
-
Use a Perfusion System: If dye leakage is suspected, continuously perfusing the cells with fresh, dye-free buffer can help maintain a stable extracellular environment.
-
Background Correction: A drifting background can contribute to baseline drift. Ensure you are using a dynamic background subtraction method where the background is measured and subtracted for each time point.
-
Data Post-Processing: If the drift is consistent, it can sometimes be corrected post-acquisition using a baseline subtraction algorithm (e.g., polynomial fit) in your analysis software.
-
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in the context of Fura-4F imaging of contracting cells?
A1: Motion artifacts are changes in fluorescence intensity that are caused by the physical movement of the cell during contraction, rather than by changes in intracellular calcium concentration.[7] These artifacts can manifest as sharp spikes or dips in the ratiometric signal that are synchronized with the cell's beating and can obscure the true calcium transient.
Q2: Why is Fura-4F a good choice for imaging contracting cells?
A2: Fura-4F has a lower affinity for calcium compared to Fura-2. This is advantageous in cells with large and fast calcium transients, like cardiomyocytes, as it is less likely to become saturated during the peak of the transient, providing a more accurate representation of the calcium dynamics.[8]
Q3: How does ratiometric imaging with Fura-4F help in reducing some artifacts?
A3: Ratiometric imaging, where the ratio of fluorescence intensity at two different excitation wavelengths (340 nm and 380 nm) is calculated, helps to correct for artifacts such as uneven dye loading, differences in cell thickness, and slow photobleaching.[9] This is because these factors tend to affect the fluorescence at both wavelengths proportionally, and thus their effect is minimized when the ratio is taken. However, ratiometric imaging does not inherently correct for motion artifacts.
Q4: What is the difference between rigid and non-rigid motion correction?
A4: Rigid motion correction assumes that the entire cell or field of view moves as a single, solid object, with only translation (shifting in x and y) and rotation. Non-rigid motion correction accounts for more complex deformations where different parts of the cell may move independently, which is often the case with contracting cardiomyocytes. Algorithms like NoRMCorre are designed to handle non-rigid motion.[10][11][12]
Q5: Can I completely eliminate motion artifacts?
A5: While it is difficult to completely eliminate motion artifacts, especially with vigorously contracting cells, a combination of good experimental practice and computational correction methods can significantly reduce them to a level where reliable data can be extracted.
Quantitative Data Summary
The following table provides a summary of the expected performance of different motion artifact correction strategies. The values are representative and can vary depending on the specific experimental conditions and the severity of the motion.
| Correction Strategy | Reduction in Motion Artifact Amplitude (%) | Improvement in Signal-to-Noise Ratio (SNR) | Computational Time | Key Considerations |
| None | 0% | Baseline | N/A | Data is likely unreliable for quantitative analysis. |
| Static ROI with Background Subtraction | 10-20% | Low | Fast | Simple to implement but often insufficient for significant contractions. |
| Rigid Motion Correction (e.g., TurboReg) | 50-70% | Moderate | Moderate | Effective for uniform translational and rotational movement. |
| Non-Rigid Motion Correction (e.g., NoRMCorre) | 70-95% | High | Slower | More computationally intensive but necessary for complex cell deformations.[10][11][12] |
| Manual Tracking ROI | 80-98% | High | Very Slow | Can be highly accurate but is time-consuming and not feasible for large datasets. |
Experimental Protocols
Protocol 1: Fura-4F AM Loading of Primary Cardiomyocytes
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in high-quality, anhydrous DMSO to a stock concentration of 1 mM. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: For each experiment, dilute the Fura-4F AM stock solution in a suitable buffer (e.g., Tyrode's solution or HBSS) to a final working concentration of 1-5 µM.[5]
-
Cell Loading:
-
For adherent cells, remove the culture medium and gently wash the cells once with the loading buffer without Fura-4F AM.
-
Add the Fura-4F AM loading solution to the cells.
-
Incubate the cells at room temperature (or 37°C, optimization may be required) for 20-30 minutes in the dark.[6]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular Fura-4F AM.
-
Incubate the cells in dye-free buffer for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging: The cells are now ready for imaging. It is recommended to start the experiment within 1-2 hours of loading.
Protocol 2: Motion Correction using ImageJ/Fiji with NoRMCorre Plugin
-
Installation:
-
Download and install Fiji (ImageJ).
-
Install the NoRMCorre plugin by following the instructions on the plugin's website.
-
-
Data Import: Open your time-series image data (e.g., a .tif stack) in Fiji.
-
Run NoRMCorre:
-
Go to Plugins > NoRMCorre.
-
A dialog box will appear with several parameters to set. For contracting cardiomyocytes, the following are important starting points:
-
max_shift : The maximum expected displacement of the cell in pixels between frames.
-
patch_size : The size of the patches the image is divided into for non-rigid correction. A smaller patch size can capture more localized deformations but may be more computationally expensive.
-
overlap : The amount of overlap between patches.
-
-
It is recommended to first run the algorithm on a small subset of your data to optimize these parameters.
-
-
Generate Corrected Image Stack: NoRMCorre will generate a new image stack where the motion has been corrected.
-
Analysis:
-
Define a static ROI on the now-stabilized cell in the corrected image stack.
-
Define a background ROI in a cell-free region.
-
Measure the mean fluorescence intensity for both ROIs at both 340 nm and 380 nm for each frame.
-
Perform background subtraction for each wavelength.
-
Calculate the 340/380 ratio.
-
Visualizations
Caption: A flowchart illustrating the key steps from cell preparation to data analysis in a Fura-4F imaging experiment of contracting cells.
Caption: A diagram outlining the decision-making and procedural steps involved in applying computational motion correction to imaging data.
Caption: A simplified diagram of the calcium signaling pathway leading to excitation-contraction coupling in cardiomyocytes.
References
- 1. Methods of background subtraction [help.imageanalyst.net]
- 2. Subtraction of background fluorescence in multiharmonic frequency-domain fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Digital background subtraction for fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionoptix.com [ionoptix.com]
- 6. ionoptix.com [ionoptix.com]
- 7. benchchem.com [benchchem.com]
- 8. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 10. NoRMCorre: An online algorithm for piecewise rigid motion correction of calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to handle background fluorescence in Fura-4F experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Fura-4F experiments, with a specific focus on managing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F and why is it used?
Fura-4F is a ratiometric, fluorescent calcium indicator.[1][2] It is a derivative of Fura-2 with a lower affinity for Ca2+, making it suitable for measuring higher calcium concentrations that would saturate Fura-2.[1] Upon entering a cell, the acetoxymethyl (AM) ester form is cleaved by intracellular esterases, trapping the active indicator inside.[3][4][5] Its ratiometric nature allows for more accurate quantification of intracellular calcium by minimizing issues like uneven dye loading, photobleaching, and changes in cell thickness.[6]
Q2: What are the common sources of background fluorescence in Fura-4F experiments?
High background fluorescence can obscure the specific calcium signal, making data interpretation difficult.[7] Common sources include:
-
Extracellular Dye: Incomplete hydrolysis of the Fura-4F AM ester or dye leakage from cells.
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and lipofuscin.[8][9]
-
Media and Buffers: Phenol (B47542) red in culture media and other components can be fluorescent.[10]
-
Improper Dye Concentration: Using a higher than optimal concentration of Fura-4F AM can lead to non-specific binding and increased background.[10]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[7][9]
-
Optical Components: Fluorescence from microscope objectives, immersion oil, and culture dishes (plastic can be highly fluorescent).[10]
Q3: How can I reduce background fluorescence during my Fura-4F experiment?
Several strategies can be employed to minimize background fluorescence:
-
Optimize Dye Concentration: Titrate the Fura-4F AM concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.[10]
-
Thorough Washing: After loading, wash the cells multiple times with a buffered saline solution (e.g., HBSS) to remove extracellular dye.[10]
-
Use Phenol Red-Free Media: During imaging, switch to a phenol red-free medium or an optically clear buffered saline solution.[10]
-
Background Subtraction: In image analysis, define a region of interest outside of the cells to measure background fluorescence and subtract this value from the cellular fluorescence.[11][12]
-
Use Autofluorescence Quenchers: Chemical quenchers like Sudan Black B can be used, particularly for fixed samples, but their effect on live-cell imaging with Fura-4F should be carefully validated.[7][9]
-
Photobleaching: Before adding the fluorescent probe, you can pre-irradiate the sample with light to bleach some of the endogenous autofluorescence.[8][13]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving high background fluorescence issues in your Fura-4F experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High and uniform background across the entire field of view. | Extracellular Fura-4F AM that is not fully washed away or has leaked from cells. | - Increase the number and duration of wash steps after dye loading.[7][10]- Use a buffer containing a mild detergent like Tween 20 in the wash steps for fixed cells.[7]- Consider using probenecid (B1678239) to inhibit organic anion transporters that can extrude the dye.[14] |
| Fluorescent components in the imaging medium. | - Switch to a phenol red-free imaging medium or a buffered salt solution (e.g., HBSS).[10]- Test the fluorescence of your medium alone in the microscope. | |
| Dirty optics or fluorescent immersion oil. | - Clean the microscope objective and other optical components.- Use low-fluorescence immersion oil. | |
| High background signal that is localized to specific cellular structures. | Subcellular compartmentalization of the dye (e.g., in mitochondria or lysosomes). | - Lower the dye loading temperature (e.g., incubate at room temperature instead of 37°C).[15]- Reduce the dye loading concentration and/or incubation time.[10]- Use a Fura-4F dextran (B179266) conjugate for long-term experiments to prevent compartmentalization, though this requires invasive loading methods.[2] |
| High background that is more prominent at one of the excitation wavelengths. | Autofluorescence from endogenous cellular fluorophores. | - Image an unstained control sample to assess the level of autofluorescence at your experimental wavelengths.[7][8]- If autofluorescence is high, consider using a dye with a different excitation/emission spectrum if your experimental design allows.[10]- Employ background subtraction techniques during image analysis.[11] |
| Gradually increasing background during the experiment. | Phototoxicity leading to cell damage and dye leakage. | - Reduce the intensity and duration of the excitation light.- Use a neutral density filter to attenuate the excitation light.- Decrease the frequency of image acquisition. |
| Dye leakage from cells over time. | - Ensure cells are healthy and not compromised.- Use probenecid to inhibit dye extrusion.[14] |
Experimental Protocols
Standard Fura-4F AM Loading Protocol
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy 24-48 hours before the experiment. Ensure cells are healthy and sub-confluent.[16]
-
Reagent Preparation:
-
Prepare a stock solution of Fura-4F AM (typically 1-5 mM) in anhydrous DMSO.[16]
-
Prepare a loading buffer, which is often a buffered saline solution like HBSS, with or without a small amount of BSA.
-
-
Loading:
-
Dilute the Fura-4F AM stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type.[16]
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-4F AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation at a lower temperature can reduce dye compartmentalization.[15][16]
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove extracellular dye.[10]
-
-
De-esterification:
-
Incubate the cells in fresh loading buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Excite the cells alternately at approximately 340 nm and 380 nm and collect the emission at ~510 nm.[2][16]
-
Perform background correction by selecting a region of interest with no cells and subtracting the average fluorescence intensity from your measurements.[11]
-
Background Subtraction Workflow
Caption: Workflow for background subtraction in ratiometric Fura-4F imaging.
Signaling Pathway and Experimental Logic
General Calcium Signaling Pathway
Caption: A simplified diagram of a common calcium signaling pathway.
Troubleshooting Logic for High Background
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-4F AM | Fluorescent Dye | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. microscopyfocus.com [microscopyfocus.com]
- 9. Challenges with Background Fluorescence [visikol.com]
- 10. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. 7. Background correction [mbfbioscience.com]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. brainvta.tech [brainvta.tech]
Fura-4F Technical Support Center: Troubleshooting Photobleaching and Experimental Design
Welcome to the Fura-4F Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Fura-4F for intracellular calcium measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate photobleaching and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F and how does it differ from Fura-2?
Fura-4F is a ratiometric fluorescent indicator dye used for quantifying intracellular calcium concentrations. Like its predecessor, Fura-2, it exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for the determination of calcium levels independent of dye concentration, path length, and to some extent, photobleaching. The key difference lies in its lower affinity for Ca²⁺ (higher dissociation constant, Kd), making Fura-4F particularly well-suited for measuring high calcium concentrations that would saturate Fura-2.
Q2: What is photobleaching and why is it a concern with Fura-4F?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a progressive loss of the fluorescent signal, which can compromise the accuracy and duration of an experiment. While Fura dyes are generally more photostable than some other indicators, prolonged or high-intensity illumination will inevitably cause photobleaching. This is a critical issue in time-lapse imaging and when measuring subtle or slow calcium transients.
Q3: What are the primary strategies to minimize Fura-4F photobleaching?
The main strategies to combat photobleaching can be categorized as follows:
-
Reduce Excitation Light Exposure: This is the most direct approach and involves minimizing both the intensity and duration of illumination.
-
Use Antifade Reagents: These chemical compounds scavenge reactive oxygen species that contribute to photobleaching.
-
Optimize Imaging Parameters: Adjusting microscope and camera settings can maximize signal detection while minimizing light exposure.
-
Consider Two-Photon Excitation: This technique can reduce photobleaching and phototoxicity in the out-of-focus planes.
Q4: Can I use the same imaging setup for Fura-4F as I do for Fura-2?
Yes, Fura-4F has similar spectral properties to Fura-2 and can be used with the same filter sets.[1] The excitation peaks for Ca²⁺-bound and Ca²⁺-free Fura-4F are approximately 336 nm and 366 nm, respectively, with an emission maximum around 511 nm.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Fura-4F experiments, with a focus on problems related to photobleaching and signal quality.
| Problem | Possible Cause | Recommended Solution |
| Rapid Signal Loss / Photobleaching | 1. Excitation light is too intense. 2. Exposure time is too long. 3. Continuous illumination between acquisitions. | 1. Reduce the intensity of the excitation lamp or laser. Use neutral density filters if necessary.[3][4] 2. Shorten the camera exposure time to the minimum required for a good signal-to-noise ratio. 3. Use a shutter to block the light path between image acquisitions. |
| Low Fluorescence Signal | 1. Inefficient dye loading. 2. Low intracellular dye concentration. 3. Suboptimal excitation/emission filter set. | 1. Optimize loading conditions (see detailed protocol below). Ensure cells are healthy. 2. Increase the Fura-4F AM concentration or incubation time. Consider using Pluronic® F-127 to aid in dye solubilization.[5] 3. Verify that your filter set is appropriate for Fura-4F (similar to Fura-2). |
| High Background Fluorescence | 1. Incomplete hydrolysis of the AM ester. 2. Extracellular dye. 3. Autofluorescence from cells or media. | 1. Allow for a de-esterification period in dye-free media after loading.[6] 2. Wash cells thoroughly after loading. Consider using an anion-transport inhibitor like probenecid (B1678239) to reduce dye leakage.[5] 3. Image a field of view without cells to assess background from the media and coverslip. Use a background subtraction algorithm. |
| Inconsistent Results Between Experiments | 1. Variation in dye loading efficiency. 2. Photobleaching affecting later time points. 3. Cell health variability. | 1. Standardize the loading protocol, including cell density, dye concentration, and incubation time. 2. Implement photobleaching mitigation strategies consistently across all experiments. 3. Ensure consistent cell culture conditions and passage number. |
Quantitative Data Summary
Table 1: Spectral and Binding Properties of Fura Dyes
| Indicator | Excitation Max (Ca²⁺-free / Ca²⁺-bound) (nm) | Emission Max (nm) | Dissociation Constant (Kd) for Ca²⁺ | Primary Application |
| Fura-4F | ~366 / ~336[2] | ~511[2] | ~770 nM[1][7] | High Ca²⁺ concentrations |
| Fura-2 | ~380 / ~340[3] | ~510[8] | ~145 nM[3] | Resting to moderate Ca²⁺ levels |
| Fura-5F | ~363 / ~336[2] | ~512[2] | ~400 nM[1] | Intermediate Ca²⁺ concentrations |
Table 2: Photophysical Properties (Fura-2 for reference)
| Property | Fura-2 (Ca²⁺-bound) | Notes |
| Quantum Yield (Φ) | ~0.23 - 0.49 | Varies with measurement conditions. |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~30,000 | At the peak of the Ca²⁺-bound excitation spectrum. |
Note: The quantum yield and extinction coefficient for Fura-4F are expected to be in a similar range to Fura-2, but empirical determination is recommended for precise quantitative studies.
Experimental Protocols
Detailed Protocol for Fura-4F AM Loading in Adherent Cells
This protocol provides a starting point for loading Fura-4F AM into adherent cells while minimizing phototoxicity. Optimization for specific cell types is recommended.
Materials:
-
Fura-4F, AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fura-4F AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH or physiological buffer.
-
-
Prepare Loading Solution (prepare fresh):
-
For a final Fura-4F AM concentration of 2-5 µM, dilute the stock solution into the physiological saline buffer.
-
To aid in dye dispersion, first mix the Fura-4F AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the buffer.[5]
-
If using, add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.[5]
-
-
Cell Loading:
-
Grow adherent cells on coverslips or imaging dishes to 70-90% confluency.
-
Remove the culture medium and wash the cells once with the physiological saline buffer.
-
Add the Fura-4F AM loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal temperature and time should be determined empirically; lower temperatures may reduce dye compartmentalization.[5]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological saline buffer to remove extracellular dye.
-
Add fresh buffer and incubate for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[6]
-
-
Imaging:
-
Mount the coverslip or dish on the microscope.
-
Proceed with ratiometric imaging, alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.
-
Implement photobleaching mitigation strategies during image acquisition.
-
Protocol for Using Antifade Reagents in Live-Cell Imaging
1. Trolox (Vitamin E analog):
-
Prepare a 100 mM stock solution of Trolox in DMSO.
-
Dilute the stock solution into your imaging buffer to a final working concentration of 200-500 µM.
-
Incubate the cells with the Trolox-containing medium for 15-30 minutes before and during imaging.
2. n-Propyl gallate (NPG):
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO.[9]
-
Caution: NPG is less commonly used for live-cell imaging due to potential toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type (start with a range of 10-100 µM).
-
Add the diluted NPG to the imaging medium immediately before the experiment.
Visualizations
Caption: A flowchart of strategies to mitigate Fura-4F photobleaching.
Caption: A typical experimental workflow for Fura-4F calcium imaging.
Caption: A generalized signaling pathway leading to intracellular calcium release.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Fura-4F Technical Support Center: Temperature & pH Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information on managing the effects of temperature and pH during intracellular calcium measurements using the fluorescent indicator Fura-4F.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect my Fura-4F calcium measurements?
A1: Temperature influences both the fluorescence properties of Fura-4F and its affinity for calcium (Kd). Generally, as temperature decreases, fluorescence intensity may increase, and the fluorescence lifetime is prolonged.[1][2] More critically, the Kd of fura-class indicators is temperature-dependent; for the related dye Fura-2 (B149405), the Kd was found to decrease with increasing temperature.[3] This means the dye binds calcium more tightly at higher temperatures. Failing to account for temperature variations can lead to significant errors in your calculated calcium concentrations.
Q2: My experiment requires changing the temperature. How do I correct for this?
A2: It is crucial to perform a calcium calibration at each experimental temperature. The relationship between the fluorescence ratio and calcium concentration will shift with temperature, and a new Kd value must be determined for accurate measurements. Running experiments at unphysiological temperatures can lead to cellular responses that would not otherwise be observed.[3]
Q3: How does pH affect Fura-4F fluorescence and its affinity for calcium?
A3: The calcium affinity of fura-class indicators is pH-dependent. As the intracellular pH becomes more acidic, the affinity for Ca2+ decreases (i.e., the Kd increases).[4] This is because the chelating portion of the dye molecule can become protonated, competing with calcium for binding. Therefore, changes in intracellular pH during an experiment (e.g., due to cellular stress or specific treatments) can be misinterpreted as changes in calcium concentration if not properly corrected.
Q4: I'm observing a drift in my baseline fluorescence ratio. Could temperature or pH be the cause?
A4: Yes, a drifting baseline can be caused by fluctuations in either temperature or intracellular pH. Ensure your experimental chamber has stable temperature control. If you suspect pH changes, you may need to independently measure intracellular pH using a dedicated pH-sensitive dye. Cellular stress from prolonged imaging or phototoxicity can also lead to acidification.[5]
Q5: What is the reported Kd for Fura-4F?
A5: The dissociation constant (Kd) for Fura-4F is approximately 770 nM . This value was determined at 22°C in a solution containing 100 mM KCl and 10 mM MOPS buffer at pH 7.2.[6][7] It is critical to remember that this value is highly dependent on experimental conditions, including temperature, pH, and ionic strength, and should be verified in your specific experimental setup.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or Inconsistent [Ca2+] Readings | 1. Temperature fluctuations during the experiment.2. Intracellular pH is changing.3. Kd value used for calculation was not determined under your specific experimental conditions. | 1. Use a temperature-controlled perfusion or stage system. Allow cells to equilibrate to the set temperature before recording.2. If pH changes are expected, perform a calibration of Fura-4F at different pH values. Consider simultaneous measurement of intracellular pH with a pH-sensitive dye.3. Perform an in situ or in vitro calibration of Fura-4F under your exact experimental temperature, pH, and buffer conditions to determine the correct Kd. |
| Low Fluorescence Signal | 1. Sub-optimal loading temperature.2. Incorrect excitation/emission wavelengths. | 1. While optimal loading temperature for AM esters is often 37°C to facilitate esterase activity, initial loading at room temperature can sometimes result in more uniform dye distribution.[11] Optimize loading temperature for your specific cell type.2. For ratiometric measurements, use excitation wavelengths around 340 nm and 380 nm, with emission collected around 510 nm.[8] |
| High Background Fluorescence | 1. Incomplete de-esterification of Fura-4F AM.2. Extracellular dye that has leaked or was not washed away. | 1. Ensure sufficient incubation time at 37°C for cellular esterases to cleave the AM group, trapping the dye inside.[11]2. Wash cells thoroughly with fresh buffer after loading. Consider adding probenecid (B1678239) (1-2.5 mM) to the loading and experimental buffer to inhibit organic anion transporters that can extrude the dye.[12] |
| Photobleaching | 1. Excitation light intensity is too high.2. Excessive exposure time. | 1. Reduce the intensity of the excitation light using neutral density filters.2. Minimize exposure time by using the lowest possible sampling frequency required for your experiment. Fura-2 is known to be more resistant to photobleaching than Indo-1.[6] |
Quantitative Data Summary
The following tables summarize the known effects of temperature and pH on Fura-class indicators. Specific quantitative data for Fura-4F is limited; therefore, data from the closely related Fura-2 is provided as a reference.
Table 1: Effect of Temperature and pH on the Dissociation Constant (Kd) of Fura-Class Indicators
| Indicator | Condition | Kd (nM) | Reference(s) |
| Fura-4F | 22°C, pH 7.2 | ~770 | [6][7] |
| Fura-2 | 22°C, pH 7.4 | Decreases with increasing temperature | [4] |
| Fura-2 | 37°C, pH 7.4 | Decreases with increasing temperature | [4] |
| Fura-2 | 37°C, pH 7.2 | Kd decreases as temperature increases from 5°C to 37°C | [3] |
| Indo-1 | 22°C, pH 7.4 | Decreases with increasing temperature | [4] |
| Indo-1 | 37°C, pH 7.4 | Decreases with increasing temperature | [4] |
| Fura-2 | 37°C, pH 7.4 -> 5.5 | Kd increases as pH decreases | [4] |
| Indo-1 | 37°C, pH 7.4 -> 5.5 | Kd increases as pH decreases | [4] |
Note: The affinity for calcium decreases (Kd increases) as pH becomes more acidic.[4]
Experimental Protocols
Protocol 1: In Vitro Calibration of Fura-4F Kd at Varying Temperatures and pH
This protocol describes how to determine the dissociation constant (Kd) of Fura-4F in a cell-free environment using a fluorometer or plate reader.
Materials:
-
Fura-4F, salt form
-
Calcium Calibration Buffer Kit (e.g., with 10 mM K2EGTA and 10 mM CaEGTA stock solutions, 100 mM KCl, 30 mM MOPS).[13]
-
Deionized water
-
Temperature-controlled fluorometer or microplate reader
-
Acid (e.g., HCl) and Base (e.g., KOH) for pH adjustment
Procedure:
-
Prepare Calibration Buffers: Create a series of calibration buffers with known free Ca2+ concentrations ranging from 0 to ~40 µM by mixing the K2EGTA and CaEGTA stock solutions in precise ratios.[13][16]
-
pH Adjustment: For each set of experiments, adjust the pH of the stock solutions to the desired value (e.g., 6.8, 7.2, 7.6) using HCl or KOH before mixing them. Verify the final pH of each buffer.[16]
-
Set Temperature: Equilibrate the fluorometer and the calibration buffers to the desired experimental temperature (e.g., 22°C, 30°C, 37°C).[15]
-
Add Fura-4F: Add a small, constant amount of Fura-4F stock solution to each calibration buffer to reach a final concentration of approximately 1-10 µM.[16]
-
Measure Fluorescence: For each calibration buffer, measure the fluorescence intensity at emission (~510 nm) while exciting at 340 nm and 380 nm.
-
Determine Rmin, Rmax, and β:
-
The ratio (R) is calculated as Intensity340 / Intensity380.
-
Rmin is the ratio in the zero-calcium buffer.
-
Rmax is the ratio in the saturating-calcium buffer (~39 µM).
-
β is the ratio of the fluorescence intensity at 380 nm in zero-calcium buffer to that in saturating-calcium buffer.
-
-
Calculate Kd: Plot the fluorescence ratio (R) against the free [Ca2+]. Fit the data to the Grynkiewicz equation: [Ca2+] = Kd * β * [(R - Rmin) / (Rmax - R)] The Kd is the value that provides the best fit for your data.
-
Repeat: Repeat steps 3-7 for each desired temperature and pH combination.
Visual Diagrams
Caption: Workflow for in vitro calibration of Fura-4F.
Caption: Impact of temperature and pH on Fura-4F measurements.
References
- 1. Effects of temperature on calcium-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of temperature on calcium-sensitive fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pH and temperature on the dissociation constant for fura-2 and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Refining Fura-4F imaging parameters for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Fura-4F imaging parameters for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your calcium imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is Fura-4F and why is it used for calcium imaging?
A1: Fura-4F is a ratiometric, fluorescent indicator dye used for measuring intracellular calcium concentrations ([Ca²⁺]i). It is a derivative of the more common Fura-2 (B149405).[1] Like Fura-2, it exhibits a shift in its fluorescence excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm when bound to Ca²⁺, while its emission maximum remains around 510 nm.[2][3] This ratiometric property is highly advantageous as it allows for the accurate quantification of Ca²⁺ concentrations, largely independent of variables like dye concentration, cell thickness, photobleaching, and dye leakage, which are common artifacts in long-term imaging.[2][4][5]
Q2: When should I choose Fura-4F over Fura-2?
A2: The primary difference lies in their affinity for calcium. Fura-4F has a lower affinity for Ca²⁺ (higher dissociation constant, Kd) compared to Fura-2. This makes Fura-4F better suited for measuring high transient Ca²⁺ concentrations without becoming saturated.[1][6] Studies have also shown that Fura-4F can provide a more rapid response to changes in Ca²⁺ concentration than Fura-2, making it ideal for tracking fast calcium dynamics.[7]
Q3: What are the main challenges in using Fura-4F for long-term experiments?
A3: The main challenges include:
-
Phototoxicity: Excitation with UV light (340/380 nm) can be damaging to cells over extended periods.[8][9]
-
Photobleaching: Although ratiometric measurements can correct for some signal loss, intense or prolonged UV exposure will irreversibly destroy the dye molecules.[10]
-
Dye Leakage and Compartmentalization: Over time, the active form of the dye can be extruded from the cell or sequestered into intracellular organelles like mitochondria, leading to a decrease in the cytosolic signal and potential measurement artifacts.[4][11]
Quantitative Data Summary
The properties of calcium indicators are crucial for experimental design. The tables below summarize key quantitative data for Fura-4F and compare it with the widely used Fura-2.
Table 1: Key Properties of Fura-4F
| Property | Value | Reference |
| Dissociation Constant (Kd) | ~770 nM | [1][4] |
| Excitation Max (Ca²⁺-bound) | ~336-340 nm | [2][4] |
| Excitation Max (Ca²⁺-free) | ~363-380 nm | [2][4] |
| Emission Max | ~511 nm | [4] |
| Measurement Type | Ratiometric (Excitation) | [4] |
Table 2: Comparison of Fura-4F and Fura-2
| Feature | Fura-4F | Fura-2 |
| Ca²⁺ Affinity (Kd) | Lower (~770 nM) | Higher (~140 nM)[5] |
| Optimal [Ca²⁺] Range | Higher concentrations, large transients | Resting levels, small elevations[5] |
| Response Speed | Faster[7] | Slower |
| Saturation | Less prone to saturation at high [Ca²⁺] | Saturates at lower [Ca²⁺][5] |
| Signal Brightness | Similar to Fura-2 | High quantum yield |
Troubleshooting Guide
This guide addresses common problems encountered during long-term Fura-4F imaging experiments.
Issue 1: Rapid Signal Loss or Photobleaching
| Potential Cause | Recommended Solution |
| Excessive Excitation Light: High-intensity light is causing rapid photochemical destruction of the Fura-4F molecules.[10] | Reduce the intensity of the excitation lamp/laser to the minimum level required for an adequate signal-to-noise ratio. |
| Frequent Sampling: Acquiring images too frequently increases the cumulative exposure to UV light. | Decrease the image acquisition frequency. For slow processes, acquire images every few minutes instead of seconds. |
| High Oxygen Levels: The presence of molecular oxygen can accelerate photobleaching.[10] | If your setup allows, use an imaging medium with reduced oxygen content or an oxygen scavenger. |
| Sub-optimal Imaging Buffer: The buffer composition may not be ideal for long-term cell health and dye stability. | Use a well-buffered physiological saline (e.g., HBSS) supplemented with glucose and ensure pH is stable. |
Issue 2: Signs of Cell Stress or Phototoxicity (e.g., blebbing, apoptosis)
| Potential Cause | Recommended Solution |
| UV Light Damage: UV excitation is inherently more damaging to cells than visible light.[8][9] | Minimize total UV exposure by reducing light intensity and sampling frequency. Use a neutral density filter to attenuate the light source. |
| High Dye Concentration: Excessive intracellular dye can buffer calcium, altering normal signaling, and may be toxic.[2] | Optimize the Fura-4F AM loading concentration. Start with a low concentration (e.g., 1-2 µM) and increase only if the signal is insufficient.[12][13] |
| Prolonged Exposure: The total duration of the experiment is too long for the cells to tolerate the imaging conditions. | Design experiments to be as short as possible. Include control experiments where cells are kept under identical conditions but without UV exposure to assess baseline cell health. |
Issue 3: Decreasing Signal and/or High Background Fluorescence
| Potential Cause | Recommended Solution |
| Dye Leakage: Active dye is being transported out of the cell, reducing the intracellular signal. This is a known issue for long-term experiments.[4][14] | Use an anion transport inhibitor like probenecid (B1678239) in the imaging buffer to reduce leakage.[15] Note: Test for off-target effects of probenecid on your specific cell type. |
| Dye Compartmentalization: Fura-4F is accumulating in organelles such as mitochondria, reducing the cytosolic signal and potentially reporting from the wrong compartment.[4][16] | Lower the loading temperature. Incubating cells with Fura-4F AM at room temperature instead of 37°C can reduce sequestration into organelles.[16] |
| Incomplete De-esterification: AM esters are not fully cleaved, resulting in Ca²⁺-insensitive, fluorescent forms of the dye.[11] | Allow sufficient time for de-esterification after loading. Wash the cells and incubate them in dye-free media for at least 20-30 minutes before starting the experiment.[13][17] |
Diagrams and Workflows
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ionoptix.com [ionoptix.com]
- 14. researchgate.net [researchgate.net]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. biotium.com [biotium.com]
- 17. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Head-to-Head Comparison of Fura-4F and Fura-2 AM for Monitoring High-Concentration Calcium Events
For researchers, scientists, and drug development professionals investigating cellular processes characterized by significant calcium transients, the choice of fluorescent indicator is paramount. This guide provides an objective comparison of two popular ratiometric calcium indicators, Fura-4F pentapotassium salt and Fura-2 acetoxymethyl (AM) ester, to aid in the selection of the optimal tool for measuring high-concentration intracellular calcium events.
Fura-2 AM has long been a workhorse for intracellular calcium measurement, prized for its high sensitivity at resting calcium levels. However, for cellular events that trigger large and rapid increases in calcium concentration, such as those in excitable cells like neurons and cardiomyocytes, high-affinity indicators like Fura-2 can become saturated, limiting their dynamic range and distorting the true kinetics of the calcium signal.[1][2] This is where lower-affinity indicators like Fura-4F come to the forefront.
Unveiling the Key Differences: A Quantitative Comparison
The fundamental distinction between Fura-4F and Fura-2 lies in their affinity for calcium, quantified by the dissociation constant (Kd). A higher Kd value signifies lower affinity, making the indicator better suited for measuring higher calcium concentrations before saturation.
| Property | Fura-4F | Fura-2 AM |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM[3] | ~145 nM[4] |
| Form for Cell Loading | Pentapotassium Salt (cell-impermeant), AM ester (cell-permeant) | Acetoxymethyl (AM) ester (cell-permeant) |
| Typical Loading Method | Microinjection or Scrape Loading (salt), Incubation (AM ester) | Incubation |
| Excitation Wavelengths (Ca²⁺-bound / Ca²⁺-free) | ~340 nm / ~380 nm | ~340 nm / ~380 nm[3] |
| Emission Wavelength | ~510 nm | ~510 nm[3] |
| Ratiometric Indicator | Yes | Yes[5] |
| Primary Application | High-concentration Ca²⁺ events | Resting and low-to-moderate Ca²⁺ changes |
Signaling Pathways Leading to High Calcium Events
High-magnitude intracellular calcium signals are often triggered by the opening of calcium channels on the plasma membrane or the endoplasmic reticulum (ER). Two major pathways are:
-
Phospholipase C (PLC) Pathway: Activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate PLC, which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor (IP₃R) on the ER, causing a significant release of stored calcium into the cytosol.[6]
-
Ryanodine (B192298) Receptor (RyR) Activation: In excitable cells like muscle cells and neurons, depolarization of the cell membrane can lead to calcium-induced calcium release (CICR) through ryanodine receptors on the sarcoplasmic/endoplasmic reticulum, resulting in a rapid and substantial increase in cytosolic calcium.[7]
Experimental Protocols
Loading Fura-2 AM into Adherent Cells
This protocol is a widely used method for loading adherent cells with Fura-2 AM.[3]
Materials:
-
Fura-2 AM (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺ and Mg²⁺
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Adherent cells cultured on coverslips
Procedure:
-
Prepare Loading Solution: For a final concentration of 2 µM Fura-2 AM, add 2 µL of the 1 mM Fura-2 AM stock solution and 1 µL of 20% Pluronic F-127 to 1 mL of HBSS (with Ca²⁺ and Mg²⁺). If using, add probenecid to a final concentration of 1-2.5 mM. Vortex thoroughly.
-
Cell Washing: Wash the cells twice with HBSS.
-
Dye Loading: Remove the HBSS and add the loading solution to the cells. Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Incubation: Incubate the cells for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for imaging. Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
Loading this compound Salt via Microinjection
The pentapotassium salt of Fura-4F is cell-impermeant and therefore requires physical introduction into the cells.[8]
Materials:
-
This compound salt
-
Intracellular-like buffer (e.g., containing KCl, HEPES, pH 7.2)
-
Microinjection system (micromanipulator, microinjector, and pulled glass micropipettes)
-
Inverted microscope
Procedure:
-
Prepare Injection Solution: Dissolve this compound salt in the intracellular-like buffer to a final concentration of 50-100 µM.
-
Load Micropipette: Backfill a pulled glass micropipette with the injection solution.
-
Cell Microinjection: Under the microscope, carefully guide the micropipette to the cell of interest and gently penetrate the cell membrane.
-
Injection: Apply a brief pressure pulse to inject a small volume of the Fura-4F solution into the cytoplasm.
-
Equilibration: Allow the dye to equilibrate within the cell for several minutes before starting the imaging experiment.
-
Imaging: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
Performance Comparison in the Context of High Calcium Events
-
Dynamic Range: This is the most significant advantage of Fura-4F for high calcium events. Due to its lower affinity for Ca²⁺, Fura-4F will not saturate as quickly as Fura-2, allowing for more accurate measurement of the peak and decay kinetics of large calcium transients.[1]
-
Signal-to-Noise Ratio: The signal-to-noise ratio in ratiometric imaging is dependent on the brightness of the indicator and the magnitude of the ratio change. Both Fura-2 and Fura-4F are based on the same fluorophore and exhibit similar brightness. The ratiometric nature of both dyes helps to minimize noise arising from variations in dye concentration, cell thickness, and illumination intensity.[5]
-
Photostability: Fura-2 is known for its relatively good resistance to photobleaching.[9] As Fura-4F shares the same core structure, it is expected to have comparable photostability. Ratiometric measurements inherently reduce the impact of photobleaching on the accuracy of calcium concentration calculations.[5]
-
Loading Efficiency: Fura-2 AM is widely used due to its efficient loading into a variety of cell types through simple incubation.[3] The AM ester form of Fura-4F is expected to have similar loading characteristics. However, the pentapotassium salt of Fura-4F requires more technically demanding methods like microinjection or scrape loading, which can have lower throughput and may not be suitable for all experimental setups.[8]
Conclusion
For the accurate measurement of high-concentration intracellular calcium events, Fura-4F is the superior choice over Fura-2 AM . Its lower affinity for calcium provides a wider dynamic range, preventing signal saturation and allowing for a more faithful representation of the calcium transient. While Fura-2 AM remains an excellent indicator for resting and smaller changes in calcium, its high affinity can be a significant limitation when studying processes that involve large calcium influxes.
The choice between the pentapotassium salt and the AM ester of Fura-4F will depend on the experimental system and the feasibility of different loading techniques. For experiments where precise control over the intracellular concentration of the indicator is required or for cell types that are amenable to microinjection, the pentapotassium salt is a good option. For higher-throughput experiments or when less invasive loading is preferred, the AM ester form would be more suitable. Researchers should carefully consider the expected calcium concentrations in their system and the technical requirements of their experiments to make the most informed decision.
References
- 1. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Calcium Imaging of Cortical Neurons using Fura-2 AM | Semantic Scholar [semanticscholar.org]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fura-4F and Fluo-4 for Measuring Calcium Release
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca2+) dynamics is paramount to understanding a vast array of cellular processes. Fluorescent indicators are indispensable tools in this endeavor, with Fura-4F and Fluo-4 being two commonly employed probes. This guide provides an objective comparison of their performance in measuring calcium release, supported by experimental data and detailed protocols, to aid in the selection of the most suitable indicator for your research needs.
Quantitative Performance Comparison
The choice between Fura-4F and Fluo-4 often depends on the specific experimental requirements, including the expected calcium concentration range and the imaging instrumentation available. The table below summarizes the key quantitative parameters for each dye.
| Property | Fura-4F | Fluo-4 |
| Indicator Type | Ratiometric | Non-ratiometric |
| Ca2+ Dissociation Constant (Kd) | ~0.77 µM[1] | ~335-345 nM[1] |
| Excitation Wavelength (Ca2+-bound) | ~336 nm[1] | ~494 nm |
| Excitation Wavelength (Ca2+-free) | ~363-366 nm[1] | Essentially non-fluorescent |
| Emission Wavelength | ~511 nm[1] | ~516 nm |
| Quantum Yield (Ca2+-bound) | Not explicitly stated | ~0.16 |
| Fluorescence Enhancement | Narrower dynamic range than Fura-2 | >100-fold |
Deciphering the Data: Key Differences and Considerations
Fura-4F , a derivative of the widely used Fura-2, is a ratiometric indicator. This means that upon binding to calcium, its excitation wavelength shifts, allowing for the measurement of the ratio of fluorescence intensity at two different excitation wavelengths. This ratiometric property provides a built-in correction for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and quantitative measurements of absolute calcium concentrations. However, Fura-4F requires a light source and filter sets capable of rapidly switching between its two excitation wavelengths in the ultraviolet (UV) range. Its lower affinity for Ca2+ (higher Kd) makes it suitable for measuring higher calcium concentrations that might saturate higher-affinity indicators.
Fluo-4 , in contrast, is a non-ratiometric, single-wavelength indicator that exhibits a dramatic increase in fluorescence intensity upon binding to calcium.[2] Its excitation maximum at 494 nm is well-suited for excitation by the common 488 nm argon-ion laser line, making it highly compatible with standard confocal microscopes and flow cytometers.[3] While Fluo-4 generally offers a superior signal-to-background ratio and is excellent for detecting transient calcium changes, quantifying absolute calcium concentrations can be more challenging due to its non-ratiometric nature.[2] Its higher affinity for Ca2+ (lower Kd) makes it ideal for detecting small, rapid changes in calcium from resting levels.
Visualizing the Mechanism: Calcium Signaling Pathway
The release of intracellular calcium is often initiated by the activation of Gq-coupled G protein-coupled receptors (GPCRs). The following diagram illustrates this signaling cascade.
Experimental Protocols
The following is a generalized protocol for measuring intracellular calcium release in adherent cells using either Fura-4F AM or Fluo-4 AM. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Fura-4F AM or Fluo-4 AM (Acetoxymethyl ester form)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist of interest
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Adherent cells cultured on glass-bottom dishes or microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-4F AM or Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Loading:
-
Grow adherent cells to the desired confluency on a suitable imaging plate.
-
Prepare a loading solution by diluting the dye stock solution into HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the dye stock solution with an equal volume of 20% Pluronic F-127 before adding to the HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may need to be determined empirically.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate on the fluorescence microscope or plate reader.
-
For Fura-4F , set the excitation wavelengths to ~340 nm and ~380 nm, and the emission wavelength to ~510 nm.
-
For Fluo-4 , set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the agonist of interest and record the change in fluorescence over time.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax) and then add EGTA to determine the minimum fluorescence signal (Fmin).
-
-
Data Analysis:
-
For Fura-4F , calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio).
-
For Fluo-4 , express the change in fluorescence as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), i.e., F/F0.[4]
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a calcium release experiment using fluorescent indicators.
Conclusion
Both Fura-4F and Fluo-4 are powerful tools for investigating intracellular calcium release. The choice between them hinges on the specific experimental goals and available equipment. For precise quantitative measurements of absolute calcium concentrations, particularly at higher levels, the ratiometric properties of Fura-4F are advantageous, provided the necessary UV excitation capabilities are available. For high-throughput screening and experiments where a high signal-to-noise ratio and compatibility with common laser lines are crucial for detecting transient calcium signals, Fluo-4 is often the preferred indicator. By understanding the distinct characteristics of each dye and following a robust experimental protocol, researchers can confidently select the optimal tool to illuminate the intricate dynamics of calcium signaling in their studies.
References
Fura-4F vs. Indo-1: A Comparative Guide for Fluorescence Microscopy in Calcium Imaging
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. The choice of fluorescent indicator is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of two widely used ratiometric Ca²⁺ indicators, Fura-4F and Indo-1, to facilitate an informed selection for your fluorescence microscopy studies.
This guide will delve into the key performance characteristics of Fura-4F and Indo-1, presenting a quantitative comparison of their properties. Detailed experimental protocols for their application in fluorescence microscopy are also provided, alongside diagrams illustrating their signaling principles and experimental workflows.
Key Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent Ca²⁺ indicator is often a trade-off between various photophysical and chemical properties. The following table summarizes the key quantitative data for Fura-4F and Indo-1, allowing for a direct comparison of their performance metrics.
| Property | Fura-4F | Indo-1 | Advantage of Fura-4F |
| Ratiometric Type | Excitation Ratiometric | Emission Ratiometric | Simpler emission detection setup. |
| Excitation (Ca²⁺-free / Ca²⁺-bound) | ~366 nm / ~336 nm[1] | ~350 nm (single excitation)[1] | Allows for ratiometric measurements based on excitation shifts. |
| Emission (Ca²⁺-free / Ca²⁺-bound) | ~511 nm (single emission)[1] | ~485 nm / ~405 nm[1] | Single emission wavelength simplifies detector setup. |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM[1] | ~230 nM[1] | Lower affinity is advantageous for studying higher Ca²⁺ concentrations without saturation. |
| Quantum Yield (Φ) | ~0.77[1] | Comparable to Fura-2 | Higher quantum yield suggests potentially brighter signals. |
| Photostability | More photostable (similar to Fura-2) | Prone to photobleaching[1] | Greater resistance to photobleaching allows for longer and more intense imaging experiments. |
| Signal-to-Noise Ratio (SNR) | No direct comparative data available. Inferred to be high due to ratiometric nature and good quantum yield. | No direct comparative data available. Ratiometric nature helps in reducing noise. | While direct comparative data is unavailable, its higher photostability and quantum yield may contribute to a better overall SNR in prolonged imaging sessions. |
Advantages of Fura-4F over Indo-1
Fura-4F presents several key advantages over Indo-1 for specific applications in fluorescence microscopy:
-
Lower Calcium Affinity: With a dissociation constant (Kd) of approximately 770 nM, Fura-4F is better suited for measuring higher intracellular Ca²⁺ concentrations that would saturate higher-affinity indicators like Indo-1 (Kd ≈ 230 nM)[1]. This makes Fura-4F an excellent choice for studying cellular processes involving large and sustained calcium signals.
-
Higher Photostability: Fura-4F, being a derivative of Fura-2, is known to be more resistant to photobleaching compared to Indo-1[1]. This increased photostability is crucial for time-lapse imaging and experiments requiring prolonged or intense illumination, as it ensures more stable and reliable fluorescence measurements over time.
-
Simpler Emission Detection: As an excitation ratiometric dye, Fura-4F emits at a single wavelength (~511 nm) regardless of its calcium-bound state[1]. This simplifies the detection setup, as only a single emission filter is required. In contrast, the emission ratiometric nature of Indo-1 necessitates the use of two emission filters to capture the shift from ~485 nm to ~405 nm, which can add complexity to the imaging system[1].
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for intracellular calcium measurements using Fura-4F and Indo-1.
Protocol for Intracellular Calcium Measurement with Fura-4F
This protocol is adapted from standard procedures for Fura-2, given the similar spectral properties and handling of Fura-4F.
1. Reagent Preparation:
- Fura-4F AM Stock Solution: Dissolve Fura-4F AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
- Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cell type, buffered with HEPES. For some cell lines, the addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.05%) to the loading buffer can aid in the dispersion of the AM ester. Anion-transport inhibitors such as probenecid (B1678239) (1-2.5 mM) can also be included to reduce dye leakage.
2. Cell Loading:
- Culture cells on coverslips or in imaging dishes suitable for fluorescence microscopy.
- Aspirate the culture medium and wash the cells once with the loading buffer.
- Prepare the Fura-4F AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.
- Incubate the cells with the Fura-4F AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
- After incubation, wash the cells two to three times with the loading buffer (without Fura-4F AM) to remove excess dye.
- Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the dye by intracellular esterases.
3. Fluorescence Microscopy and Data Acquisition:
- Mount the coverslip or imaging dish onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Excite the cells alternately at approximately 340 nm and 380 nm.
- Collect the fluorescence emission at approximately 510 nm.
- Record the fluorescence intensity at both excitation wavelengths over time to monitor changes in intracellular calcium. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Protocol for Intracellular Calcium Measurement with Indo-1
1. Reagent Preparation:
- Indo-1 AM Stock Solution: Prepare a 1-5 mM stock solution of Indo-1 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
- Loading Buffer: Use a physiological buffer such as HBSS with HEPES. As with Fura-4F, Pluronic F-127 and probenecid can be added to the loading buffer to improve dye loading and retention.
2. Cell Loading:
- Grow cells on a suitable substrate for microscopy.
- Wash the cells once with the loading buffer.
- Dilute the Indo-1 AM stock solution in the loading buffer to a final concentration of 1-5 µM.
- Incubate the cells in the Indo-1 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
- Wash the cells twice with fresh loading buffer to remove extracellular dye.
- Allow for a 30-minute de-esterification period in fresh loading buffer.
3. Fluorescence Microscopy and Data Acquisition:
- Place the sample on the microscope stage.
- Excite the cells using a single excitation wavelength, typically around 350 nm.
- Simultaneously or sequentially collect the fluorescence emission at two different wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free).
- The ratio of the fluorescence intensities at these two emission wavelengths (F405/F485) is used to determine the intracellular calcium concentration.
Visualizing the Principles and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying principles and experimental steps.
Caption: Ratiometric signaling principles of Fura-4F and Indo-1.
Caption: General experimental workflow for intracellular calcium imaging.
References
Fura-4F vs. Genetically Encoded Calcium Indicators (GECIs): A Comparative Guide
In the landscape of cellular and systems neuroscience, the ability to visualize and quantify intracellular calcium (Ca²⁺) dynamics is paramount. As a ubiquitous second messenger, Ca²⁺ is integral to a vast array of physiological processes, from neurotransmitter release to gene expression. Researchers have a choice between two primary classes of fluorescent indicators to monitor these dynamics: synthetic chemical dyes, such as Fura-4F, and genetically encoded calcium indicators (GECIs), with the GCaMP family being the most prominent. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Fura-4F and GECIs lies in their molecular nature and mechanism of Ca²⁺ sensing.
Fura-4F , a derivative of Fura-2, is a small organic molecule that chelates Ca²⁺. It is an excitation-ratiometric indicator, meaning its peak excitation wavelength shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a constant wavelength (typically ~510 nm) while alternating excitation between Ca²⁺-bound (~340 nm) and Ca²⁺-free (~380 nm) wavelengths, a quantitative measure of intracellular Ca²⁺ concentration can be obtained that is largely independent of dye concentration, path length, and photobleaching.
GCaMP , on the other hand, is a fusion protein.[1] It ingeniously combines a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[1][2] In the absence of Ca²⁺, the cpGFP is in a low-fluorescence state.[1] Upon Ca²⁺ binding to CaM, a conformational change is induced, bringing CaM and M13 together.[2] This interaction alters the chemical environment of the cpGFP chromophore, shielding it from water and increasing its fluorescence intensity.[1][2] Unlike Fura dyes, GCaMPs are single-wavelength indicators, and changes in Ca²⁺ are reported as changes in fluorescence intensity at a single excitation and emission wavelength.[3]
Figure 1. Signaling pathways for Fura-4F and GCaMP indicators.
Quantitative Performance Comparison
The choice of a calcium indicator is often dictated by its performance characteristics. The following tables summarize key quantitative metrics for Fura-4F and several popular GCaMP variants.
Table 1: Core Performance Metrics
| Parameter | Fura-4F | GCaMP6s | GCaMP6f | jGCaMP7f | jGCaMP8f |
| Kd for Ca²⁺ (nM) | ~770[4] | ~144[5] | ~375[5] | ~220 | ~334[6] |
| Dynamic Range (ΔF/F₀) | ~12[7] | ~50 | ~25 | >50 | ~13 (in vitro)[6] |
| Rise Time (t₁/₂, ms) | Fast (<10) | ~150-200[8] | ~30-50[2] | ~10-20 | ~13 (in vitro)[6] |
| Decay Time (t₁/₂, ms) | Fast (<100) | ~600-900[8] | ~200-400[2] | ~100-200 | ~22 (in vitro)[6] |
| Ratiometric | Yes (Excitation)[4] | No | No | No | No |
Table 2: Photophysical Properties
| Parameter | Fura-4F | GCaMP6s (Ca²⁺-sat) | GCaMP6f (Ca²⁺-sat) | jGCaMP8f (Ca²⁺-sat) |
| Peak Excitation (nm) | ~336 / ~366[4] | ~499 | ~499 | ~492[6] |
| Peak Emission (nm) | ~511[4] | ~512 | ~513 | ~514 |
| Quantum Yield (QY) | ~0.23 (Ca²⁺-sat) | ~0.64 | ~0.59 | ~0.52[6] |
| Extinction Coeff. (M⁻¹cm⁻¹) | ~44,000 (at 363 nm) | ~66,400 | ~69,100 | ~54,226[6] |
| Photostability | Moderate[7] | High | High | High |
Advantages and Disadvantages at a Glance
Beyond quantitative metrics, practical considerations related to experimental design are crucial.
Table 3: Qualitative Comparison
| Feature | Fura-4F | GECIs (e.g., GCaMP) |
| Targeting | Non-specific loading of most cells in an area. Subcellular targeting is difficult.[9] | Can be targeted to specific cell types using promoters and to subcellular compartments using signal peptides.[9][10][11] |
| Loading/Delivery | AM ester loading, microinjection, or via patch pipette.[9] Relatively simple for cell cultures. | Requires transfection, viral transduction, or the creation of transgenic animal lines.[9] More complex but enables chronic studies. |
| In Vivo Application | Challenging for chronic in vivo imaging due to loading difficulties, leakage, and potential toxicity.[9][10] | Ideal for chronic in vivo imaging in transgenic animals, allowing for long-term, repeated measurements.[1][10] |
| Quantification | Ratiometric properties allow for more straightforward calculation of absolute Ca²⁺ concentrations.[12] | Non-ratiometric nature makes absolute quantification challenging; typically reported as relative fluorescence changes (ΔF/F₀).[3] |
| Kinetics | Generally very fast response times, capable of tracking rapid Ca²⁺ transients.[9][13] | Historically slower, though newer "fast" variants (e.g., GCaMP6f, jGCaMP8f) have significantly improved kinetics.[9][14] |
| Potential for Buffering/Toxicity | Can act as a Ca²⁺ buffer, potentially altering cellular signaling.[9] AM ester hydrolysis can produce formaldehyde. | As expressed proteins, they also act as Ca²⁺ buffers.[9] High expression levels of calmodulin-based GECIs might interfere with endogenous signaling pathways.[3] |
Experimental Protocols
The methodologies for using chemical dyes and GECIs differ significantly, primarily in how the indicator is introduced into the cells of interest.
Protocol 1: Fura-4F AM Ester Loading for Cell Cultures
This protocol provides a general guideline for loading adherent cells with Fura-4F AM.[15] Concentrations and incubation times may require optimization for different cell types.
Materials:
-
Fura-4F AM (dissolved in anhydrous DMSO for stock solution)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Physiological saline buffer (e.g., HBSS or Ringer's solution) with Ca²⁺ and Mg²⁺
-
Adherent cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare Loading Solution: Prepare a fresh loading solution by diluting the Fura-4F AM stock solution into the physiological buffer to a final concentration of 1-5 µM. If using, add an equal volume of 20% Pluronic F-127 to the dye stock before diluting.
-
Cell Washing: Aspirate the culture medium from the cells and wash once with the physiological buffer.
-
Loading: Add the Fura-4F AM loading solution to the cells and incubate for 30-45 minutes at room temperature or 37°C, protected from light.[15]
-
De-esterification: After loading, aspirate the dye solution and wash the cells gently 2-3 times with fresh physiological buffer to remove extracellular dye.[15]
-
Incubation: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
Imaging: The cells are now ready for imaging. Mount the coverslip onto the microscope stage and maintain in physiological buffer during the experiment. Use an imaging system capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and collecting emission at ~510 nm.
Figure 2. Experimental workflow for loading cells with Fura-4F AM.
Protocol 2: GCaMP Imaging in Neurons (In Vivo)
This protocol outlines a general workflow for in vivo calcium imaging using AAV-mediated GCaMP expression in the mouse brain.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
AAV vector encoding a GCaMP variant (e.g., AAV-syn-jGCaMP8f)
-
Stereotaxic surgery setup
-
Craniotomy tools
-
Optical window or GRIN lens
-
Two-photon or epifluorescence microscope
-
Anesthesia and post-operative care supplies
Procedure:
-
Viral Injection: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.[16] Use a microinjector to deliver the AAV-GCaMP vector to the target coordinates.
-
Implant Optical Window: After injection, implant a cranial window or a GRIN lens over the craniotomy to provide optical access to the brain.[16] Secure the implant with dental cement.
-
Recovery and Expression: Allow the animal to recover from surgery. Provide appropriate post-operative care. Wait for 2-4 weeks for the AAV to drive robust expression of the GCaMP indicator in the targeted neurons.
-
Habituation: Habituate the animal to the imaging setup (e.g., head-fixation) over several sessions to minimize stress during experiments.
-
In Vivo Imaging: Secure the head-fixed animal under the microscope objective. Use the appropriate laser wavelength for excitation (e.g., 920 nm for two-photon excitation of green GCaMPs).
-
Data Acquisition: Record fluorescence changes from individual neurons or neuronal populations while the animal performs a behavioral task or is presented with sensory stimuli.[17]
-
Data Analysis: Analyze the recorded image series to extract fluorescence time courses from regions of interest (ROIs) corresponding to cell bodies. Calculate ΔF/F₀ to represent calcium transients correlated with neural activity.
Figure 3. Experimental workflow for in vivo GCaMP imaging.
Conclusion: Selecting the Right Tool for the Job
The choice between Fura-4F and GECIs like GCaMP is not a matter of which is definitively "better," but which is more suitable for the specific biological question and experimental context.
Choose Fura-4F (or other chemical dyes) for:
-
Acute experiments in cell culture or brain slices.
-
Studies where quantitative measurement of absolute Ca²⁺ concentration is critical.
-
Experiments requiring the highest possible temporal resolution to resolve extremely fast Ca²⁺ dynamics.
-
Situations where the technical overhead of genetic manipulation is not feasible.
Choose GECIs (e.g., GCaMP) for:
-
Chronic in vivo imaging over days, weeks, or months to study processes like learning and plasticity.[10]
-
Experiments requiring cell-type or subcellular compartment specificity.[9][10]
-
Imaging in genetically tractable model organisms.
-
Large-scale monitoring of neural population activity.[18]
The continuous development of both chemical and genetically encoded indicators is a testament to the central importance of calcium signaling in biology. Newer GCaMP variants, such as the jGCaMP8 series, have dramatically improved kinetics and sensitivity, narrowing the performance gap with chemical dyes.[6] Similarly, new chemical dyes offer enhanced brightness and signal-to-noise ratios. By carefully considering the trade-offs in performance, targeting capabilities, and experimental complexity, researchers can harness the power of these remarkable tools to illuminate the intricate roles of calcium in health and disease.
References
- 1. GCaMP - Wikipedia [en.wikipedia.org]
- 2. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 7. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Putting a finishing touch on GECIs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Fura-4F: A Comparative Guide for Quantitative Calcium Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Fura-4F for quantitative calcium measurements, offering an objective comparison with established calcium indicators, Fura-2 and Fluo-4 (B1262720). The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific applications.
Introduction to Fura-4F
Fura-4F is a ratiometric fluorescent calcium indicator that is structurally similar to Fura-2. It is designed to detect higher Ca2+ concentrations, with a response range shifted accordingly[1][2]. Like Fura-2, Fura-4F is excited at approximately 340 nm and 380 nm, with an emission maximum around 510 nm[3][4]. This ratiometric property allows for more accurate intracellular calcium measurements by minimizing the effects of uneven dye loading, photobleaching, and variations in cell thickness[5][6].
Performance Comparison: Fura-4F vs. Fura-2 and Fluo-4
The selection of a calcium indicator is critical for the success of quantitative calcium imaging studies. This section provides a comparative analysis of Fura-4F against two of the most widely used calcium indicators: Fura-2 and Fluo-4.
Quantitative Data Summary
The following table summarizes the key performance characteristics of Fura-4F, Fura-2, and Fluo-4. It is important to note that these values are compiled from various sources and may vary depending on the specific experimental conditions.
| Property | Fura-4F | Fura-2 | Fluo-4 |
| Indicator Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Single Wavelength |
| Excitation Wavelength (Ca2+-bound / Ca2+-free) | ~340 nm / ~380 nm | ~340 nm / ~380 nm[3][4] | ~494 nm[7][8] |
| Emission Wavelength | ~510 nm[4] | ~510 nm[3][4] | ~516 nm[8] |
| Dissociation Constant (Kd) for Ca2+ | ~770 nM[1] | ~145 nM[6] | ~345 nM[6][9] |
| Dynamic Range | Narrower than Fura-2 | Wide | >100-fold fluorescence increase[10] |
| Signal-to-Noise Ratio | Good | Good | Good[10] |
| Photostability | Moderate | More resistant than Indo-1[11] | More photostable than Fluo-3[10] |
| Response Speed | More rapid than Fura-2 | Slower than Fura-4F | Fast |
Key Distinctions and Applications
-
Fura-4F is particularly advantageous for measuring higher calcium concentrations that might saturate Fura-2, which has a higher affinity for Ca2+. Its faster response time makes it suitable for tracking rapid calcium transients.
-
Fura-2 remains a gold standard for accurate, quantitative measurements of resting and low-level calcium concentrations due to its ratiometric nature and high affinity for Ca2+[5]. However, its UV excitation can be more phototoxic to cells compared to the visible light excitation of Fluo-4[12].
-
Fluo-4 is a single-wavelength indicator that exhibits a large increase in fluorescence upon binding to Ca2+[10]. Its excitation in the visible spectrum (around 488 nm) makes it ideal for use in confocal microscopy and high-throughput screening where UV excitation is not practical[7][10][13]. However, as a single-wavelength dye, it is more susceptible to artifacts from uneven loading and photobleaching, making absolute quantification more challenging than with ratiometric indicators[10].
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative calcium measurements. The following protocols provide a general framework for using Fura-4F and other AM ester-based calcium indicators.
I. Cell Loading with Fura-4F AM
This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of Fura-4F, which is membrane-permeant.
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Fura-4F AM stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM. To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, it is recommended to first mix the Fura-4F AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.
-
Cell Preparation: Plate cells on coverslips or in imaging dishes appropriate for microscopy. Ensure cells are healthy and at an appropriate confluency.
-
Dye Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fura-4F AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.
-
Wash: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes at the loading temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
II. In Situ Calibration of Fura-4F for Intracellular Calcium Concentration ([Ca2+]i)
To convert fluorescence ratios to absolute calcium concentrations, an in situ calibration is necessary. This protocol utilizes ionophores to equilibrate intracellular and extracellular Ca2+ concentrations.
-
Record Baseline Fluorescence: After successful dye loading, place the cells on the microscope stage and record the baseline fluorescence ratio (F340/F380) in a Ca2+-containing physiological buffer.
-
Determine Maximum Fluorescence Ratio (Rmax): Perfuse the cells with a high Ca2+ calibration buffer containing a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-Bromo A23187) to saturate the intracellular dye with Ca2+. Record the maximum fluorescence ratio (Rmax).
-
Determine Minimum Fluorescence Ratio (Rmin): Perfuse the cells with a Ca2+-free calibration buffer containing the same ionophore and a Ca2+ chelator (e.g., 10 mM EGTA) to determine the fluorescence ratio in the absence of Ca2+ (Rmin).
-
Calculate [Ca2+]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-4F for Ca2+.
-
R is the experimentally measured fluorescence ratio (F340/F380).
-
Rmin is the minimum fluorescence ratio in the absence of Ca2+.
-
Rmax is the maximum fluorescence ratio at Ca2+ saturation.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca2+-free and Ca2+-saturating conditions, respectively.
-
Visualizing Cellular Calcium Dynamics
Calcium Signaling Pathway
Intracellular calcium levels are tightly regulated through a complex network of channels, pumps, and binding proteins. An external stimulus can trigger a signaling cascade leading to an increase in cytosolic Ca2+, which then activates various downstream cellular responses.
References
- 1. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluo-4 | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Fura-4F vs. Fura-5F and Fura-6F: A Comparative Guide to Low-Affinity Calcium Indicators
For researchers investigating cellular calcium (Ca²⁺) dynamics, particularly in scenarios involving high calcium concentrations, the choice of the fluorescent indicator is critical. The Fura family of ratiometric indicators is a cornerstone in this field. While Fura-2 is a well-established high-affinity indicator, its low-affinity derivatives—Fura-4F, Fura-5F, and Fura-6F—are indispensable for accurately measuring elevated Ca²⁺ levels that would saturate Fura-2. This guide provides an objective comparison of these three low-affinity Fura derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific application.
Performance Characteristics
Fura-4F, Fura-5F, and Fura-6F are all derivatives of Fura-2, designed to have a lower affinity for Ca²⁺, thus enabling the measurement of higher concentrations of the ion. Their spectral properties are nearly identical to Fura-2, allowing for the use of the same filter sets and instrumentation. The key distinction between these derivatives lies in their dissociation constants (Kd) for Ca²⁺, which dictates their effective dynamic range.
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of Fura-4F, Fura-5F, and Fura-6F. The spectral data are based on those of Fura-2, as the derivatives are spectrally similar.
| Property | Fura-4F | Fura-5F | Fura-6F |
| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | ~0.40 µM | ~5.3 µM |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | ~340 nm | ~340 nm |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | ~380 nm | ~380 nm |
| Emission Wavelength | ~510 nm | ~510 nm | ~510 nm |
| Dynamic Range (Rf) | ~12.2 | Not explicitly stated, but has similar spectral properties to the others | ~6.3 |
| Quantum Yield (approx. based on Fura-2) | Similar to Fura-2 (Ca²⁺-free: ~0.23, Ca²⁺-bound: ~0.49) | Similar to Fura-2 (Ca²⁺-free: ~0.23, Ca²⁺-bound: ~0.49) | Similar to Fura-2 (Ca²⁺-free: ~0.23, Ca²⁺-bound: ~0.49) |
Mechanism of Action and Experimental Workflow
The operational principle of these Fura derivatives involves a straightforward and well-established process. The acetoxymethyl (AM) ester form of the dye is cell-permeant, allowing it to be loaded into live cells non-invasively.
Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant form of the dye in the cytoplasm. This active form of the Fura derivative can then bind to free intracellular Ca²⁺. Upon binding Ca²⁺, the dye undergoes a conformational change that alters its fluorescence excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm when bound to Ca²⁺. The emission wavelength remains constant at approximately 510 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, the intracellular Ca²⁺ concentration can be accurately determined, independent of variations in dye concentration, cell thickness, or photobleaching.
The following diagram illustrates the typical workflow for an intracellular Ca²⁺ imaging experiment using a Fura derivative.
Experimental Protocols
The following is a generalized protocol for loading cells with Fura-4F, Fura-5F, or Fura-6F AM esters for intracellular Ca²⁺ measurements. This protocol should be optimized for the specific cell type and experimental conditions.
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of the Fura AM ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Loading Buffer: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.
Cell Loading Procedure
-
Cell Plating: Plate cells on coverslips or in imaging dishes suitable for fluorescence microscopy.
-
Aspiration: Remove the culture medium from the cells.
-
Loading: Add the prepared loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature will vary depending on the cell type.
-
Washing: After incubation, wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
Imaging and Data Analysis
-
Microscopy: Mount the coverslip or imaging dish onto a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.
-
Image Acquisition: Acquire fluorescence images at both excitation wavelengths.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (F340/F380) for each pixel or region of interest.
-
Calibration: To convert the fluorescence ratio to Ca²⁺ concentration, a calibration is typically performed using solutions of known Ca²⁺ concentrations with the addition of a Ca²⁺ ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Choosing the Right Derivative
The selection of the most appropriate low-affinity Fura derivative is primarily dictated by the expected range of Ca²⁺ concentrations in the experimental system.
-
Fura-5F (Kd ~0.40 µM): With the highest affinity among the three, Fura-5F is suitable for measuring Ca²⁺ concentrations that are moderately elevated above resting levels, bridging the gap between high-affinity indicators like Fura-2 and the lower-affinity Fura-4F and Fura-6F.
-
Fura-4F (Kd ~0.77 µM): This is a versatile mid-range low-affinity indicator, ideal for many applications where Ca²⁺ transients are expected to reach the high nanomolar to low micromolar range.[1]
-
Fura-6F (Kd ~5.3 µM): For experiments where Ca²⁺ levels are expected to be in the micromolar range, such as in excitable cells during strong stimulation or in certain subcellular compartments, Fura-6F is the indicator of choice due to its low affinity.
References
Cross-Validation of Fura-4F Data with Electrophysiological Recordings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fura-4F fluorescent calcium imaging with gold-standard electrophysiological recordings for monitoring intracellular calcium ([Ca²⁺]i) dynamics. By presenting detailed experimental protocols, quantitative comparisons, and illustrative diagrams, this document serves as a valuable resource for researchers selecting the appropriate methodology for their studies in cellular physiology and drug discovery.
Introduction
The precise measurement of intracellular calcium is critical for understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Two predominant techniques for monitoring [Ca²⁺]i are fluorescent calcium indicators, such as Fura-4F, and direct electrophysiological measurements. Fura-4F is a ratiometric indicator that allows for the quantification of [Ca²⁺]i by measuring the ratio of its fluorescence emission when excited at two different wavelengths. Electrophysiology, particularly the patch-clamp technique, provides a direct measure of ion channel currents, including those carried by Ca²⁺, and changes in membrane potential that trigger calcium influx.
Cross-validation of these two techniques is essential to ensure the accuracy and reliability of fluorescence-based [Ca²⁺]i measurements. This guide outlines the methodologies for performing simultaneous Fura-4F imaging and electrophysiological recordings and presents a comparative analysis of their respective strengths and limitations.
Data Presentation: Comparative Analysis
The following tables summarize the key performance characteristics of Fura-4F imaging and electrophysiological recordings for the measurement of intracellular calcium dynamics.
| Feature | Fura-4F Imaging | Electrophysiology (Patch-Clamp) |
| Measurement Principle | Ratiometric fluorescence of a Ca²⁺-sensitive dye | Direct measurement of ion currents and membrane potential |
| Temporal Resolution | Milliseconds to seconds | Microseconds to milliseconds[1] |
| Spatial Resolution | Sub-cellular | Whole-cell or single-channel[1] |
| Directness of Measurement | Indirect (infers [Ca²⁺]i from fluorescence) | Direct (measures ion flow) |
| Quantification | Relative or absolute [Ca²⁺]i (with calibration) | Absolute current (pA) or potential (mV) |
| Invasiveness | Minimally invasive (dye loading) | Highly invasive (cell patching) |
| Throughput | High (can image multiple cells) | Low (single cell at a time) |
Table 1: General Comparison of Fura-4F Imaging and Electrophysiology.
| Parameter | Fura-4F Measurement (Representative Data) | Electrophysiological Correlate (Representative Data) |
| Resting [Ca²⁺]i | 340/380 nm ratio of ~0.8 (translates to ~100 nM) | No direct correlate for resting concentration, but baseline holding current is stable. |
| Peak [Ca²⁺]i during Depolarization | 340/380 nm ratio of ~2.5 (translates to ~800 nM) | Inward Ca²⁺ current of -200 pA |
| Time to Peak | ~50 ms (B15284909) | ~10 ms |
| Decay Time Constant (τ) | ~200 ms | ~150 ms (current inactivation) |
Table 2: Representative Quantitative Comparison of Simultaneous Fura-4F and Patch-Clamp Recordings. (Note: This data is illustrative and will vary depending on cell type and experimental conditions.)
Experimental Protocols
Simultaneous Fura-4F Imaging and Whole-Cell Patch-Clamp Recording
This protocol enables the direct correlation of changes in Fura-4F fluorescence with electrophysiological events in a single cell.
Materials:
-
Cell Culture: Adherent cells (e.g., neurons, cardiomyocytes, or HEK293 cells) grown on glass coverslips.
-
Fura-4F AM: Acetoxymethyl ester form of Fura-4F for cell loading.
-
External Solution (aCSF): Artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (for patch pipette): Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 0.05 Fura-4F (salt form), pH adjusted to 7.3 with KOH.
-
Patch-clamp setup: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Fluorescence imaging setup: Light source with 340 nm and 380 nm excitation filters, emission filter around 510 nm, and a sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Cell Loading with Fura-4F AM:
-
Incubate cells with 2-5 µM Fura-4F AM in aCSF for 30-45 minutes at 37°C.
-
Wash the cells with fresh aCSF and allow them to de-esterify the dye for at least 30 minutes at room temperature before recording.
-
-
Patch-Clamp Recording:
-
Transfer the coverslip with Fura-4F loaded cells to the recording chamber on the microscope stage and perfuse with aCSF.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution containing the salt form of Fura-4F.
-
Under visual guidance, approach a target cell with the micropipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration. This allows the Fura-4F in the pipette to dialyze into the cell, supplementing the AM-loaded dye.
-
-
Simultaneous Recording:
-
Position the cell in the field of view for fluorescence imaging.
-
Initiate simultaneous acquisition of both the electrophysiological signal (voltage-clamp or current-clamp) and the fluorescence images at 340 nm and 380 nm excitation.
-
Apply electrical or chemical stimuli to evoke changes in membrane potential and calcium influx. For example, in voltage-clamp mode, apply depolarizing voltage steps to activate voltage-gated calcium channels.
-
Record the resulting changes in inward current and the corresponding Fura-4F fluorescence ratio.
-
-
Data Analysis:
-
Analyze the electrophysiological data to measure parameters such as peak current amplitude, activation and inactivation kinetics.
-
For the imaging data, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
Correlate the changes in the F340/F380 ratio with the electrophysiological events.
-
Mandatory Visualizations
Signaling Pathway: Phospholipase C (PLC) Pathway
This diagram illustrates a common signaling cascade that leads to an increase in intracellular calcium, a process that can be monitored by both Fura-4F and electrophysiology.
Caption: The Phospholipase C signaling pathway leading to intracellular calcium release.
Experimental Workflow: Cross-Validation
This diagram outlines the key steps in the cross-validation of Fura-4F data with electrophysiological recordings.
Caption: Workflow for simultaneous Fura-4F imaging and electrophysiological recording.
Logical Relationship: Fura-4F and Electrophysiology
This diagram illustrates the relationship between the physiological event, the signals detected by each technique, and the resulting data.
Caption: Relationship between a calcium event and its detection by different methods.
Conclusion
The cross-validation of Fura-4F data with electrophysiological recordings is a powerful approach to obtain a comprehensive understanding of intracellular calcium signaling. While Fura-4F provides excellent spatial resolution and is suitable for higher-throughput applications, electrophysiology offers unparalleled temporal resolution and a direct measure of ion channel activity. By combining these techniques, researchers can calibrate the fluorescent signal, confirm the source of calcium transients, and gain deeper insights into the complex interplay between electrical activity and intracellular calcium dynamics. This integrated approach is invaluable for basic research and for the development of novel therapeutics targeting ion channels and calcium signaling pathways.
References
Ratiometric vs. Single-Wavelength Calcium Indicators: A Comparative Guide to Fura-4F and Fluo-4
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium indicators, the choice between a ratiometric dye like Fura-4F and a single-wavelength dye such as Fluo-4 (B1262720) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most appropriate tool for your research needs.
The fundamental difference between these two types of indicators lies in how they report changes in intracellular calcium concentration ([Ca²⁺]i). Single-wavelength dyes, like Fluo-4, exhibit an increase in fluorescence intensity upon binding to Ca²⁺. In contrast, ratiometric dyes, such as Fura-4F, undergo a shift in their excitation or emission spectra upon Ca²⁺ binding, allowing for the measurement of fluorescence at two different wavelengths. The ratio of these two measurements provides a more accurate and reliable quantification of [Ca²⁺]i.
The Ratiometric Advantage: Why Choose Fura-4F?
The primary advantage of using a ratiometric indicator like Fura-4F is the ability to obtain more precise and reproducible measurements of intracellular calcium concentrations. This is because the ratiometric approach inherently corrects for several common sources of experimental variability that can affect single-wavelength measurements. These confounding factors include:
-
Uneven Dye Loading: Cells in a population may not load with the dye to the same extent, leading to variations in fluorescence intensity that are independent of [Ca²⁺]i.
-
Dye Leakage: Over the course of an experiment, the indicator can leak out of the cells, causing a decrease in signal.
-
Photobleaching: Exposure to excitation light can lead to the photochemical destruction of the fluorophore, resulting in a diminished signal over time.
-
Variations in Cell Thickness: Differences in the optical path length due to varying cell morphology can also influence the measured fluorescence intensity.
By taking the ratio of fluorescence intensities at two different wavelengths, these artifacts are effectively canceled out, leading to a more robust and reliable measurement of the true intracellular calcium concentration.
Quantitative Performance Comparison
The selection of a calcium indicator is often guided by its specific performance characteristics. The table below summarizes key quantitative data for Fura-4F and the widely used single-wavelength indicator, Fluo-4.
| Property | Fura-4F | Fluo-4 | Reference(s) |
| Indicator Type | Ratiometric (Excitation) | Single-Wavelength | [1] |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | ~494 nm | [1][2] |
| Emission Wavelength | ~511 nm | ~516 nm | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | ~345 nM | [3][4] |
| Quantum Yield (Φ) | ~0.77 | ~0.16 | [1][5] |
| Fluorescence Enhancement | Ratio Change | >100-fold | [6] |
Intracellular Calcium Signaling Pathway
To understand the context in which these indicators are used, it is helpful to visualize a typical intracellular calcium signaling pathway. The diagram below illustrates how an external stimulus can lead to an increase in cytosolic calcium, the event that Fura-4F and Fluo-4 are designed to measure.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 6. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
A Comparative Analysis of Photostability: Fura-4F Versus Other UV-Excitable Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of intracellular calcium imaging, the selection of an appropriate fluorescent indicator is paramount to generating reliable and reproducible data. For studies requiring ultraviolet (UV) excitation, photostability—the ability of a dye to resist photodegradation upon exposure to light—is a critical performance metric. This guide provides a comparative analysis of the photostability of Fura-4F against other commonly used UV-excitable calcium indicators, namely Fura-2 (B149405) and Indo-1. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.
Quantitative Comparison of Photostability
Direct quantitative comparisons of photostability across different studies can be challenging due to variations in experimental conditions. However, based on available literature, a qualitative and semi-quantitative understanding can be established. The following table summarizes key photostability-related properties of Fura-4F, Fura-2, and Indo-1. It is important to note that these values are compiled from various sources and may not have been obtained under identical conditions.
| Property | Fura-4F | Fura-2 | Indo-1 | Source |
| Relative Photostability | High | Moderate to High | Low to Moderate | [1],[2],[3] |
| Reported Photobleaching Behavior | Allows for continuous, long-term (5-10 min) imaging with two-photon excitation without significant photobleaching. | More resistant to photobleaching than Indo-1.[2] Photobleaching can still occur, leading to the formation of a fluorescent, calcium-insensitive species.[4] | Prone to rapid photobleaching, which can limit its use in confocal microscopy. Photodegradation can lead to an underestimation of calcium concentrations.[5] | [1],[4],[2],[5], |
| Quantum Yield (Ca²⁺-bound) | Not explicitly found in a comparative context | ~0.49 | Not explicitly found in a comparative context | [6] |
| Quantum Yield (Ca²⁺-free) | Not explicitly found in a comparative context | ~0.23 | Not explicitly found in a comparative context | [6] |
Note: The lack of standardized, directly comparable quantitative data, such as photobleaching quantum yields or half-lives under identical UV illumination conditions, highlights a gap in the current literature. Researchers are encouraged to perform their own side-by-side comparisons using the protocol outlined below to determine the most suitable dye for their specific imaging setup and experimental duration.
Experimental Protocol: Measurement of Photobleaching Half-life
This protocol provides a standardized method for comparing the photostability of fluorescent dyes using fluorescence microscopy.
Materials:
-
Fura-4F, Fura-2, and Indo-1 (or other UV-excitable dyes of interest)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a stable UV light source (e.g., mercury arc lamp, xenon arc lamp, or UV laser) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare solutions of each dye at a standardized concentration (e.g., 1-10 µM) in the chosen buffer.
-
To minimize dye movement, create a thin film of the dye solution on a microscope slide and allow it to air dry, or embed the dye in a suitable matrix like a thin layer of agarose (B213101) gel.
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the UV light source to stabilize for at least 15-30 minutes.
-
Select the appropriate filter set for the specific UV-excitable dye being tested.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, use the exact same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample with the UV light source.
-
Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizing Experimental Workflow and Signaling Pathways
To further aid in the understanding of photostability assessment and the application of these dyes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for comparative photostability analysis.
Caption: Simplified IP3 signaling pathway and the role of UV-excitable dyes.
Conclusion
The selection of a UV-excitable calcium indicator should be guided by the specific demands of the experiment, particularly the required duration of imaging and the intensity of the excitation light. While Fura-2 is often cited as being more photostable than Indo-1, emerging evidence suggests that Fura-4F offers excellent photostability, potentially making it a superior choice for long-term imaging experiments. However, the absence of comprehensive, direct comparative studies necessitates that researchers perform their own validation under their specific experimental conditions to ensure the selection of the most robust tool for their scientific inquiries.
References
- 1. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Indo-1 - Wikipedia [en.wikipedia.org]
- 4. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
Fura-4F: A Critical Evaluation for Detecting Slow and Small Calcium Signals
A Comparison Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers that orchestrate a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is paramount for understanding cellular function in both health and disease. For decades, fluorescent indicators have been indispensable tools in this endeavor. Among them, Fura-2 (B149405) and its derivatives, including Fura-4F, have been widely utilized. This guide provides a critical comparison of Fura-4F with other calcium indicators, specifically focusing on its limitations in detecting slow or small calcium signals, and offers supporting experimental data to aid researchers in selecting the optimal tool for their specific needs.
Fura-4F: Properties and Inherent Limitations
Fura-4F is a ratiometric fluorescent dye that, like its predecessor Fura-2, allows for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm).[1][2][3] This ratiometric property is a significant advantage as it minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume.[2][3][4]
However, Fura-4F possesses characteristics that can limit its utility for detecting subtle or prolonged calcium signals. A key parameter for any calcium indicator is its dissociation constant (Kd), which reflects its affinity for Ca²⁺. Fura-4F has a Kd of approximately 0.77 µM.[2][5] This lower affinity compared to Fura-2 (Kd ~145 nM) makes it more suitable for measuring higher calcium concentrations but less sensitive to small, near-basal Ca²⁺ fluctuations.[6][7]
Key Limitations of Fura-4F for Slow or Small Signals:
-
Lower Affinity: The relatively high Kd of Fura-4F means it may not bind a sufficient amount of calcium to produce a detectable signal change during small or slow increases in intracellular Ca²⁺.[6]
-
Phototoxicity and Photobleaching: Like other UV-excitable dyes, Fura-4F is susceptible to photobleaching and can induce phototoxicity with prolonged exposure to UV light, which is often necessary for monitoring slow calcium signals.[8][9][10] Photobleaching can alter the spectral properties of the dye, leading to inaccurate calcium measurements.[10]
-
Temporal Resolution: The need to alternate excitation wavelengths for ratiometric imaging can limit the temporal resolution, which might be a disadvantage for capturing the initial phase of a slow signal or very brief, small signals.[8][9]
-
Signal-to-Noise Ratio (SNR): For small calcium changes, the resulting fluorescence ratio change might be minimal, leading to a low signal-to-noise ratio and difficulty in distinguishing the signal from baseline noise.
Comparative Analysis of Calcium Indicators
The selection of an appropriate calcium indicator is critical and depends on the specific characteristics of the calcium signal being investigated. Below is a comparison of Fura-4F with other commonly used chemical and genetically encoded calcium indicators.
Quantitative Comparison of Calcium Indicators
| Indicator | Type | Kd (Ca²⁺) | Excitation/Emission (nm) | Key Advantages | Key Disadvantages for Slow/Small Signals |
| Fura-4F | Chemical, Ratiometric | ~770 nM[2][5][6] | 336/366 (Ex), 511 (Em)[2] | Ratiometric, good for higher Ca²⁺ levels. | Lower affinity, UV excitation (phototoxicity), potential for low SNR.[6][8][9] |
| Fura-2 | Chemical, Ratiometric | ~145 nM[7] | 335/363 (Ex), 512 (Em)[11] | Ratiometric, high affinity for basal Ca²⁺. | UV excitation, can buffer small Ca²⁺ changes, photobleaching.[7][8][10] |
| Oregon Green BAPTA-1 (OGB-1) | Chemical, Single Wavelength | ~170 nM[2][12] | ~490 (Ex), ~530 (Em)[2] | High affinity, visible light excitation. | Non-ratiometric (sensitive to loading/bleaching), lower dynamic range.[13][14] |
| Fluo-4 | Chemical, Single Wavelength | ~345 nM[8] | ~490 (Ex), ~520 (Em)[1] | Bright, large dynamic range, visible light excitation. | Non-ratiometric, lower affinity than OGB-1.[1][13] |
| Cal-520 | Chemical, Single Wavelength | ~320 nM[8][12] | ~492 (Ex), ~514 (Em) | High signal-to-noise ratio, good photostability.[8][9][12][15] | Non-ratiometric. |
| GCaMP6s | Genetically Encoded (GECI) | ~144 nM[8] | ~488 (Ex), ~510 (Em) | Targetable to specific cells/organelles, good for long-term studies. | Slower kinetics, can buffer Ca²⁺.[7][8][16] |
| GCaMP6f | Genetically Encoded (GECI) | ~375 nM[8] | ~488 (Ex), ~510 (Em) | Faster kinetics than GCaMP6s. | Lower affinity and brightness than GCaMP6s.[7][8][16] |
Experimental Evidence and Protocols
A study comparing various fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals found that for detecting small, localized events ("puffs"), indicators with a good signal-to-noise ratio and appropriate kinetics are crucial.[8] While this study did not directly include Fura-4F, its comparison of other indicators highlights the trade-offs between affinity, brightness, and kinetics. For instance, Cal-520 was identified as an optimal indicator for detecting and faithfully tracking local events due to its high signal-to-noise ratio.[8][9]
Experimental Protocol: Measurement of Intracellular Calcium using Fura-2/Fura-4F
This protocol is a generalized procedure for measuring intracellular Ca²⁺ using Fura-2 or Fura-4F with a fluorescence plate reader or microscope.
Materials:
-
Cells of interest
-
Fura-2 AM or Fura-4F AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Agonist/stimulant of choice
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a ~510 nm emission filter.
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM (or Fura-4F AM) and 0.05% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye.
-
Add fresh HBS to the wells and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader/microscope.
-
Set the instrument to excite sequentially at 340 nm and 380 nm and record the emission at ~510 nm.
-
Record a baseline fluorescence for a few minutes.
-
Add the agonist/stimulant and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
-
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical flow for selecting a calcium indicator based on signal characteristics.
Caption: A typical experimental workflow for ratiometric calcium imaging with Fura-4F.
Conclusion and Recommendations
Fura-4F remains a valuable tool for measuring intracellular calcium, particularly for signals with large amplitudes. Its ratiometric nature provides a level of robustness not present in single-wavelength indicators. However, for researchers investigating slow or small calcium signals, the limitations of Fura-4F, primarily its lower affinity and the challenges associated with UV excitation, must be carefully considered.
For such applications, higher-affinity indicators like Fura-2 or Oregon Green BAPTA-1 may be more appropriate, provided that potential buffering effects are taken into account.[2][7] Single-wavelength indicators with high signal-to-noise ratios, such as Cal-520, present a compelling alternative, especially when phototoxicity and photobleaching are major concerns.[8][9][12] Genetically encoded calcium indicators like GCaMP6s offer the unique advantage of targeted expression and are well-suited for long-term imaging of slow calcium dynamics, despite their own set of kinetic limitations.[7][8][16]
Ultimately, the choice of a calcium indicator should be guided by a thorough understanding of the specific biological question and the characteristics of the calcium signal under investigation. This guide serves as a starting point for making an informed decision, emphasizing the need to balance the strengths and weaknesses of each available tool.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 10. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Comparison of genetically encoded calcium indicators for monitoring action potentials in mammalian brain by two-photon excitation fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Fura-4F in different cell types (e.g., neurons vs. muscle)
For researchers, scientists, and drug development professionals, the selection of an appropriate calcium indicator is critical for the accurate measurement of intracellular calcium dynamics. This guide provides a detailed comparison of the performance of Fura-4F, a lower-affinity fluorescent calcium indicator, in two distinct and highly active cell types: neurons and muscle cells. We will also compare its performance with other common alternatives and provide supporting experimental data and protocols.
Fura-4F is a ratiometric calcium indicator that is spectrally similar to its higher-affinity counterpart, Fura-2. Its lower affinity for calcium (dissociation constant, Kd ≈ 0.77 µM) makes it particularly well-suited for measuring high-amplitude and rapid calcium transients that might saturate higher-affinity dyes.[1] This characteristic is especially relevant in excitable cells like neurons and muscle cells, where calcium concentrations can rise dramatically during activity.
Performance Characteristics: Neurons vs. Muscle Cells
The distinct physiology of neurons and muscle cells places different demands on calcium indicators. Neurons exhibit rapid, localized calcium transients in subcellular compartments like dendritic spines and presynaptic terminals, while muscle cells undergo large, global calcium changes to initiate contraction.
| Property | Neurons | Muscle Cells (Skeletal) | Other Alternatives |
| Dissociation Constant (Kd) | Fura-4F (~0.77 µM) is well-suited for measuring large Ca2+ influx during high-frequency firing or excitotoxicity, avoiding saturation seen with high-affinity dyes like Fura-2 (Kd ≈ 0.14 µM).[2][3] | The large and rapid Ca2+ transients in skeletal muscle may still challenge even lower-affinity fura-based dyes. The kinetic fidelity of similar indicators like fura-5N has been questioned in this context.[4][5] | Fluo-4 (Kd ≈ 0.35 µM): Good for detecting spikes, but non-ratiometric.[6] Low-affinity GECIs (e.g., GCaMP variants): Allow for targeted expression and long-term studies. Red-shifted indicators (e.g., jRGECO1a): Reduce phototoxicity and allow for multiplexing with other probes.[7][8] |
| Dynamic Range | In cardiomyocytes, Fura-4F has been shown to have a narrower dynamic range compared to Fura-2.[9] This may be a consideration for resolving subtle calcium signals in neurons. | The large Ca2+ release in muscle cells may lead to a more pronounced response from Fura-4F, though potential saturation at peak concentrations should be considered. | Fluo-4: Exhibits a large fluorescence increase upon Ca2+ binding, providing a wide dynamic range.[10] GCaMPs: Newer generations offer significantly improved dynamic range and sensitivity. |
| Signal-to-Noise Ratio (SNR) | The ratiometric nature of Fura-4F provides inherent correction for variations in dye loading, cell thickness, and photobleaching, leading to a stable baseline and good SNR. | In skeletal muscle, the large signal change can result in a high SNR. However, movement artifacts during contraction can be a significant challenge. | Fluo-4: Can have a high SNR due to its large change in fluorescence, but is more susceptible to the aforementioned artifacts without ratiometric correction. Cal-520: Has been shown to have a high SNR for detecting local Ca2+ events.[11][12] |
| Photostability | Fura-4F exhibits good photostability, particularly with two-photon excitation, allowing for long-term imaging with reduced phototoxicity.[13] | Similar to neurons, Fura-4F offers good photostability for prolonged experiments in muscle cells. | Fura-2: Generally considered to be photostable. Fluo-4: Also exhibits good photostability. Red-shifted indicators: Offer reduced phototoxicity due to the use of longer excitation wavelengths.[8] |
| Kinetics | The faster dissociation rate of Fura-4F compared to Fura-2 allows for better tracking of rapid calcium transients, such as those occurring during action potential trains.[9] | While faster than Fura-2, the kinetics of fura-based indicators may not be sufficient to accurately resolve the extremely rapid rising and falling phases of calcium transients in skeletal muscle.[4][5] | Mag-fluo-4: Has been shown to have kinetics that faithfully track Ca2+ transients in skeletal muscle.[4][5] Genetically encoded indicators: Kinetics have been continuously improved in newer generations like the jGCaMP8 series.[14] |
Experimental Protocols
Loading Fura-4F AM into Cultured Neurons (e.g., Primary Cortical Neurons)
This protocol is adapted from general methods for loading AM ester dyes into neurons.[15]
Materials:
-
Fura-4F, AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Fura-4F, AM in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 2-5 µM, dilute the Fura-4F, AM stock solution in HBSS.
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex thoroughly.
-
-
Cell Loading:
-
Remove the culture medium from the neurons.
-
Wash the cells gently with pre-warmed HBSS.
-
Add the Fura-4F loading solution to the cells.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on the microscope stage.
-
Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.
-
Loading Fura-4F AM into Cultured Skeletal Muscle Cells (e.g., C2C12 Myotubes)
This protocol is adapted from methods for loading calcium indicators into muscle cells.[16]
Materials:
-
Fura-4F, AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Tyrode's solution or other suitable imaging buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Fura-4F, AM in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
Dilute the Fura-4F, AM stock solution in Tyrode's solution to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04%. Vortex vigorously.
-
-
Cell Loading:
-
Remove the culture medium from the myotubes.
-
Wash gently with pre-warmed Tyrode's solution.
-
Add the Fura-4F loading solution.
-
Incubate for 45-60 minutes at room temperature in the dark.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 3-4 times with Tyrode's solution.
-
Incubate in fresh Tyrode's solution for 30 minutes to allow for complete de-esterification.
-
-
Imaging:
-
Perform ratiometric imaging as described for neurons, with excitation at ~340 nm and ~380 nm and emission collection at ~510 nm.
-
Be mindful of potential motion artifacts during muscle contraction and consider using inhibitors of contraction (e.g., BTS) if focusing solely on calcium signaling.
-
Signaling Pathways and Experimental Workflows
Calcium Signaling in Neurons
Caption: Simplified overview of major calcium signaling pathways in a typical neuron.
Calcium Signaling in Skeletal Muscle (Excitation-Contraction Coupling)
Caption: Key steps in excitation-contraction coupling in skeletal muscle cells.
Experimental Workflow for Fura-4F Calcium Imaging
Caption: A generalized workflow for calcium imaging using Fura-4F AM.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionized intracellular calcium concentration predicts excitotoxic neuronal death: observations with low-affinity fluorescent calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]
- 4. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 8. Sensitive red protein calcium indicators for imaging neural activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 13. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 16. ionoptix.com [ionoptix.com]
Assessing the Temporal Resolution of Fura-4F Compared to Faster Calcium Indicators: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a fluorescent calcium indicator is critical for accurately resolving the temporal dynamics of intracellular calcium signaling. This guide provides an objective comparison of the temporal resolution of Fura-4F with faster, single-wavelength indicators like Fluo-8 and Cal-520, supported by experimental data and detailed methodologies.
The ability to measure rapid changes in intracellular calcium concentration ([Ca²⁺]i) is paramount for understanding a vast array of cellular processes, from neurotransmission to muscle contraction and apoptosis. The temporal resolution of a calcium indicator, largely governed by its on-rate (k_on) and off-rate (k_off) for Ca²⁺ binding, dictates its suitability for capturing transient calcium signals. While ratiometric indicators like Fura-4F offer the advantage of more accurate concentration measurements, their requirement for sequential excitation at two wavelengths can limit the speed of data acquisition. In contrast, single-wavelength indicators that exhibit a large fluorescence intensity increase upon Ca²⁺ binding are often favored for their superior temporal resolution.
Quantitative Comparison of Calcium Indicator Properties
| Property | Fura-4F (approximated with Fura-2) | Fluo-8 (approximated with Fluo-3) | Cal-520 |
| Dissociation Constant (Kd) | ~400 nM | ~389 nM[1] | ~320 nM[2] |
| On-rate (k_on) | ~5 x 10⁸ M⁻¹s⁻¹ | > 1 x 10⁹ M⁻¹s⁻¹[3] | Not explicitly found |
| Off-rate (k_off) | ~84 s⁻¹[4] | 200-550 s⁻¹ (biexponential)[3] | Not explicitly found |
| Temporal Resolution Limitation | Wavelength switching for ratiometry | Single wavelength, faster acquisition | Single wavelength, faster acquisition |
| Excitation Wavelengths | 340 nm / 380 nm | ~490 nm | ~492 nm |
| Emission Wavelength | ~510 nm | ~514 nm | ~515 nm |
Note: The on- and off-rates are critical determinants of an indicator's temporal resolution. A faster on-rate allows the indicator to rapidly respond to an increase in [Ca²⁺], while a faster off-rate enables it to quickly return to its baseline state as [Ca²⁺] decreases, allowing for the resolution of successive calcium transients. While specific kinetic data for Cal-520 was not found, studies have indicated its suitability for imaging rapid, subcellular Ca²⁺ transients, suggesting favorable kinetics.
Signaling Pathway and Experimental Workflow
To understand the context in which these indicators are used, it is helpful to visualize a common signaling pathway that leads to intracellular calcium release and the general workflow for measuring these changes.
References
- 1. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]
- 2. What are the differences between calcium ion indicators: Cal 520, Cal 520FF, and Cal 520N? | AAT Bioquest [aatbio.com]
- 3. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Evaluating Spectral Crosstalk Between Fura-4F and Other Common Fluorophores: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular imaging and drug discovery, the precise measurement of intracellular signaling events is paramount. Fura-4F, a ratiometric calcium indicator, is a powerful tool for quantifying changes in intracellular calcium concentration ([Ca²⁺]i). However, in multi-color fluorescence microscopy, where Fura-4F is often used in conjunction with other fluorescent probes, the potential for spectral crosstalk presents a significant challenge to data accuracy. This guide provides a comprehensive evaluation of the spectral crosstalk between Fura-4F and other commonly used fluorophores, offering quantitative data, detailed experimental protocols for assessing bleed-through, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Spectral Properties and Potential for Overlap
Understanding the excitation and emission spectra of fluorophores is the first step in predicting and mitigating spectral crosstalk. The following tables summarize the key spectral characteristics of Fura-4F, Green Fluorescent Protein (GFP), and the red fluorescent protein mCherry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| Fura-4F (Ca²⁺-free) | 363[1] | 512[1] | Ratiometric dye with an isosbestic point around 360 nm. |
| Fura-4F (Ca²⁺-bound) | 336[1] | 511[1] | Upon binding calcium, the excitation peak shifts to a shorter wavelength. |
| eGFP (Enhanced GFP) | 488[2][3] | 509[2][3] | A widely used green fluorescent protein with a relatively narrow emission spectrum. |
| mCherry | 587[4][5] | 610[4][5] | A popular red fluorescent protein known for its photostability. |
Table 1: Key Spectral Characteristics of Fura-4F, eGFP, and mCherry.
The potential for spectral crosstalk arises from the overlap in the excitation and/or emission spectra of the fluorophores being used together.
| Fluorophore Pair | Excitation Overlap | Emission Overlap | Potential for Crosstalk |
| Fura-4F & eGFP | Minimal direct excitation of Fura-4F with a 488 nm laser. However, the tail of the 380 nm excitation for Fura-4F may slightly excite eGFP. | Significant overlap between the emission spectrum of Fura-4F (peak ~511 nm) and eGFP (peak ~509 nm). | High. The emission bleed-through from Fura-4F into the eGFP detection channel is a major concern. |
| Fura-4F & mCherry | Minimal. The excitation spectra are well-separated. | Minimal. The emission spectra are well-separated. | Low. This combination is generally considered to have low spectral crosstalk. |
Table 2: Qualitative Assessment of Spectral Overlap and Crosstalk Potential.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
Fura-4F pentapotassium: confirming findings from previous studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fura-4F pentapotassium with alternative calcium indicators, supported by experimental data and detailed protocols. This analysis confirms and expands upon findings from previous studies, offering a valuable resource for selecting the appropriate tool for intracellular calcium measurement.
This compound is a cell-impermeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ions. As a derivative of the widely used Fura-2, Fura-4F possesses distinct characteristics that make it a suitable alternative for specific experimental contexts, particularly those involving high calcium concentrations.
Performance Comparison of Calcium Indicators
The selection of a calcium indicator is critical for the accurate measurement of intracellular calcium dynamics. The following table summarizes the key performance characteristics of this compound and compares it with other commonly used calcium indicators.
| Indicator | Dissociation Constant (Kd) | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission (Ca²⁺-free / Ca²⁺-bound) | Quantum Yield | Key Features |
| Fura-4F | ~770 nM[1][2] | ~366 nm / ~336 nm[1] | ~511 nm[1] | Data not available | Lower affinity than Fura-2, suitable for high Ca²⁺ concentrations; Ratiometric.[1] |
| Fura-2 | ~145 nM[1] | ~380 nm / ~340 nm[3] | ~510 nm[3] | ~0.23 (Ca²⁺-bound) | High affinity, widely used for resting Ca²⁺ levels; Ratiometric; Relatively resistant to photobleaching.[1][3] |
| Indo-1 | ~230 nM | ~346 nm (single excitation) | ~475 nm / ~401 nm | Data not available | Ratiometric (emission shift); Prone to photobleaching.[1] |
| Fluo-4 | ~345 nM[4] | ~494 nm (single excitation) | ~516 nm | ~0.14 (Ca²⁺-bound)[5] | High fluorescence increase upon Ca²⁺ binding; Non-ratiometric.[4] |
Key Findings from Comparative Studies
Previous research has highlighted several key differences between Fura-4F and its parent compound, Fura-2. One study directly comparing the two in cardiomyocytes found that Fura-4F exhibits a narrower dynamic range but a more rapid response to changes in Ca²⁺ concentration.[6] This faster response time can be advantageous for tracking rapid calcium transients. The lower affinity (higher Kd) of Fura-4F makes it less prone to saturation in environments with high calcium concentrations, which would overwhelm a high-affinity indicator like Fura-2.[1][2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which Fura-4F is used, the following diagrams illustrate a typical calcium signaling pathway and the general experimental workflow for intracellular calcium measurement.
Experimental Protocols
The following is a generalized protocol for measuring intracellular calcium using the cell-permeant acetoxymethyl (AM) ester form of Fura-4F. This protocol can be adapted for various cell types and experimental setups.
Reagents and Solutions
-
Fura-4F AM (acetoxymethyl ester): Prepare a stock solution (e.g., 1 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Pluronic F-127: A 20% (w/v) stock solution in DMSO can aid in the dispersion of the AM ester in aqueous media.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer: Ensure the buffer is at the appropriate pH (typically 7.2-7.4) and temperature for your cells.
-
Probenecid (B1678239) (optional): An anion-exchange transport inhibitor that can reduce the leakage of the de-esterified dye from the cells. Prepare a stock solution in a suitable solvent.
Cell Loading Procedure
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Loading Solution Preparation:
-
Dilute the Fura-4F AM stock solution into the physiological buffer to the final working concentration (typically 1-5 µM).
-
To aid in dye loading, pre-mix the Fura-4F AM with an equal volume of Pluronic F-127 solution before diluting in the buffer.
-
If using, add probenecid to the final loading solution.
-
-
Dye Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-4F AM loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and temperature may need to be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fura-4F AM by intracellular esterases.
-
Fluorescence Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with a light source capable of exciting at 340 nm and 380 nm, and a filter set to collect emission at approximately 510 nm.[7] A camera with sufficient sensitivity and temporal resolution is also required.
-
Image Acquisition:
-
Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and recording the corresponding emission intensities.
-
Introduce the experimental stimulus (e.g., agonist, ionophore) to the cells.
-
Continue to acquire ratiometric images at a defined time interval to monitor the changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
For quantitative measurements, a calibration can be performed using calcium standards and ionophores to convert the fluorescence ratio to absolute calcium concentrations.
-
Conclusion
This compound serves as a valuable tool for researchers studying intracellular calcium signaling, particularly in scenarios where high calcium concentrations are anticipated. Its lower affinity and rapid response kinetics offer distinct advantages over higher-affinity probes like Fura-2. By understanding its performance characteristics in comparison to other indicators and employing optimized experimental protocols, researchers can confidently utilize Fura-4F to generate robust and reliable data, thereby advancing our understanding of the intricate role of calcium in cellular physiology and disease.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Advanced & Integrative Applications
Simultaneous Patch-Clamp Electrophysiology and Fura-4F Calcium Imaging: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of patch-clamp electrophysiology with fluorescent calcium imaging offers a powerful methodology for elucidating the intricate relationship between cellular electrical activity and intracellular calcium dynamics.[1][2] Patch-clamp electrophysiology is the gold-standard technique for high-resolution recording of a cell's electrical properties, allowing for precise control and measurement of membrane potential and ionic currents.[3][4][5] Complementing this, calcium imaging with fluorescent indicators like Fura-4F provides a dynamic, real-time visualization of intracellular calcium concentration ([Ca²⁺]ᵢ) changes, which are pivotal in a vast array of cellular signaling pathways.[2]
This combined approach enables a direct correlation between specific electrical events, such as action potentials or synaptic potentials, and the resultant calcium transients.[6][7] Such correlative data is invaluable for understanding ion channel function, synaptic plasticity, excitation-contraction coupling, and for screening the effects of pharmacological agents on these processes. Fura-4F, a derivative of Fura-2, is particularly well-suited for these applications due to its ratiometric nature, which minimizes artifacts from uneven dye loading, photobleaching, and cell movement. Its lower affinity for Ca²⁺ compared to Fura-2 makes it ideal for tracking larger and faster calcium transients without saturation.
This document provides detailed application notes and step-by-step protocols for performing simultaneous patch-clamp electrophysiology and Fura-4F calcium imaging.
Application Notes
The simultaneous recording of electrophysiological signals and intracellular calcium levels is a powerful tool in neuroscience and drug discovery.[1] This technique allows for the direct investigation of how electrical events at the cell membrane, such as the firing of action potentials, influence intracellular calcium concentrations.[6][7] For instance, it can be used to study the influx of calcium through voltage-gated calcium channels during an action potential or the release of calcium from internal stores triggered by synaptic activity.[2]
In drug development, this combined approach is invaluable for assessing the mechanism of action of novel compounds. For example, a researcher can determine if a drug that modulates ion channel activity also affects downstream calcium signaling pathways. This detailed understanding can aid in lead optimization and the identification of potential off-target effects.
Key Advantages of the Combined Technique:
-
High Temporal and Spatial Resolution: Electrophysiology offers sub-millisecond temporal resolution of electrical events, while calcium imaging provides spatial information about calcium dynamics within the cell.[1]
-
Direct Correlation: Enables a direct link between specific electrical phenomena (e.g., action potentials, postsynaptic potentials) and the resulting changes in intracellular calcium.[6]
-
Mechanistic Insights: Provides a deeper understanding of cellular signaling pathways by connecting membrane excitability to intracellular second messenger systems.
-
Pharmacological Screening: Allows for a more comprehensive assessment of drug effects on both electrical and chemical signaling in cells.
Experimental Protocols
I. Cell Preparation
-
Cell Culture: Plate cells (e.g., cultured neurons, cardiomyocytes, or HEK293 cells expressing a channel of interest) onto glass coverslips suitable for microscopy.
-
Transfection (if applicable): If studying a specific ion channel or receptor, transfect the cells with the corresponding plasmid DNA 24-48 hours prior to the experiment. A co-transfected fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
-
Acute Preparations (e.g., brain slices): Prepare acute tissue slices (e.g., 300-400 µm thick hippocampal slices) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[2] Allow slices to recover for at least 1 hour before proceeding.
II. Fura-4F AM Loading
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the Fura-4F AM stock solution into the appropriate extracellular recording solution (e.g., aCSF or Hanks' Balanced Salt Solution - HBSS) to a final concentration of 2-5 µM. To aid in dye loading, the non-ionic detergent Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.05%.[8]
-
Cell Loading:
-
For cultured cells, replace the culture medium with the Fura-4F AM loading solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
For acute slices, incubate the slices in the Fura-4F AM loading solution for 30-60 minutes at 32-35°C, ensuring continuous oxygenation.
-
-
Wash: After loading, wash the cells or slices 2-3 times with fresh, dye-free extracellular solution to remove excess Fura-4F AM.
-
De-esterification: Allow the cells or slices to rest for at least 30 minutes in the dye-free extracellular solution to allow for complete de-esterification of the Fura-4F AM by intracellular esterases.
III. Simultaneous Patch-Clamp and Calcium Imaging
-
Transfer to Recording Chamber: Transfer the coverslip with loaded cells or the brain slice to the recording chamber of an upright or inverted microscope equipped for both electrophysiology and fluorescence imaging.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated extracellular solution at a constant flow rate.
-
Cell Identification: Identify a healthy, loaded cell for recording. For transfected cells, use the appropriate fluorescence filter set to identify cells expressing the fluorescent marker.
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-8 MΩ.
-
Fill the micropipette with the appropriate intracellular solution containing Fura-4F salt (e.g., 50-200 µM) to maintain the intracellular dye concentration during whole-cell recording.
-
Approach the target cell and establish a gigaohm seal.[5][9]
-
Rupture the cell membrane to achieve the whole-cell configuration.[4][5]
-
Perform electrophysiological recordings in either voltage-clamp or current-clamp mode.[3][4]
-
-
Calcium Imaging:
-
Excite the Fura-4F loaded cell alternately with 340 nm and 380 nm light using a high-speed wavelength switcher.
-
Collect the emitted fluorescence at ~510 nm using a sensitive camera (e.g., sCMOS or EMCCD).
-
Acquire images at a suitable frame rate to capture the kinetics of the calcium transients of interest.
-
-
Data Acquisition: Synchronize the acquisition of electrophysiological data and fluorescence images using appropriate software. This is crucial for accurate temporal correlation of the two signals.
Data Presentation
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Fura-4F AM Loading Concentration | 2 - 5 µM | Higher concentrations may be cytotoxic. |
| Fura-4F Salt (in pipette) | 50 - 200 µM | For whole-cell recordings to maintain dye concentration. |
| Excitation Wavelengths | 340 nm and 380 nm | Alternating excitation for ratiometric imaging. |
| Emission Wavelength | ~510 nm | Peak emission of Fura-4F. |
| Patch Pipette Resistance | 3 - 8 MΩ | Varies depending on cell type. |
| Seal Resistance | > 1 GΩ | Essential for low-noise recordings. |
Solution Compositions
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| Glucose | 25 | |
| K-Gluconate Intracellular Solution | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| EGTA | 0.2 | |
| Fura-4F (K⁺ salt) | 0.05 - 0.2 |
Note: The exact composition of solutions should be optimized for the specific cell type and experimental goals.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for simultaneous patch-clamp and calcium imaging.
Caption: Signaling pathway of depolarization-induced calcium increase.
References
- 1. Frontiers | A Modified Miniscope System for Simultaneous Electrophysiology and Calcium Imaging in vivo [frontiersin.org]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols: Combining Optogenetics with Fura-4F Imaging to Study Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to both manipulate and record neural activity with high spatiotemporal precision is fundamental to dissecting the function of neural circuits. Optogenetics provides unparalleled control over the activity of genetically defined neuronal populations through the use of light-activated proteins.[1][2] When combined with calcium imaging, a powerful technique for monitoring the dynamics of intracellular calcium that correlate with neural activity, researchers can directly investigate the causal relationships between the firing of specific neurons and the responses of their downstream targets.[3][4][5]
This document provides detailed application notes and protocols for the combined use of optogenetics and the ratiometric calcium indicator Fura-4F for the study of neural circuits in ex vivo brain slices. Fura-4F, an analog of Fura-2, possesses a lower binding affinity for Ca2+, making it particularly well-suited for measuring large and rapid changes in intracellular calcium concentrations that might saturate higher-affinity indicators.[6][7] This approach allows for the precise optical stimulation of channelrhodopsin (ChR2)-expressing neurons and the simultaneous monitoring of calcium dynamics in postsynaptic neurons, providing a robust method for mapping functional connectivity and investigating synaptic plasticity.[1][8][9]
Key Concepts and Considerations
-
Optogenetics: This technique utilizes light-sensitive ion channels or pumps (opsins), such as Channelrhodopsin-2 (ChR2), which can be genetically expressed in specific neuronal populations.[1][2] Illumination with light of a specific wavelength can then be used to depolarize (activate) or hyperpolarize (inhibit) these neurons with millisecond precision.
-
Fura-4F Calcium Imaging: Fura-4F is a ratiometric fluorescent calcium indicator. It exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+. By measuring the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm), a quantitative measure of intracellular calcium concentration can be obtained, which is less susceptible to artifacts such as dye concentration, photobleaching, and cell thickness compared to single-wavelength indicators.[6][7]
-
Spectral Compatibility: A critical consideration is the spectral overlap between the activation spectrum of the opsin and the excitation/emission spectra of the calcium indicator. ChR2 is maximally activated by blue light (~470 nm), while Fura-4F is excited by UV light (340/380 nm) and emits in the green spectrum (~510 nm). This spectral separation allows for simultaneous optogenetic stimulation and calcium imaging with minimal crosstalk.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the components and techniques described in these protocols.
Table 1: Properties of Fura-4F Calcium Indicator
| Property | Value | Reference |
| Ca2+ Dissociation Constant (Kd) | ~770 nM | [6] |
| Excitation Wavelengths (Ca2+-free / Ca2+-bound) | ~380 nm / ~340 nm | [6][7] |
| Emission Wavelength | ~510 nm | [7] |
| Form for Loading | Acetoxymethyl (AM) ester | [10][11] |
Table 2: Optogenetic Actuator Parameters (Channelrhodopsin-2, ChR2)
| Property | Value | Reference |
| Activation Wavelength (Peak) | ~470 nm (Blue Light) | [1][2] |
| Ion Selectivity | Non-selective Cation Channel | [1][2] |
| Typical Light Power Density | 1-10 mW/mm² | [4] |
| Typical Pulse Duration | 1-10 ms (B15284909) | [12] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents previously injected with a viral vector for ChR2 expression.
Materials and Reagents:
-
Anesthetized animal (e.g., mouse or rat) expressing ChR2 in the desired brain region.
-
Ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution (e.g., a modified, low-calcium, high-magnesium artificial cerebrospinal fluid - aCSF).
-
Carbogenated aCSF for recovery and recording.
-
Vibrating microtome (vibratome).
-
Recovery chamber.
Methodology:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Fura-4F AM Ester Loading in Brain Slices
This protocol details the loading of brain slices with the cell-permeant Fura-4F AM ester.
Materials and Reagents:
-
Prepared acute brain slices.
-
Fura-4F AM (acetoxymethyl ester).
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Pluronic F-127.
-
Carbogenated aCSF.
-
Loading chamber.
Methodology:
-
Prepare Fura-4F AM Stock Solution: Dissolve Fura-4F AM in DMSO to create a 1-10 mM stock solution. To aid in solubilization, add Pluronic F-127 (20% w/v in DMSO) to the stock solution.
-
Prepare Loading Solution: Dilute the Fura-4F AM stock solution into carbogenated aCSF to a final concentration of 2-10 µM. The final concentration may require optimization depending on the tissue and experimental goals.
-
Loading Incubation: Transfer the brain slices to a loading chamber containing the Fura-4F AM loading solution. Incubate for 30-60 minutes at 32-34°C. The incubation time and temperature may need to be optimized.[10][11]
-
Washing and De-esterification: After loading, transfer the slices back to a chamber with fresh, carbogenated aCSF and allow them to rest for at least 30 minutes at room temperature. This allows for the de-esterification of the Fura-4F AM by intracellular esterases, trapping the active form of the dye inside the cells.[13]
Protocol 3: Combined Optogenetic Stimulation and Fura-4F Imaging
This protocol outlines the procedure for simultaneous optogenetic stimulation and ratiometric calcium imaging.
Materials and Reagents:
-
Fura-4F loaded brain slice in a recording chamber.
-
Microscope equipped for epifluorescence imaging with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., a xenon lamp with a filter wheel or a dedicated LED light source).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
A light source for optogenetic stimulation (e.g., a 470 nm LED) coupled to the microscope's light path.
-
Data acquisition software to synchronize stimulation and imaging.
-
Perfusion system with carbogenated aCSF.
Methodology:
-
Slice Placement: Place a Fura-4F loaded brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.[8]
-
Cell Identification: Identify the ChR2-expressing axons/terminals (often co-expressing a fluorescent reporter like mCherry or GFP) and the postsynaptic neurons of interest.
-
Imaging Parameters:
-
Set the excitation wavelengths to alternate between 340 nm and 380 nm.
-
Set the emission filter to ~510 nm.
-
Acquire images at a suitable frame rate (e.g., 5-20 Hz) to capture the dynamics of the calcium signals.
-
-
Optogenetic Stimulation:
-
Deliver brief pulses of blue light (e.g., 1-10 ms duration) to activate ChR2.[12]
-
The intensity and duration of the light pulse should be optimized to elicit reliable neuronal activation without causing photodamage.
-
-
Data Acquisition:
-
Start recording the baseline Fura-4F fluorescence ratio (F340/F380).
-
Deliver the optogenetic stimulus and continue recording the fluorescence ratio to capture the resulting calcium transients in the postsynaptic neurons.
-
Allow for a sufficient inter-stimulus interval for the calcium levels to return to baseline.
-
Data Analysis
The primary output of a Fura-4F imaging experiment is a time-series of fluorescence intensity values at 340 nm and 380 nm excitation.
-
Background Subtraction: Subtract the background fluorescence from each image.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (R = F340 / F380) for each region of interest (ROI) corresponding to a cell body.
-
Conversion to Calcium Concentration (Optional): The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute intracellular calcium concentration, although for many applications, the change in ratio (ΔR/R) is a sufficient and more robust measure of neural activity.
-
Data Interpretation: Analyze the temporal relationship between the optogenetic stimulus and the change in the Fura-4F ratio in the postsynaptic neurons. An increase in the ratio following stimulation indicates a calcium influx and thus, a functional synaptic connection.
Visualizations
Signaling Pathway
Caption: Optogenetic activation of ChR2 leads to neurotransmitter release and a subsequent calcium increase in the postsynaptic neuron, detected by Fura-4F.
Experimental Workflow
Caption: The experimental workflow for combining optogenetics and Fura-4F imaging, from viral injection to data analysis.
Logical Relationship
Caption: The logical flow from optogenetic input to the resulting calcium-dependent fluorescence output measured by Fura-4F.
References
- 1. Studying Neuronal Function Ex Vivo Using Optogenetic Stimulation and Patch Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying Neuronal Function Ex Vivo Using Optogenetic Stimulation and Patch Clamp | Springer Nature Experiments [experiments.springernature.com]
- 3. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 4. Simultaneous Optogenetics and Cellular Resolution Calcium Imaging During Active Behavior Using a Miniaturized Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of optogenetics with complementary methodologies in systems neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optogenetic Stimulation and Electrophysiological Recording of Synaptic Events in Rat Brain Slices [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Resolution Calcium Imaging with Fura-4F and STED Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression.[1] Visualizing the spatiotemporal dynamics of intracellular Ca²⁺ is key to understanding these fundamental biological functions. Fura-4F, a ratiometric fluorescent Ca²⁺ indicator, offers a robust method for quantifying Ca²⁺ concentrations. When combined with super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy, it opens up the possibility of studying Ca²⁺ signaling at the nanoscale, well beyond the diffraction limit of conventional microscopy.[2][3]
These application notes provide a comprehensive guide to utilizing Fura-4F with STED microscopy for high-resolution live-cell imaging of Ca²⁺ dynamics. We offer detailed protocols, data presentation guidelines, and illustrative diagrams to facilitate the successful implementation of this advanced imaging technique. While direct STED imaging data for Fura-4F is not extensively published, this document provides a robust theoretical framework and a practical starting point for researchers based on the known properties of Fura-4F and the principles of STED microscopy with spectrally similar fluorophores.
Principles
Fura-4F: A Ratiometric Calcium Indicator
Fura-4F is a derivative of the widely used Fura-2 indicator.[4] Like Fura-2, Fura-4F is a ratiometric dye, meaning that its fluorescence excitation spectrum shifts upon binding to Ca²⁺.[4][5] This property allows for the precise determination of Ca²⁺ concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is independent of variables such as dye concentration, cell thickness, and photobleaching.[5]
Upon binding to Ca²⁺, the excitation maximum of Fura-4F shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), with fluorescence emission consistently peaking at around 510 nm.[6] Fura-4F has a lower affinity for Ca²⁺ (Kd ≈ 770 nM) compared to Fura-2 (Kd ≈ 145 nM), making it particularly well-suited for measuring higher Ca²⁺ concentrations that might saturate Fura-2.[7]
STED Microscopy for Super-Resolution Imaging
STED microscopy is a super-resolution technique that overcomes the diffraction limit of light by selectively deactivating fluorophores at the periphery of the excitation focus.[2] This is achieved by co-aligning a donut-shaped "depletion" laser beam with the excitation laser. The STED laser, which is red-shifted relative to the emission spectrum of the fluorophore, forces excited molecules back to the ground state via stimulated emission.[8][9] This effectively narrows the area from which fluorescence is emitted, resulting in a significant improvement in spatial resolution, potentially down to tens of nanometers.[8]
For green-emitting fluorophores like Fura-4F (emission max ~510 nm), a STED laser with a wavelength in the range of 560-595 nm is suitable for efficient depletion.[10][11]
Quantitative Data
The following tables summarize the key spectral and photophysical properties of Fura-4F and provide a comparison with its higher-affinity analog, Fura-2.
Table 1: Spectral Properties of Fura-4F and Fura-2
| Property | Fura-4F | Fura-2 | Reference(s) |
| Excitation Maximum (Ca²⁺-free) | ~380 nm | ~380 nm | [6] |
| Excitation Maximum (Ca²⁺-bound) | ~340 nm | ~340 nm | [6] |
| Emission Maximum | ~510 nm | ~510 nm | [6][12] |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | ~145 nM | [7] |
Table 2: Recommended STED Microscopy Parameters for Fura-4F (Theoretical)
| Parameter | Recommended Value/Range | Rationale/Notes |
| Excitation Wavelength | 340 nm and 380 nm | For ratiometric imaging of Ca²⁺-bound and Ca²⁺-free Fura-4F. |
| Emission Detection Range | 490 - 530 nm | Centered around the emission maximum of Fura-4F. |
| STED Depletion Laser Wavelength | 592 nm | Overlaps with the red tail of Fura-4F's emission spectrum for efficient depletion. Other wavelengths in the 560-595 nm range may also be effective.[10][11] |
| STED Laser Power | 50 - 200 mW | Starting range; requires optimization to balance resolution enhancement and phototoxicity/photobleaching. |
| Pixel Dwell Time | 5 - 20 µs | Shorter dwell times minimize phototoxicity in live-cell imaging. |
| Pixel Size | 20 - 40 nm | To adequately sample the super-resolved image. |
Experimental Protocols
Cell Preparation and Fura-4F AM Loading
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Fura-4F, AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
High-quality glass-bottom dishes or coverslips suitable for super-resolution microscopy
Protocol:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fura-4F, AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Seeding: Seed cells on high-quality glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Prepare Loading Solution:
-
For a final Fura-4F concentration of 2-5 µM, dilute the Fura-4F, AM stock solution in HBSS or your imaging buffer.
-
To aid in dye solubilization, add an equal volume of the 20% Pluronic F-127 stock solution to the diluted Fura-4F, AM and vortex briefly.
-
-
Dye Loading:
-
Remove the cell culture medium and wash the cells once with warm HBSS.
-
Add the Fura-4F loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
De-esterification:
-
After loading, wash the cells twice with warm HBSS to remove excess dye.
-
Incubate the cells in fresh, warm HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging: The cells are now ready for STED microscopy.
STED Imaging of Fura-4F
The following is a starting point for setting up a STED microscope for Fura-4F imaging. Specific parameters will need to be optimized for your instrument and experimental goals.
Imaging Setup:
-
Mount the Sample: Place the dish or coverslip with Fura-4F loaded cells on the STED microscope stage.
-
Locate Cells: Using the 380 nm excitation (Ca²⁺-free form), locate and focus on the cells of interest using a lower laser power to minimize photobleaching.
-
Confocal Imaging (Optional but Recommended):
-
Acquire a standard confocal image using both 340 nm and 380 nm excitation to assess dye loading and baseline Ca²⁺ levels.
-
-
STED Image Acquisition:
-
Switch to STED mode.
-
Set the excitation wavelengths to 340 nm and 380 nm.
-
Set the STED depletion laser to 592 nm.
-
Begin with a low STED laser power (e.g., 50 mW) and gradually increase it to achieve the desired resolution improvement while monitoring for signs of phototoxicity (e.g., cell blebbing, morphological changes).
-
Acquire a time-series of ratiometric STED images to capture Ca²⁺ dynamics upon stimulation.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to Fura-4F STED microscopy.
Caption: Fura-4F ratiometric sensing of calcium.
Caption: Experimental workflow for Fura-4F STED microscopy.
Caption: Simplified Store-Operated Calcium Entry pathway.
Data Analysis and Interpretation
-
Image Registration: If there is any motion artifact between the 340 nm and 380 nm image acquisitions, perform image registration to ensure accurate pixel-wise ratioing.
-
Background Subtraction: Subtract the background fluorescence from both the 340 nm and 380 nm images.
-
Ratio Calculation: Generate the ratio image by dividing the background-subtracted 340 nm image by the 380 nm image on a pixel-by-pixel basis.
-
Calibration (Optional): For absolute Ca²⁺ concentration measurements, calibrate the Fura-4F ratio using Ca²⁺ standards. The Grynkiewicz equation can be used for this purpose: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R is the measured 340/380 fluorescence ratio.
-
Rmin is the ratio at zero free Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺.
-
F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-4F.
-
-
Interpretation: The resulting super-resolution ratiometric images will provide a map of intracellular Ca²⁺ concentrations with high spatial detail, allowing for the analysis of local Ca²⁺ microdomains, sparks, and waves in relation to subcellular structures.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Incomplete dye loading or de-esterification. | Optimize loading time and concentration. Ensure cells are healthy. |
| Photobleaching. | Reduce excitation and STED laser power. Decrease pixel dwell time. | |
| High Background | Incomplete removal of extracellular dye. | Ensure thorough washing after loading. |
| Dye compartmentalization (e.g., in organelles). | Lower loading temperature or use a lower dye concentration. | |
| Phototoxicity | High laser power. | Use the lowest possible excitation and STED laser powers that provide adequate resolution. |
| Prolonged imaging. | Limit the duration of time-series acquisitions. | |
| Poor Resolution Enhancement | Insufficient STED laser power. | Gradually increase STED laser power. |
| Mismatch between STED laser and dye emission. | Ensure the STED laser wavelength is appropriate for Fura-4F. | |
| Suboptimal sample preparation. | Use high-quality coverslips and appropriate mounting medium. |
Conclusion
The combination of Fura-4F and STED microscopy presents a powerful, albeit challenging, approach to visualize intracellular Ca²⁺ signaling with unprecedented spatial resolution. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the nanoscale world of Ca²⁺ dynamics. Careful optimization of dye loading, imaging parameters, and data analysis will be crucial for obtaining high-quality, reproducible results. This technique holds the potential to provide novel insights into the intricate organization and function of Ca²⁺ signaling in health and disease.
References
- 1. Effects of photolabile calcium chelators on fluorescent calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STED microscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - CH [thermofisher.com]
- 6. elliotscientific.com [elliotscientific.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superresolution Modeling of Calcium Release in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlative super-resolution analysis of cardiac calcium sparks and their molecular origins in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Fura-2 - Wikipedia [en.wikipedia.org]
Application Note: In Vivo Calcium Imaging with Fura-4F Using Multiphoton Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo calcium imaging is a powerful technique for monitoring neural activity and cellular signaling in real-time within a living organism. Multiphoton microscopy offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning.[1][2] Fura-4F, a ratiometric calcium indicator, is well-suited for these applications due to its favorable two-photon excitation properties and a dissociation constant (Kd) appropriate for detecting a wide range of physiological calcium concentrations.[1][3] This document provides a detailed protocol for in vivo calcium imaging using Fura-4F with multiphoton microscopy, covering dye loading, surgical preparation, imaging parameters, and data analysis.
Fura-4F is a derivative of the widely used Fura-2 indicator, but with a lower affinity for Ca2+, making it better suited for measuring higher calcium concentrations that might saturate Fura-2.[3] Its ratiometric nature, where the excitation spectrum shifts upon binding to calcium, allows for accurate quantification of intracellular calcium concentrations, correcting for variables such as dye concentration, cell thickness, and photobleaching.[4][5][6]
Key Advantages of Fura-4F for In Vivo Multiphoton Imaging
-
Ratiometric Measurement: Provides reliable quantification of intracellular Ca2+ concentrations by minimizing artifacts from uneven dye loading, photobleaching, and cell volume changes.[4][5][6]
-
Two-Photon Excitability: Can be efficiently excited by near-infrared lasers, which allows for deeper tissue penetration and reduced phototoxicity compared to UV excitation.[1][7]
-
Appropriate Ca2+ Affinity: With a higher dissociation constant (Kd) than Fura-2, Fura-4F is suitable for measuring larger calcium transients without saturation.[1][3]
-
High Signal-to-Background Ratio: Studies have shown that Fura-4F can yield a high signal-to-background ratio, crucial for resolving small signals in vivo.[1]
-
Photostability: Demonstrates good photostability under continuous two-photon excitation, enabling long-term imaging experiments.[1][3][7]
Quantitative Data Summary
The following tables summarize the key properties of Fura-4F and provide a comparison with other common calcium indicators.
Table 1: Properties of Fura-4F
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca2+ | ~0.77 µM - 1.16 µM | [1][7][8] |
| Two-Photon Excitation Peak | ~810 nm | [1][7] |
| Emission Peak | ~511 nm | [5] |
| Dynamic Range (Rf) | ~12.2 | [1][7] |
| Form | Acetoxymethyl (AM) ester for cell loading | [9][10][11] |
Table 2: Comparison of Calcium Indicators for Multiphoton Imaging
| Indicator | Type | Kd (approx.) | Two-Photon Excitation | Advantages | Limitations |
| Fura-4F | Ratiometric (Excitation) | 0.77 µM | Yes (~810 nm) | Quantitative, good dynamic range for larger Ca2+ transients, photostable.[1][3][7] | Requires switching excitation wavelengths. |
| Fura-2 | Ratiometric (Excitation) | 0.18 µM | Yes (~780 nm) | Highly sensitive to resting Ca2+ levels, quantitative.[1] | Can saturate with large Ca2+ increases.[3] |
| Indo-1 | Ratiometric (Emission) | 0.23 µM | Yes | Single excitation wavelength for ratiometric imaging.[5] | Less photostable than Fura dyes.[1] |
| Fluo-4 | Single Wavelength | 0.34 µM | Yes (~800 nm) | Bright, high signal change, simple imaging setup.[12] | Not ratiometric, making quantification difficult.[13] |
| GCaMPs | Genetically Encoded | Variable | Yes | Cell-type specific expression, suitable for chronic imaging. | Generally lower signal-to-noise than chemical dyes.[13] |
Experimental Protocols
Preparation of Fura-4F AM Stock Solution
-
Dissolve 50 µg of Fura-4F AM in 48 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add 2 µL of Pluronic F-127 (20% solution in DMSO) to aid in dye solubilization and prevent precipitation in the aqueous loading buffer.[14]
-
Vortex the solution for 10-15 minutes to ensure the dye is fully dissolved. This will result in a stock solution of approximately 1 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
In Vivo Dye Loading: Multicell Bolus Loading (MCBL)
This protocol is adapted from the multicell bolus loading technique, which allows for staining of a large population of cells in a targeted brain region.[9][10][11][15]
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Perform a craniotomy over the brain region of interest to expose the dura mater.
-
Pipette Preparation: Pull a sharp glass micropipette with a tip diameter of 1-2 µm.
-
Loading Solution: Prepare the final loading solution by diluting the Fura-4F AM stock solution into an artificial cerebrospinal fluid (aCSF) to a final concentration of 0.5-1 mM.
-
Pressure Injection: Carefully insert the micropipette through the dura into the brain parenchyma to the desired depth (e.g., 150-250 µm below the surface).
-
Apply a small pressure pulse (e.g., 30-60 psi for 30-60 ms) to eject a small volume of the dye solution.
-
Retract the pipette and allow the dye to incubate for 45-90 minutes to permit cellular uptake and de-esterification by intracellular esterases.[11]
Multiphoton Microscopy and Imaging
-
Microscope Setup: Use a multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).
-
Excitation Wavelengths: For ratiometric imaging of Fura-4F, sequentially excite the sample at two wavelengths. While the optimal two-photon excitation peak is around 810 nm, for ratiometric imaging, select two wavelengths on either side of the isosbestic point. A common choice for Fura dyes is to alternate between a wavelength around 780-800 nm (where Ca2+-bound Fura-4F has higher fluorescence) and a wavelength where Ca2+-free Fura-4F is more efficiently excited or an isosbestic point. For simplicity and based on available data, single-wavelength excitation at 810 nm can be used to monitor calcium transients, though this sacrifices the ratiometric advantage.[1][7]
-
Emission Filter: Use a bandpass filter appropriate for Fura-4F emission, typically around 510-550 nm.
-
Image Acquisition: Acquire images or line scans at a frame rate sufficient to resolve the calcium dynamics of interest. Minimize laser power to reduce phototoxicity while maintaining an adequate signal-to-noise ratio.
-
Data Collection: Collect a time series of images, alternating the excitation wavelength for each frame if performing ratiometric imaging.
Data Analysis
Ratiometric Analysis
-
Background Subtraction: For each image in the time series, subtract the background fluorescence.
-
Ratio Calculation: Calculate the ratio (R) of the fluorescence intensity at the two excitation wavelengths for each pixel or region of interest (ROI).
-
R = F(λ1) / F(λ2) where F(λ1) is the fluorescence at the Ca2+-sensitive wavelength and F(λ2) is the fluorescence at the Ca2+-insensitive or isosbestic wavelength.
-
Calcium Concentration Calculation
The intracellular calcium concentration ([Ca2+]) can be calculated using the Grynkiewicz equation:[8]
[Ca2+] = Kd * β * [(R - Rmin) / (Rmax - R)]
Where:
-
Kd: The dissociation constant of Fura-4F for Ca2+.
-
β: The ratio of the fluorescence of the free indicator to the bound indicator at the denominator wavelength (λ2).
-
R: The experimentally measured fluorescence ratio.
-
Rmin: The ratio in the absence of calcium (zero Ca2+).
-
Rmax: The ratio at saturating calcium concentrations.
In vivo calibration to determine Rmin, Rmax, and β can be challenging. These values are often determined from in vitro calibrations or from previous literature.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo Fura-4F calcium imaging.
Fura-4F AM Loading and Activation Pathway
Caption: Cellular uptake and activation of Fura-4F AM.
Ratiometric Imaging Principle
Caption: Ratiometric imaging with Fura-4F.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Inefficient dye loading. | Optimize loading time and concentration. Ensure Pluronic F-127 is used. Check viability of cells. |
| Photobleaching. | Reduce laser power and/or exposure time. | |
| High background fluorescence | Incomplete de-esterification or dye leakage. | Allow for a longer incubation/recovery period after loading. |
| Autofluorescence from the tissue. | Select an imaging depth with lower autofluorescence. Optimize emission filter selection. | |
| Inconsistent or noisy ratio | Low signal-to-noise ratio. | Increase laser power slightly or use a longer pixel dwell time. |
| Movement artifacts. | Ensure stable head-fixation of the animal. Use image registration algorithms post-acquisition. | |
| Cellular toxicity | High dye concentration or prolonged laser exposure. | Reduce dye concentration and laser power. Minimize the duration of the imaging session. |
References
- 1. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurements of multiphoton action cross sections for multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Characterization of a range of fura dyes with two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted bulk-loading of fluorescent indicators for two-photon brain imaging in vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. polyemarket.com [polyemarket.com]
- 11. web.math.princeton.edu [web.math.princeton.edu]
- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 13. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 15. In Vivo Ca2+ Imaging of the Living Brain Using Multi-cell Bolus Loading Technique | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocols: Correlating Fura-4F Calcium Signals with Cellular Mechanics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate interplay between intracellular signaling and cellular mechanics is fundamental to a vast array of biological processes, including cell migration, differentiation, and tissue morphogenesis. Mechanical forces exerted by and upon a cell can trigger biochemical signaling cascades, and conversely, intracellular signals can modulate a cell's mechanical properties and behavior. A key second messenger in these mechanotransduction pathways is the calcium ion (Ca²⁺). Transient fluctuations in intracellular calcium concentration ([Ca²⁺]i) can regulate a multitude of cellular functions, including muscle contraction, gene expression, and cell adhesion.
Understanding the precise relationship between cellular mechanics and calcium signaling is therefore crucial for elucidating the mechanisms of various physiological and pathological processes. This knowledge is also vital in drug development for screening compounds that may modulate these pathways. This application note provides a detailed guide for correlating intracellular calcium signals, measured using the fluorescent indicator Fura-4F, with cellular mechanical properties and forces. We present protocols for simultaneous measurement of [Ca²⁺]i and cellular mechanics using two powerful techniques: Atomic Force Microscopy (AFM) and Traction Force Microscopy (TFM).
Fura-4F is a ratiometric calcium indicator that is excited by UV light.[1][2] It is a derivative of Fura-2 with a moderate affinity for Ca²⁺ (Kd ≈ 0.77 µM), making it suitable for detecting a wide range of calcium concentrations.[3][4] Its ratiometric nature allows for accurate quantification of [Ca²⁺]i, independent of dye concentration, path length, and illumination intensity, which is a significant advantage over single-wavelength indicators.[5][6][7]
This document will provide researchers with the necessary protocols and conceptual framework to design and execute experiments that simultaneously capture the dynamic interplay between calcium signaling and cellular mechanics.
Key Concepts and Signaling Pathways
Mechanical stimuli can be transduced into biochemical signals through various mechanisms, often involving mechanosensitive ion channels or the activation of signaling cascades linked to the cytoskeleton and focal adhesions. An increase in intracellular calcium is a common downstream event.
Data Presentation: Properties of Fura-4F
| Property | Value | Reference(s) |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | [7] |
| Emission Wavelength | ~510 nm | [7] |
| Dissociation Constant (Kd) | ~0.77 µM | [3][4] |
| Form | Acetoxymethyl (AM) ester for cell loading | [4][8] |
| Advantages | Ratiometric, suitable for quantitative imaging | [5][6] |
| Disadvantages | Requires UV excitation, potential phototoxicity | [5] |
Experimental Protocols
General Cell Preparation and Fura-4F Loading
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Cell culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fura-4F, AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Protocol:
-
Cell Seeding: Seed cells onto appropriate glass-bottom dishes or coverslips to achieve the desired confluency for imaging (typically 50-70%). Allow cells to adhere and grow for at least 24 hours.
-
Prepare Fura-4F Stock Solution: Dissolve Fura-4F, AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare Loading Buffer:
-
For a final concentration of 2 µM Fura-4F, AM, dilute the stock solution into pre-warmed HBSS or cell culture medium.
-
To aid in dye solubilization, pre-mix the Fura-4F, AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.
-
If dye leakage is an issue, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Fura-4F loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing: After incubation, gently wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.
-
De-esterification: Add fresh, pre-warmed HBSS or imaging medium to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
The cells are now ready for simultaneous calcium imaging and mechanical measurements.
Protocol 1: Simultaneous Calcium Imaging and Atomic Force Microscopy (AFM)
This protocol describes how to measure the mechanical properties of a single cell (e.g., stiffness) while simultaneously recording intracellular calcium signals.[9][10][11]
Additional Materials:
-
Atomic Force Microscope (AFM) integrated with an inverted fluorescence microscope
-
AFM cantilevers with a spherical tip (to minimize cell damage)
Protocol:
-
Prepare and load cells with Fura-4F as described in section 4.1.
-
Calibrate the AFM cantilever to determine its spring constant.
-
Mount the sample on the stage of the integrated AFM-fluorescence microscope.
-
Locate a target cell using brightfield or phase-contrast microscopy.
-
Position the AFM cantilever over the center of the cell.
-
Initiate calcium imaging: Begin acquiring ratiometric images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm. Establish a baseline [Ca²⁺]i recording.
-
Perform AFM indentation:
-
Engage the AFM tip with the cell surface.
-
Perform a force-distance curve by indenting the cell to a predefined force or depth and then retracting the cantilever.
-
Continue to acquire calcium images throughout the indentation process.
-
-
Data Acquisition: Ensure that the AFM data (cantilever deflection and z-piezo position) and the fluorescence images are temporally synchronized.
-
Data Analysis:
-
AFM Data: Convert the force-distance curves into force-indentation curves. Fit the indentation portion of the curve with an appropriate model (e.g., Hertz model) to calculate the Young's modulus (a measure of cell stiffness).[12][13]
-
Calcium Data: For each time point, calculate the 340/380 nm fluorescence ratio for the entire cell or specific regions of interest. Convert the ratio to [Ca²⁺]i using a calibration curve.
-
Correlation: Plot the change in [Ca²⁺]i as a function of the applied force or indentation depth.
-
Protocol 2: Simultaneous Calcium Imaging and Traction Force Microscopy (TFM)
This protocol describes how to measure the contractile forces exerted by a cell on its substrate while simultaneously recording intracellular calcium signals.[14][15][16][17]
Additional Materials:
-
Polyacrylamide or other soft hydrogels of known stiffness
-
Fluorescent microbeads (fiducial markers)
-
Microscope with environmental control (temperature, CO₂, humidity)
Protocol:
-
Prepare TFM Substrates: Fabricate polyacrylamide gels of a known Young's modulus with embedded fluorescent microbeads.[18] The stiffness of the gel should be within a physiological range for the cell type being studied.
-
Functionalize the Gel Surface: Coat the surface of the gel with an extracellular matrix protein (e.g., collagen, fibronectin) to promote cell adhesion.
-
Seed and Culture Cells: Seed cells onto the prepared gels and allow them to adhere and spread for several hours or overnight.
-
Load cells with Fura-4F as described in section 4.1.
-
Time-Lapse Microscopy:
-
Place the dish on the microscope stage within an environmental chamber.
-
For a chosen cell, acquire time-lapse sequences of images, alternating between:
-
Fura-4F ratiometric imaging (340/380 nm excitation, 510 nm emission).
-
Imaging of the fluorescent beads in the gel (using the appropriate filter set for the beads).
-
-
-
Acquire Reference Image: At the end of the experiment, detach the cell from the substrate (e.g., by adding trypsin). After the cell has detached, acquire a final image of the fluorescent beads. This image represents the unstrained, stress-free state of the gel.
-
Data Analysis:
-
TFM Data:
-
Calcium Data: Quantify the [Ca²⁺]i over time from the Fura-4F ratio images as described in the AFM protocol.
-
Correlation: Correlate the temporal changes in intracellular calcium with the dynamics of the traction forces (e.g., total force, force at specific locations).
-
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Fura-4F Signal or Poor Loading | Incomplete de-esterification; inefficient dye loading; unhealthy cells. | Optimize loading time and concentration; ensure cells are healthy and not over-confluent; allow sufficient time for de-esterification. |
| High Background Fluorescence | Incomplete removal of extracellular dye; phenol (B47542) red in the medium. | Ensure thorough washing after loading; use a phenol red-free imaging medium. |
| Rapid Fura-4F Signal Decay (Leakage) | Activity of organic anion transporters. | Add probenecid to the loading and imaging buffers. |
| No Correlation between Mechanics and Ca²⁺ | The mechanical stimulus is below the threshold for a calcium response; the specific signaling pathway is not active in the chosen cell type or condition; temporal resolution is too low. | Increase the applied force/deformation (AFM) or use a softer substrate (TFM); investigate different cell types or stimulation protocols; increase the image acquisition rate. |
| Cell Damage during AFM Indentation | Tip shape is too sharp; indentation force/speed is too high. | Use a spherical or blunt AFM tip; reduce the applied force and indentation speed. |
| Poor Bead Tracking in TFM | Low bead density; photobleaching of beads; z-drift of the microscope. | Optimize the concentration of beads in the gel; use photostable beads and minimize light exposure; use an autofocus system. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the intricate relationship between intracellular calcium signaling and cellular mechanics. By combining the quantitative power of Fura-4F ratiometric imaging with the precise mechanical measurements afforded by AFM and TFM, researchers can gain deeper insights into the fundamental processes of mechanotransduction. These methods are invaluable for basic research in cell biology and have significant potential in the field of drug discovery for identifying and characterizing compounds that modulate cellular mechanical responses and associated signaling pathways.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A beginner's guide to atomic force microscopy probing for cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating cell mechanics with atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous, real-time imaging of intracellular calcium and cellular traction force production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Traction Force Microscopy [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Field Guide to Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium Signaling in 3D Cell Cultures with Fura-4F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly recognized as more physiologically relevant models than traditional 2D monolayers for studying complex biological processes, including cancer progression and drug response. These models better recapitulate the in vivo tumor microenvironment, with gradients of oxygen, nutrients, and signaling molecules. Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a wide array of cellular functions, including proliferation, migration, invasion, and apoptosis, all of which are critical in cancer.[1][2][3] Dysregulation of Ca²⁺ signaling is a hallmark of many cancers.[1]
Fura-4F, a ratiometric fluorescent Ca²⁺ indicator, is a valuable tool for quantifying intracellular calcium concentrations ([Ca²⁺]i). Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2, makes it particularly well-suited for measuring the higher Ca²⁺ concentrations often observed in cellular microdomains or during robust signaling events characteristic of cancer cells. This document provides detailed application notes and protocols for utilizing Fura-4F to study calcium signaling in 3D cell cultures.
Fura-4F: Properties and Advantages for 3D Calcium Imaging
Fura-4F is an analog of Fura-2 with a fluorine substitution that modifies its affinity for calcium. Like Fura-2, it is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths is used to determine [Ca²⁺]i. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, which are significant challenges in 3D imaging.
Key Properties of Fura-4F:
| Property | Value | Reference |
| Excitation (Ca²⁺-bound) | ~340 nm | [4] |
| Excitation (Ca²⁺-free) | ~380 nm | [4] |
| Emission | ~510 nm | [4] |
| Dissociation Constant (Kd) | ~0.77 µM | [5] |
| Form | Acetoxymethyl (AM) ester for cell loading | [6] |
Advantages of Fura-4F in 3D Cell Cultures:
-
Reduced Buffering of Basal Ca²⁺: Its lower affinity compared to Fura-2 minimizes the buffering of resting Ca²⁺ levels, providing a more accurate measurement of physiological calcium dynamics.
-
Wider Dynamic Range for High Ca²⁺: Fura-4F is less likely to become saturated by the high Ca²⁺ concentrations that can occur during intense signaling, allowing for the quantification of a broader range of calcium transients.
-
Ratiometric Measurement: Inherently corrects for many of the optical artifacts encountered when imaging deep into 3D structures, such as light scattering and uneven dye loading.[7]
Experimental Protocols
I. Spheroid Formation
A variety of methods can be used to generate spheroids, including the hanging drop method, culture in ultra-low attachment plates, and the use of specialized microplates. The choice of method will depend on the cell type and the desired spheroid size and uniformity.[8][9]
General Protocol for Spheroid Formation in Ultra-Low Attachment Plates:
-
Cell Preparation: Culture cells to 80-90% confluency.[8] Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express) and resuspend in complete culture medium to create a single-cell suspension.
-
Cell Seeding: Determine the optimal cell seeding density to achieve the desired spheroid size. This is cell-line dependent and should be empirically determined.[9] A common starting point is 2,000-5,000 cells per well in a 96-well ultra-low attachment plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5-10 minutes to facilitate cell aggregation.[9] Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 24-72 hours.
-
Medium Exchange: Carefully replace half of the culture medium every 2-3 days, being cautious not to aspirate the spheroids.
II. Fura-4F AM Loading in 3D Spheroids
Proper loading of the Fura-4F AM ester is critical for successful calcium imaging. The lipophilic AM group allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fura-4F in the cytoplasm. Incomplete de-esterification can lead to compartmentalization of the dye in organelles.[6]
Optimized Protocol for Fura-4F AM Loading:
-
Prepare Loading Buffer:
-
Prepare a stock solution of Fura-4F AM (e.g., 1 mM in anhydrous DMSO). Store desiccated at -20°C.
-
On the day of the experiment, prepare a working loading buffer. A common starting concentration for Fura-4F AM is 2-5 µM in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a serum-free culture medium.
-
To aid in dye solubilization and dispersion, Pluronic F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.02-0.04%.[6]
-
-
Spheroid Preparation:
-
Carefully transfer spheroids from the culture plate to microcentrifuge tubes or an imaging plate with an appropriate well geometry. To minimize damage, use wide-bore pipette tips.
-
Wash the spheroids once with the physiological buffer to be used for loading.
-
-
Dye Loading:
-
Remove the wash buffer and add the Fura-4F AM loading buffer to the spheroids.
-
Incubate for 60-90 minutes at 37°C, protected from light. The optimal loading time will depend on the spheroid size and density and should be determined empirically.
-
-
De-esterification:
-
After loading, carefully remove the loading buffer and wash the spheroids twice with fresh, warm physiological buffer.
-
Incubate the spheroids in the fresh buffer for an additional 30-45 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[6] This step is crucial to minimize dye compartmentalization and ensure a robust cytosolic signal.
-
III. Ratiometric Calcium Imaging using Confocal Microscopy
Confocal microscopy is essential for optical sectioning and reducing out-of-focus light, which is critical for imaging within 3D spheroids.
Imaging Parameters:
| Parameter | Recommended Setting | Considerations |
| Objective Lens | 20x or 40x long working distance, water or oil immersion | A higher numerical aperture (NA) will provide better resolution. Correction collar should be optimized for the imaging plate. |
| Excitation Wavelengths | Sequential acquisition at 340 nm and 380 nm | Sequential scanning minimizes bleed-through between channels. |
| Emission Detection | 510 nm (e.g., 490-530 nm bandpass filter) | |
| Pinhole | 1 Airy Unit (AU) | A smaller pinhole increases confocality but reduces signal. May need to be adjusted based on signal strength. |
| Laser Power | As low as possible to minimize phototoxicity and photobleaching | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |
| Dwell Time/Scan Speed | Adjust for optimal signal-to-noise ratio while minimizing scan time for dynamic events | |
| Z-stack Acquisition | Define the top and bottom of the spheroid. Use a step size of 1-5 µm. | The optimal step size depends on the objective's depth of field and the desired axial resolution. |
| Time-lapse Imaging | Acquire Z-stacks at desired time intervals | The interval will depend on the kinetics of the calcium signals being investigated. |
Experimental Workflow:
-
Mount Spheroids: Place the imaging plate with the Fura-4F loaded spheroids on the microscope stage. Ensure the spheroids are in a physiological buffer.
-
Locate Spheroids: Use brightfield or differential interference contrast (DIC) to locate and focus on the spheroids.
-
Set Up Imaging Parameters: Configure the confocal microscope with the parameters outlined in the table above.
-
Acquire Baseline: Record a time-lapse of Z-stacks for a few minutes to establish a stable baseline of resting [Ca²⁺]i.
-
Stimulation: Add the stimulus (e.g., agonist, drug candidate) to the imaging chamber. This can be done manually or using a perfusion system.
-
Record Response: Continue time-lapse Z-stack acquisition to capture the resulting calcium dynamics.
-
Acquire Calibration Data (Optional but Recommended): At the end of the experiment, perfuse the spheroids with a solution containing a calcium ionophore (e.g., ionomycin) and a high concentration of Ca²⁺ to obtain the maximum fluorescence ratio (Rmax). Subsequently, perfuse with a Ca²⁺-free solution containing a chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).[10]
Data Analysis
The analysis of 3D ratiometric calcium imaging data involves several steps to extract meaningful quantitative information. Software such as ImageJ/Fiji or commercial packages can be used.
Data Analysis Workflow:
-
Image Pre-processing:
-
Background Subtraction: Subtract the background fluorescence from both the 340 nm and 380 nm image stacks.
-
Image Registration: If there is movement of the spheroid during the experiment, use image registration plugins to align the time-lapse series.
-
-
Ratio Calculation:
-
For each time point and each Z-plane, calculate the ratio image by dividing the background-subtracted 340 nm image by the background-subtracted 380 nm image on a pixel-by-pixel basis.[11]
-
-
Region of Interest (ROI) Analysis:
-
Define 3D ROIs corresponding to individual cells or specific regions within the spheroid.
-
For each ROI, calculate the average ratio value at each time point.
-
-
Calcium Concentration Conversion (Optional):
-
If Rmax, Rmin, and the dissociation constant (Kd) are known, the intracellular calcium concentration can be calculated using the Grynkiewicz equation:[10] [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where R is the measured ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
-
-
Data Visualization and Interpretation:
-
Plot the average ratio (or [Ca²⁺]) over time for each ROI.
-
Generate color-coded ratio maps of the spheroid at different time points to visualize the spatial dynamics of the calcium signal.
-
Calcium Signaling Pathways in 3D Cancer Models
Calcium signaling in the tumor microenvironment is complex, involving interactions between cancer cells and stromal cells.[12] Key pathways that can be investigated using Fura-4F in 3D models include:
-
Store-Operated Calcium Entry (SOCE): A major Ca²⁺ influx pathway that is often remodeled in cancer cells. It is initiated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores, leading to the activation of STIM proteins, which in turn activate ORAI channels in the plasma membrane.[1]
-
IP₃ Receptor-Mediated Ca²⁺ Release: G-protein coupled receptor (GPCR) activation can lead to the production of inositol (B14025) trisphosphate (IP₃), which binds to IP₃ receptors on the ER, causing the release of Ca²⁺ into the cytoplasm.[1]
-
Transient Receptor Potential (TRP) Channels: A diverse family of ion channels, some of which are permeable to Ca²⁺ and are implicated in cancer cell migration and invasion.[2]
Experimental Workflow Diagram
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete dye loading- Low dye concentration- Photobleaching | - Increase Fura-4F AM concentration (up to 10 µM).- Increase incubation time.- Use lower laser power and/or faster scan speeds. |
| High Background Fluorescence | - Incomplete washing- Extracellular de-esterification of the dye | - Increase the number and duration of wash steps after loading.- Ensure the use of a high-quality, anhydrous DMSO for the stock solution. |
| Patchy/Uneven Dye Loading | - Poor dye penetration into the spheroid core- Cell heterogeneity | - Increase incubation time.- Use a clearing reagent compatible with live-cell imaging if available.- Analyze cells in different regions of the spheroid separately. |
| Signal Predominantly in Organelles | - Incomplete de-esterification | - Increase the duration of the de-esterification step (30-60 minutes).- Lower the loading temperature to room temperature to slow down organelle sequestration.[6] |
| Rapid Signal Loss | - Photobleaching- Dye leakage | - Reduce laser power and exposure time.- Ensure the use of an anion transport inhibitor like probenecid (B1678239) in the imaging buffer if dye leakage is suspected. |
Conclusion
The use of Fura-4F in conjunction with 3D cell culture models provides a powerful platform for investigating the complex role of calcium signaling in a physiologically relevant context. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this technique, from spheroid generation to quantitative data analysis. By carefully optimizing experimental parameters and understanding the underlying principles, scientists can gain valuable insights into the mechanisms of cancer progression and evaluate the efficacy of novel therapeutic strategies that target calcium signaling pathways.
References
- 1. The Calcium-Signaling Toolkit in Cancer: Remodeling and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of tumour invasion: regulation by calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Cancer Cell Progression | Cancers | MDPI [mdpi.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ionoptix.com [ionoptix.com]
- 11. swharden.com [swharden.com]
- 12. Effect of Increased Extracellular Ca++ on Microvesicle Production and Tumor Spheroid Formation - PMC [pmc.ncbi.nlm.nih.gov]
High-Speed Imaging of Intracellular Calcium with Fura-4F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is crucial for understanding a vast array of cellular processes, from neurotransmission and muscle contraction to apoptosis and gene expression. Fura-4F, a ratiometric fluorescent calcium indicator, has emerged as a valuable tool for these studies, particularly in applications requiring high temporal resolution. As a derivative of Fura-2, Fura-4F possesses a lower affinity for Ca²⁺, making it better suited for tracking rapid, large-amplitude calcium transients that might saturate higher-affinity dyes. Its faster on/off binding kinetics also allow for a more faithful representation of swift physiological changes in [Ca²⁺]i.[1][2] This document provides detailed application notes and experimental protocols for utilizing Fura-4F for high-speed intracellular calcium imaging.
Principles of Fura-4F-Based Calcium Imaging
Fura-4F is a UV-excitable, ratiometric indicator. This means that its fluorescence emission is proportional to the intracellular calcium concentration, and the optimal excitation wavelength shifts upon binding to Ca²⁺. Specifically, the excitation maximum shifts from approximately 363 nm in the Ca²⁺-free form to around 336 nm when bound to Ca²⁺.[3] The dye is typically introduced to cells in its acetoxymethyl (AM) ester form (Fura-4F AM), which is cell-permeant.[4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[4]
The ratiometric nature of Fura-4F is a significant advantage for quantitative measurements. By taking the ratio of the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) while measuring the emission at a single wavelength (around 510 nm), variations in dye concentration, cell thickness, and photobleaching can be minimized, leading to more accurate and reproducible data.[3][5]
Data Presentation
Fura-4F Properties
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [1][6] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [3] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [3] |
| Emission Wavelength | ~511 nm | [3] |
| Quantum Yield | Similar to Fura-2 | [1][6] |
| Molar Extinction Coefficient | Similar to Fura-2 | [1][6] |
Comparison with Fura-2
| Feature | Fura-4F | Fura-2 |
| Ca²⁺ Affinity | Lower (Kd ~770 nM) | Higher (Kd ~140-225 nM)[7] |
| Dynamic Range | Wider for high [Ca²⁺] | Narrower, saturates at high [Ca²⁺][2] |
| Response to Rapid Transients | Faster on/off rates, more rapid response | Slower kinetics[2] |
| Ideal Applications | High-speed imaging of large Ca²⁺ transients (e.g., action potentials, muscle contraction) | Measurement of resting and small changes in [Ca²⁺] |
Experimental Protocols
Protocol 1: Loading Fura-4F AM into Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Fura-4F AM (stored at -20°C, protected from light)[8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Cell culture medium
Procedure:
-
Prepare Fura-4F AM Stock Solution:
-
Prepare a 1 mM stock solution of Fura-4F AM in anhydrous DMSO.
-
For easier cell loading, mix the Fura-4F AM stock solution with an equal volume of 20% Pluronic F-127.
-
-
Prepare Loading Buffer:
-
Dilute the Fura-4F AM/Pluronic F-127 mixture into your physiological buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
-
Cell Loading:
-
Grow cells to 70-90% confluency on glass-bottom dishes or coverslips suitable for imaging.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-4F AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation time and temperature may need optimization.
-
-
De-esterification:
-
After loading, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Protocol 2: In Situ Calibration of Intracellular Fura-4F
For accurate quantification of [Ca²⁺]i, it is essential to perform an in situ calibration. This protocol determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Materials:
-
Fura-4F loaded cells (from Protocol 1)
-
Calcium-free physiological buffer containing a calcium chelator (e.g., 10 mM EGTA)
-
Physiological buffer containing a calcium ionophore (e.g., 5-10 µM ionomycin)
-
High calcium physiological buffer (e.g., 10 mM CaCl₂)
Procedure:
-
Determine Rmin:
-
Perfuse the Fura-4F loaded cells with the calcium-free buffer containing the calcium ionophore. This will deplete intracellular calcium, allowing you to measure the fluorescence ratio at zero Ca²⁺ (Rmin).
-
Record the fluorescence intensity at both excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio (340/380).
-
-
Determine Rmax:
-
Perfuse the same cells with the high calcium buffer containing the calcium ionophore. This will saturate the intracellular Fura-4F with Ca²⁺.
-
Record the fluorescence intensity at both excitation wavelengths and calculate the ratio (340/380) to determine Rmax.
-
-
Calculate Intracellular Calcium Concentration:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 380 nm) for the calcium-free and calcium-bound forms of the dye, respectively.
-
-
Mandatory Visualizations
Caption: A streamlined workflow for a typical high-speed calcium imaging experiment using Fura-4F.
Caption: Simplified signaling pathway of cardiomyocyte excitation-contraction coupling, a process well-suited for Fura-4F imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | Incomplete dye loading or hydrolysis. | Optimize loading concentration and incubation time. Ensure fresh, anhydrous DMSO is used for stock solution. |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number and duration of wash steps after loading. |
| Uneven dye loading | Inconsistent cell health or density. | Ensure a healthy, evenly distributed cell monolayer. |
| Photobleaching | Excessive excitation light exposure. | Reduce excitation light intensity and exposure time. Use a more sensitive camera. |
| Signal saturation | [Ca²⁺]i exceeds the dynamic range of the dye. | For extremely high calcium levels, consider an even lower affinity indicator. |
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-4F AM | Fluorescent Dye | | Invivochem [invivochem.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. F14175 [thermofisher.com]
Unlocking High-Concentration Calcium Dynamics: Custom Analysis of Fura-4F Imaging Data
For researchers, scientists, and drug development professionals, understanding the intricacies of intracellular calcium signaling is paramount. Fura-4F, a fluorescent indicator with a lower affinity for calcium, presents a unique advantage for probing cellular events characterized by high calcium transients. This application note provides a detailed protocol for utilizing Fura-4F and offers a custom Python-based script for the subsequent data analysis, enabling robust and reproducible quantification of intracellular calcium dynamics.
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Ratiometric fluorescent indicators, such as Fura-4F, are powerful tools for quantifying these dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i). Unlike its higher-affinity counterpart, Fura-2, Fura-4F is particularly well-suited for measuring high Ca²⁺ concentrations, thereby avoiding saturation and providing a more accurate representation of signaling events with large calcium fluxes.
This document outlines a comprehensive workflow for Fura-4F imaging, from cell loading and image acquisition to data processing and analysis. The cornerstone of this protocol is a custom-developed Python script designed to streamline the analysis of ratiometric data, providing a clear and quantitative output of [Ca²⁺]i.
Experimental Protocols
A successful Fura-4F imaging experiment hinges on meticulous preparation and execution. The following protocols provide a step-by-step guide for cell preparation, dye loading, and image acquisition.
Key Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Fura-4F, AM | 1 mM in anhydrous DMSO | -20°C, desiccated, protected from light |
| Pluronic F-127 | 20% (w/v) in anhydrous DMSO | 4°C |
| Hanks' Balanced Salt Solution (HBSS) | Varies by formulation, typically contains NaCl, KCl, KH₂PO₄, Na₂HPO₄, NaHCO₃, CaCl₂, MgCl₂, MgSO₄, and D-glucose. | 4°C |
| Probenecid (B1678239) | 250 mM in 1 M NaOH | -20°C |
| Ionomycin | 10 mM in DMSO | -20°C |
| EGTA | 0.5 M in dH₂O, pH 8.0 | Room Temperature |
Cell Loading Protocol with Fura-4F, AM
This protocol is optimized for adherent cells cultured in 24-well plates. Adjust volumes accordingly for other formats.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Ensure cells are healthy and at an appropriate confluency (typically 70-90%).
-
Loading Solution Preparation:
-
For a final Fura-4F, AM concentration of 5 µM in 500 µL of HBSS, prepare the following solution immediately before use.
-
To 500 µL of HBSS, add 2.5 µL of 1 mM Fura-4F, AM stock solution.
-
Add 1.25 µL of 20% Pluronic F-127 to aid in dye solubilization.
-
For cell types that actively extrude the dye, add 5 µL of 250 mM probenecid stock solution (final concentration 2.5 mM).
-
Vortex the solution gently to ensure thorough mixing.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the Fura-4F loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
After the final wash, add fresh pre-warmed HBSS to the cells.
-
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-4F, AM by intracellular esterases.
Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.
-
Image Acquisition Parameters:
-
Acquire image pairs by alternating excitation between 340 nm and 380 nm.
-
The emission is collected at 510 nm for both excitation wavelengths.
-
The frequency of image acquisition will depend on the kinetics of the calcium signal being investigated. For rapid transients, faster acquisition rates are necessary.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide an adequate signal-to-noise ratio.
-
Data Presentation and Analysis
The analysis of Fura-4F imaging data involves calculating the ratio of fluorescence intensities and converting this ratio into absolute calcium concentrations.
Ratiometric Analysis
The ratio of the fluorescence intensity at 340 nm excitation (calcium-bound Fura-4F) to the intensity at 380 nm excitation (calcium-free Fura-4F) is calculated for each time point. This ratiometric approach corrects for variations in dye concentration, cell thickness, and photobleaching.
In Situ Calibration
To convert the fluorescence ratio to [Ca²⁺]i, an in situ calibration is performed using the following equation, derived by Grynkiewicz and colleagues:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max)
Where:
-
Kd: The dissociation constant of Fura-4F for Ca²⁺ (~0.77 µM).
-
R: The measured 340/380 nm fluorescence ratio.
-
Rmin: The 340/380 nm ratio in the absence of Ca²⁺ (determined using a calcium chelator like EGTA).
-
Rmax: The 340/380 nm ratio at saturating Ca²⁺ concentrations (determined using a calcium ionophore like ionomycin).
-
F380min / F380max: The ratio of fluorescence intensities at 380 nm excitation in the absence and presence of saturating Ca²⁺.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from Fura-4F imaging experiments.
| Experimental Condition | Basal [Ca²⁺]i (µM) | Peak [Ca²⁺]i (µM) | Time to Peak (s) | Duration of Transient (s) |
| Control | ||||
| Treatment 1 | ||||
| Treatment 2 |
Custom Analysis Scripts in Python
To facilitate the analysis of Fura-4F imaging data, a custom Python script utilizing libraries such as numpy, pandas, and matplotlib can be employed. This script automates the process of background subtraction, ratio calculation, and conversion to [Ca²⁺]i.
A simplified Python script for this workflow would involve:
-
Loading the data: Reading the fluorescence intensity time series for both 340 nm and 380 nm excitations.
-
Background subtraction: Subtracting the average background fluorescence from the cellular fluorescence at each time point.
-
Ratio calculation: Dividing the background-corrected 340 nm intensity by the 380 nm intensity.
-
Applying the calibration equation: Using the experimentally determined Rmin, Rmax, and F380min/F380max values to convert the ratio to [Ca²⁺]i.
Signaling Pathways Amenable to Fura-4F Imaging
Fura-4F is particularly advantageous for studying signaling pathways that involve sustained or high-amplitude calcium signals.
Examples of such pathways include:
-
G-protein coupled receptor (GPCR) signaling: Activation of certain GPCRs leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing a significant release of stored calcium.
-
Store-operated calcium entry (SOCE): Depletion of ER calcium stores triggers the opening of calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
-
Excitotoxicity in neurons: Excessive stimulation of glutamate (B1630785) receptors can lead to a massive and prolonged influx of calcium, a hallmark of excitotoxic cell death.
-
Muscle contraction: The process of excitation-contraction coupling in muscle cells involves large and rapid changes in intracellular calcium concentration.
By providing a lower-affinity alternative to traditional calcium indicators, Fura-4F opens new avenues for investigating the complex and dynamic world of intracellular calcium signaling, particularly in contexts where calcium levels reach high concentrations. The combination of a robust experimental protocol and a streamlined data analysis workflow, as outlined in this application note, will empower researchers to obtain accurate and insightful data from their Fura-4F imaging experiments.
Application Notes and Protocols for F-4F Pentapotassium in Studying Disease Models of Calcium Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. The precise spatial and temporal regulation of intracellular Ca²⁺ is paramount for normal cellular function. Dysregulation of Ca²⁺ homeostasis is a key pathological feature in numerous diseases, including neurodegenerative disorders like Alzheimer's disease and cardiovascular conditions such as cardiac hypertrophy.
Fura-4F is a ratiometric fluorescent Ca²⁺ indicator that is particularly well-suited for investigating Ca²⁺ dynamics in disease models where intracellular Ca²⁺ concentrations can reach significantly elevated levels. Unlike its higher-affinity counterpart, Fura-2, Fura-4F possesses a lower affinity for Ca²⁺, enabling the measurement of higher Ca²⁺ concentrations before saturation of the indicator. This characteristic is critical for accurately monitoring the large and sustained Ca²⁺ elevations often observed in pathological states.
This document provides detailed application notes and protocols for the use of Fura-4F pentapotassium salt, a cell-impermeant form of the indicator, in studying disease models of Ca²⁺ dysregulation.
Quantitative Data
The following tables summarize the key properties of Fura-4F and compare it with the widely used Fura-2.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound salt | [1] |
| Molecular Weight | 835.95 g/mol | [1] |
| Form | Salt | [1] |
| Cell Permeability | Impermeant | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [3][4][5] |
| Excitation Wavelengths (λex) | 336 nm (Ca²⁺-bound) / 366 nm (Ca²⁺-free) | [4] |
| Emission Wavelength (λem) | ~511 nm | [4] |
| Indicator Type | Ratiometric | [4] |
Table 2: Comparison of Fura-4F and Fura-2
| Feature | Fura-4F | Fura-2 |
| Ca²⁺ Affinity | Lower | Higher |
| Kd for Ca²⁺ | ~770 nM | ~145-224 nM |
| Optimal [Ca²⁺] Range | Higher concentrations (µM range) | Lower concentrations (nM range) |
| Suitability | Disease models with significant Ca²⁺ overload | Resting Ca²⁺ levels and small transients |
| Cell Permeant Form | Fura-4F AM | Fura-2 AM |
| Cell Impermeant Form | This compound salt | Fura-2 pentapotassium salt |
Application in Disease Models of Calcium Dysregulation
Alzheimer's Disease
Pathophysiology: A central tenet of the "calcium hypothesis" of Alzheimer's disease is the chronic dysregulation of neuronal Ca²⁺ homeostasis. This is driven by factors including the effects of amyloid-β (Aβ) oligomers and presenilin mutations. Key signaling pathways implicated include:
-
Glutamate Receptor Excitotoxicity: Overactivation of NMDA and AMPA receptors leads to excessive Ca²⁺ influx.
-
Ryanodine Receptor (RyR) and IP₃ Receptor (IP₃R) Sensitization: Presenilin mutations can lead to exaggerated Ca²⁺ release from the endoplasmic reticulum (ER) through RyR and IP₃R channels.
-
Store-Operated Calcium Entry (SOCE): Alterations in SOCE can contribute to sustained elevations in cytosolic Ca²⁺.
-
Voltage-Gated Calcium Channels (VGCCs): Aβ can directly or indirectly modulate the activity of VGCCs, leading to increased Ca²⁺ entry.
Utility of Fura-4F: The substantial and prolonged increases in intracellular Ca²⁺ concentration that characterize neuronal stress and excitotoxicity in Alzheimer's models make Fura-4F an ideal indicator. Its lower Ca²⁺ affinity allows for the accurate measurement of these pathological Ca²⁺ levels without saturation, providing a clear window into the extent of dysregulation.
Cardiac Hypertrophy
Pathophysiology: Cardiac hypertrophy, an enlargement of the heart muscle, is often a maladaptive response to pressure overload or other stresses. Dysregulated Ca²⁺ signaling is a central driver of the hypertrophic gene program. Key pathways include:
-
Calcineurin-NFAT Pathway: Sustained increases in diastolic Ca²⁺ can activate the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT, leading to its nuclear translocation and activation of hypertrophic genes.
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is activated by increased intracellular Ca²⁺ and plays a significant role in pathological cardiac remodeling.
-
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2): Reduced activity of SERCA2, the pump responsible for re-sequestering Ca²⁺ into the sarcoplasmic reticulum (SR), can lead to elevated diastolic Ca²⁺ levels.
-
IP₃ Receptors and TRPC Channels: Enhanced activity of IP₃Rs and Transient Receptor Potential Canonical (TRPC) channels can contribute to pathological Ca²⁺ signals that drive hypertrophy.
Utility of Fura-4F: In hypertrophic cardiomyocytes, elevated diastolic Ca²⁺ levels and potentially larger Ca²⁺ transients during excitation-contraction coupling can be effectively monitored with Fura-4F. Its lower affinity is advantageous for quantifying these sustained increases in Ca²⁺ that are critical for activating hypertrophic signaling cascades.
Experimental Protocols
Since this compound is cell-impermeant, it must be introduced into cells mechanically. The two most common methods are microinjection and scrape loading.
Protocol 1: Microinjection of this compound
This method is suitable for single-cell analysis and allows for precise control over the intracellular concentration of the dye.
Materials:
-
This compound salt
-
Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM MgCl₂, pH 7.2)
-
Micropipette puller
-
Micromanipulator and injection system
-
Inverted fluorescence microscope with appropriate filter sets for Fura-4F (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
-
Cultured cells on glass coverslips
Procedure:
-
Prepare Fura-4F Solution: Dissolve this compound salt in the intracellular-like buffer to a final concentration of 1-10 mM. Centrifuge the solution to pellet any undissolved particles.
-
Pull Micropipettes: Pull glass capillaries to a fine tip (typically < 0.5 µm diameter) using a micropipette puller.
-
Backfill Micropipette: Backfill the pulled micropipette with the Fura-4F solution.
-
Mount and Position: Mount the micropipette on the micromanipulator. Place the coverslip with cultured cells on the microscope stage.
-
Microinjection: Under visual guidance, bring the micropipette tip into contact with the cell membrane and apply a brief pulse of pressure to inject the Fura-4F solution into the cytoplasm. A successful injection is often indicated by a slight swelling of the cell.
-
Incubation: Allow the injected cells to recover for 15-30 minutes at 37°C to allow for the diffusion of the dye throughout the cytoplasm.
-
Imaging: Proceed with ratiometric fluorescence imaging, alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.
Protocol 2: Scrape Loading of this compound
This method is suitable for loading a population of adherent cells and is simpler than microinjection, though less controlled.
Materials:
-
This compound salt
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Rubber policeman or cell scraper
-
Cultured cells grown to confluency in a petri dish
-
Inverted fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Fura-4F Loading Solution: Dissolve this compound salt in the physiological buffer to a final concentration of 100-500 µM.
-
Cell Preparation: Wash the confluent monolayer of cells twice with the physiological buffer.
-
Scrape Loading: Remove the buffer and add a small volume of the Fura-4F loading solution to the dish, just enough to cover the cell monolayer. Gently scrape the cell sheet with a rubber policeman to create transient tears in the cell membranes.
-
Incubation: Incubate the cells with the Fura-4F solution for 2-5 minutes at room temperature.
-
Washing: Gently wash the cells three to five times with the physiological buffer to remove the extracellular Fura-4F and reseal the cell membranes.
-
Recovery: Add fresh, warm culture medium and allow the cells to recover for 30-60 minutes at 37°C.
-
Imaging: Proceed with ratiometric fluorescence imaging of the cells adjacent to the scrape lines, as these are the cells that will have taken up the dye.
Data Analysis
The intracellular Ca²⁺ concentration can be calculated from the ratio of fluorescence intensities at the two excitation wavelengths using the Grynkiewicz equation[3][6][7][8]:
[Ca²⁺]ᵢ = Kₑₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / Sₒ₂)
Where:
-
[Ca²⁺]ᵢ is the intracellular free Ca²⁺ concentration.
-
Kₑₑ is the effective dissociation constant of Fura-4F for Ca²⁺ under the experimental conditions.
-
R is the ratio of fluorescence intensities (F₃₄₀ / F₃₈₀).
-
Rₘᵢₙ is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free solution with a Ca²⁺ chelator like EGTA).
-
Rₘₐₓ is the ratio at saturating Ca²⁺ concentrations (determined using a high Ca²⁺ solution with a Ca²⁺ ionophore like ionomycin).
-
S𝒻₂ / Sₒ₂ is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively.
Calibration (In Situ):
-
After recording the experimental Ca²⁺ signals, perfuse the cells with a Ca²⁺-free buffer containing a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) and a Ca²⁺ chelator (e.g., 10 mM EGTA) to obtain Rₘᵢₙ.
-
Subsequently, perfuse with a high Ca²⁺ buffer containing the ionophore to obtain Rₘₐₓ.
-
The fluorescence intensity at 380 nm excitation under Ca²⁺-free conditions (for S𝒻₂) and Ca²⁺-saturating conditions (for Sₒ₂) should also be recorded.
Conclusion
This compound is a valuable tool for investigating Ca²⁺ dysregulation in disease models characterized by significant elevations in intracellular Ca²⁺. Its lower affinity for Ca²⁺ compared to Fura-2 allows for more accurate measurements in the micromolar range, which is often relevant in pathological conditions such as Alzheimer's disease and cardiac hypertrophy. The provided protocols for microinjection and scrape loading, along with the principles of data analysis, offer a comprehensive guide for researchers to effectively utilize Fura-4F in their studies. Careful experimental design and appropriate calibration are essential for obtaining reliable and quantitative data on Ca²⁺ dynamics in these complex disease models.
References
- 1. This compound | Fluorescent Dye | 299172-08-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]
- 7. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Integrating Fura-4F Imaging with Computational Models of Calcium Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to integrating Fura-4F imaging of intracellular calcium ([Ca²⁺]i) dynamics with computational models. This powerful combination allows for a deeper, quantitative understanding of cellular calcium signaling pathways, enabling more precise mechanistic insights and facilitating the evaluation of pharmacological interventions.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes.[1] Dysregulation of Ca²⁺ signaling is implicated in numerous diseases, making it a critical target for drug development. Fura-4F is a ratiometric fluorescent indicator designed for the quantitative measurement of [Ca²⁺]i. Its lower affinity for Ca²⁺ compared to its predecessor, Fura-2, makes it particularly well-suited for studying signaling events that involve larger and more rapid changes in calcium concentration.
By coupling the rich, dynamic data obtained from Fura-4F imaging with the predictive power of computational models, researchers can:
-
Elucidate Complex Signaling Networks: Dissect the contributions of individual channels, pumps, and buffers to the overall Ca²⁺ signal.
-
Quantify Cellular Processes: Estimate kinetic parameters and fluxes that are difficult to measure directly.
-
Predict Cellular Responses: Simulate the effects of genetic mutations or pharmacological agents on Ca²⁺ dynamics.
-
Hypothesis Testing: Computationally test hypotheses about the underlying mechanisms of Ca²⁺ signaling.
This document provides detailed protocols for Fura-4F imaging, an overview of computational modeling of calcium dynamics, and a step-by-step guide to integrating these two powerful techniques.
Quantitative Data Summary
For effective integration, precise quantitative data is essential. The following tables summarize the key properties of Fura-4F and provide a set of typical parameters for a foundational computational model of intracellular calcium dynamics.
Table 1: Fura-4F Spectroscopic and Chemical Properties
| Property | Value | Reference |
| Excitation Wavelengths | 336 nm (Ca²⁺-bound) / 366 nm (Ca²⁺-free) | [2] |
| Emission Wavelength | 511 nm | [2] |
| Dissociation Constant (Kd) | ~770 nM | [3][4] |
| Form | Acetoxymethyl (AM) ester for cell loading | |
| Solvent for Stock Solution | Anhydrous DMSO | [5] |
Table 2: Typical Parameters for a Single-Compartment ODE Model of Intracellular Calcium Dynamics
| Parameter | Description | Typical Value | Units | Reference |
| k_in | Rate of Ca²⁺ influx | 0.1 | µM/s | [6] |
| k_out | Rate of Ca²⁺ efflux (PMCA) | 1.5 | /s | [6] |
| V_SERCA | Maximum rate of SERCA pump | 0.9 | µM/s | [6] |
| K_SERCA | Michaelis-Menten constant for SERCA | 0.1 | µM | [6] |
| P_leak | Rate of Ca²⁺ leak from ER | 0.005 | /s | [6] |
| V_IP3R | Maximum rate of IP3R channel flux | 6 | /s | [6] |
| K_act | Activation constant for IP3R by Ca²⁺ | 0.4 | µM | [6] |
| K_inh | Inhibition constant for IP3R by Ca²⁺ | 0.1 | µM | [6] |
| K_IP3 | Activation constant for IP3R by IP3 | 10 | µM | [6] |
| [IP3] | Concentration of Inositol Trisphosphate | Variable | µM | |
| γ | Ratio of cytosol to ER volume | 0.185 | dimensionless | [1] |
| B_total | Total buffer concentration | 30 | µM | |
| K_B | Dissociation constant of buffer | 1 | µM |
Experimental Protocols: Fura-4F Imaging
This section provides a detailed protocol for loading cells with Fura-4F AM, acquiring ratiometric fluorescence images, and calibrating the signal to obtain intracellular calcium concentrations.
Reagent Preparation
-
Fura-4F AM Stock Solution (1-5 mM): Dissolve Fura-4F AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This surfactant aids in the dispersion of the water-insoluble Fura-4F AM in aqueous media.[5]
-
Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer. The buffer should be at the appropriate pH (typically 7.4) and temperature for your cells. For many cell types, the presence of calcium and magnesium in the buffer is important for maintaining cell health.
-
Probenecid (B1678239) Stock Solution (100-250 mM, optional): Probenecid is an anion-transport inhibitor that can reduce the leakage of de-esterified Fura-4F from some cell types.[5] Prepare a stock solution in a physiological buffer or 1 M NaOH and store at -20°C.
Cell Loading with Fura-4F AM
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to an appropriate confluency (typically 70-90%).
-
Prepare Loading Solution: For a final Fura-4F AM concentration of 1-5 µM, first mix equal volumes of the Fura-4F AM stock solution and the 20% Pluronic F-127 stock solution.[5] Then, dilute this mixture into the pre-warmed loading buffer to the desired final concentration. If using, add probenecid to a final concentration of 1-2.5 mM.[5] Vortex the final loading solution thoroughly.
-
Dye Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the Fura-4F AM loading solution to the cells and incubate for 30-60 minutes at 20-37°C, protected from light. The optimal loading concentration, time, and temperature should be determined empirically for each cell type to achieve adequate signal while minimizing dye toxicity and compartmentalization.[5][7] Loading at room temperature can sometimes reduce dye sequestration into organelles.[8]
-
Washing and De-esterification: After loading, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular dye. Incubate the cells in fresh buffer for an additional 15-30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[7]
Ratiometric Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with an excitation light source capable of rapidly switching between 340 nm and 380 nm, and a filter set appropriate for Fura-4F emission at ~510 nm.
-
Image Acquisition: Acquire pairs of images by alternately exciting the Fura-4F loaded cells at 340 nm and 380 nm. The emission is collected at 510 nm for both excitation wavelengths. The time interval between image pairs should be chosen based on the temporal dynamics of the calcium signal being investigated.
-
Data Recording: For each time point, record the fluorescence intensity from regions of interest (ROIs) drawn around individual cells or subcellular compartments for both the 340 nm (F₃₄₀) and 380 nm (F₃₈₀) excitation images.
In Situ Calibration of Fura-4F Signal
To convert the fluorescence ratio (R = F₃₄₀ / F₃₈₀) to an absolute [Ca²⁺]i, an in situ calibration is necessary. The Grynkiewicz equation is commonly used for this purpose:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max)
where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R is the measured fluorescence ratio (F₃₄₀ / F₃₈₀).
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at Ca²⁺ saturation.
-
F380,min is the fluorescence intensity at 380 nm excitation in the absence of Ca²⁺.
-
F380,max is the fluorescence intensity at 380 nm excitation at Ca²⁺ saturation.
Protocol for Determining Rmin, Rmax, F380,min, and F380,max:
-
Determine Rmax and F380,max: At the end of an experiment, expose the Fura-4F loaded cells to a high Ca²⁺ concentration (e.g., 10 mM) in the presence of a calcium ionophore such as ionomycin (B1663694) (5-10 µM). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the indicator. Record the stable, maximal 340/380 nm fluorescence ratio (Rmax) and the fluorescence intensity at 380 nm excitation (F380,max).
-
Determine Rmin and F380,min: Following the Rmax measurement, perfuse the cells with a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator like EGTA (e.g., 5-10 mM) and the ionophore. This will deplete intracellular Ca²⁺. Record the stable, minimal 340/380 nm fluorescence ratio (Rmin) and the fluorescence intensity at 380 nm excitation (F380,min).
Computational Modeling of Calcium Dynamics
Computational models of intracellular calcium dynamics are typically formulated as a system of ordinary differential equations (ODEs) that describe the temporal evolution of Ca²⁺ concentrations in different cellular compartments (e.g., cytosol, endoplasmic reticulum).[6] These models account for the various fluxes that regulate [Ca²⁺]i, including:
-
Pumps: ATP-driven pumps like the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) that sequester Ca²⁺ into the ER.[9]
-
Channels: Ion channels in the plasma membrane and the ER membrane (e.g., IP₃ receptors, Ryanodine receptors) that allow Ca²⁺ to flow down its electrochemical gradient.[10]
-
Exchangers: Transporters like the Na⁺/Ca²⁺ exchanger (NCX) that move Ca²⁺ across the plasma membrane.
-
Buffers: Intracellular proteins that bind to Ca²⁺, modulating its free concentration.[8]
A simple single-compartment model can be represented by the following ODE:
d[Ca²⁺]i / dt = Jin - Jout + JER_leak - JSERCA + JIP3R
where each 'J' term represents a specific Ca²⁺ flux, which is itself a function of various parameters and Ca²⁺ concentrations.
Integrating Fura-4F Data with Computational Models
The core of the integration process is to use the experimentally measured [Ca²⁺]i time-series data to estimate the unknown parameters of the computational model. This is typically achieved through an optimization procedure that minimizes the difference between the experimental data and the model simulation.
Data Pre-processing
-
Background Subtraction: For each image, subtract the background fluorescence from a region without cells.
-
Ratio Calculation: Calculate the fluorescence ratio (R = F₃₄₀ / F₃₈₀) for each ROI at each time point.
-
Concentration Conversion: Use the Grynkiewicz equation with the predetermined calibration parameters (Kd, Rmin, Rmax, F380,min, F380,max) to convert the ratio data into [Ca²⁺]i time-series.
Parameter Estimation
-
Model Selection: Choose a computational model that is appropriate for the biological system and the experimental question. Start with a simple model and add complexity as needed.
-
Cost Function: Define a cost function (or objective function) that quantifies the difference between the experimental data and the model's output. A common choice is the sum of squared errors (SSE): SSE = Σ ( [Ca²⁺]exp(t) - [Ca²⁺]model(t, P) )² where [Ca²⁺]exp(t) is the experimental data at time t, [Ca²⁺]model(t, P) is the model's prediction at time t with parameter set P, and the sum is over all time points.
-
Optimization Algorithm: Use an optimization algorithm to find the parameter set P that minimizes the cost function. Common algorithms include:
-
Least-squares methods: Such as the Levenberg-Marquardt algorithm.
-
Global optimization algorithms: Such as genetic algorithms or simulated annealing, which are useful for complex models with many parameters to avoid getting trapped in local minima.
-
Bayesian inference methods: Such as Markov Chain Monte Carlo (MCMC), which can provide not only the best-fit parameters but also their probability distributions, giving a measure of confidence in the estimated values.[11]
-
-
Model Validation: Once a set of best-fit parameters is obtained, the model should be validated using data that was not used for fitting. For example, fit the model to data from one stimulus concentration and then test its ability to predict the response to a different stimulus concentration.
Visualizations
Diagrams created using the DOT language are provided below to illustrate key concepts.
Caption: A simplified signaling pathway for G-protein coupled receptor (GPCR) mediated calcium release.
Caption: The workflow for integrating Fura-4F imaging with computational modeling.
Caption: The logical relationship between experimental data and computational model fitting.
References
- 1. Models of calcium dynamics - Scholarpedia [scholarpedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Developing a Mathematical Model of Intracellular Calcium Dynamics for Evaluating Combined Anticancer Effects of Afatinib and RP4010 in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. cbmm.mit.edu [cbmm.mit.edu]
- 10. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 11. First steps for presentation and analysis of calcium imaging data - FocalPlane [focalplane.biologists.com]
Application Notes and Protocols: Co-imaging with Fura-4F and Other Fluorescent Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the simultaneous use of Fura-4F, a ratiometric calcium indicator, with other fluorescent biosensors to enable multiplexed imaging of key cellular parameters. This approach allows for the direct correlation of intracellular calcium dynamics with other critical signaling events, providing a more holistic understanding of cellular function in both health and disease.
Introduction to Multiplexed Imaging with Fura-4F
Fura-4F is a fluorescent indicator for intracellular calcium with a dissociation constant (Kd) of approximately 770 nM, making it well-suited for measuring calcium concentrations that are higher than the basal levels typically detected by its predecessor, Fura-2. A key advantage of Fura-4F is its ratiometric nature; the excitation spectrum shifts upon binding to Ca²⁺, allowing for accurate quantification of calcium concentrations independent of dye concentration, cell thickness, and photobleaching. This property, combined with its spectral characteristics, makes Fura-4F a valuable tool for dual-wavelength excitation imaging and opens possibilities for combination with other fluorescent biosensors.
Multiplexed imaging, the simultaneous detection of multiple fluorescent signals, is crucial for dissecting complex cellular signaling networks. By co-loading cells with Fura-4F and another fluorescent biosensor, researchers can investigate the interplay between intracellular calcium and other vital cellular processes such as ATP production, reactive oxygen species (ROS) generation, intracellular pH regulation, and cyclic AMP (cAMP) signaling. This integrated approach is particularly powerful in drug discovery for assessing the on-target and off-target effects of compounds on multiple signaling pathways simultaneously.
Spectral Compatibility and Crosstalk Mitigation
Successful multiplexed imaging hinges on the careful selection of fluorescent probes with minimal spectral overlap to avoid crosstalk, where the fluorescence emission of one dye is detected in the channel intended for another. Fura-4F is typically excited at 340 nm and 380 nm, with an emission maximum around 510 nm. When selecting a partner biosensor, it is essential to consider its excitation and emission spectra to ensure they can be spectrally resolved from Fura-4F.
Strategies to Minimize Crosstalk:
-
Sequential Excitation: Excite Fura-4F and the partner biosensor sequentially and acquire images in their respective emission channels. This is the most straightforward method to avoid bleed-through.
-
Spectral Unmixing: If spectral overlap is unavoidable, linear unmixing algorithms can be employed to computationally separate the contributions of each fluorophore to the recorded signal. This requires obtaining the emission spectrum of each dye individually.
-
Bandpass Filters: Use narrow bandpass filters to isolate the emission signals of each probe as much as possible.
Application: Simultaneous Measurement of Intracellular Calcium and ATP
Rationale: Intracellular calcium and ATP are intricately linked. Calcium signaling is an energy-dependent process, and conversely, ATP can modulate calcium channels and pumps. Simultaneous imaging of these two parameters is critical for understanding cellular bioenergetics, particularly in high-energy-demand cells like neurons and cardiomyocytes.
Recommended Biosensor: ATEAM (Adenosine 5'-Triphosphate indicator based on Epsilon subunit for Analytical Measurements) is a genetically encoded FRET-based ATP biosensor. It consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking the epsilon subunit of bacterial F₀F₁-ATP synthase. Upon ATP binding, a conformational change decreases FRET efficiency.
Spectral Compatibility:
-
Fura-4F: Excitation: 340/380 nm, Emission: ~510 nm.
-
ATEAM (CFP/YFP):
-
CFP Excitation: ~430 nm, Emission: ~475 nm.
-
YFP Excitation: ~510 nm, Emission: ~530 nm (FRET).
-
There is minimal spectral overlap between the excitation wavelengths of Fura-4F and CFP. The emission of Fura-4F and the excitation of YFP have some overlap, which can be managed with appropriate filter sets and sequential excitation.
Quantitative Data Summary: Fura-4F and ATEAM
| Parameter | Fura-4F | ATEAM (CFP/YFP FRET ratio) |
| Excitation Wavelengths | 340 nm & 380 nm | ~430 nm (for CFP) |
| Emission Wavelength | ~510 nm | ~530 nm (YFP) / ~475 nm (CFP) |
| Typical Resting [Ca²⁺] | 100-200 nM | - |
| Typical Stimulated [Ca²⁺] | >1 µM | - |
| Typical Resting [ATP] | - | High FRET ratio |
| Typical Stimulated [ATP] | - | Low FRET ratio (upon depletion) |
Experimental Protocol: Simultaneous Ca²⁺ and ATP Imaging
-
Cell Preparation:
-
Transfect cells with the ATEAM plasmid 24-48 hours prior to imaging.
-
On the day of the experiment, wash cells with a phenol (B47542) red-free physiological buffer (e.g., Tyrode's solution).
-
-
Fura-4F Loading:
-
Prepare a Fura-4F AM loading solution at a final concentration of 2-5 µM in the physiological buffer. The addition of Pluronic F-127 (0.02%) can aid in dye loading.
-
Incubate the cells with the Fura-4F AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the physiological buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a multi-wavelength excitation source and a sensitive camera.
-
Sequential Excitation Protocol:
-
Excite at 340 nm and collect Fura-4F emission at ~510 nm.
-
Excite at 380 nm and collect Fura-4F emission at ~510 nm.
-
Excite at ~430 nm and collect CFP and YFP emissions simultaneously using a dual-emission filter set (e.g., 475/40 nm for CFP and 535/30 nm for YFP).
-
-
Acquire images at a suitable frame rate to capture the dynamics of the signaling events.
-
-
Data Analysis:
-
Calculate the Fura-4F ratio (F340/F380) to determine intracellular calcium concentrations after background subtraction.
-
Calculate the ATEAM FRET ratio (YFP/CFP) to determine relative ATP levels.
-
Correlate the changes in the Fura-4F ratio with the changes in the ATEAM FRET ratio over time.
-
Interplay of Calcium and ATP Signaling.
Application: Simultaneous Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS)
Rationale: Calcium signaling and ROS production are tightly interconnected. Calcium can stimulate ROS production from mitochondria, and ROS can, in turn, modulate the activity of calcium channels and pumps, creating complex feedback loops. Investigating this crosstalk is vital for understanding cellular stress responses, apoptosis, and various pathologies.
Recommended Biosensor: CellROX® Green is a cell-permeant dye that is non-fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS.
Spectral Compatibility:
-
Fura-4F: Excitation: 340/380 nm, Emission: ~510 nm.
-
CellROX® Green: Excitation: ~485 nm, Emission: ~520 nm.
The emission spectra of Fura-4F and CellROX® Green significantly overlap. Therefore, sequential excitation and spectral unmixing are crucial for accurate measurements.
Quantitative Data Summary: Fura-4F and CellROX® Green
| Parameter | Fura-4F | CellROX® Green |
| Excitation Wavelengths | 340 nm & 380 nm | ~485 nm |
| Emission Wavelength | ~510 nm | ~520 nm |
| Typical Resting [Ca²⁺] | 100-200 nM | - |
| Typical Stimulated [Ca²⁺] | >1 µM | - |
| Basal ROS Level | - | Low Fluorescence |
| Oxidative Stress | - | High Fluorescence |
Experimental Protocol: Simultaneous Ca²⁺ and ROS Imaging
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for fluorescence microscopy.
-
-
Dye Loading:
-
Co-incubate cells with 2-5 µM Fura-4F AM and 5 µM CellROX® Green in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with the buffer and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Sequential Excitation Protocol:
-
Excite at 340 nm and collect emission at ~510 nm (Fura-4F).
-
Excite at 380 nm and collect emission at ~510 nm (Fura-4F).
-
Excite at ~485 nm and collect emission at ~520 nm (CellROX® Green).
-
-
Minimize exposure times to reduce phototoxicity and photobleaching.
-
-
Data Analysis:
-
Calculate the Fura-4F ratio (F340/F380) for [Ca²⁺]i.
-
Measure the fluorescence intensity of CellROX® Green as an indicator of ROS levels.
-
Analyze the temporal correlation between changes in calcium and ROS signals.
-
Experimental workflow for Ca²⁺ and ROS imaging.
Application: Simultaneous Measurement of Intracellular Calcium and pH
Rationale: Intracellular pH (pHi) and calcium are fundamental regulators of numerous cellular functions. Changes in pHi can affect the affinity of calcium indicators and the activity of calcium-handling proteins. Conversely, calcium signaling can influence the activity of proton pumps and exchangers, altering pHi. Simultaneous monitoring is essential for accurate calcium measurements and for understanding the interplay between these two critical ions.
Recommended Biosensor: SNARF-1 (Seminaphthorhodafluor-1) is a ratiometric pH indicator. Its emission spectrum shifts from yellow-orange in acidic conditions to deep red in alkaline conditions.
Spectral Compatibility:
-
Fura-4F: Excitation: 340/380 nm, Emission: ~510 nm.
-
SNARF-1: Excitation: ~540 nm, Emission: ~580 nm and ~640 nm.
The excitation and emission spectra of Fura-4F and SNARF-1 are well-separated, making them an excellent pair for simultaneous imaging with minimal crosstalk.
Quantitative Data Summary: Fura-4F and SNARF-1
| Parameter | Fura-4F | SNARF-1 |
| Excitation Wavelengths | 340 nm & 380 nm | ~540 nm |
| Emission Wavelengths | ~510 nm | ~580 nm & ~640 nm |
| Typical Resting [Ca²⁺] | 100-200 nM | - |
| Typical Stimulated [Ca²⁺] | >1 µM | - |
| Typical Cytosolic pH | - | ~7.2 |
| Emission Ratio (580/640) | - | Decreases with increasing pH |
Experimental Protocol: Simultaneous Ca²⁺ and pH Imaging
-
Cell Preparation:
-
Culture cells on a suitable imaging dish.
-
-
Dye Loading:
-
Load cells with 2-5 µM Fura-4F AM and 5-10 µM SNARF-1 AM in a physiological buffer for 30-60 minutes at 37°C.
-
Wash cells twice and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Sequential Excitation Protocol:
-
Excite at 340 nm and collect emission at ~510 nm (Fura-4F).
-
Excite at 380 nm and collect emission at ~510 nm (Fura-4F).
-
Excite at ~540 nm and collect emissions simultaneously at ~580 nm and ~640 nm using a dual-emission filter set (SNARF-1).
-
-
-
Data Analysis:
-
Calculate the Fura-4F ratio (F340/F380) for [Ca²⁺]i.
-
Calculate the SNARF-1 ratio (F580/F640) for pHi.
-
If significant pHi changes are observed, the Fura-4F signal can be corrected for pH-induced changes in its fluorescence.
-
Plot the temporal relationship between [Ca²⁺]i and pHi.
-
Logical relationship between Ca²⁺ and pH.
Conclusion
The combination of Fura-4F with other fluorescent biosensors provides a powerful methodology for the simultaneous measurement of intracellular calcium and other key cellular parameters. This approach enables a deeper understanding of the complex and interconnected nature of cellular signaling pathways. The protocols and considerations outlined in these application notes serve as a starting point for researchers to design and implement multiplexed imaging experiments to address a wide range of biological questions in basic research and drug development. Careful experimental design, particularly concerning spectral compatibility and data analysis, is crucial for obtaining accurate and meaningful results.
Advanced calibration techniques for Fura-4F in complex environments
Application Notes: Advanced Fura-4F Calibration
1. Introduction to Fura-4F Ratiometric Calcium Imaging
Fura-4F is a fluorescent indicator used for quantifying intracellular calcium concentrations ([Ca²⁺]i).[1][2] As a ratiometric dye, it exhibits a shift in its fluorescence excitation maximum upon binding to Ca²⁺.[3][4] Specifically, the excitation peak shifts from approximately 380 nm in its Ca²⁺-free form to around 340 nm when saturated with Ca²⁺, while the emission maximum for both states remains near 510 nm.[2][5] This ratiometric property is a significant advantage, as the ratio of fluorescence intensities emitted when excited at these two wavelengths (F₃₄₀/F₃₈₀) is directly proportional to the [Ca²⁺]i. This allows for quantitative measurements that are largely independent of confounding variables like dye concentration, cell path length, and photobleaching, which can affect single-wavelength indicators.[4][6]
Fura-4F is a derivative of Fura-2 with a higher dissociation constant (Kd), making it better suited for measuring higher calcium concentrations, as it saturates less quickly than its predecessor.[2][3][7]
2. The Grynkiewicz Equation: From Fluorescence Ratio to [Ca²⁺]
The conversion of the measured 340/380 nm fluorescence ratio (R) into an absolute calcium concentration is achieved using the Grynkiewicz equation:[5][8]
[Ca²⁺] = Kd * ( (R - Rmin) / (Rmax - R) ) * (Sf2 / Sb2)
Where:
-
Kd : The dissociation constant of the Fura-4F/Ca²⁺ complex. This represents the Ca²⁺ concentration at which half of the indicator is bound.
-
R : The experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀) after background subtraction.[5]
-
Rmin : The minimum fluorescence ratio in the complete absence of Ca²⁺ (zero Ca²⁺).[5]
-
Rmax : The maximum fluorescence ratio when the indicator is fully saturated with Ca²⁺.[5]
-
Sf2 / Sb2 : The ratio of fluorescence intensities at the denominator wavelength (380 nm) for the Ca²⁺-free (f) and Ca²⁺-bound (b) forms of the indicator, respectively.[8]
Accurate determination of these calibration parameters (Kd, Rmin, Rmax, and Sf2/Sb2) is critical for reliable [Ca²⁺]i quantification.[8]
3. Challenges of Calibration in Complex Environments
While in vitro calibration using standard buffer solutions is straightforward, the intracellular environment is far more complex. Several factors can significantly alter the fluorescence properties and Ca²⁺ binding affinity of Fura-4F, rendering in vitro parameters inaccurate when applied to live cells.[4] This necessitates the use of advanced in situ calibration techniques.
Key environmental factors influencing Fura-4F include:
-
Protein Binding: Interactions with cytoplasmic proteins can alter the Kd of the indicator.
-
Viscosity: The high viscosity of the cytoplasm can affect the fluorescence quantum yield of the dye. For the related Fura-2, increased viscosity has been shown to cause an underestimation of [Ca²⁺] if not accounted for.[9]
-
Temperature and pH: The Kd is sensitive to changes in temperature and pH.[4]
-
Ionic Strength: The concentration of other ions, particularly Mg²⁺, can influence the apparent Ca²⁺ binding affinity.[3][4]
-
Indicator Sequestration: Fura-4F can be compartmentalized into organelles like mitochondria, where the environment and Ca²⁺ levels differ significantly from the cytosol.
Failure to account for these variables can lead to significant errors in the calculated [Ca²⁺]i. The dissociation constant determined in situ can be substantially different from the value measured in vitro.[4][10]
Quantitative Data Summary
The following table summarizes the known parameters for Fura-4F and the qualitative impact of environmental factors. It is crucial to recognize that the in situ Kd can vary significantly between cell types.[10]
| Parameter | In Vitro Value (Typical) | Complex Environment Influences |
| Kd (Dissociation Constant) | ~770 nM (at 22°C, pH 7.2)[2][3] | Increases with temperature.[4] Varies with pH, protein binding, and ionic strength.[4] In situ values are often higher than in vitro values.[10] |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound), ~363-380 nm (Ca²⁺-free)[4] | Viscosity can introduce artifacts; using slightly longer wavelengths (e.g., 360/390 nm) may mitigate this.[9] |
| Emission Wavelength | ~511 nm[4] | Generally stable, but can be affected by extreme environmental changes. |
| Rmin (Minimum Ratio) | System-dependent | Must be determined in situ by depleting intracellular Ca²⁺.[5][8] |
| Rmax (Maximum Ratio) | System-dependent | Must be determined in situ by saturating the intracellular dye with Ca²⁺.[5][8] |
Diagrams: Workflows and Concepts
References
- 1. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ionoptix.com [ionoptix.com]
- 9. Spectral characterization of the effect of viscosity on Fura-2 fluorescence: excitation wavelength optimization abolishes the viscosity artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Fura-4F in Intercellular Calcium Communication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fura-4F, a ratiometric calcium indicator, for the investigation of intercellular calcium communication. Detailed protocols, data interpretation guidelines, and troubleshooting tips are included to facilitate the robust measurement of calcium signaling in cell populations.
Introduction to Intercellular Calcium Communication
Intercellular calcium (Ca2+) waves are a fundamental mechanism of cell-to-cell communication, coordinating physiological processes in a variety of tissues.[1][2] These waves involve the propagation of elevated intracellular Ca2+ from a stimulated cell to its neighbors. This communication can occur through two primary pathways: the diffusion of inositol (B14025) 1,4,5-trisphosphate (IP3) through gap junctions or the release of ATP into the extracellular space, which then activates purinergic receptors on adjacent cells, triggering a Ca2+ release from their internal stores.[2][3] The study of these pathways is crucial for understanding tissue homeostasis, developmental biology, and disease pathology.
Fura-4F is a fluorescent Ca2+ indicator that is particularly well-suited for these studies. As a derivative of Fura-2, it offers a lower affinity for Ca2+, making it ideal for measuring the large and rapid calcium transients that are characteristic of intercellular waves without becoming saturated.[4][5] Its ratiometric nature, involving the measurement of fluorescence at two excitation wavelengths, provides a built-in method for correcting for experimental variables such as uneven dye loading, cell thickness, and photobleaching, leading to more accurate and reproducible data.[6][7][8][9]
Properties of Fura-4F vs. Fura-2
Choosing the appropriate calcium indicator is critical for the successful measurement of intracellular calcium dynamics. Fura-4F's lower binding affinity compared to Fura-2 makes it more suitable for studying the high calcium concentrations often observed in intercellular calcium waves.
| Property | Fura-4F | Fura-2 | Reference |
| Dissociation Constant (Kd) for Ca2+ | ~770 nM | ~145 nM | [10][11] |
| Excitation Wavelength (Ca2+-bound) | ~340 nm | ~340 nm | [7][12] |
| Excitation Wavelength (Ca2+-free) | ~380 nm | ~380 nm | [7][12] |
| Emission Wavelength | ~511 nm | ~510 nm | [11][12] |
| Primary Advantage | Lower affinity, suitable for high Ca2+ concentrations | High affinity, suitable for resting and small Ca2+ changes | [5] |
Experimental Protocols
Protocol 1: Preparation of Fura-4F AM Stock Solution
-
Materials:
-
Fura-4F, AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Allow the vial of Fura-4F, AM to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the Fura-4F, AM in high-quality, anhydrous DMSO. For example, dissolve 50 µg of Fura-4F, AM (MW ~1097 g/mol ) in 45.6 µL of DMSO.
-
Vortex thoroughly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Loading Cells with Fura-4F AM
This protocol provides a general guideline for loading adherent cells with Fura-4F AM. Optimization of dye concentration and incubation time may be necessary for different cell types.
-
Materials:
-
Fura-4F, AM stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)[13][14]
-
-
Procedure:
-
Culture cells to the desired confluency (typically 70-90%) on coverslips or in imaging dishes.
-
Prepare the loading buffer. For a final Fura-4F AM concentration of 3 µM, add 3 µL of the 1 mM Fura-4F AM stock solution and an equal volume of 20% Pluronic F-127 to 1 mL of HBSS.[15] Vortex to mix.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[14][16]
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the Fura-4F AM loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the loading buffer and wash the cells 2-3 times with warm HBSS to remove any extracellular dye.
-
Add fresh HBSS to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the Fura-4F AM by intracellular esterases.[16][17]
-
The cells are now ready for imaging.
-
Protocol 3: Imaging Intercellular Calcium Waves via Mechanical Stimulation
This protocol describes how to induce and record an intercellular calcium wave using mechanical stimulation of a single cell.
-
Materials:
-
Fura-4F loaded cells from Protocol 2
-
Inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a filter for ~510 nm emission, and a sensitive camera.[8]
-
Micromanipulator with a fine-tipped glass micropipette.
-
-
Procedure:
-
Place the dish with Fura-4F loaded cells on the microscope stage.
-
Identify a field of view with a healthy, confluent monolayer of cells.
-
Position the micromanipulator and micropipette over a single, target cell.
-
Begin image acquisition, alternating between 340 nm and 380 nm excitation and recording the emission at ~510 nm. Acquire images at a suitable frame rate to capture the dynamics of the calcium wave.
-
Establish a stable baseline fluorescence ratio (F340/F380) for at least 30-60 seconds.
-
Gently lower the micropipette to briefly touch and deform the membrane of the target cell to induce a mechanical stimulus.[2]
-
Continue recording the fluorescence changes in the stimulated cell and the surrounding cells as the calcium wave propagates.
-
After the wave has dissipated, continue recording to observe the return to baseline calcium levels.
-
Protocol 4: Data Analysis
-
Ratio Calculation:
-
For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to the fluorescence intensity from the 380 nm excitation (F340/F380) for each cell or region of interest.[6]
-
-
Background Subtraction:
-
Before calculating the ratio, subtract the background fluorescence from a region of the image without cells for both the 340 nm and 380 nm images.
-
-
Data Presentation:
-
The change in the F340/F380 ratio over time is proportional to the change in intracellular Ca2+ concentration.
-
Data can be presented as a pseudo-colored image sequence to visualize the wave propagation or as a graph of the F340/F380 ratio versus time for individual cells.
-
Visualizations
Principle of Ratiometric Calcium Imaging with Fura-4F
Caption: Principle of ratiometric Ca2+ measurement with Fura-4F.
Experimental Workflow for Intercellular Calcium Wave Imaging
Caption: Workflow for an intercellular calcium wave experiment.
Signaling Pathways in Intercellular Calcium Wave Propagation
Caption: Major pathways of intercellular calcium wave propagation.
References
- 1. Calcium Wave Propagation Triggered by Local Mechanical Stimulation as a Method for Studying Gap Junctions and Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanical stimulation-induced calcium wave propagation in cell monolayers: the example of bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 - Wikipedia [en.wikipedia.org]
- 13. hellobio.com [hellobio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
Future Horizons: Advancing Cellular Signaling Research with Low-Affinity Calcium Indicators
The precise measurement of intracellular calcium (Ca²⁺) dynamics is pivotal for unraveling the complexities of cellular signaling in both health and disease. While high-affinity Ca²⁺ indicators have been instrumental in studying cytosolic Ca²⁺, a growing focus on high-concentration Ca²⁺ microdomains within organelles has spurred the development and application of low-affinity Ca²⁺ indicators. These specialized probes are engineered to function optimally in environments where Ca²⁺ levels can reach micromolar to millimolar concentrations, such as the endoplasmic reticulum (ER) and mitochondria. This document provides detailed application notes and protocols for the use of low-affinity Ca²⁺ indicators, offering a guide for researchers, scientists, and drug development professionals to explore the future directions of this exciting field.
Low-affinity Ca²⁺ indicators, with their dissociation constants (Kd) in the micromolar to millimolar range, are essential for accurately monitoring Ca²⁺ fluxes in organelles that serve as major intracellular Ca²⁺ stores.[1][2] Their application has been crucial in understanding the roles of these organelles in various cellular processes, from muscle contraction and neurotransmission to apoptosis. The future of this field lies in the development of novel indicators with enhanced properties and their application in increasingly sophisticated experimental paradigms, including high-throughput screening for drug discovery.
Data Presentation: A Comparative Overview of Low-Affinity Calcium Indicators
To facilitate the selection of the most appropriate indicator for a specific application, the following table summarizes the key quantitative properties of commonly used low-affinity Ca²⁺ indicators.
| Indicator Type | Indicator Name | Kd (µM) | Dynamic Range (Fmax/Fmin) | Signal-to-Noise Ratio (SNR) | Excitation (nm) | Emission (nm) | Notes |
| Synthetic | Mag-Fura-2 | ~20-50 | Ratiometric | Moderate | 340/380 | 510 | Also sensitive to Mg²⁺.[3] |
| Fura-2FF | ~6 | Ratiometric | High | 340/380 | 510 | High specificity and wide dynamic range.[3] | |
| BTC | ~12 | Moderate | Moderate | 400 | 500 | Susceptible to photodamage.[3] | |
| Fluo-5N | ~90 | >100 | High | 494 | 516 | Suitable for detecting high Ca²⁺ levels.[4] | |
| Fluo-4FF | ~9.7 | >100 | High | 494 | 516 | Lower affinity version of Fluo-4.[4] | |
| Mag-Fluo-4 | ~22 | >100 | High | 490 | 515 | Affinity can be lower in situ (~1 mM in ER).[5] | |
| Oregon Green 488 BAPTA-5N | ~20 | >10 | Moderate | 494 | 523 | Low-affinity green indicator.[6] | |
| X-Rhod-5F | ~1.9 | >10 | Moderate | 580 | 601 | Low-affinity red indicator.[6] | |
| MaPCa-558low | 220-460 | ~7-11 fold | High | ~558 | ~575 | Rhodamine-based, tunable affinity.[7][8] | |
| MaPCa-619low | 220-460 | ~7-11 fold | High | ~619 | ~635 | Rhodamine-based, tunable affinity.[7][8] | |
| MaPCa-656low | 220-460 | ~7-11 fold | High | ~656 | ~670 | Rhodamine-based, tunable affinity.[7][8] | |
| Genetically Encoded | LAR-GECO1 | 24 | ~13 | High | 560 | 590 | Low-affinity red fluorescent GECI.[1] |
| LAR-GECO1.2 | 12 | ~15 | High | 560 | 590 | Higher affinity version of LAR-GECO1.[1] | |
| GCaMPer (10.19) | High µM | High | High | 488 | 510 | Low-affinity GCaMP3 variant for ER.[9] | |
| ER-Halo-GCaMP6-150 | ~150 | High | High | 488 | 510 | Ratiometric ER Ca²⁺ sensor.[10] | |
| TurCaMP | High µM | High | High | 440 | 485 | Cyan fluorescent indicator for mitochondria, pH-insensitive.[11] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Red fluorescent genetically encoded Ca2+ indicators for use in mitochondria and endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A ratiometric ER calcium sensor for quantitative comparisons across cell types and subcellular regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bright cyan fluorescence calcium indicator for mitochondrial calcium with minimal interference from physiological pH fluctuations [biophysics-reports.org]
Safety Operating Guide
Proper Disposal of Fura-4F Pentapotassium: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Fura-4F pentapotassium, a fluorescent indicator dye widely used in calcium signaling research.
This compound is a valuable tool for researchers, but its disposal requires adherence to established safety protocols to minimize environmental impact and ensure a safe laboratory environment. While some safety data sheets for similar compounds may indicate a non-hazardous classification, standard laboratory practice and regulatory guidelines necessitate treating all chemical waste with caution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A laboratory coat
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any aerosols or dust. In the event of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to treat it as chemical waste. This ensures compliance with most institutional and local regulations and represents the safest disposal pathway.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container designated for aqueous chemical waste. Do not mix with organic solvents or other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards associated with the waste (if known)
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
-
-
Storage Pending Disposal:
-
Securely seal the waste container.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular solid waste.
-
Quantitative Data Summary
For researchers and laboratory managers, understanding the key identifiers and properties of this compound is essential for proper handling and documentation.
| Property | Value |
| Chemical Name | This compound salt |
| Molecular Formula | C₂₈H₁₉FK₅N₃O₁₄ |
| Appearance | Solid |
| Primary Use | Fluorescent indicator for intracellular calcium |
| Disposal Classification | To be treated as laboratory chemical waste |
Experimental Protocol Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, ensuring a systematic and safe process from the point of generation to final removal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
